molecular formula C6H10KNO3 B15566551 N-Hydroxypipecolic acid potassium

N-Hydroxypipecolic acid potassium

Cat. No.: B15566551
M. Wt: 183.25 g/mol
InChI Key: BKTXYYHZOUDDDJ-UHFFFAOYSA-M
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Description

N-Hydroxypipecolic acid potassium is a useful research compound. Its molecular formula is C6H10KNO3 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1-hydroxypiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTXYYHZOUDDDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Sentinel Molecule: An In-depth Technical Guide to the Role of N-Hydroxypipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant defense, particularly in the establishment of Systemic Acquired Resistance (SAR). This broad-spectrum, long-lasting immunity is crucial for a plant's survival against a multitude of pathogens. This technical guide provides a comprehensive overview of the biosynthesis of NHP, its intricate signaling network, and its profound impact on plant immunity. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to explore NHP's potential in developing novel crop protection strategies.

Introduction: The Dawn of a New Defense Signal

For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule governing SAR. However, recent discoveries have unveiled N-hydroxypipecolic acid (NHP) as a pivotal, mobile signal essential for the induction and priming of systemic immunity.[1][2] Synthesized from the amino acid L-lysine, NHP accumulates in both local and systemic tissues upon pathogen attack, acting as a potent activator of downstream defense responses.[3] Its discovery has fundamentally advanced our understanding of the complex molecular dialogue that underpins plant resilience.

The Biosynthesis of N-Hydroxypipecolic Acid: A Three-Step Enzymatic Cascade

The production of NHP in plants is a finely regulated three-step enzymatic pathway primarily occurring in the chloroplasts.[4][5] This pathway is initiated by the pathogen-induced upregulation of three key genes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4][5]

  • L-Lysine to Dehydropipecolic Acid: The first committed step is catalyzed by ALD1, a lysine (B10760008) aminotransferase, which converts L-lysine into dehydropipecolic acid intermediates.[4][6]

  • Reduction to Pipecolic Acid (Pip): The resulting dehydropipecolic acid is then reduced by the reductase SARD4 to form pipecolic acid (Pip), a key intermediate and a signaling molecule in its own right.[4][6]

  • N-Hydroxylation to NHP: The final and crucial step is the N-hydroxylation of Pip by FMO1 to produce the active signaling molecule, NHP.[3][4]

NHP_Biosynthesis cluster_pathway NHP Biosynthesis Pathway L-Lysine L-Lysine Dehydropipecolic Acid Dehydropipecolic Acid Pipecolic Acid (Pip) Pipecolic Acid (Pip) N-Hydroxypipecolic Acid (NHP) N-Hydroxypipecolic Acid (NHP)

NHP Signaling: A Network of Interacting Pathways

NHP's role in plant immunity is not standalone; it functions within a complex and interconnected signaling network, most notably with the salicylic acid pathway.

The NHP-SA Connection: A Mutually Potentiated Relationship

NHP and SA signaling pathways exhibit a synergistic relationship, where each component amplifies the other to mount a robust defense response.[2] Exogenous application of NHP has been shown to induce the expression of SA biosynthesis genes and lead to the accumulation of SA.[2] Conversely, SA can also enhance NHP biosynthesis. This mutual potentiation ensures a rapid and amplified defense signal throughout the plant.

Downstream of NHP: NPR1 and a Novel eNAD(P) Pathway

The signaling cascade initiated by NHP converges on key regulatory nodes. A crucial component of this pathway is NON-EXPRESSOR OF PR GENES 1 (NPR1), a master regulator of SAR that is also central to SA signaling.[7] NHP-induced defense responses are largely dependent on the presence of functional NPR1.[7]

Recent groundbreaking research has identified a novel downstream signaling pathway activated by NHP. This pathway involves the systemic accumulation of extracellular NAD(P) (eNAD(P)). NHP triggers the production of reactive oxygen species (ROS), which in turn leads to the accumulation of eNAD(P). This extracellular signal is then perceived by the lectin receptor kinase LecRK-VI.2, initiating a downstream signaling cascade that contributes to SAR.

NHP_Signaling_Pathway

Quantitative Insights into NHP-Mediated Immunity

The following tables summarize key quantitative data from studies on NHP, providing a comparative overview of its accumulation and efficacy in conferring disease resistance.

Table 1: Accumulation of Defense-Related Metabolites in Arabidopsis Genotypes Following Pseudomonas syringae pv. maculicola (Psm) Inoculation.

GenotypeTreatmentTime (hpi)Pip (nmol/g FW)NHP (nmol/g FW)Total SA (nmol/g FW)
Col-0 (Wild Type) Mock12< 1Not Detected~5
Psm12~10~2~20
Mock24< 1Not Detected~5
Psm24~50~15~80
fmo1 mutant Psm12~15Not Detected~15
Psm24> 100Not Detected~60
ald1 mutant Psm12< 1Not Detected~10
Psm24< 1Not Detected~40
sid2-1 mutant Psm12~5~1< 5
Psm24> 100~40< 5

Data compiled from Yildiz et al., 2023.[8] Note: Values are approximate and intended for comparative purposes.

Table 2: Effect of Exogenous NHP Treatment on Disease Resistance in Arabidopsis.

Plant GenotypePre-treatmentPathogen ChallengeBacterial Titer (log CFU/cm²) at 3 dpiFold Reduction vs. Mock
Col-0 (Wild Type) MockPst DC3000~7.5-
1 mM NHPPst DC3000~6.2~20
fmo1 mutant MockPst DC3000~7.8-
1 mM NHPPst DC3000~6.5~20

Data adapted from Chen et al., 2018 and other sources.[9][10] Note: Values are illustrative and may vary based on experimental conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of NHP's role in plant immunity. The following sections provide step-by-step protocols for key experiments.

SAR Induction and Pathogen Growth Assay in Arabidopsis thaliana

This protocol describes the induction of SAR by a primary pathogen inoculation followed by a challenge with a virulent pathogen to quantify the level of resistance.

SAR_Assay_Workflow

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (virulent strain)

  • Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2) (avirulent strain)

  • 10 mM MgCl₂ (sterile)

  • King's B medium with appropriate antibiotics

  • 1 mL needleless syringes

  • Cork borer or hole punch

  • Microcentrifuge tubes

  • Bead beater/homogenizer

  • Petri dishes with King's B agar (B569324)

Procedure:

  • Primary Inoculation:

    • Prepare an inoculum of the avirulent P. syringae strain at a concentration of 1 x 10⁶ CFU/mL in 10 mM MgCl₂.

    • Infiltrate three lower leaves of each plant with the bacterial suspension or a mock solution (10 mM MgCl₂) using a needleless syringe.

  • SAR Establishment:

    • Place the plants back in the growth chamber for 48-72 hours to allow for the establishment of SAR.

  • Secondary Challenge:

    • Prepare an inoculum of the virulent P. syringae strain at a concentration of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

    • Infiltrate three upper, systemic leaves of the same plants with the virulent bacterial suspension.

  • Quantification of Bacterial Growth:

    • After 2-3 days, collect leaf discs from the challenged leaves using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

    • Calculate the bacterial titer as CFU per cm² of leaf tissue.

Metabolite Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol outlines the extraction of NHP, Pip, and SA from plant tissue for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes with steel beads

  • Extraction solvent: 80% methanol, 20% water (v/v), pre-chilled to -20°C

  • Internal standards (e.g., deuterated NHP, SA)

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Collection and Freezing:

    • Harvest leaf tissue (50-100 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled 2 mL tube with two steel beads.

    • Homogenize the tissue to a fine powder using a tissue lyser.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent containing internal standards to the powdered tissue.

    • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

  • Clarification:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Filtration and Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of NHP, Pip, and SA.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of gene expression changes in response to NHP treatment using quantitative real-time PCR (qRT-PCR).

Materials:

  • Plant leaf tissue treated with NHP or a mock solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • Gene-specific primers for target genes (e.g., PR1, FMO1, ICS1) and a reference gene (e.g., UBQ5)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from frozen, ground leaf tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and SYBR Green master mix.

  • qPCR Run and Data Analysis:

    • Perform the qPCR reaction using a standard thermal cycling program.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Implications for Drug Development and Crop Protection

The discovery of NHP and the elucidation of its role in plant immunity open up new avenues for the development of innovative crop protection strategies.

  • Novel Bio-stimulants: NHP or its stable synthetic analogs could be developed as bio-stimulants to prime plants for enhanced resistance against a broad range of pathogens, reducing the reliance on conventional pesticides.

  • Genetic Engineering: Engineering crop plants to enhance NHP biosynthesis or signaling could lead to the development of varieties with durable, broad-spectrum disease resistance.

  • Marker-Assisted Selection: NHP pathway genes can be used as markers in breeding programs to select for crop varieties with superior disease resistance traits.

Conclusion

N-Hydroxypipecolic acid is a cornerstone of plant systemic immunity. Its biosynthesis and signaling pathways are tightly regulated and intricately connected with other defense networks. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology of NHP and harness its potential for a more sustainable and resilient agriculture. The continued investigation into NHP's mode of action and its interaction with various pathogens will undoubtedly unveil new strategies to safeguard our global food supply.

References

N-Hydroxypipecolic Acid: A Lynchpin in Plant Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, offering long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection.[1][2][3] At the heart of this intricate signaling network lies N-hydroxypipecolic acid (NHP), a pivotal metabolite derived from the amino acid L-lysine.[4][5] The discovery of NHP as a central regulator has significantly advanced our understanding of plant immunity. This technical guide provides a comprehensive overview of the biosynthesis of NHP, its role in the SAR signaling pathway, detailed methodologies for its study, and quantitative data to support further research and potential applications in crop protection.

NHP Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway that is induced upon pathogen perception.[6][7] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4][6]

NHP_Biosynthesis Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: The NHP biosynthesis pathway from L-lysine.

The SAR Signaling Cascade

NHP functions as a mobile signal that translocates from the site of primary infection to distal, uninfected tissues, where it primes the plant for a more robust and rapid defense response upon subsequent pathogen attack.[8][9] The NHP-mediated signaling pathway involves a complex interplay with the key plant defense hormone, salicylic (B10762653) acid (SA), and other signaling molecules.[10][11] Recent evidence also points to the involvement of extracellular NAD(P) and the lectin receptor kinase LecRK-VI.2 in transducing the NHP signal.[12][13]

SAR_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection NHP_Biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_Biosynthesis NHP_Local NHP NHP_Biosynthesis->NHP_Local NHP_Systemic NHP (mobile signal) NHP_Local->NHP_Systemic Phloem Transport ROS ROS NHP_Systemic->ROS SA_Biosynthesis SA Biosynthesis NHP_Systemic->SA_Biosynthesis eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 eNADP->LecRK LecRK->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 Defense_Genes Defense Gene Expression (e.g., PR1) NPR1->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified NHP-mediated SAR signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to NHP and its role in SAR, compiled from various studies. These values can serve as a baseline for experimental design.

Table 1: Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Arabidopsis thaliana (Col-0) Leaves Following Inoculation with Pseudomonas syringae pv. maculicola (Psm)

Time Post-Inoculation (h)TreatmentPip (relative abundance)NHP (relative abundance)
24MockLowNot Detected
24PsmIncreasedDetected
48MockLowNot Detected
48PsmHighly IncreasedIncreased

Data compiled from multiple sources indicating relative changes. Absolute concentrations can vary based on experimental conditions.[3][7]

Table 2: Exogenous Application of NHP and Induction of SAR

Treatment of Lower LeavesPathogen Challenge in Upper LeavesBacterial Growth in Upper Leaves (relative to mock)
Mock (Water)P. syringae100%
1 mM NHPP. syringaeSignificantly Reduced

This table illustrates the principle that exogenous NHP application induces systemic resistance, leading to reduced pathogen growth in distal tissues.[14]

Table 3: Gene Expression Changes in Response to NHP Treatment

GeneFunctionChange in Expression after NHP Treatment
ALD1NHP BiosynthesisUpregulated (positive feedback)
SARD4NHP BiosynthesisUpregulated (positive feedback)
FMO1NHP BiosynthesisUpregulated (positive feedback)
ICS1SA BiosynthesisUpregulated
PR1Pathogenesis-Related ProteinUpregulated

NHP treatment leads to the upregulation of its own biosynthetic genes as well as key genes in the SA pathway and downstream defense responses.[1][4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NHP and SAR.

Protocol 1: Extraction of NHP from Plant Tissue for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of NHP from plant tissues for subsequent quantification.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled 80% methanol (B129727) (v/v in water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 50-100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on a shaker at 4°C for 30 minutes.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, consider a solid-phase extraction (SPE) cleanup step using a C18 cartridge.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis by LC-MS/MS. A deuterated NHP internal standard should be used for accurate quantification.

Protocol 2: Systemic Acquired Resistance (SAR) Induction Assay in Arabidopsis thaliana

This protocol describes the induction of SAR by a primary pathogen inoculation and the subsequent challenge to quantify resistance.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. maculicola (Psm) ES4326

  • 10 mM MgCl₂ (sterile)

  • Needleless syringe (1 mL)

  • King's B medium with appropriate antibiotics

Procedure:

  • Primary Inoculation:

    • Prepare a bacterial suspension of Psm at an optical density at 600 nm (OD₆₀₀) of 0.001 in 10 mM MgCl₂.

    • Select three lower, fully expanded leaves of each plant.

    • Infiltrate the bacterial suspension into the selected leaves using a needleless syringe.

    • For mock-treated control plants, infiltrate with 10 mM MgCl₂.

  • Incubation:

    • Place the plants in a growth chamber under a 12-hour light/12-hour dark cycle at 22°C for 48 hours.

  • Secondary Inoculation:

    • Prepare a fresh Psm suspension at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.

    • Select three upper, systemic leaves that were not previously infiltrated. It is recommended to choose leaves in the same orthostichy (vertically aligned) as the primary inoculated leaves for more consistent results.[6]

    • Infiltrate the systemic leaves with the Psm suspension.

  • Quantification of Pathogen Growth:

    • After 2-3 days, quantify the bacterial growth in the systemic leaves using the pathogen growth assay described in Protocol 3.

Protocol 3: Pathogen Growth Quantification Assay

This protocol details the quantification of bacterial growth within plant leaves, a direct measure of disease resistance.

Materials:

  • Infected leaf tissue

  • 10 mM MgCl₂ (sterile)

  • Microcentrifuge tubes with sterile grinding beads or a sterile pestle

  • Vortex mixer or tissue homogenizer

  • King's B agar (B569324) plates with appropriate antibiotics

  • Pipettes and sterile tips

  • Incubator (28°C)

Procedure:

  • Excise a leaf disc of a known area (e.g., using a cork borer) from the center of the inoculated leaf.

  • Place the leaf disc into a 2 mL microcentrifuge tube containing 500 µL of sterile 10 mM MgCl₂ and sterile grinding beads.

  • Homogenize the tissue thoroughly using a vortex mixer or a tissue homogenizer until the tissue is completely macerated.

  • Create a serial dilution series of the homogenate in sterile 10 mM MgCl₂ (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).

  • Plate 100 µL of each dilution onto King's B agar plates containing the appropriate antibiotic to select for the pathogen.

  • Incubate the plates at 28°C for 2-3 days until bacterial colonies are visible.

  • Count the number of colonies on the plates with a countable number of colonies (typically 30-300).

  • Calculate the number of colony-forming units (CFU) per unit of leaf area (e.g., CFU/cm²).[10]

Alternatively, a DNA-based real-time PCR assay can be used for a high-throughput quantification of bacterial DNA as a proxy for bacterial growth.

Experimental Workflow Visualization

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_sar_induction SAR Induction cluster_analysis Analysis Plant_Growth Grow Arabidopsis plants (4-5 weeks) Primary_Inoculation Primary Inoculation (Lower Leaves with Psm or Mock) Plant_Growth->Primary_Inoculation Incubation_48h Incubate for 48h Primary_Inoculation->Incubation_48h Metabolite_Extraction Metabolite Extraction (Protocol 1) Primary_Inoculation->Metabolite_Extraction For metabolite studies Secondary_Inoculation Secondary Inoculation (Upper Leaves with Psm) Incubation_48h->Secondary_Inoculation Pathogen_Quantification Pathogen Quantification (Protocol 3) Secondary_Inoculation->Pathogen_Quantification LCMS LC-MS/MS Analysis (Quantify NHP/Pip) Metabolite_Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Pathogen_Quantification->Data_Analysis

Caption: General experimental workflow for studying NHP-mediated SAR.

Conclusion

N-hydroxypipecolic acid is a cornerstone of systemic acquired resistance in plants. Understanding its biosynthesis, signaling, and the methodologies to study its function is paramount for researchers in plant science and for professionals aiming to develop novel strategies for crop protection. The protocols and data presented in this guide offer a solid foundation for further exploration into this fascinating area of plant immunity. The continued investigation into NHP and its downstream targets holds significant promise for the development of new and effective disease resistance solutions in agriculture.

References

An In-depth Technical Guide to the N-Hydroxypipecolic Acid Biosynthesis Pathway from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of NHP from its precursor, L-lysine, detailing the core enzymatic steps, quantitative data, experimental protocols, and the downstream signaling cascade. Understanding this pathway is crucial for developing novel strategies to enhance disease resistance in crops and for potential applications in drug development.

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily localized within the plastids and cytosol of plant cells.[4][5] This pathway is tightly regulated and induced upon pathogen perception.

The N-Hydroxypipecolic Acid Biosynthesis Pathway

The conversion of L-lysine to NHP involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2][3]

  • L-Lysine to Δ¹-piperideine-2-carboxylic acid (P2C): The pathway initiates in the plastid where the aminotransferase ALD1 catalyzes the removal of the α-amino group from L-lysine. This reaction forms ε-amino-α-keto caproic acid, which spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[4][5]

  • P2C to L-Pipecolic Acid (Pip): The intermediate P2C is then reduced to L-pipecolic acid (Pip) by the reductase SARD4, which is also located in the plastid.[6][7][8]

  • L-Pipecolic Acid to N-Hydroxypipecolic Acid (NHP): Pip is subsequently transported to the cytosol, where the flavin-dependent monooxygenase FMO1 catalyzes its N-hydroxylation to produce the final signaling molecule, NHP.[3][9][10]

Quantitative Data

Precise quantitative data on the enzymatic kinetics and metabolite concentrations of the NHP biosynthesis pathway are vital for a complete understanding of its regulation and efficiency. While much of the existing literature presents data in graphical formats, this section summarizes available quantitative information in a structured tabular format.

Table 1: Enzyme Kinetic Parameters for NHP Biosynthesis Enzymes

EnzymeSubstrateKmVmaxkcatOrganismReference
ALD1 L-LysineData not availableData not availableData not availableArabidopsis thaliana[11]
SARD4 P2CData not availableData not availableData not availableArabidopsis thaliana[7][8]
FMO1 L-Pipecolic AcidData not availableData not availableData not availableArabidopsis thaliana[3]

Note: Specific enzyme kinetic parameters (Km, Vmax, kcat) for the core enzymes of the NHP biosynthesis pathway are not extensively reported in the literature in a readily tabular format. The provided references describe the functional characterization of these enzymes but do not detail their kinetic properties.

Table 2: Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Arabidopsis thaliana Leaves Following Pathogen Inoculation

TreatmentTime Post-Inoculation (h)Pip Concentration (µg/g FW)NHP Concentration (µg/g FW)Reference
Mock24~1Not detected[2]
Pseudomonas syringae24~10~2[2]
Mock72~2Not detected[2]
Pseudomonas syringae72~25~8[2]

Note: The values in this table are estimations derived from graphical representations in the cited literature and are intended to illustrate the relative changes in metabolite concentrations. Absolute concentrations can vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the N-hydroxypipecolic acid biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of ALD1, SARD4, and FMO1

This protocol describes a general workflow for the production of recombinant ALD1, SARD4, and FMO1 proteins in Escherichia coli, which is essential for in vitro enzyme assays and structural studies.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequences of ALD1, SARD4, and FMO1 from Arabidopsis thaliana cDNA.
  • Clone the amplified sequences into an appropriate bacterial expression vector (e.g., pET series) containing a purification tag (e.g., His6-tag).
  • Verify the constructs by DNA sequencing.

2. Protein Expression:

  • Transform the expression vectors into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
  • Wash the column with a wash buffer containing a low concentration of imidazole.
  • Elute the protein with an elution buffer containing a high concentration of imidazole.
  • Assess the purity of the protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: In Vitro Enzyme Activity Assay for ALD1 (Aminotransferase)

This assay measures the aminotransferase activity of ALD1 by monitoring the formation of its product.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl (pH 8.0)
  • 100 µM Pyridoxal 5'-phosphate (PLP)
  • 10 mM L-Lysine (substrate)
  • 10 mM α-ketoglutarate (amino group acceptor)
  • Purified recombinant ALD1 enzyme (e.g., 1-5 µg)

2. Reaction Incubation:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl).

3. Product Detection:

  • The formation of glutamate (B1630785) (the product of α-ketoglutarate accepting the amino group) can be quantified using a colorimetric assay, such as the ninhydrin (B49086) assay, or by LC-MS analysis.

Protocol 3: In Vitro Enzyme Activity Assay for SARD4 (Reductase)

This assay measures the reductase activity of SARD4 by monitoring the consumption of NADPH.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl (pH 7.5)
  • 150 µM NADPH
  • 1 mM Δ¹-piperideine-2-carboxylic acid (P2C) (substrate)
  • Purified recombinant SARD4 enzyme (e.g., 1-5 µg)

2. Reaction Monitoring:

  • Initiate the reaction by adding the SARD4 enzyme.
  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.
  • The rate of NADPH consumption is proportional to the SARD4 enzyme activity.

Protocol 4: In Vitro Enzyme Activity Assay for FMO1 (Monooxygenase)

This assay measures the N-hydroxylating activity of FMO1 by detecting the formation of NHP.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM HEPES buffer (pH 7.5)
  • 200 µM NADPH
  • 10 µM FAD
  • 1 mM L-Pipecolic acid (substrate)
  • Purified recombinant FMO1 enzyme (e.g., 5-10 µg)

2. Reaction Incubation:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile).

3. Product Detection:

  • Analyze the reaction mixture for the presence of NHP using LC-MS/MS. Compare the retention time and mass-to-charge ratio with an authentic NHP standard.

Protocol 5: Quantification of Pipecolic Acid and N-Hydroxypipecolic Acid in Plant Tissues by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of Pip and NHP from plant material.

1. Sample Preparation:

  • Harvest plant tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to the powdered tissue.
  • Include an internal standard (e.g., deuterated Pip or NHP) for accurate quantification.
  • Vortex vigorously and incubate on ice for 30 minutes.
  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
  • Collect the supernatant.

3. LC-MS/MS Analysis:

  • Inject the supernatant onto a reverse-phase C18 column.
  • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for Pip and NHP.
  • Quantify the metabolites by comparing the peak areas to a standard curve generated with authentic standards.

Signaling Pathways and Logical Relationships

The biosynthesis of NHP is intricately linked with the broader plant immune signaling network, particularly the salicylic (B10762653) acid (SA) pathway. Upon pathogen recognition, transcription factors such as SARD1 and CBP60g are activated, which in turn upregulate the expression of genes involved in both NHP and SA biosynthesis.[2][12] NHP itself acts as a mobile signal, translocating from the site of infection to distal tissues to prime SAR.[1] The downstream signaling of NHP converges with the SA pathway, often requiring the key SA receptor NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) to induce the expression of defense-related genes.[12][13]

NHP_Biosynthesis_and_Signaling cluster_plastid Plastid cluster_cytosol Cytosol cluster_signaling Downstream Signaling Lysine (B10760008) L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip_plastid L-Pipecolic Acid P2C->Pip_plastid SARD4 Pip_cytosol L-Pipecolic Acid Pip_plastid->Pip_cytosol Transport NHP N-Hydroxypipecolic Acid Pip_cytosol->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Mobile Signal NPR1 NPR1 NHP->NPR1 Defense_Genes Defense Gene Expression SAR->Defense_Genes Pathogen Pathogen Recognition SARD1_CBP60g SARD1/CBP60g Pathogen->SARD1_CBP60g SA_Pathway SA Biosynthesis SARD1_CBP60g->SA_Pathway ALD1 ALD1 SARD4 SARD4 FMO1 FMO1 SA_Pathway->NPR1 NPR1->Defense_Genes

Caption: NHP biosynthesis from lysine and its downstream signaling in plant immunity.

Experimental_Workflow cluster_protein Enzyme Characterization cluster_metabolite Metabolite Analysis Cloning Gene Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Plant_Treatment Plant Treatment (e.g., Pathogen Inoculation) Sample_Collection Sample Collection & Quenching Plant_Treatment->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

References

The Pivotal Role of N-Hydroxypipecolic Acid in Orchestrating Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

**Executive Summary

Systemic Acquired Resistance (SAR) represents a formidable induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent advancements in plant immunology have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment and regulation of SAR. This technical guide provides an in-depth exploration of the biosynthesis, signaling cascade, and mechanism of action of NHP. We delve into the key enzymatic steps that lead to the production of NHP from its precursor, L-lysine, and dissect the intricate signaling network it orchestrates, including its interplay with the crucial defense hormone salicylic (B10762653) acid (SA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to equip researchers, scientists, and drug development professionals with a comprehensive understanding of NHP's function in plant immunity. This knowledge is paramount for developing novel strategies for crop protection and the design of next-generation disease resistance solutions.

The N-Hydroxypipecolic Acid Biosynthesis Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of NHP is a pathogen-inducible, three-step enzymatic pathway that originates from the amino acid L-lysine. This process involves enzymes localized in both the plastids and the cytosol, highlighting the compartmentalized nature of plant metabolic pathways.[1][2]

The key enzymes involved in NHP biosynthesis are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine into dehydropipecolic acid intermediates within the plastids.[2][3][4]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts the dehydropipecolic acid intermediates into pipecolic acid (Pip).[2][3][4]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final and critical N-hydroxylation of Pip to form the active signaling molecule, NHP, in the cytosol.[2][3][5][6]

The expression of the genes encoding these enzymes is transcriptionally upregulated upon pathogen perception, a process regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[2][3]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine DehydroPip Dehydropipecolic Acid Intermediates Lysine->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Figure 1: The NHP biosynthesis pathway from L-lysine.

N-Hydroxypipecolic Acid Signaling in Systemic Acquired Resistance

NHP functions as a crucial mobile signal that translocates from the site of primary infection to distal, uninfected tissues, where it activates SAR.[1][7] While a specific receptor for NHP has yet to be definitively identified, its downstream signaling cascade is known to intricately interact with established immune signaling components.[7]

Interplay with Salicylic Acid

The establishment of SAR requires a complex interplay between NHP and salicylic acid (SA), another key immune-regulatory metabolite.[8] NHP and SA signaling pathways are mutually potententiating.[3] For instance, NHP is required for the systemic accumulation of SA, and in turn, SA can enhance NHP-activated immunity and the expression of ALD1 and FMO1 genes.[3] NHP treatment directly induces and primes the expression of SA biosynthetic genes.[3]

Transcriptional Reprogramming and NPR1/TGA-Dependence

Exogenous application of NHP is sufficient to induce a transcriptional response reminiscent of SAR, mobilizing key components of immune surveillance and signal transduction.[8] This NHP-triggered SAR, transcriptional reprogramming, and defense priming are dependent on the function of the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors (TGA2/5/6 and to a lesser extent TGA1/4).[8][9] This indicates the existence of a critical TGA- and NPR1-dependent transcriptional module that mediates the induction of SAR by NHP.[9]

A Novel Link to Extracellular NAD(P) Signaling

Recent findings have unveiled a novel branch of the NHP signaling pathway, connecting it to extracellular NAD(P) (eNAD(P)). NHP triggers the accumulation of eNAD(P) in systemic tissues, a process largely dependent on the respiratory burst oxidase homolog RBOHF-produced reactive oxygen species (ROS).[10][11][12] This NHP-induced systemic immunity primarily relies on a ROS-eNAD(P)-LecRK-VI.2/BAK1 signaling pathway, suggesting that mobile signals like NHP may converge on eNAD(P) to trigger SAR through the lectin receptor kinase LecRK-VI.2.[10][11][12]

NHP_Signaling_Pathway cluster_local Local Infected Tissue cluster_distal Distal Uninfected Tissue Pathogen Pathogen Infection NHP_biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_biosynthesis NHP NHP (Mobile Signal) NHP_biosynthesis->NHP Transport via Phloem ROS ROS NHP->ROS via RBOHF SA_biosynthesis SA Biosynthesis NHP->SA_biosynthesis eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 / BAK1 eNADP->LecRK LecRK->SA_biosynthesis NPR1_TGA NPR1 / TGA Factors SA_biosynthesis->NPR1_TGA SAR_genes SAR Gene Expression NPR1_TGA->SAR_genes SAR Systemic Acquired Resistance SAR_genes->SAR

Figure 2: NHP signaling pathway in systemic acquired resistance.

Quantitative Data on N-Hydroxypipecolic Acid Function

The following tables summarize key quantitative data related to the function of NHP in SAR, providing a comparative overview for researchers.

Table 1: NHP and Pip Accumulation in Arabidopsis thaliana after Pathogen Challenge

TreatmentTissueTime (hpi)Pip (nmol/g FW)NHP (nmol/g FW)Reference
MockLocal24< 1< 0.1[13]
P. syringaeLocal24~ 15~ 25[13]
MockSystemic48< 1< 0.1[8]
P. syringaeSystemic48~ 10~ 15[8]
(Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.)

Table 2: Pathogen Growth Inhibition by NHP Treatment in Arabidopsis thaliana

Plant GenotypePre-treatmentChallenge PathogenBacterial Titer (cfu/cm²)Fold Reduction vs. MockReference
Col-0 (WT)MockP. syringae~ 1 x 10⁶-[8]
Col-0 (WT)1 mM NHPP. syringae~ 1 x 10⁴~ 100[8]
fmo1 mutantMockP. syringae~ 5 x 10⁶-[6]
fmo1 mutant1 mM NHPP. syringae~ 5 x 10⁴~ 100[6]
(Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.)

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NHP's role in SAR. Below are outlines of key experimental protocols.

NHP Extraction and Quantification by GC-MS

This protocol is adapted from methodologies described in the literature for the analysis of pipecolic acid and its derivatives.[5]

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 80% methanol (B129727) to the powdered tissue. Vortex thoroughly and incubate at 70°C for 15 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes. Collect the supernatant.

  • Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes. Subsequently, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Monitor for characteristic ions of derivatized NHP (e.g., m/z 172 for the [M+H]+ ion of the non-derivatized molecule, with specific fragments for the derivatized form).[5]

GCMS_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid N2 Start->Homogenization Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (MSTFA) Supernatant->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 3: General workflow for NHP quantification by GC-MS.
Systemic Acquired Resistance (SAR) Assay

This assay is a standard method to evaluate the induction of SAR in plants.[14][15][16]

  • Primary Inoculation: Infiltrate three lower leaves of a 4-5 week old Arabidopsis thaliana plant with a low dose (e.g., OD₆₀₀ = 0.001) of a pathogenic bacterium such as Pseudomonas syringae. As a control, infiltrate plants with 10 mM MgCl₂.

  • Incubation: Grow the plants under standard conditions (e.g., 12-hour light/12-hour dark cycle) for 2-3 days to allow for the establishment of SAR.

  • Secondary Inoculation: Infiltrate three upper, systemic leaves (that were not previously inoculated) with a higher dose (e.g., OD₆₀₀ = 0.002) of the same virulent pathogen.

  • Quantification of Pathogen Growth: After 2-3 days, harvest the systemic leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B agar (B569324) with selective antibiotics).

  • Data Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial titer in the systemic leaves. A significant reduction in bacterial growth in plants that received the primary pathogen inoculation compared to the mock-inoculated controls indicates the successful establishment of SAR.

Concluding Remarks and Future Perspectives

N-hydroxypipecolic acid has unequivocally emerged as a cornerstone of systemic acquired resistance in plants. Its biosynthesis and intricate signaling network, which is closely intertwined with salicylic acid and other immune pathways, underscore the complexity and sophistication of plant defense mechanisms. The discovery of its role in activating an extracellular NAD(P) signaling cascade opens up new avenues for research into the perception and transduction of mobile immune signals.

For drug development professionals, the NHP pathway presents a promising target for the design of novel plant protection agents. Engineering crops to enhance NHP biosynthesis or developing chemical inducers of the NHP pathway could provide durable and broad-spectrum disease resistance, thereby contributing to global food security. Further research aimed at identifying the NHP receptor and elucidating the precise molecular mechanisms of its transport and perception will be instrumental in harnessing the full potential of this potent immune signaling molecule.

References

N-Hydroxypipecolic Acid Signaling in Arabidopsis thaliana: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the model organism Arabidopsis thaliana. This technical guide provides a comprehensive overview of the core aspects of NHP signaling, including its biosynthesis, perception, and downstream effects, with a focus on its role in systemic acquired resistance (SAR). This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visual representations of the signaling pathways to aid researchers and professionals in the fields of plant science and drug development.

Introduction

Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism induced in systemic tissues following a localized pathogen infection. For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, recent discoveries have identified N-hydroxypipecolic acid (NHP) as a key mobile signal essential for the establishment of SAR.[1][2][3][4][5][6] NHP, a derivative of the amino acid L-lysine, accumulates systemically upon pathogen challenge and primes the plant for a more robust and rapid defense response.[3][4][7][8] Understanding the intricacies of NHP signaling opens new avenues for the development of novel strategies to enhance crop resilience and disease resistance.

NHP Biosynthesis Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the plastids.[9] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[10][11][12]

  • L-Lysine to Δ1-piperideine-2-carboxylic acid (P2C): The pathway is initiated by the aminotransferase ALD1 , which converts L-lysine into ε-amino-α-ketocaproic acid, which then spontaneously cyclizes to form P2C.[10]

  • P2C to Pipecolic Acid (Pip): SARD4 , a reductase, then converts P2C to pipecolic acid (Pip).[10]

  • Pip to NHP: Finally, the monooxygenase FMO1 catalyzes the N-hydroxylation of Pip to generate the active signaling molecule, NHP.[5][6][12]

The expression of ALD1, SARD4, and FMO1 is induced upon pathogen infection, leading to the accumulation of both Pip and NHP.[11][13]

NHP_Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: NHP Biosynthesis Pathway in Arabidopsis thaliana.

Quantitative Data

The following tables summarize quantitative data on metabolite levels and gene expression changes related to NHP signaling in Arabidopsis thaliana following pathogen infection or elicitor treatment.

Table 1: Metabolite Levels Post-Infection with Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

MetaboliteTreatmentTissueTimepointFold Change/ConcentrationReference
Pipecolic Acid (Pip)Pst DC3000 (OD600=0.005)Distal Leaves48 hpiSignificantly increased vs. mock[10]
NHPPst DC3000 (OD600=0.001) at 23°CInoculated Leaves24 hpi~150 pmol/mg FW[13]
NHPPst DC3000 (OD600=0.001) at 28°CInoculated Leaves24 hpi~50 pmol/mg FW[13]
Salicylic Acid (SA)Pst DC3000 (5x10^6 CFU/mL)Local Leaves48 hpiSignificantly increased vs. mock[14]
NHPPst DC3000 (5x10^6 CFU/mL)Local Leaves48 hpiSignificantly increased vs. mock[14]

Table 2: Gene Expression Changes in Response to NHP Treatment and Pathogen Infection

GeneTreatmentTissueTimepointRelative Expression ChangeReference
ALD11 mM NHPLocal Leaves48 hpi~4-fold increase vs. mock[1]
FMO11 mM NHPLocal Leaves48 hpi~150-fold increase vs. mock[1]
PR11 mM NHPLocal Leaves48 hpi~1000-fold increase vs. mock[1]
ALD1Pst DC3000 (OD600=0.001) at 23°CInoculated Leaves24 hpi~1000-fold increase vs. mock[13]
FMO1Pst DC3000 (OD600=0.001) at 23°CInoculated Leaves24 hpi~2500-fold increase vs. mock[13]
ALD1Pst DC3000 (OD600=0.02) at 23°CSystemic Leaves48 hpi~100-fold increase vs. mock[13]
FMO1Pst DC3000 (OD600=0.02) at 23°CSystemic Leaves48 hpi~400-fold increase vs. mock[13]

NHP Signaling and Systemic Acquired Resistance (SAR)

NHP acts as a mobile signal that travels from the site of infection to distal tissues, where it initiates SAR.[3][4][5] The signaling cascade downstream of NHP is complex and involves a significant interplay with the salicylic acid (SA) pathway.

Priming of Defense Responses

A key function of NHP is to prime the plant for a faster and stronger defense response upon subsequent pathogen attack.[3][4][7] NHP treatment enhances the pathogen-triggered activation of various defense mechanisms, including:

  • Increased production of SA and the phytoalexin camalexin.[3][4][8]

  • Boosted expression of defense-related genes.[3][7][8]

  • Enhanced hypersensitive response.[8]

Interaction with Salicylic Acid (SA) Signaling

NHP and SA signaling pathways are intricately linked and mutually potentiate each other to establish a robust SAR response.

  • NHP accumulation in systemic leaves leads to the induction of SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1).[1][3]

  • The full establishment of NHP-induced SAR is dependent on SA signaling.[1][3]

  • The transcriptional coregulator NON-EXPRESSOR OF PR GENES 1 (NPR1) is a central component required for both SA- and NHP-mediated defense gene expression.[3][4][15] While NHP signaling requires NPR1, there is no evidence of direct binding between NHP and NPR1.[8][15]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection NHP_biosynthesis ALD1, SARD4, FMO1 Pathogen->NHP_biosynthesis Lysine L-Lysine Lysine->NHP_biosynthesis NHP_local NHP NHP_biosynthesis->NHP_local NHP_systemic NHP NHP_local->NHP_systemic Phloem Transport SA_biosynthesis SA Biosynthesis (ICS1) NHP_systemic->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1->Defense_Genes nucleus SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: NHP signaling pathway leading to SAR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NHP signaling in Arabidopsis thaliana.

NHP Extraction and Quantification by LC-MS

This protocol is adapted from methodologies described in recent literature.[2][16][17][18]

  • Sample Collection and Preparation:

    • Harvest Arabidopsis leaf tissue and immediately flash-freeze in liquid nitrogen.

    • Lyophilize the tissue to dryness and homogenize to a fine powder using a ball mill.

  • Extraction:

    • Resuspend the homogenized tissue in an 80:20 methanol:water (v/v) solution (e.g., 20 µL per mg of dry tissue).

    • Incubate at 4°C for 10 minutes with shaking.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

  • Sample Cleanup and Analysis:

    • Transfer the supernatant to a new microfuge tube. For direct LC-MS analysis, pass the supernatant through a 0.45 µm PTFE filter.

    • Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system equipped with a C18 column.

    • Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detect NHP and other metabolites using a mass spectrometer in positive ion mode, monitoring for the specific m/z of NHP (e.g., [M+H]+).

    • Quantify NHP levels by comparing with a standard curve generated from a pure NHP standard.

Pathogen Infection and SAR Assay

This protocol outlines a typical experiment to assess NHP-induced SAR.[3][12][19]

  • Plant Growth:

    • Grow Arabidopsis thaliana plants on soil under controlled conditions (e.g., 10-hour light/14-hour dark cycle at 22°C) for 4-5 weeks.

  • Primary Treatment (NHP Application):

    • Prepare a 1 mM solution of NHP in water or 10 mM MgCl2.

    • For soil drench application, water each plant with 10 mL of the NHP solution.

    • For leaf infiltration, use a needleless syringe to infiltrate three lower leaves with the NHP solution. Use water or 10 mM MgCl2 as a mock control.

    • Incubate the treated plants for 24-48 hours.

  • Secondary Treatment (Pathogen Inoculation):

    • Prepare a bacterial suspension of a virulent Pseudomonas syringae strain (e.g., Pst DC3000) in 10 mM MgCl2 at a specific optical density (e.g., OD600 = 0.001).

    • Infiltrate three upper, systemic leaves (that were not treated with NHP) with the bacterial suspension.

  • Disease Quantification:

    • After 2-3 days post-inoculation (dpi), quantify bacterial growth.

    • Collect leaf discs from the inoculated areas, homogenize in 10 mM MgCl2, and plate serial dilutions on appropriate growth media (e.g., King's B with rifampicin).

    • Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in bacterial growth in NHP-pretreated plants compared to mock-treated plants indicates the induction of SAR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Grow Arabidopsis plants (4-5 weeks) Primary_Treatment Primary Treatment: Apply NHP to lower leaves (or soil drench) Plant_Growth->Primary_Treatment NHP_Prep Prepare 1 mM NHP solution NHP_Prep->Primary_Treatment Pathogen_Prep Prepare Pst DC3000 suspension (OD600=0.001) Secondary_Treatment Secondary Treatment: Inoculate upper systemic leaves with Pst DC3000 Pathogen_Prep->Secondary_Treatment Incubation1 Incubate for 24-48h Primary_Treatment->Incubation1 Incubation1->Secondary_Treatment Incubation2 Incubate for 2-3 days Secondary_Treatment->Incubation2 Quantification Quantify bacterial growth (CFU counting) Incubation2->Quantification Comparison Compare NHP-treated vs. Mock-treated plants Quantification->Comparison

Caption: Experimental workflow for an NHP-induced SAR assay.

Conclusion and Future Perspectives

N-hydroxypipecolic acid is a pivotal signaling molecule in plant immunity, acting as a mobile signal to induce systemic acquired resistance in Arabidopsis thaliana. Its biosynthesis from L-lysine and its intricate signaling network, which is closely intertwined with salicylic acid, are crucial for priming the plant for enhanced defense. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of NHP signaling.

Key areas for future research include the identification and characterization of the NHP receptor(s), the elucidation of the precise molecular mechanisms by which NHP primes defense responses, and the exploration of NHP signaling in various crop species. A deeper understanding of this pathway holds significant promise for the development of novel, effective, and sustainable strategies for crop protection and improvement.

References

N-Hydroxypipecolic Acid (NHP): A Lynchpin in Plant Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

**Executive Summary

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of Systemic Acquired Resistance (SAR), a potent and broad-spectrum plant immune response. This technical guide provides a comprehensive overview of the molecular mechanisms governing NHP's function in plant defense. We delve into the biosynthesis of NHP from its precursor, L-lysine, detailing the key enzymatic steps and their regulation. The intricate signaling cascades initiated by NHP are explored, highlighting its interplay with the well-established salicylic (B10762653) acid (SA) pathway and a more recently elucidated pathway involving reactive oxygen species (ROS) and extracellular NAD(P). This document summarizes key quantitative data related to NHP's activity and provides detailed experimental protocols for its study, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate and potentially harness this pathway for the development of novel crop protection strategies.

**1. Introduction: The Role of NHP in Plant Immunity

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to fend off a diverse array of pathogens. A crucial component of this defense is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is established throughout the plant following a localized infection. For many years, salicylic acid (SA) was considered the primary mobile signal responsible for inducing SAR. However, recent research has unequivocally identified N-hydroxypipecolic acid (NHP) as another central and indispensable player in this complex signaling network.[1][2] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is essential for the full induction of SAR.[3] This guide will provide a detailed exploration of the biosynthesis, signaling, and mechanism of action of NHP in conferring plant immunity.

The NHP Biosynthesis Pathway: From L-lysine to a Potent Immune Signal

The biosynthesis of NHP is a three-step enzymatic pathway that originates from L-lysine and is induced upon pathogen perception.[4][5] The enzymes involved are located in both the plastids and the cytosol, highlighting the compartmentalized nature of this crucial defense pathway.

The key enzymes in the NHP biosynthesis pathway are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): A plastid-localized aminotransferase that catalyzes the conversion of L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[4][6]

  • SAR-DEFICIENT 4 (SARD4): A reductase also located in the plastids that converts P2C to pipecolic acid (Pip).[4][6]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A cytosolic monooxygenase that performs the final and critical N-hydroxylation of Pip to generate the active immune signal, NHP.[3][6]

The expression of the genes encoding these enzymes is tightly regulated and is induced by pathogen infection. This induction is controlled by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[5][7]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP N-Hydroxypipecolic Acid (NHP) Pip_cytosol->NHP FMO1

Figure 1: The NHP biosynthetic pathway from L-lysine.

NHP Signaling: A Two-Pronged Approach to Activating Plant Defenses

NHP acts as a mobile signal, translocating from the site of primary infection to distal tissues to establish SAR.[8] While the direct receptor for NHP remains to be definitively identified, its downstream signaling cascade is known to operate through at least two interconnected pathways.

The SA-Dependent Pathway: A Synergistic Interplay

A significant body of evidence points to a close and synergistic relationship between NHP and salicylic acid signaling.[2][7] NHP potentiates the plant's defense response by:

  • Inducing SA Biosynthesis: NHP treatment leads to the transcriptional upregulation of key SA biosynthesis genes, resulting in increased SA accumulation.[8]

  • Priming for SA-Mediated Defenses: NHP primes the plant for a more robust and rapid response to SA, leading to enhanced expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1).[8]

This signaling cascade is critically dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master regulator of SA-mediated immunity, and TGA transcription factors , which act downstream of NPR1 to activate defense gene expression.[9]

NHP_SA_Signaling NHP NHP SA_biosynthesis SA Biosynthesis NHP->SA_biosynthesis NPR1 NPR1 NHP->NPR1 Priming SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes

Figure 2: The NHP-SA synergistic signaling pathway.
The ROS-eNAD(P) Pathway: A Novel Signaling Cascade

Recent research has uncovered a novel signaling pathway for NHP-mediated SAR that involves reactive oxygen species (ROS) and extracellular NAD(P) (eNAD(P)).[10] This pathway appears to act in parallel to the SA-dependent pathway and involves the following key steps:

  • ROS Production: NHP induces the production of ROS in systemic tissues, largely through the action of the respiratory burst oxidase homolog RBOHF.[10]

  • eNAD(P) Accumulation: The increase in ROS leads to the de novo accumulation of eNAD(P) in the apoplast of systemic leaves.[10]

  • Signal Perception: eNAD(P) is perceived by the lectin receptor kinase LecRK-VI.2 , which forms a complex with the co-receptor BAK1 .[10][11]

  • Downstream Signaling: This perception event triggers downstream signaling cascades that contribute to the establishment of SAR.[10]

This pathway highlights a previously unknown mechanism by which mobile immune signals converge to activate systemic resistance.

NHP_ROS_eNAD_Signaling NHP NHP RBOHF RBOHF NHP->RBOHF ROS ROS Burst RBOHF->ROS eNAD_P eNAD(P) Accumulation ROS->eNAD_P LecRK LecRK-VI.2 / BAK1 Receptor Complex eNAD_P->LecRK SAR Systemic Acquired Resistance (SAR) LecRK->SAR

Figure 3: The NHP-ROS-eNAD(P) signaling pathway.

Quantitative Data on NHP-Mediated Immunity

The following tables summarize key quantitative data from studies on NHP, providing a comparative overview of its accumulation, the induction of related metabolites, and its impact on gene expression and pathogen resistance.

Table 1: NHP and SA Accumulation in Arabidopsis thaliana after Pseudomonas syringae pv. maculicola (Psm) Inoculation

Plant LineTreatmentTissueTime Post-InoculationNHP (µg/g FW)SA (µg/g FW)Reference
Col-0 (WT)MockLocal24 hNot Detected~0.1[12]
Col-0 (WT)PsmLocal24 h~1.5~5.0[12]
Col-0 (WT)MockSystemic48 hNot Detected~0.05[12]
Col-0 (WT)PsmSystemic48 h~0.8~1.0[12]
ald1PsmSystemic48 hNot Detected~0.1[12]
fmo1PsmSystemic48 hNot Detected~0.1[12]
sid2-1PsmSystemic48 h~1.2~0.05[12]
npr1-3PsmSystemic48 h~1.5~1.5[12]

Table 2: Pathogen Growth Inhibition by Exogenous NHP Application in Various Plant Species

Plant SpeciesPathogenNHP TreatmentPathogen Growth ReductionReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 mM NHP (soil drench)~100-fold[13]
Cucumis sativusPseudomonas syringae pv. lachrymans10 µM NHP (leaf infiltration)~10-fold[13]
Nicotiana tabacumPseudomonas syringae pv. tabaci10 µM NHP (leaf infiltration)~10-fold[13]

Table 3: Fold Change in Defense-Related Gene Expression in Arabidopsis thaliana after NHP Treatment

GeneTreatmentFold Change vs. MockTime Post-TreatmentReference
PR11 mM NHP~10-fold48 h[8]
FMO11 mM NHP~8-fold48 h[8]
ALD11 mM NHP~5-fold48 h[8]
SARD11 mM NHP~4-fold8 h[8]
PBS31 mM NHP~3-fold48 h[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of NHP and SA from Plant Tissue

This protocol is adapted from methods described for the analysis of plant hormones and related metabolites.

metabolite_extraction_workflow start 1. Harvest and Freeze Plant Tissue homogenize 2. Homogenize in Extraction Buffer start->homogenize extract 3. Liquid-Liquid Extraction homogenize->extract dry 4. Evaporate to Dryness extract->dry reconstitute 5. Reconstitute in Mobile Phase dry->reconstitute analyze 6. LC-MS/MS Analysis reconstitute->analyze

Figure 4: Workflow for NHP and SA extraction and quantification.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Extraction buffer (e.g., 80% methanol (B129727) with internal standards)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Sample Harvest: Harvest approximately 100 mg of fresh plant tissue, immediately freeze in liquid nitrogen, and store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Add 1 mL of pre-chilled extraction buffer containing appropriate internal standards (e.g., d4-SA, ¹³C₆-Lys) to the powdered tissue. Vortex vigorously and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of NHP and SA.

Pseudomonas syringae Infection Assay in Arabidopsis thaliana

This protocol details a common method for assessing plant susceptibility to bacterial pathogens.[1][14]

pathogen_assay_workflow start 1. Prepare Bacterial Inoculum infiltrate 2. Infiltrate Plant Leaves start->infiltrate incubate 3. Incubate Plants infiltrate->incubate harvest 4. Harvest Leaf Discs incubate->harvest homogenize 5. Homogenize and Plate Serial Dilutions harvest->homogenize count 6. Count Colony Forming Units (CFU) homogenize->count

Figure 5: Workflow for a Pseudomonas syringae infection assay.

Materials:

  • Pseudomonas syringae strain (e.g., P. syringae pv. tomato DC3000)

  • King's B medium with appropriate antibiotics

  • Spectrophotometer

  • 1 mL needleless syringes

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 10 mM MgCl₂

  • Cork borer

  • Microcentrifuge tubes with grinding beads

  • Plate reader for colony counting

Procedure:

  • Bacterial Culture: Grow the P. syringae strain overnight in King's B liquid medium with the appropriate antibiotics at 28°C with shaking.

  • Inoculum Preparation: Pellet the bacterial cells by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (OD₆₀₀), typically 0.001 for disease assays.

  • Leaf Infiltration: Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves. Infiltrate at least three leaves per plant.

  • Incubation: Place the inoculated plants in a growth chamber with high humidity for 2-3 days.

  • Quantification of Bacterial Growth:

    • Harvest leaf discs of a known area using a cork borer from the infiltrated areas at 0 and 3 days post-infiltration.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on King's B agar (B569324) plates with the appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).

Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Gene Expression

This protocol outlines the steps for measuring the transcript levels of defense-related genes.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol, followed by DNase I treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain the qRT-PCR master mix, gene-specific forward and reverse primers, and diluted cDNA.

  • qRT-PCR Program: Run the reactions on a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Analyze the data using the comparative Cт (ΔΔCт) method to determine the relative fold change in gene expression, normalized to a stably expressed reference gene (e.g., ACTIN or UBIQUITIN).

Conclusion and Future Perspectives

N-hydroxypipecolic acid has been firmly established as a central regulator of systemic acquired resistance in plants. Its intricate interplay with salicylic acid and the discovery of a novel signaling pathway involving ROS and eNAD(P) have significantly advanced our understanding of plant immunity. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of the NHP pathway. Future research should focus on the identification of the NHP receptor(s), the elucidation of the downstream components of the ROS-eNAD(P) pathway, and the translation of this fundamental knowledge into practical applications for enhancing crop resilience and ensuring global food security. The development of compounds that can modulate the NHP pathway holds great promise for the creation of a new generation of sustainable and effective plant protection products.

References

N-Hydroxypipecolic Acid (NHP): A Mobile Signal Orchestrating Systemic Acquired Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant. A key signaling molecule in the orchestration of SAR is N-hydroxypipecolic acid (NHP), a lysine-derived metabolite. Upon local pathogen infection, NHP is synthesized and transported systemically, where it primes distal tissues for a more robust and rapid defense response. This technical guide provides a comprehensive overview of the NHP signaling pathway, quantitative data on its effects, detailed experimental protocols, and visual representations of the core concepts.

The NHP Biosynthesis and Signaling Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the chloroplast and cytosol.[1][2][3] Pathogen recognition triggers the expression of genes encoding the biosynthetic enzymes ALD1, SARD4, and FMO1.[2][4] NHP then moves systemically to prime distal leaves.[5][6]

The signaling cascade initiated by NHP is intricately linked with the salicylic (B10762653) acid (SA) pathway. NHP accumulation in distal tissues leads to the induction of SA biosynthesis and signaling, creating a positive feedback loop that amplifies the defense response.[2][7][8] This process is dependent on the transcriptional co-activator NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription factors.[7][9][10] Recent evidence also points to the involvement of reactive oxygen species (ROS) and extracellular NAD(P) in NHP-mediated SAR.[11]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_transport Vascular Transport cluster_distal Distal Systemic Leaf Pathogen Pathogen Infection ALD1 ALD1 Pathogen->ALD1 Induces Lysine L-Lysine P2C Δ¹-Piperideine- 2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 SARD4 SARD4 NHP_local N-Hydroxypipecolic Acid (NHP) Pip->NHP_local FMO1 FMO1 FMO1 NHP_transport Mobile NHP NHP_local->NHP_transport NHP_distal NHP NHP_transport->NHP_distal Receptor Putative Receptor(s) NHP_distal->Receptor SA_biosynthesis SA Biosynthesis (ICS1) NHP_distal->SA_biosynthesis Induces NPR1_TGA NPR1 / TGA Factors NHP_distal->NPR1_TGA Requires basal SA ROS_eNAD ROS / eNAD(P) Receptor->ROS_eNAD ROS_eNAD->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1_TGA Defense_Genes Defense Gene Expression (e.g., PR1) NPR1_TGA->Defense_Genes Activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Experimental_Workflow cluster_treatment Plant Treatment cluster_harvest Sample Collection cluster_analysis Downstream Analysis start Start: Arabidopsis Plants treatment NHP or Mock Infiltration (Local Leaves) start->treatment harvest Harvest Systemic Leaves (e.g., 24/48h post-treatment) treatment->harvest phenotyping SAR Assay (Pathogen Challenge) treatment->phenotyping flash_freeze Flash Freeze in Liquid N₂ Store at -80°C harvest->flash_freeze metabolomics Metabolite Extraction -> LC-MS/MS Analysis flash_freeze->metabolomics transcriptomics RNA Extraction & cDNA Synthesis -> RT-qPCR flash_freeze->transcriptomics Regulatory_Network cluster_upstream Upstream Regulators cluster_biosynthesis Biosynthetic Pathways cluster_signaling Downstream Signaling Pathogen Pathogen Signal SARD1_CBP60g SARD1 / CBP60g Transcription Factors Pathogen->SARD1_CBP60g EDS1_PAD4 EDS1 / PAD4 Pathogen->EDS1_PAD4 NHP_synthesis NHP Biosynthesis (ALD1, SARD4, FMO1) SARD1_CBP60g->NHP_synthesis Activates SA_synthesis SA Biosynthesis (ICS1, PBS3) SARD1_CBP60g->SA_synthesis Activates EDS1_PAD4->NHP_synthesis Required for EDS1_PAD4->SA_synthesis Required for NHP NHP NHP_synthesis->NHP SA SA SA_synthesis->SA NHP->SA_synthesis Positive Feedback NPR1_TGA NPR1 / TGA Complex NHP->NPR1_TGA Activates via basal SA SA->NHP_synthesis Positive Feedback SA->NPR1_TGA Activates Defense_Genes Defense Gene Expression NPR1_TGA->Defense_Genes SAR SAR Defense_Genes->SAR

References

The Orchestration of Plant Defense: A Technical Guide to the Interplay Between N-Hydroxypipecolic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the intricate world of plant immunology, the establishment of a robust defense, particularly Systemic Acquired Resistance (SAR), is paramount for survival against pathogenic attacks. For years, salicylic (B10762653) acid (SA) was considered the central signaling molecule in this process. However, recent discoveries have unveiled N-Hydroxypipecolic acid (NHP) as another critical player, orchestrating a complex and synergistic defense response in concert with SA. This technical guide provides an in-depth exploration of the interplay between NHP and SA, focusing on their interconnected biosynthesis, signaling pathways, and mutual regulation. By presenting quantitative data, detailed experimental protocols, and visualized signaling networks, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this vital defense mechanism, paving the way for novel strategies in crop protection and therapeutic development.

Introduction: Two Key Signals in Plant Immunity

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens. This system comprises two main layers: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). Both PTI and ETI not only trigger local defenses but can also lead to a long-lasting, broad-spectrum resistance in distal, uninfected parts of the plant—a phenomenon known as Systemic Acquired Resistance (SAR).[1]

Salicylic acid (SA) is a phenolic phytohormone that has long been recognized as a central regulator of plant defense, including SAR.[1][2][3][4][5] Mutants unable to produce or perceive SA exhibit compromised disease resistance.[1] More recently, N-Hydroxypipecolic acid (NHP), a lysine-derived metabolite, has been identified as an indispensable signaling molecule for SAR.[1][2][3][4][5][6] NHP accumulates in plants following pathogen infection and is capable of inducing SAR.[1][7] This guide delves into the crucial interplay between these two molecules, which are now understood to function in a tightly linked, mutually potentiating network to mount an effective immune response.[7][8][9]

Biosynthesis of NHP and SA: A Shared Regulatory Network

The biosynthetic pathways of NHP and SA are distinct, yet they are co-regulated by a common set of master transcription factors, highlighting their interconnectedness from the very beginning of the defense response.

N-Hydroxypipecolic Acid (NHP) Biosynthesis: NHP is synthesized from L-lysine in a three-step enzymatic process:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , a lysine (B10760008) aminotransferase, converts L-lysine into 2,3-dehydro-pipecolic acid (dehydro-Pip).[1]

  • SAR-DEFICIENT 4 (SARD4) , an ornithine cyclodeaminase-like enzyme, reduces dehydro-Pip to pipecolic acid (Pip).[1]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) hydroxylates Pip to form the active signaling molecule, NHP.[10]

Salicylic Acid (SA) Biosynthesis: In Arabidopsis, the majority of pathogen-induced SA is synthesized from chorismate via the isochorismate pathway:

  • ISOCHORISMATE SYNTHASE 1 (ICS1) converts chorismate to isochorismate.

  • AVRPPHB SUSCEPTIBLE 3 (PBS3) conjugates isochorismate with glutamate.

  • The resulting conjugate is then converted to SA, a process that can occur spontaneously or be facilitated by enzymes like ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) , which also transports SA precursors.[1]

Co-regulation: A key point of convergence in the regulation of NHP and SA biosynthesis lies at the transcriptional level. The transcription factors SAR DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g) directly bind to the promoters of genes in both pathways, including ALD1, SARD4, FMO1, and ICS1, to activate their expression upon pathogen recognition.[1][9]

Quantitative Data: NHP and SA Levels in Plant Defense

The interplay between NHP and SA is elegantly demonstrated by the changes in their concentrations in various genetic backgrounds and under different conditions. The following tables summarize key quantitative findings from the literature.

Plant GenotypeTreatmentTissueAnalyteFold Change vs. WT (or as specified)Reference
Wild-Type (Col-0)Pseudomonas syringaeSystemic LeavesNHPAccumulates[1]
Wild-Type (Col-0)Pseudomonas syringaeSystemic LeavesSAAccumulates[1]
sard1 cbp60g double mutantPseudomonas syringae-Pip and NHPSignificantly lower than WT[1]
sard1 cbp60g double mutantPseudomonas syringae-ALD1, SARD4, FMO1 expressionSignificantly reduced vs. WT[1]
SARD1 overexpression--PipIncreased[1]
ics1 mutant--D9-NHP transportLeaf-to-leaf movement observed[1]
Transient expression of ALD1 and FMO1 in N. benthamiana--NHP100-1,000 times higher than native plants[1]
ConditionPlant GenotypeObservationReference
High levels of SA and NHPWild-TypeDwarfed plants[1][7]
Exogenous NHP applicationald1 and fmo1 mutantsRestores SAR[1][6]
Exogenous SA applicationeds5 mutantDoes not recover NHP accumulation[1][6]
NHP treatmentsid2/ics1 mutantInduces a subset of SAR-related genes[10][11]
NHP treatmentsid2-1 NahG plantsNHP-mediated gene induction is abolished[10][11]

Signaling Pathways and Mutual Potentiation

The signaling cascades initiated by NHP and SA are intricately linked, featuring multiple points of crosstalk and a significant positive feedback loop that amplifies the defense response.

NHP Signaling: NHP acts as a mobile signal that travels from the site of infection to systemic tissues.[10] In systemic leaves, NHP is essential for the accumulation of SA.[10] However, NHP can also induce a subset of defense genes independently of SA induction, although this still requires basal levels of SA and core components of the SA signaling pathway, such as NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and TGA transcription factors .[10][11] NHP primes the plant for a more robust response to subsequent pathogen attack, a process that includes enhanced SA biosynthesis.[12][13]

SA Signaling: SA signaling is mediated by the NPR protein family. In the absence of SA, NPR1 is kept in an inactive, oligomeric state in the cytoplasm. Upon SA accumulation, NPR1 monomers are released and translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense genes, such as PATHOGENESIS-RELATED 1 (PR1).[10][12]

The NHP-SA Positive Feedback Loop: The interplay between NHP and SA is characterized by a powerful positive feedback loop that is crucial for the establishment of SAR:

  • NHP induces SA: NHP accumulation in systemic tissues triggers the expression of SA biosynthesis genes like ICS1, leading to a surge in SA levels.[9]

  • SA enhances NHP biosynthesis: SA, in turn, can upregulate the expression of NHP biosynthesis genes, including ALD1 and FMO1.[7][9]

This mutual potentiation ensures a rapid and amplified defense signal throughout the plant, leading to the establishment of SAR.[9] Furthermore, the UDP-glucosyltransferase UGT76B1 can inactivate both NHP and SA by glycosylation, suggesting a coordinated mechanism for attenuating the defense response once the threat has subsided.[1][14]

Experimental Protocols

Reproducing and building upon the research in this field requires robust and standardized methodologies. Below are detailed protocols for key experiments.

Protocol 1: Quantification of NHP and SA by LC-MS/MS

This protocol is adapted from methodologies described in plant science literature for the analysis of phytohormones.

1. Sample Preparation:

  • Harvest 50-100 mg of plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.
  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
  • Add 1 mL of extraction buffer (e.g., 80% methanol, 1% acetic acid) containing internal standards (e.g., D4-SA, D9-NHP) to the powdered tissue.
  • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

2. Extraction:

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant and transfer to a new tube.
  • For cleaner samples, a solid-phase extraction (SPE) step using a C18 or mixed-mode cation exchange cartridge can be performed.
  • Dry the final extract under a stream of nitrogen gas or in a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% methanol).
  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM).
  • SA transition: e.g., m/z 137 -> 93
  • NHP transition: e.g., m/z 146 -> 80
  • Quantify the analytes by comparing the peak areas to those of the internal standards and a standard curve.

Protocol 2: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol outlines a typical experiment to assess the induction of SAR.

1. Primary Inoculation:

  • Grow Arabidopsis plants in individual pots for 4-5 weeks under controlled conditions (e.g., 12-hour light/12-hour dark cycle, 22°C).
  • For the primary inoculation, select three lower leaves of each plant.
  • Infiltrate the selected leaves with a suspension of a pathogen that induces SAR, such as Pseudomonas syringae pv. maculicola (Psm) at a low optical density (OD600 = 0.001) in 10 mM MgCl2, using a needleless syringe.
  • For mock-treated control plants, infiltrate the leaves with 10 mM MgCl2 only.

2. Secondary (Challenge) Inoculation:

  • Wait for 2-3 days to allow for the establishment of SAR.
  • Select three upper, systemic (uninoculated) leaves from both the pathogen-treated and mock-treated plants.
  • Infiltrate these systemic leaves with a higher concentration of the same pathogen (e.g., Psm at OD600 = 0.002).

3. Assessment of Resistance:

  • After 2-3 days following the challenge inoculation, assess the level of resistance.
  • Disease Symptom Scoring: Visually score the extent of chlorosis and necrosis on the challenged leaves.
  • Bacterial Growth Quantification: Excise leaf discs of a known area from the challenged leaves. Homogenize the discs in 10 mM MgCl2. Serially dilute the homogenate and plate on appropriate growth media (e.g., King's B agar (B569324) with appropriate antibiotics). Incubate the plates and count the colony-forming units (CFU) to determine the bacterial titer in the leaves. A significant reduction in bacterial growth in the pathogen-pre-treated plants compared to the mock-pre-treated plants indicates the successful establishment of SAR.

Visualizing the Interplay: Signaling Pathways and Workflows

To better understand the complex relationships between NHP and SA, the following diagrams have been generated using the DOT language.

NHP_SA_Biosynthesis_Regulation Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 Chorismate Chorismate ICS1 ICS1 Chorismate->ICS1 dehydroPip Dehydro-Pip SARD4 SARD4 dehydroPip->SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) Isochorismate Isochorismate SA Salicylic Acid (SA) Isochorismate->SA + PBS3, EDS5 Pathogen Pathogen Signal SARD1_CBP60g SARD1 / CBP60g Pathogen->SARD1_CBP60g SARD1_CBP60g->ALD1 activates SARD1_CBP60g->SARD4 activates SARD1_CBP60g->FMO1 activates SARD1_CBP60g->ICS1 activates ALD1->dehydroPip SARD4->Pip FMO1->NHP ICS1->Isochorismate

Caption: Co-regulation of NHP and SA biosynthetic pathways.

NHP_SA_Feedback_Loop NHP_Biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) NHP NHP NHP_Biosynthesis->NHP SA_Biosynthesis SA Biosynthesis (ICS1, PBS3) SA SA SA_Biosynthesis->SA NHP->SA_Biosynthesis induces NPR1_TGA NPR1 / TGA Signaling Module NHP->NPR1_TGA requires basal SA for SA->NHP_Biosynthesis enhances SA->NPR1_TGA activates SAR Systemic Acquired Resistance (SAR) NPR1_TGA->SAR

Caption: The NHP-SA positive feedback loop in SAR signaling.

SAR_Assay_Workflow start Start: 4-5 week old Arabidopsis plants primary_inoc Primary Inoculation (Lower Leaves) start->primary_inoc pathogen_treat Pathogen (Psm) OD = 0.001 primary_inoc->pathogen_treat mock_treat Mock (10mM MgCl2) primary_inoc->mock_treat wait Wait 2-3 Days (SAR Establishment) pathogen_treat->wait mock_treat->wait secondary_inoc Challenge Inoculation (Systemic Leaves) wait->secondary_inoc challenge Pathogen (Psm) OD = 0.002 secondary_inoc->challenge wait2 Incubate 2-3 Days challenge->wait2 assess Assess Resistance wait2->assess quantify Quantify Bacterial Growth (CFU/cm²) assess->quantify compare Compare Pathogen vs. Mock quantify->compare end Conclusion: SAR Induction Confirmed compare->end

Caption: Experimental workflow for a SAR assay.

Conclusion and Future Perspectives

The discovery of NHP and the elucidation of its intricate relationship with SA have fundamentally advanced our understanding of plant immunity. It is now clear that SAR is not governed by a single molecule but by a sophisticated network of signals that engage in crosstalk and mutual amplification to mount a formidable defense. The tight co-regulation of their biosynthetic pathways and the existence of a positive feedback loop underscore the evolutionary significance of this dual-signal system.

For researchers and scientists, this integrated view opens up new avenues of investigation. Key questions remain regarding the specific receptors for NHP, the precise mechanisms by which NHP and SA signaling are integrated, and how this network is modulated by other phytohormones and environmental cues. For drug development professionals, a deeper understanding of this interplay offers novel targets for the development of next-generation crop protection agents. Modulating the NHP-SA network, either through chemical inducers that mimic these signals or through compounds that enhance their biosynthesis or signaling, could lead to the development of potent and durable resistance in agriculturally important crops. This technical guide serves as a foundational resource for these future endeavors, providing the necessary data, protocols, and conceptual frameworks to explore and exploit the NHP-SA interplay for scientific advancement and practical application.

References

Biological activity of N-Hydroxypipecolic acid potassium salt.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of N-Hydroxypipecolic Acid Potassium Salt

Audience: Researchers, scientists, and drug development professionals in the field of plant biology and crop protection.

Introduction

N-Hydroxypipecolic acid (NHP), a metabolite derived from the amino acid L-lysine, has been identified as a pivotal signaling molecule in plant immunity.[1] It is a central regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immune response that protects plants from subsequent infections following an initial localized pathogen attack.[2][3] NHP accumulates systemically in plants after microbial attack and is sufficient to trigger robust defense responses.[4][5] The potassium salt of N-Hydroxypipecolic acid is a common, stable, and soluble formulation used in research and is considered functionally equivalent to the free acid, as it dissociates to the active NHP molecule in solution. This guide provides a comprehensive overview of the biological activity of NHP, its mechanisms of action, quantitative data, and detailed experimental protocols for its study.

Mechanism of Action and Signaling Pathways

NHP orchestrates the establishment of SAR through at least two interconnected signaling cascades. It acts as a mobile signal, traveling from infected to distal tissues to prime the entire plant for an enhanced defense response.[2] The mode of action involves direct gene expression induction, signal amplification, and a significant interplay with salicylic (B10762653) acid (SA), another critical plant defense hormone.[3]

NHP and Salicylic Acid (SA) Signaling Interplay

A primary mechanism of NHP action involves its interaction with the salicylic acid signaling pathway. NHP requires basal levels of SA and core components of the SA signaling machinery to induce the expression of a large set of SAR-related genes.[1] This pathway is dependent on the transcriptional coactivator NON-EXPRESSOR OF PR GENES1 (NPR1), which is a known receptor for SA, and TGA-class transcription factors.[2][6] NHP treatment not only induces the biosynthesis of SA but also primes the plant for enhanced SA-inducible gene expression, creating a potent positive feedback loop that amplifies the defense response.[2][3]

NHP_SA_Pathway Pathogen Pathogen Attack NHP N-Hydroxypipecolic Acid (NHP) Pathogen->NHP SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_biosynthesis + NPR1 NPR1 (SA Receptor) NHP->NPR1 requires SA SA SA_biosynthesis->SA SA->NPR1 binds TGA TGA Transcription Factors NPR1->TGA activates SAR_Genes SAR Gene Expression TGA->SAR_Genes induces SAR Systemic Acquired Resistance (SAR) SAR_Genes->SAR

Caption: NHP interaction with the Salicylic Acid (SA) signaling pathway.

NHP-Induced ROS and Extracellular NAD(P) Signaling

More recent findings have uncovered a parallel signaling pathway independent of, yet convergent with, SA signaling. NHP acts as a trigger for the production of reactive oxygen species (ROS) by the enzyme RBOHF (Respiratory Burst Oxidase Homolog F).[5] This leads to the systemic accumulation of extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [eNAD(P)].[5] The eNAD(P) molecule is then perceived by the cell surface lectin receptor kinase (LecRK), LecRK-VI.2, which initiates downstream signaling to establish SAR.[5] This pathway indicates that various mobile signals generated during an immune response may converge on eNAD(P) to activate systemic immunity.[5]

NHP_ROS_Pathway NHP N-Hydroxypipecolic Acid (NHP) RBOHF RBOHF NHP->RBOHF activates ROS Reactive Oxygen Species (ROS) RBOHF->ROS produces eNADP Extracellular NAD(P) [eNAD(P)] ROS->eNADP triggers accumulation LecRK LecRK-VI.2 (Receptor) eNADP->LecRK perceived by Downstream Downstream Signaling LecRK->Downstream SAR Systemic Acquired Resistance (SAR) Downstream->SAR

Caption: NHP-induced ROS and extracellular NAD(P) signaling pathway.

Quantitative Biological Data

The biological activity of NHP is dose-dependent. Exogenous application can induce a strong resistance phenotype across a range of concentrations. Furthermore, pathogen attack leads to a significant and quantifiable accumulation of endogenous NHP in various plant species.

Table 1: Dose-Response of Exogenously Applied NHP in Arabidopsis thaliana

This table summarizes the concentrations of NHP applied in various studies to induce SAR and the method of application.

NHP ConcentrationApplication MethodObserved EffectReference(s)
0.1 mM - 10 mMSoil DrenchDose-dependent induction of SAR against Pseudomonas syringae.[7]
1 mMLeaf InfiltrationStrong upregulation of SAR-related genes; induction of local and systemic resistance.[2]
0.25 mM - 0.5 mMLeaf InfiltrationSignificant systemic accumulation of extracellular NAD(P).[5]
1 mMSoil DrenchPriming for enhanced metabolic and transcriptional responses to flg22 elicitor.[8][9]
Table 2: Pathogen-Induced Accumulation of Endogenous NHP in Various Plant Species

This table shows the fold-increase and absolute concentration of NHP in different plants following pathogen infection.

Plant SpeciesPathogenFold Increase in NHPAbsolute Concentration (approx.)Reference(s)
Various Dicots & MonocotsVarious Pathogens2- to 10-foldNot specified[10][11]
Nicotiana tabacum (Tobacco)Pseudomonas syringaeParallel increase with Pip~6 µg/g Fresh Weight[10][11]
Solanum lycopersicum (Tomato)Pseudomonas syringaeSignificant increasePip levels exceeded NHP by ~8-fold[10][11]
Arabidopsis thalianaPseudomonas syringaeStrong accumulationNot specified[7]
Cucumis sativus (Cucumber)Pseudomonas syringaeHigh concentrationsDetected in phloem sap[7][10]

Detailed Experimental Protocols

The following protocols provide standardized methods for investigating the biological activity of NHP in plants.

Protocol 1: Induction of Systemic Acquired Resistance (SAR) with NHP

This protocol describes how to apply NHP to induce a systemic immune response in Arabidopsis thaliana.

Materials:

  • 4-5 week old Arabidopsis thaliana plants.

  • This compound salt.

  • Sterile deionized water.

  • 10 mM MgCl₂ solution (for mock controls).

  • Needleless 1 mL syringes (for infiltration) or pipettes (for soil drench).

Procedure:

  • Solution Preparation: Prepare a 1 mM aqueous solution of NHP.[12] Dissolve the appropriate amount of NHP potassium salt in sterile water. For leaf infiltration experiments, a mock solution of 10 mM MgCl₂ is often used.[13]

  • Application (choose one method):

    • A) Soil Drench: Pipette 10 mL of the 1 mM NHP solution directly onto the soil of each individually potted plant.[7][9] Use 10 mL of water for mock-treated control plants.

    • B) Leaf Infiltration: Using a needleless syringe, gently infiltrate the underside of three lower leaves of each plant with the 1 mM NHP solution until the solution permeates the leaf tissue (a dark, water-soaked area will appear).[2][12] Infiltrate control plants with water or 10 mM MgCl₂.

  • Incubation: Incubate the treated plants for 24-48 hours under standard growth conditions to allow for the establishment of the systemic response.[1][12]

  • Downstream Analysis: The plants are now ready for secondary pathogen challenge (Protocol 4.2), metabolite analysis (Protocol 4.3), or gene expression profiling.

Protocol 2: Quantification of Pathogen Growth

This assay is used to quantify the level of resistance induced by NHP treatment.

Materials:

  • NHP- and mock-treated plants (from Protocol 4.1).

  • Pathogen suspension (e.g., Pseudomonas syringae pv. maculicola (Psm) at OD₆₀₀ = 0.001 in 10 mM MgCl₂).[9]

  • Needleless 1 mL syringes.

  • Sterile 10 mM MgCl₂.

  • Leaf punch, surface sterilization solution (e.g., 70% ethanol), sterile water.

  • Microcentrifuge tubes with sterile grinding beads.

  • Tissue homogenizer.

  • Appropriate solid media plates (e.g., King's B) with antibiotics.

Procedure:

  • Secondary Challenge: 24-48 hours after NHP/mock treatment, infiltrate two upper, systemic (previously untreated) leaves with the pathogen suspension.[13]

  • Incubation: Incubate plants for 2-3 days to allow for pathogen growth.

  • Quantification:

    • At 3 days post-inoculation, collect leaf discs of a known area from the challenged leaves using a leaf punch.[13]

    • Surface sterilize the leaf discs.

    • Homogenize the leaf discs in a known volume of sterile 10 mM MgCl₂ in a microcentrifuge tube.[13]

    • Create a serial dilution series of the homogenate.

    • Plate the dilutions onto the appropriate media.

    • Incubate at 28°C for 2 days, then count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.[13]

Protocol 3: Metabolite Extraction and Quantification by GC-MS

This protocol outlines the general steps for extracting and quantifying NHP from plant tissue.

Materials:

  • Plant leaf tissue (50-100 mg), flash-frozen in liquid nitrogen.[1]

  • Extraction solvent (e.g., 80% methanol).

  • Internal standards (e.g., deuterated NHP).

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Sample Harvest: Immediately flash-freeze harvested leaf tissue in liquid nitrogen to stop metabolic activity.[1]

  • Homogenization: Homogenize the frozen tissue to a fine powder using a tissue lyser or mortar and pestle.[1]

  • Extraction: Add extraction solvent and internal standards to the powdered tissue. Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[1]

  • Derivatization: Transfer the supernatant to a new tube, evaporate to dryness, and perform trimethylsilylation using MSTFA.[13]

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Quantify NHP by comparing its peak area to that of the internal standard and a standard curve. NHP is often identified by its characteristic extracted ion at m/z = 172.[14][15]

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of NHP on plant immunity.

Experimental_Workflow start Start: 4-5 week old plants treatment Primary Treatment: - NHP Solution (e.g., 1 mM) - Mock Control (Water) start->treatment incubation Incubation (24-48 hours) treatment->incubation challenge Secondary Challenge (Systemic Leaves) - Pathogen Inoculation - Elicitor Treatment incubation->challenge no_challenge No Challenge (Direct Analysis) incubation->no_challenge analysis1 Analysis 1: Pathogen Growth Assay (CFU Counting) challenge->analysis1 analysis2 Analysis 2: Gene Expression (RT-qPCR) challenge->analysis2 or no_challenge->analysis2 analysis3 Analysis 3: Metabolite Profiling (GC-MS / LC-MS) no_challenge->analysis3 end End: Data Interpretation analysis1->end analysis2->end analysis3->end

Caption: A general experimental workflow for investigating NHP activity.

Conclusion

N-Hydroxypipecolic acid and its potassium salt are potent, conserved activators of the plant immune system.[10] Its role as a mobile signal that integrates with and amplifies the salicylic acid pathway, while also acting through a distinct ROS- and eNAD(P)-dependent mechanism, highlights its central function in establishing Systemic Acquired Resistance.[3][5] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate and harness the protective capabilities of NHP. Understanding and engineering the NHP pathway presents a promising strategy for developing novel approaches to enhance broad-spectrum disease resistance in agricultural crops.[14]

References

Endogenous Production of N-Hydroxypipecolic Acid: A Key Mediator of Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant defense, particularly in systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. Produced endogenously in response to pathogen attack, NHP acts as a mobile signal, traveling from infected to distal tissues to prime the entire plant for a more robust and rapid defense response upon subsequent infections. This technical guide provides a comprehensive overview of the biosynthesis of NHP, its intricate signaling network, and its pivotal role in plant immunity. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in crop protection and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat a wide array of pathogens. A key aspect of this defense is systemic acquired resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site.[1] For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, recent discoveries have identified N-hydroxypipecolic acid (NHP) as another crucial player in this complex signaling network.[2][3] NHP, a lysine-derived metabolite, accumulates systemically upon pathogen infection and is essential for the establishment of SAR.[1][4] This guide delves into the core aspects of endogenous NHP production and its function in plant defense.

NHP Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic process that takes place in different cellular compartments.[5][6]

  • Step 1: Deamination of L-lysine. The pathway is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) removes the α-amino group of lysine. This reaction forms ϵ-amino-α-keto caproic acid, which then spontaneously cyclizes into Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[5]

  • Step 2: Reduction to Pipecolic Acid (Pip). The reductase SARD4 (SAR-DEFICIENT 4) then converts Δ¹-P2C into pipecolic acid (Pip).[5]

  • Step 3: N-hydroxylation to NHP. Pip is subsequently exported to the cytosol, where the flavin-dependent monooxygenase FMO1 catalyzes its N-hydroxylation to produce the final active molecule, NHP.[5][7]

The glycosyltransferase UGT76B1 can inactivate NHP by converting it to NHP-O-glucoside (NHP-OGlc).[5][8]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-piperideine-2- carboxylic acid Lysine->P2C ALD1 Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip Pipecolic Acid (Pip) NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_Glc NHP-O-Glucoside (inactive) NHP->NHP_Glc UGT76B1 Plastid Plastid Cytosol Cytosol Pip_plastid->Pip Export

Caption: NHP Biosynthesis Pathway.

Quantitative Data on NHP and Pip Accumulation

Pathogen infection leads to a significant accumulation of both Pip and NHP in local and systemic tissues. The following tables summarize quantitative data from various studies.

Table 1: Accumulation of Pip and NHP in Arabidopsis thaliana Leaves Following Inoculation with Pseudomonas syringae pv. maculicola (Psm)

Time Post-Inoculation (h)TreatmentPip (nmol/g FW)NHP (nmol/g FW)Plant Genotype
12Mock< 1Not DetectedCol-0 (Wild Type)
12Psm~10~2Col-0 (Wild Type)
24Mock< 1Not DetectedCol-0 (Wild Type)
24Psm~50~15Col-0 (Wild Type)
12Psm< 1Not Detectedald1 mutant
12Psm~5~1sid2-1 mutant
24Psm> 100~40sid2-1 mutant
Data compiled from Yildiz et al., 2023.[9] Note: Values are approximate and intended for comparative purposes.

Table 2: NHP and Pip Levels in Various Plant Species After Pathogen Infection

Plant SpeciesPathogenTissuePip (µg/g FW)NHP (µg/g FW)Time Post-Infection
Cucumis sativus (Cucumber)Pseudomonas syringae pv. lachrymansInfected Leaf~10 (constitutive)~1.55 dpi
Solanum lycopersicum (Tomato)Pseudomonas syringae pv. tomatoInfected LeafExceeds NHP by ~8-fold--
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciInfected Leaf~6~672 hpi
Brachypodium distachyonFungal pathogenInfected LeafUp to 20-40 fold higher than NHP~0.15 dpi
Hordeum vulgare (Barley)Fungal pathogenInfected Leaf~30~0.15 dpi
Data adapted from Schnake et al., 2020.[6]

NHP Signaling Pathway in Systemic Acquired Resistance

NHP acts as a mobile signal that travels from the site of infection to distal leaves, where it primes the tissue for a more effective immune response.[5] The NHP signaling pathway is intricately linked with the salicylic acid (SA) signaling pathway.

Upon arrival in systemic tissues, NHP perception, which involves a yet-to-be-identified receptor, triggers a signaling cascade that leads to the activation of SAR.[5] This process requires basal levels of SA and components of the SA signaling pathway, including the SA receptor NPR1 (NON-EXPRESSOR OF PR GENES 1) and TGA transcription factors.[7][10] NHP induces the expression of SAR-related genes and potentiates the plant for a boosted production of SA upon a secondary infection.[1][7] Furthermore, NHP can trigger the production of extracellular NAD(P), which in turn activates SAR through the lectin receptor kinase LecRK-VI.2.[11]

NHP_Signaling cluster_local Local Infected Leaf cluster_systemic Systemic Distal Leaf Pathogen Pathogen Infection NHP_prod NHP Biosynthesis Pathogen->NHP_prod NHP_signal NHP NHP_prod->NHP_signal Vascular Transport Receptor Unknown Receptor NHP_signal->Receptor SA_basal Basal SA ROS ROS Receptor->ROS NPR1 NPR1 Receptor->NPR1 requires eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 eNADP->LecRK SAR Systemic Acquired Resistance (SAR) LecRK->SAR SA_basal->NPR1 activates TGA TGA Factors NPR1->TGA SAR_genes SAR Gene Expression TGA->SAR_genes SAR_genes->SAR GCMS_Workflow start Plant Tissue Homogenization (80% Methanol) centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate Solvent supernatant->dry derivatize Derivatization (MSTFA) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms

References

N-Hydroxypipecolic Acid Potassium: A Technical Guide to its Chemical Structure, Properties, and Role in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxypipecolic acid (NHP) has emerged as a pivotal signaling molecule in the orchestration of Systemic Acquired Resistance (SAR) in plants, a long-lasting and broad-spectrum immune response. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of N-Hydroxypipecolic acid potassium, its biosynthesis, and its mechanism of action in inducing plant defense mechanisms. Detailed experimental protocols for the synthesis, quantification, and bioactivity assessment of NHP are presented, alongside a summary of key quantitative data. Furthermore, this document visualizes the intricate signaling pathways involving NHP through detailed diagrams, offering a valuable resource for researchers in plant biology, agrochemistry, and the development of novel crop protection strategies.

Chemical Structure and Physicochemical Properties

N-Hydroxypipecolic acid is a cyclic non-proteinogenic amino acid derived from L-lysine. The potassium salt of N-Hydroxypipecolic acid is often used in research due to its potential for improved stability and solubility.

Table 1: Chemical and Physical Properties of N-Hydroxypipecolic Acid and its Potassium Salt

PropertyValueSource
Systematic Name 1-hydroxypiperidine-2-carboxylic acid[1]
Synonyms NHP, 1-Hydroxy-2-piperidinecarboxylic acid[2][3]
CAS Number 115819-92-6 (Acid)[2][4]
Molecular Formula C₆H₁₁NO₃[1][4]
Molecular Weight 145.16 g/mol [1][2][4]
Appearance Solid[2]
Solubility Water: 45 mg/mL (for the acid) DMSO: 83.33 mg/mL (for the acid)
Melting Point Not available for the potassium salt. 80-82 °C for the methyl ester.[5]
pKa Not available
Predicted Density 1.359 g/cm³
Predicted LogP 0.3147[4]

Table 2: Spectroscopic Data for N-Hydroxypipecolic Acid and its Derivatives

Spectroscopic MethodKey Data PointsSource
¹H-NMR (NHP) A detailed spectrum is available in the supplementary materials of Yildiz et al., 2021.[6]
¹³C-NMR (MeNHP) (101 MHz, DMSO-d₆) δ 172.34, 70.68, 58.05, 51.06, 28.63, 24.54, 22.17[5]
HRMS-ESI (MeNHP) Calculated for [C₇H₁₃NO₃]+ (M+H⁺) 160.0968, found 160.0966[5]
GC-MS (NHP) m/z = 172[7]

Biological Activity and Mechanism of Action

N-Hydroxypipecolic acid is a crucial regulator of Systemic Acquired Resistance (SAR) in plants.[3] It accumulates systemically in response to pathogen attack and induces broad-spectrum resistance to bacterial and oomycete pathogens.[8] NHP's mode of action involves the direct induction of SAR gene expression, signal amplification, and a positive feedback loop with salicylic (B10762653) acid (SA) signaling, a key plant defense hormone.[3][9]

Biosynthesis of N-Hydroxypipecolic Acid

NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[10][11][12]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine eAKCA ε-amino-α-keto caproic acid Lysine->eAKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid (Δ¹-P2C) eAKCA->P2C Spontaneous cyclization Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 Plastid Plastid Cytosol Cytosol

Caption: Biosynthesis pathway of N-Hydroxypipecolic Acid (NHP).

Signaling Pathways

Upon its synthesis, NHP acts as a mobile signal, translocating to distal parts of the plant to activate defense responses. Its signaling is intricately linked with the salicylic acid pathway and involves the transcriptional co-activator NPR1 and TGA transcription factors.[6][13]

NHP_Signaling Pathogen Pathogen Infection NHP_Biosynthesis NHP Biosynthesis Pathogen->NHP_Biosynthesis NHP NHP (mobile signal) NHP_Biosynthesis->NHP SA_Biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_Biosynthesis induces NPR1 NPR1 NHP->NPR1 requires SAR Systemic Acquired Resistance (SAR) NHP->SAR induces SA SA SA_Biosynthesis->SA SA->NPR1 activates TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes activates Defense_Genes->SAR

Caption: NHP and SA interplay in Systemic Acquired Resistance.

A more recently elucidated signaling cascade involves the generation of extracellular NAD(P)⁺ (eNAD(P)) and the receptor kinase LecRK-VI.2.

NHP_eNAD_Signaling NHP NHP ROS Reactive Oxygen Species (ROS) NHP->ROS triggers eNADP extracellular NAD(P)⁺ (eNAD(P)) ROS->eNADP leads to accumulation LecRK LecRK-VI.2 eNADP->LecRK perceived by Downstream Downstream Immune Responses LecRK->Downstream SAR SAR Downstream->SAR SAR_Assay_Workflow Start Plant Acclimatization Treatment Primary Treatment: Infiltrate lower leaves with NHP-K solution or mock Start->Treatment Incubation1 Incubate for 24-48 hours Treatment->Incubation1 Inoculation Secondary Inoculation: Infiltrate upper (systemic) leaves with pathogen Incubation1->Inoculation Incubation2 Incubate for 2-3 days Inoculation->Incubation2 Quantification Quantify Pathogen Growth (e.g., CFU counting) Incubation2->Quantification Analysis Data Analysis Quantification->Analysis

References

The Pivotal Role of N-Hydroxypipecolic Acid in Plant Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxypipecolic acid (NHP) has emerged as a central signaling molecule in the orchestration of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immune response. This technical guide provides an in-depth overview of NHP's biosynthesis, its prevalence across diverse plant species, and its mechanism of action in activating plant defenses. Detailed experimental protocols for the quantification of NHP and the assessment of its biological activity are presented, alongside a summary of quantitative data from various studies. Furthermore, key signaling pathways involving NHP are visualized to facilitate a deeper understanding of its regulatory network. This document is intended to serve as a comprehensive resource for researchers in plant science and professionals engaged in the development of novel crop protection strategies.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from a myriad of pathogens. A key aspect of this defense is Systemic Acquired Resistance (SAR), an inducible response in which a localized infection leads to enhanced immunity in distal, uninfected parts of the plant.[1][2] This long-lasting, broad-spectrum resistance is crucial for plant survival.[2][3] For years, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, recent discoveries have identified N-hydroxypipecolic acid (NHP) as another critical player in this complex signaling network.[2][4]

NHP, a metabolite derived from the amino acid lysine, has been shown to accumulate systemically following pathogen attack and is sufficient to induce SAR.[2][5][6] Its biosynthesis and signaling pathways are intricately linked with those of SA, often acting synergistically to mount a robust defense response.[4] The conservation of the NHP pathway across a wide range of plant species, from dicots to monocots, highlights its fundamental importance in plant immunity and suggests its potential as a target for developing novel strategies to enhance crop resilience.[2][7] This guide delves into the technical details of NHP's role in plant defense, providing the necessary information for researchers and developers to explore its potential applications.

N-Hydroxypipecolic Acid Biosynthesis

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[4][8]

  • Step 1: Transamination of L-Lysine. The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which removes the α-amino group from L-lysine.[4][9] This reaction forms ϵ-amino-α-keto caproic acid, which then spontaneously cyclizes to produce Δ¹-piperideine-2-carboxylic acid (P2C).[8][10]

  • Step 2: Reduction to Pipecolic Acid. The intermediate P2C is then reduced to pipecolic acid (Pip) by the reductase SAR-DEFICIENT 4 (SARD4).[10][11][12]

  • Step 3: N-hydroxylation to NHP. Finally, pipecolic acid is exported to the cytosol and converted to NHP through N-hydroxylation, a reaction catalyzed by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4][5]

The expression of the genes encoding these enzymes, namely ALD1, SARD4, and FMO1, is induced by pathogen infection, leading to the accumulation of NHP.[4]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid Pip->NHP FMO1

Figure 1: N-Hydroxypipecolic Acid Biosynthetic Pathway.

Quantitative Data on NHP Levels in Different Plant Species

The accumulation of NHP has been observed in a variety of plant species, particularly in response to pathogen challenge. Basal levels of NHP are generally low or undetectable in unstressed plants.[2] However, upon infection, NHP levels can increase significantly, often by a factor of 2 to 10.[2] The following table summarizes quantitative data on NHP and its precursor, pipecolic acid (Pip), from selected studies.

Plant SpeciesConditionTissueAnalyteConcentrationReference
Arabidopsis thalianaPathogen infectionDistal leavesNHPSystemic accumulation[2]
Nicotiana benthamianaUntreatedSeedlingsNHPDetected[7]
Pst elicitationSeedlingsNHPIncreased[7]
Solanum lycopersicum (Tomato)UntreatedSeedlingsNHPDetected[7]
Pst elicitationSeedlingsNHPIncreased[7]
Glycine max (Soybean)UntreatedSeedlingsNHPDetected[7]
Pst elicitationSeedlingsNHPSimilar to untreated[7]
Zea mays (Corn)UntreatedSeedlingsNHPDetected[7]
Pst elicitationSeedlingsNHPSimilar to untreated[7]
Brassica rapaUntreatedSeedlingsNHPNot detected[7]
Pst elicitationSeedlingsNHPIncreased[7]
Nicotiana tabacum (Tobacco)Pathogen exposure (72 hpi)LeavesPip~6 µg/g FW[2]
Pathogen exposure (72 hpi)LeavesNHP~6 µg/g FW[2]
Cucumis sativus (Cucumber)P. syringae pv. lachrymans infectionLocal and systemic leaves, petiole exudatesNHPHigh concentrations detected[2]

Pst: Pseudomonas syringae pv. tomato hpi: hours post-infection FW: Fresh Weight

NHP Signaling Pathway

NHP acts as a mobile signal that travels from the site of infection to distal tissues to activate SAR.[6] The NHP signaling pathway involves crosstalk with the salicylic acid (SA) pathway and leads to the transcriptional reprogramming of defense-related genes.

Upon arrival in distal tissues, NHP is perceived by a yet-to-be-identified receptor. This perception triggers a downstream signaling cascade that leads to the accumulation of both NHP and SA.[8] NHP induces the expression of SA biosynthesis genes, and in turn, SA can enhance the expression of NHP biosynthetic genes, creating a positive feedback loop that amplifies the defense signal.[4]

Recent studies have shown that NHP-induced systemic immunity is dependent on reactive oxygen species (ROS), extracellular NAD(P), and the lectin receptor kinase LecRK-VI.2.[3] This suggests that mobile signals like NHP converge on eNAD(P) in systemic tissues to trigger SAR through LecRK-VI.2.[3]

NHP_Signaling_Pathway cluster_local Local Infected Tissue cluster_distal Distal Uninfected Tissue Pathogen Pathogen Infection NHP_biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_biosynthesis NHP_local NHP NHP_biosynthesis->NHP_local NHP_distal NHP NHP_local->NHP_distal Vascular Transport Receptor NHP Receptor (Putative) NHP_distal->Receptor SA_biosynthesis SA Biosynthesis NHP_distal->SA_biosynthesis ROS ROS Receptor->ROS eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 / BAK1 eNADP->LecRK LecRK->SA_biosynthesis SA Salicylic Acid SA_biosynthesis->SA SA->NHP_biosynthesis Defense_Genes Defense Gene Expression (e.g., PR genes) SA->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR

Figure 2: N-Hydroxypipecolic Acid Signaling Pathway in SAR.

Experimental Protocols

NHP Extraction from Plant Tissue for Metabolite Profiling

This protocol is adapted from methodologies described for the analysis of NHP and related metabolites.[7]

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves, seedlings) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Homogenize the dried tissue to a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Resuspend the homogenized tissue in an 80:20 methanol:water (v/v) solution at a ratio of 20 µL per mg of dry tissue.

    • Incubate the mixture at 4°C for 10 minutes with occasional vortexing.

    • Centrifuge the samples to pellet the solid debris.

  • Sample Processing for Analysis:

    • Carefully collect the supernatant.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, pass the supernatant through a 0.45 µm PTFE filter.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dry an aliquot of the supernatant under a stream of nitrogen gas. The dried residue is then derivatized (e.g., with MSTFA) prior to analysis.[7]

Quantification of NHP by LC-MS and GC-MS

Quantitative analysis of NHP is typically performed using mass spectrometry coupled with either liquid or gas chromatography.

  • LC-MS: This is a common method for the analysis of NHP and its glycosylated forms. Reversed-phase chromatography is often employed with a gradient elution using mobile phases such as water and acetonitrile, both typically containing a small amount of formic acid to improve ionization. Detection is achieved using a mass spectrometer, often a triple quadrupole or high-resolution instrument, operating in multiple reaction monitoring (MRM) or full scan mode.

  • GC-MS: For GC-MS analysis, NHP and other polar metabolites require derivatization to increase their volatility. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] The derivatized samples are then separated on a suitable GC column and detected by a mass spectrometer.

For both methods, accurate quantification requires the use of isotopically labeled internal standards and the generation of a calibration curve with authentic NHP standard.

Systemic Acquired Resistance (SAR) Bioassay

This bioassay is used to assess the ability of NHP to induce disease resistance in plants.

  • Plant Growth: Grow healthy, disease-free plants to an appropriate developmental stage (e.g., 4-5 week old tomato plants).[7]

  • Primary Treatment (Induction):

    • Prepare a solution of NHP in water (e.g., 0.25 mM to 1 mM).[13][14] A mock solution (water) serves as the control.

    • Apply the NHP or mock solution to a set of lower leaves of the plant. This can be done by syringe infiltration or spraying.

  • Secondary Treatment (Pathogen Challenge):

    • After a defined period (e.g., 24 to 48 hours), challenge a set of upper, systemic leaves (that were not treated with NHP) with a pathogen suspension (e.g., Pseudomonas syringae).

  • Disease Assessment:

    • Incubate the plants under conditions conducive to disease development.

    • Assess disease symptoms and quantify pathogen growth at a specific time point post-infection (e.g., 3 days). Pathogen growth can be quantified by determining the number of colony-forming units (CFUs) per unit of leaf area.

A significant reduction in pathogen growth in the systemic leaves of NHP-treated plants compared to mock-treated plants indicates the induction of SAR.

SAR_Bioassay_Workflow Start Start: Healthy Plants Primary_Treatment Primary Treatment: Apply NHP or Mock to Lower Leaves Start->Primary_Treatment Wait Incubate for 24-48 hours Primary_Treatment->Wait Secondary_Treatment Secondary Treatment: Inoculate Upper Leaves with Pathogen Wait->Secondary_Treatment Incubate_Disease Incubate for Disease Development Secondary_Treatment->Incubate_Disease Assess Assess Disease: Quantify Pathogen Growth Incubate_Disease->Assess End End: Compare NHP vs. Mock Assess->End

Figure 3: Experimental Workflow for a Systemic Acquired Resistance (SAR) Bioassay.

Conclusion and Future Perspectives

N-hydroxypipecolic acid is a bona fide signaling molecule that plays a crucial role in systemic acquired resistance in a wide array of plant species. The elucidation of its biosynthetic and signaling pathways has significantly advanced our understanding of plant immunity. The methodologies outlined in this guide provide a framework for the continued investigation of NHP and its biological functions.

For professionals in drug development and crop protection, the NHP pathway presents a promising target for the development of novel strategies to enhance plant health. Engineering crops with enhanced NHP production or developing agrochemicals that modulate the NHP pathway could lead to crops with durable, broad-spectrum disease resistance.[7] Future research should focus on identifying the NHP receptor(s), further unraveling the downstream signaling events, and exploring the interplay between NHP and other signaling networks in plants under various environmental conditions. A deeper understanding of these aspects will be pivotal in harnessing the full potential of NHP for sustainable agriculture.

References

Hormonal Cross-Talk Involving N-Hydroxypipecolic Acid: A Technical Guide to a Key Regulator of Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). This technical guide provides an in-depth exploration of the biosynthesis of NHP, its intricate signaling network, and its hormonal cross-talk, with a primary focus on its well-established synergistic relationship with salicylic (B10762653) acid (SA). Furthermore, this document delves into the current understanding of NHP's interactions with other key plant hormones, including jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA). Detailed experimental protocols for the study of NHP, along with quantitative data from key studies and visual representations of the signaling pathways, are presented to facilitate further research and application in the fields of plant science and the development of novel crop protection strategies.

Introduction to N-Hydroxypipecolic Acid (NHP)

N-Hydroxypipecolic acid is a lysine-derived metabolite that acts as a pivotal mobile signal in plant defense.[1][2][3][4][5][6] Upon local pathogen infection, NHP accumulates both locally and systemically, traveling through the plant's vascular system to prime distal tissues for a more robust and rapid defense response against subsequent attacks.[2][4] This phenomenon, known as Systemic Acquired Resistance (SAR), provides broad-spectrum and long-lasting immunity. NHP's role is not confined to a single plant species; its biosynthesis and function as a SAR activator have been observed across a range of both monocotyledonous and dicotyledonous plants, highlighting its conserved and fundamental role in plant immunity.

The NHP Biosynthesis and Signaling Pathway

The production of NHP in plants is a well-defined three-step enzymatic pathway that originates from the amino acid L-lysine. This pathway is tightly regulated at the transcriptional level, primarily by the master transcription factors SARD1 (SAR DEFICIENT 1) and CBP60g (CALMODULIN-BINDING PROTEIN 60g), which are induced upon pathogen recognition.[1][5][7]

Biosynthesis Pathway:

  • L-Lysine to Dehydropipecolic Acid: The first committed step is the conversion of L-lysine to dehydropipecolic acid intermediates. This reaction is catalyzed by the aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1).

  • Dehydropipecolic Acid to Pipecolic Acid (Pip): The intermediate is then reduced to pipecolic acid (Pip) by the reductase SARD4 (SAR-DEFICIENT 4).

  • Pipecolic Acid to NHP: The final step is the N-hydroxylation of Pip to form NHP, a reaction catalyzed by the flavin-dependent monooxygenase FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1).[1][4]

NHP_Biosynthesis Lysine L-Lysine DehydroPip Dehydropipecolic Acid Lysine->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Figure 1: The NHP Biosynthesis Pathway.

Upon biosynthesis, NHP acts as a mobile signal, translocating from the site of infection to distal parts of the plant. NHP signaling is crucial for the induction of a broad range of defense-related genes. A key aspect of NHP's mode of action is its ability to potentiate the production and signaling of salicylic acid (SA), another critical defense hormone.

Hormonal Cross-Talk

The plant immune system is a complex network of interacting signaling pathways, and NHP is a key player in this network. Its cross-talk with other hormones dictates the ultimate defense output.

NHP and Salicylic Acid (SA): A Synergistic Duo

The interaction between NHP and SA is the most well-characterized aspect of NHP's function and is defined by a positive feedback loop that amplifies the immune response.[1][5][7]

  • NHP Induces SA Biosynthesis: NHP treatment directly induces and primes the expression of key SA biosynthesis genes, including ISOCHORISMATE SYNTHASE 1 (ICS1), ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5), and AVRPPHB SUSCEPTIBLE 3 (PBS3), leading to increased SA accumulation.[1][5][7]

  • SA Induces NHP Biosynthesis: Conversely, SA can upregulate the expression of NHP biosynthetic genes, ALD1 and FMO1, thereby increasing NHP levels.[5][7]

  • Shared Transcriptional Regulation: The biosynthesis of both NHP and SA is under the control of the master transcription factors SARD1 and CBP60g . These transcription factors directly bind to the promoters of ALD1, SARD4, FMO1, and ICS1, coordinating the production of both signaling molecules.[1][5][7]

  • Dependence on NPR1 and TGA Factors: NHP-induced gene expression and SAR are largely dependent on the SA receptor NPR1 (NONEXPRESSOR OF PR GENES 1) and its interacting TGA transcription factors.[4] Interestingly, NHP can induce the expression of a subset of defense genes even at basal SA levels, but this still requires a functional NPR1 and TGA factors, placing them as central hubs in integrating NHP and SA signals.[2][4]

NHP_SA_Crosstalk cluster_pathogen Pathogen Recognition cluster_regulation Transcriptional Regulation cluster_biosynthesis Hormone Biosynthesis cluster_hormones Hormone Signaling cluster_downstream Downstream Response Pathogen Pathogen SARD1_CBP60g SARD1 / CBP60g Pathogen->SARD1_CBP60g NHP_Biosynthesis ALD1, SARD4, FMO1 SARD1_CBP60g->NHP_Biosynthesis SA_Biosynthesis ICS1, EDS5, PBS3 SARD1_CBP60g->SA_Biosynthesis NHP NHP NHP_Biosynthesis->NHP SA SA SA_Biosynthesis->SA NHP->SA_Biosynthesis induces NPR1_TGA NPR1 / TGA Factors NHP->NPR1_TGA SA->NHP_Biosynthesis induces SA->NPR1_TGA Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1_TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Figure 2: Synergistic cross-talk between NHP and SA signaling pathways.
NHP and Jasmonic Acid (JA)

The interaction between NHP and the jasmonic acid (JA) pathway is less direct and is largely thought to be antagonistic, mirroring the well-documented SA-JA antagonism. The JA pathway is typically associated with defense against necrotrophic pathogens and herbivorous insects, while the SA/NHP pathway is primarily effective against biotrophic and hemibiotrophic pathogens.

While direct studies on NHP's effect on JA signaling are limited, the induction of SA by NHP strongly suggests an indirect suppression of the JA pathway. This is because SA is known to inhibit key components of JA signaling, such as the expression of JA-responsive genes like PLANT DEFENSIN 1.2 (PDF1.2). The transcription factor MYC2 is a master regulator of many JA-responsive genes, and its activity is often repressed by the SA signaling pathway. It is plausible that NHP, by boosting SA levels, contributes to this repression. However, some evidence suggests that NHP may also have SA-independent effects on the expression of certain genes, and further research is needed to elucidate any direct interaction with the JA pathway.

NHP and Ethylene (ET)

Ethylene is another key hormone in plant defense, often acting synergistically with JA in response to necrotrophic pathogens. The cross-talk between the SA/NHP and ethylene pathways is complex and context-dependent.

SA has been shown to inhibit the binding of the key ethylene signaling transcription factor EIN3 (ETHYLENE INSENSITIVE 3) to the promoters of its target genes. Given NHP's role in promoting SA accumulation, it is likely that NHP indirectly antagonizes ethylene signaling. However, ethylene biosynthesis itself can be induced during both compatible and incompatible plant-pathogen interactions, and it can play a positive role in plant defense against certain bacterial pathogens. The precise interplay and hierarchy between NHP and ethylene signaling, especially in an SA-independent context, remain an active area of research.

NHP and Abscisic Acid (ABA)

Abscisic acid (ABA) is a hormone with diverse roles in plant development and stress responses, including drought and salinity. Its role in plant immunity is complex, as it can act as both a positive and a negative regulator depending on the specific plant-pathogen interaction.

Generally, ABA is considered to be an antagonist of SA-mediated defense. For instance, ABA can suppress the expression of SA-responsive genes. Therefore, it is hypothesized that the NHP-SA synergistic loop would be antagonistic to ABA signaling. However, direct evidence for NHP's influence on ABA biosynthesis or signaling is currently lacking. Understanding this potential cross-talk is crucial, especially in the context of multiple interacting stresses, such as drought and pathogen infection.

Quantitative Data on NHP and Hormonal Cross-Talk

The following tables summarize quantitative data from key studies, illustrating the changes in NHP, SA, and related gene expression levels in response to pathogen infection and NHP treatment in Arabidopsis thaliana.

Table 1: Accumulation of NHP and SA in Arabidopsis thaliana after Pathogen Inoculation

Time Post-Inoculation (h)TreatmentGenotypeNHP (nmol/g FW)Total SA (nmol/g FW)Reference
24MockCol-0Not Detected~5Yildiz et al., 2021
24P. syringaeCol-0~15~150Yildiz et al., 2021
24P. syringaefmo1Not Detected~30Yildiz et al., 2021
24P. syringaesid2~40~10Yildiz et al., 2021

Table 2: Relative Gene Expression in Arabidopsis thaliana in Response to NHP Treatment

GeneTreatmentGenotypeFold Change (vs. Mock)Reference
PR11 mM NHP (48h)sid2-2~5Yildiz et al., 2021
FMO11 mM NHP (48h)sid2-2~15Yildiz et al., 2021
ALD11 mM NHP (48h)sid2-2~8Yildiz et al., 2021
PBS31 mM NHP (48h)sid2-2~6Yildiz et al., 2021
FMO11 mM NHP (48h)sid2-2 npr1-1~2Yildiz et al., 2021

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of NHP and its role in plant immunity.

Protocol 1: Quantification of NHP and SA in Plant Tissue by LC-MS/MS

This protocol describes the extraction and quantification of NHP and SA from Arabidopsis thaliana leaf tissue using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plant leaf tissue (100-200 mg)

  • Liquid nitrogen

  • 2 mL screw-cap tubes with ceramic beads

  • Extraction solvent: 80% methanol (B129727), 20% water, with 0.1% formic acid

  • Internal standards (e.g., D4-SA, D9-NHP)

  • Centrifuge (refrigerated)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 reverse-phase column

Workflow:

LCMS_Workflow Harvest 1. Harvest and flash-freeze leaf tissue in liquid N2 Homogenize 2. Homogenize frozen tissue to a fine powder Harvest->Homogenize Extract 3. Add extraction solvent with internal standards and vortex Homogenize->Extract Centrifuge1 4. Centrifuge at 4°C to pellet debris Extract->Centrifuge1 SPE 5. Purify supernatant using Solid Phase Extraction (SPE) Centrifuge1->SPE Dry 6. Dry the eluate under vacuum or nitrogen SPE->Dry Reconstitute 7. Reconstitute in mobile phase Dry->Reconstitute Analyze 8. Analyze by LC-MS/MS Reconstitute->Analyze

Figure 3: Workflow for NHP and SA quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: Harvest approximately 100-200 mg of leaf tissue, immediately flash-freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Place the frozen tissue in a 2 mL screw-cap tube containing ceramic beads and homogenize to a fine powder using a tissue lyser.

  • Extraction: Add 1 mL of pre-chilled extraction solvent containing internal standards (e.g., 50 ng/mL of D4-SA and D9-NHP) to the powdered tissue. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE): Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant onto the cartridge. Wash the cartridge with 1 mL of water. Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate completely using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried residue in 100 µL of 50% methanol.

  • LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample onto an LC-MS/MS system. Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Monitor the specific mass transitions for NHP, SA, and their respective internal standards in negative ion mode.

Protocol 2: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol details the induction of SAR in Arabidopsis using a primary infection with Pseudomonas syringae and subsequent quantification of resistance through a secondary challenge.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (avirulent strain, e.g., expressing avrRpt2) for primary inoculation.

  • Pseudomonas syringae pv. maculicola (virulent strain) for secondary challenge.

  • 10 mM MgCl₂

  • Needleless syringes (1 mL)

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B with antibiotics)

Workflow:

SAR_Assay_Workflow Primary_Inoc 1. Primary Inoculation: Infiltrate lower leaves with avirulent P. syringae or mock (MgCl2) Incubate1 2. Incubate plants for 2-3 days to allow SAR establishment Primary_Inoc->Incubate1 Secondary_Inoc 3. Secondary Challenge: Infiltrate upper, systemic leaves with virulent P. syringae Incubate1->Secondary_Inoc Incubate2 4. Incubate for another 2-3 days Secondary_Inoc->Incubate2 Quantify 5. Quantify bacterial growth in systemic leaves (CFU/cm²) Incubate2->Quantify Analyze 6. Compare bacterial growth between SAR-induced and mock-treated plants Quantify->Analyze

Figure 4: Workflow for the SAR assay in Arabidopsis.

Methodology:

  • Primary Inoculation: Prepare a suspension of avirulent P. syringae (e.g., DC3000 avrRpt2) at an OD₆₀₀ of 0.001 in 10 mM MgCl₂. Using a needleless syringe, infiltrate three lower leaves of each 4-5 week old Arabidopsis plant. For control plants, infiltrate with a mock solution of 10 mM MgCl₂.

  • SAR Establishment: Place the plants back in the growth chamber and allow 2-3 days for the systemic signal to propagate and establish SAR.

  • Secondary Challenge: Prepare a suspension of a virulent P. syringae strain at an OD₆₀₀ of 0.001 in 10 mM MgCl₂. Infiltrate three upper, systemic leaves (previously untreated) of both the SAR-induced and mock-treated plants.

  • Bacterial Growth Quantification: After 2-3 days of incubation, collect leaf discs of a known area from the challenged systemic leaves. Homogenize the leaf discs in 10 mM MgCl₂. Perform serial dilutions of the homogenate and plate onto appropriate growth medium with selective antibiotics.

  • Data Analysis: After incubation, count the number of colony-forming units (CFUs) and calculate the bacterial titer per unit of leaf area (e.g., CFU/cm²). A significant reduction in bacterial growth in the systemic leaves of plants that received the primary inoculation compared to the mock-treated plants indicates the successful establishment of SAR.

Conclusion and Future Perspectives

N-Hydroxypipecolic acid is a cornerstone of the plant immune signaling network, acting in concert with salicylic acid to mount a robust systemic defense response. The mutual amplification of the NHP and SA pathways, orchestrated by a shared set of master transcriptional regulators, provides a powerful mechanism for a rapid and effective defense against a wide range of pathogens. While the synergistic relationship with SA is well-established, the precise molecular interactions of NHP with the JA, ethylene, and ABA signaling pathways remain an exciting frontier for future research. Unraveling these complex cross-talks, particularly through studies that dissect the SA-independent functions of NHP, will be crucial for a holistic understanding of plant immunity. The development of advanced analytical techniques and genetic resources will undoubtedly accelerate these discoveries, paving the way for innovative strategies in crop improvement and sustainable agriculture. The manipulation of the NHP pathway holds significant promise for the development of novel, environmentally friendly plant protection agents that can enhance the innate immunity of crops against devastating diseases.

References

Methodological & Application

Application Note: Quantification of N-Hydroxypipecolic Acid in Plant Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxypipecolic acid (NHP) is a key signaling molecule in the plant immune system.[1][2][3] Derived from the amino acid L-lysine, NHP accumulates in plants upon pathogen attack and functions as a critical mobile signal to activate Systemic Acquired Resistance (SAR).[1][4] SAR provides broad-spectrum and long-lasting protection against a variety of pathogens in distal, uninfected tissues. The biosynthesis of NHP involves the conversion of L-lysine to pipecolic acid (Pip) by the enzymes ALD1 and SARD4, followed by the N-hydroxylation of Pip to NHP by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[2] Given its central role in orchestrating plant defense, the accurate quantification of NHP in plant tissues is crucial for research in plant pathology, crop improvement, and the development of novel disease resistance strategies. This application note provides a detailed protocol for the sensitive and specific quantification of NHP in plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a robust sample extraction procedure followed by UPLC-MS/MS analysis for the quantification of NHP. The methodology is based on the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., D9-NHP) is added to the sample at the beginning of the extraction process.[5] This internal standard co-elutes with the endogenous NHP and is detected by the mass spectrometer, allowing for accurate quantification by correcting for any analyte loss during sample preparation and variations in instrument response.[6][7] Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both NHP and its labeled internal standard.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: N-Hydroxypipecolic acid (NHP) analytical standard, Stable isotope-labeled N-Hydroxypipecolic acid (e.g., D9-NHP) as an internal standard (IS).

  • Chemicals: Liquid nitrogen.

  • Equipment:

    • Analytical balance

    • Mortar and pestle or bead mill homogenizer

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Refrigerated microcentrifuge

    • Vortex mixer

    • Nitrogen evaporator or vacuum concentrator

    • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Thermo Fisher, Waters)

    • LC Column: Reversed-phase C18 column (e.g., ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm).[8]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NHP and D9-NHP standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NHP stock solution with 20% methanol. These will be used to build the calibration curve.

  • Internal Standard Spiking Solution: Dilute the D9-NHP stock solution with the extraction solvent to a final concentration of 100 ng/mL (concentration may need optimization).

3. Sample Preparation (Extraction from Plant Tissue)

  • Harvesting: Harvest approximately 50-100 mg of fresh plant tissue (e.g., Arabidopsis leaves). Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Place the frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing two small steel beads. Homogenize the tissue to a fine powder using a bead mill or a pre-chilled mortar and pestle.

  • Extraction: To the powdered tissue, add 1 mL of extraction solvent (e.g., 70% Methanol) containing the internal standard (D9-NHP). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 30 minutes with occasional vortexing to ensure complete extraction.

  • Centrifugation: Centrifuge the samples at 18,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully transfer 700 µL of the supernatant to a new microcentrifuge tube.[8]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 20% methanol.[8] Vortex thoroughly and centrifuge at 18,000 x g for 10 minutes to pellet any remaining debris.

  • Analysis: Transfer the final supernatant to an LC-MS vial for analysis.[8]

4. LC-MS/MS Method

  • LC System: UPLC/HPLC

  • Column: ACQUITY HSS T3 C18 column (2.1 × 100 mm, 1.8 µm)[8]

  • Mobile Phase A: Water with 0.1% Formic Acid[8]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 1% B

    • 1-5 min: 1% to 40% B

    • 5-7 min: 40% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 1% B

    • 8.1-10 min: 1% B (Re-equilibration)

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: (To be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NHP146.08128.0, 100.0
D9-NHP (IS)155.14137.1, 109.1

Data Presentation

Quantitative data should be summarized for clarity. Below are example tables for presenting calibration curve and method validation data.

Table 1: Calibration Curve for NHP Quantification

Concentration (ng/mL)NHP Peak AreaD9-NHP Peak AreaPeak Area Ratio (NHP/D9-NHP)
11,520510,0000.003
57,650515,0000.015
1015,100508,0000.030
5075,800512,0000.148
100155,000518,0000.299
250380,000511,0000.744
500765,000513,0001.491
Linearity (R²) \multicolumn{3}{c}{0.9995 }

Table 2: Method Validation Summary

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (%Recovery)95-105%
Matrix EffectMinimal (<10%)

Visualizations

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP from L-lysine is a critical component of the plant's immune response, leading to the establishment of SAR. The pathway is tightly regulated and integrated with other defense signaling networks, such as the salicylic (B10762653) acid (SA) pathway.[3]

Caption: NHP biosynthesis from L-lysine and its role in activating SAR.

LC-MS/MS Experimental Workflow

The following diagram outlines the logical steps for the quantification of NHP from plant tissue samples.

LCMS_Workflow start Start: Harvest Plant Tissue (~100mg) homogenize Homogenize in Liquid Nitrogen start->homogenize extract Add Extraction Solvent + Internal Standard (D9-NHP) homogenize->extract centrifuge1 Centrifuge (18,000g, 15min) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 20% Methanol dry->reconstitute centrifuge2 Centrifuge (18,000g, 10min) reconstitute->centrifuge2 analyze Inject into LC-MS/MS System centrifuge2->analyze quantify Quantify using Calibration Curve analyze->quantify end End: Report NHP Concentration quantify->end

Caption: Workflow for NHP quantification from plant tissue via LC-MS/MS.

References

Application Notes and Protocols for Exogenous N-Hydroxypipecolic Acid (NHP) to Induce Systemic Acquired Resistance (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a broad-spectrum plant defense mechanism induced by localized pathogen infection, leading to enhanced resistance in distal, uninfected tissues. N-Hydroxypipecolic acid (NHP) has been identified as a key signaling molecule that accumulates systemically and is both necessary and sufficient to induce SAR.[1][2][3] Exogenous application of NHP can trigger a robust immune response, making it a valuable tool for studying plant immunity and a potential candidate for developing novel plant protection strategies.[1][4][5] These application notes provide detailed protocols for the exogenous application of NHP to induce SAR in plants, summarize quantitative data on its efficacy, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation: Efficacy of Exogenous NHP Application

The application of exogenous NHP has been shown to induce significant changes in plant defense responses. The following tables summarize quantitative data from various studies, demonstrating the impact of NHP on gene expression, metabolite accumulation, and disease resistance.

Table 1: Induction of Defense-Related Gene Expression by Exogenous NHP Treatment in Arabidopsis thaliana

GeneFunction in SARFold Change after NHP TreatmentExperimental ConditionReference
PR1 (Pathogenesis-Related 1)Marker gene for SAR>100-fold1 mM NHP soil drench, 24h post-treatment[2]
FMO1 (Flavin-dependent Monooxygenase 1)NHP biosynthesis~10 to 50-fold1 mM NHP soil drench or leaf infiltration, 24h post-treatment[2][6]
ALD1 (AGD2-like Defense Response Protein 1)NHP biosynthesis~5 to 20-fold1 mM NHP leaf infiltration, 48h post-treatment[6]
ICS1 (Isochorismate Synthase 1)Salicylic (B10762653) acid biosynthesis~5 to 15-fold1 mM NHP leaf infiltration, 24h post-treatment[2]
PBS3 (AvrPphB Susceptible 3)Salicylic acid biosynthesis~10 to 30-fold1 mM NHP leaf infiltration, 48h post-treatment[6]

Table 2: Accumulation of Defense-Related Metabolites following Exogenous NHP Application in Arabidopsis thaliana

MetaboliteRole in Plant DefenseConcentration ChangeExperimental ConditionReference
Salicylic Acid (SA)Key signaling molecule for SARSignificant increase1 mM NHP soil drench, followed by pathogen challenge[1]
CamalexinPhytoalexinSignificant accumulation1 mM NHP soil drench, followed by pathogen challenge[1]
Pipecolic Acid (Pip)Precursor to NHPPrimed for boosted accumulation1 mM NHP soil drench, followed by pathogen challenge[1]

Table 3: Enhanced Disease Resistance Following Exogenous NHP Treatment

Plant SpeciesPathogenNHP Application MethodReduction in Disease SymptomsReference
Arabidopsis thalianaPseudomonas syringae1 mM NHP soil drench~10-fold reduction in bacterial growth[2]
Arabidopsis thalianaHyaloperonospora arabidopsidis1 mM NHP spraySignificant reduction in hyphal growth[7]
Solanum lycopersicum (Tomato)Pseudomonas syringae pv. tomato1 mM NHP leaf treatmentSignificant reduction in bacterial titer[5]
Cucumis sativus (Cucumber)Pseudomonas syringae pv. lachrymans1 mM NHP stem injectionSignificant reduction in bacterial growth[3]
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciNHP applicationEnhanced resistance[3]

Experimental Protocols

Detailed methodologies for the three primary methods of exogenous NHP application are provided below. A stock solution of NHP (e.g., 100 mM in water) should be prepared and can be stored at -20°C. Working solutions should be prepared fresh on the day of the experiment.

Protocol 1: Soil Drench Application

This method is effective for inducing a systemic response throughout the plant.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile deionized water

  • Pots with well-drained soil containing the experimental plants (e.g., 4-5 week-old Arabidopsis thaliana)

  • Micropipette or graduated cylinder

Procedure:

  • Prepare NHP Solution: Prepare a 1 mM aqueous solution of NHP from your stock solution. For control plants, use an equal volume of sterile deionized water.

  • Application: Evenly apply 10 mL of the 1 mM NHP solution to the soil of each potted plant.[2][3] Ensure the solution is applied to the base of the plant to facilitate root uptake.

  • Incubation: Incubate the treated plants under standard growth conditions (e.g., 16-hour light/8-hour dark cycle, 22°C) for 24 to 48 hours to allow for the establishment of SAR.[2]

  • Pathogen Challenge (Optional): After the incubation period, plants can be challenged with a pathogen to assess disease resistance. For example, infiltrate leaves with a suspension of Pseudomonas syringae (OD600 = 0.001) or spray with a suspension of Hyaloperonospora arabidopsidis spores.

  • Assessment: Disease symptoms, pathogen growth, or molecular markers of SAR (e.g., gene expression) can be assessed at appropriate time points post-inoculation (e.g., 2-7 days).

Protocol 2: Leaf Infiltration

This method is useful for studying local and systemic responses by treating specific leaves.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile deionized water

  • 1 mL needleless syringe

  • Experimental plants

Procedure:

  • Prepare NHP Solution: Prepare a 1 mM aqueous solution of NHP. A mock solution of sterile deionized water should be used for control plants.

  • Infiltration: Gently press the opening of the needleless syringe against the abaxial (lower) surface of the leaf. Slowly depress the plunger to infiltrate the NHP solution into the leaf tissue until a small, water-soaked area is visible.[6] Typically, three lower leaves are infiltrated per plant.[6]

  • Incubation: Place the plants back in their growth environment for 24 to 48 hours.

  • Sample Collection and Analysis:

    • Local Response: The infiltrated leaves can be harvested to analyze local induction of defense responses.

    • Systemic Response: Distal, non-infiltrated leaves can be harvested to assess the systemic induction of SAR.[2]

  • Pathogen Challenge (Optional): Systemic leaves can be challenged with a pathogen as described in Protocol 1.

Protocol 3: Spray Application

This method is suitable for treating a large number of plants simultaneously and mimics potential agricultural applications.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile deionized water

  • Surfactant (e.g., Silwet L-77)

  • Fine-mist spray bottle

Procedure:

  • Prepare NHP Spray Solution: Prepare a 1 mM aqueous solution of NHP. Add a surfactant, such as Silwet L-77, to a final concentration of 0.01-0.05% to ensure even coverage of the leaf surface. Prepare a control solution with water and surfactant only.

  • Application: Spray the entire rosette of the plants until the leaves are thoroughly wetted, but before significant runoff occurs.[7]

  • Incubation: Allow the plants to dry and then return them to their growth chamber for 24 to 48 hours.

  • Pathogen Challenge and Assessment: Proceed with pathogen challenge and subsequent analysis as described in the previous protocols.

Mandatory Visualizations

NHP Signaling Pathway

The signaling cascade initiated by NHP involves the interplay of several key components, ultimately leading to the activation of defense genes and the establishment of SAR. NHP perception, which is still under investigation, leads to the accumulation of salicylic acid (SA). Both NHP and SA signaling pathways converge on the transcriptional co-activator NPR1 (NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1, upon activation, interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as PR1, to induce their expression.[1][6][8][9][10]

NHP_Signaling_Pathway cluster_perception NHP Perception & SA Accumulation cluster_transduction Signal Transduction cluster_response Transcriptional Response NHP Exogenous NHP Receptor Putative Receptor(s) NHP->Receptor Binds SA_biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_biosynthesis Activates SA Salicylic Acid SA_biosynthesis->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive Induces monomerization and nuclear import NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Binds to promoters and activates transcription SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified signaling pathway of exogenously applied N-Hydroxypipecolic acid (NHP) inducing SAR.

Experimental Workflow for Assessing NHP-Induced SAR

The following workflow outlines the key steps in an experiment designed to evaluate the efficacy of exogenous NHP in inducing SAR.

Experimental_Workflow cluster_assessment Assessment Methods start Start plant_prep Plant Growth (e.g., Arabidopsis, 4-5 weeks) start->plant_prep nhp_treatment NHP Application (Soil Drench, Leaf Infiltration, or Spray) plant_prep->nhp_treatment control_treatment Control Treatment (e.g., Water) plant_prep->control_treatment incubation Incubation (24-48 hours) nhp_treatment->incubation control_treatment->incubation pathogen_challenge Pathogen Challenge (e.g., P. syringae) incubation->pathogen_challenge assessment Assessment of SAR pathogen_challenge->assessment disease_scoring Disease Symptom Scoring assessment->disease_scoring bacterial_quant Bacterial Titer Quantification assessment->bacterial_quant gene_expression Gene Expression Analysis (qRT-PCR) assessment->gene_expression metabolite_analysis Metabolite Profiling (LC-MS) assessment->metabolite_analysis end End disease_scoring->end bacterial_quant->end gene_expression->end metabolite_analysis->end

Caption: A typical experimental workflow for evaluating NHP-induced Systemic Acquired Resistance.

References

Metabolomic Analysis of Plant Response to N-Hydroxypipecolic Acid Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypipecolic acid (NHP) is a pivotal signaling molecule in plant immunity, acting as a key regulator of Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary infections.[1][3] Understanding the metabolic reprogramming induced by NHP is crucial for developing novel crop protection strategies and for the discovery of new bioactive compounds. These application notes provide a comprehensive guide to analyzing the metabolomic footprint of NHP treatment in plants, complete with detailed experimental protocols, quantitative data summaries, and pathway visualizations.

NHP is synthesized from L-lysine via the intermediate pipecolic acid (Pip).[4] The final step, the N-hydroxylation of Pip, is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4] Upon pathogen challenge, NHP accumulates in both local and systemic tissues, triggering a cascade of metabolic and transcriptional changes that fortify the plant's defenses.[2][5] This includes the accumulation of other defense-related metabolites such as salicylic (B10762653) acid (SA) and phytoalexins.[1][6]

Quantitative Metabolomic Data

Treatment of plants with NHP or induction of its biosynthesis leads to significant and predictable alterations in the plant metabolome. The following tables summarize quantitative changes in key metabolites identified in Arabidopsis thaliana following NHP induction or application, providing a reference for expected outcomes.

Table 1: Relative Abundance of Key Defense Metabolites in Wild-Type (Col-0) vs. fmo1 Mutant Arabidopsis thaliana after Pathogen Challenge.

The fmo1 mutant is deficient in NHP biosynthesis. Data represents relative abundance changes in distal, uninfected leaves 48 hours post-inoculation with Pseudomonas syringae.

Metabolite ClassMetaboliteWild-Type (Col-0)fmo1 MutantFold Change (WT/fmo1)Reference
Pipecolic Acid Derivatives N-hydroxypipecolic acid (NHP)++++-High[1]
NHP-O-glucoside (NHP-O-Glc)+++-High[1]
Phytoalexins Camalexin++++Moderate[1]
Salicylic Acid Pathway Salicylic Acid (SA)+++++Low[1]
SA-glucoside (SA-Glc)+++++Low[1]
Amino Acids Pipecolic Acid (Pip)++++Moderate[1]

Note: '+' indicates relative abundance, '-' indicates not detected.

Table 2: Systemic Metabolite Changes in Arabidopsis thaliana 48 hours after Local Treatment with 1 mM NHP.

Data represents changes in untreated upper leaves after lower leaves were infiltrated with NHP solution.

Metabolite ClassMetaboliteFold Change vs. Control (MgCl₂)Reference
Pipecolic Acid Derivatives NHP-O-glucoside (NHP-O-Glc)Significant Increase[2]
Phytoalexins CamalexinSignificant Increase[2]
Salicylic Acid Pathway Salicylic Acid (SA)Significant Increase[2]
SA-glucoside (SA-Glc)Significant Increase[2]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the biological context and experimental procedures, the following diagrams have been generated.

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis (Local Leaf) cluster_transport Systemic Transport cluster_SAR SAR Induction (Distal Leaf) Lysine L-Lysine ALD1_SARD4 ALD1 / SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) ALD1_SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP Transport NHP is a mobile signal that travels to distal leaves NHP->Transport NHP_distal NHP Transport->NHP_distal SA_pathway Salicylic Acid (SA) Biosynthesis NHP_distal->SA_pathway Metabolites Defense Metabolites (e.g., Camalexin) NHP_distal->Metabolites Defense_genes Defense Gene Expression (e.g., PR1) SA_pathway->Defense_genes SAR Systemic Acquired Resistance (SAR) Defense_genes->SAR Metabolites->SAR

Caption: NHP Biosynthesis and Signaling Pathway for SAR Induction.

Metabolomics_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis & Data Processing plant_growth Plant Growth (e.g., Arabidopsis, 4-5 weeks) treatment NHP Treatment (Leaf Infiltration) plant_growth->treatment control Control Treatment (e.g., 10 mM MgCl₂) plant_growth->control harvest Harvest Systemic Leaves (e.g., after 48h) treatment->harvest control->harvest flash_freeze Flash Freeze in Liquid N₂ and Store at -80°C harvest->flash_freeze grinding Grind Frozen Tissue to a Fine Powder flash_freeze->grinding extraction Add Extraction Solvent (e.g., 80% Methanol) grinding->extraction sonication Sonicate to Lyse Cells extraction->sonication centrifugation Centrifuge to Pellet Debris sonication->centrifugation supernatant Collect Supernatant (Metabolite Extract) centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms raw_data Raw Data Acquisition lcms->raw_data processing Data Processing (Peak Picking, Alignment) raw_data->processing identification Metabolite Identification (Database/Standard Comparison) processing->identification statistics Statistical Analysis (e.g., t-test, ANOVA) identification->statistics

References

Synthesis of N-Hydroxypipecolic Acid Potassium Salt for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxypipecolic acid (NHP) is a crucial signaling molecule in plant immunity, playing a key role in Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense mechanism.[1][2] Its ability to induce a primed state of immunity in plants makes it a significant area of research for the development of novel crop protection strategies. For research and development purposes, a reliable and scalable synthesis of NHP and its salts is essential. This document provides a detailed protocol for the chemical synthesis of N-Hydroxypipecolic acid and its subsequent conversion to the potassium salt, suitable for laboratory-scale production.

Chemical Synthesis of N-Hydroxypipecolic Acid

The following protocol is based on the synthetic route described by Zhang and Sun (2020), which outlines an 8-step synthesis starting from L-glyceraldehyde acetal (B89532).

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis of L-Hydroxypipecolic acid.

StepReactionProductYield (%)
1Wittig reaction of L-glyceraldehyde acetalAlkene85
2Hydrogenation of AlkeneCompound 296
3Reaction with (R)-tert-butylsulfinamideCompound 398
4Cyanation with trimethylsilyl (B98337) cyanide (TMSCN)Cyano compound 499
5Deprotection of the acetal groupDiol 595
6Mesylation of the primary alcoholMesylate 693
7Intramolecular cyclizationCompound 767
8Acid hydrolysisL-Hydroxypipecolic acid92
-Overall Yield -29.9
Experimental Protocols

Step 1: Synthesis of Alkene (1)

  • L-glyceraldehyde acetal is reacted with a suitable phosphorus ylide in a Wittig reaction to yield the corresponding alkene. The reaction is typically carried out in an aprotic solvent like THF or ether.

Step 2: Synthesis of Compound (2)

  • The alkene from the previous step is hydrogenated using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Step 3: Synthesis of Compound (3)

  • Compound 2 is reacted with (R)-tert-butylsulfinamide in the presence of a dehydrating agent like anhydrous copper sulfate (B86663) (CuSO4) to form the corresponding sulfinamide.

Step 4: Synthesis of Cyano compound (4)

  • The sulfinamide is then reacted with trimethylsilyl cyanide (TMSCN) at a low temperature (-10 °C) in the presence of a mild base like sodium carbonate (Na2CO3) in THF to introduce the cyano group.

Step 5: Synthesis of Diol (5)

  • The acetal protecting group is removed under acidic conditions to yield the diol.

Step 6: Synthesis of Mesylate (6)

  • The primary alcohol of the diol is selectively mesylated using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N).

Step 7: Synthesis of Compound (7)

Step 8: Synthesis of L-Hydroxypipecolic Acid (8)

  • The final step involves the acid-catalyzed hydrolysis of the cyano and sulfinyl groups using concentrated hydrochloric acid at an elevated temperature (75 °C) to yield L-Hydroxypipecolic acid.

Synthesis of N-Hydroxypipecolic Acid Potassium Salt

The free carboxylic acid can be converted to its potassium salt by reaction with an equimolar amount of a potassium base.

Experimental Protocol
  • Dissolve the synthesized N-Hydroxypipecolic acid in a suitable solvent, such as ethanol or water.

  • Add a stoichiometric equivalent of potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3) to the solution while stirring.

  • Continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution if using carbonate, or by pH measurement.

  • The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude potassium salt.

  • The this compound salt can be further purified by recrystallization from a suitable solvent system.

Visualizations

Chemical Synthesis Workflow

G Workflow for the Synthesis of this compound Salt cluster_synthesis 8-Step Chemical Synthesis cluster_salt_formation Salt Formation L-glyceraldehyde acetal L-glyceraldehyde acetal Alkene Alkene L-glyceraldehyde acetal->Alkene Wittig Reaction Compound 2 Compound 2 Alkene->Compound 2 Hydrogenation Compound 3 Compound 3 Compound 2->Compound 3 Sulfinamide Formation Cyano compound 4 Cyano compound 4 Compound 3->Cyano compound 4 Cyanation Diol 5 Diol 5 Cyano compound 4->Diol 5 Deprotection Mesylate 6 Mesylate 6 Diol 5->Mesylate 6 Mesylation Compound 7 Compound 7 Mesylate 6->Compound 7 Cyclization N-Hydroxypipecolic acid N-Hydroxypipecolic acid Compound 7->N-Hydroxypipecolic acid Hydrolysis This compound salt This compound salt N-Hydroxypipecolic acid->this compound salt Potassium Base (KOH or K2CO3) Potassium Base (KOH or K2CO3) Potassium Base (KOH or K2CO3)->this compound salt Purification Purification This compound salt->Purification Final Product Final Product Purification->Final Product

Caption: Chemical synthesis workflow for this compound salt.

N-Hydroxypipecolic Acid Signaling Pathway in Plant Immunity

G NHP Signaling in Systemic Acquired Resistance (SAR) cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Cascade L-Lysine L-Lysine Dehydropipecolic acid Dehydropipecolic acid L-Lysine->Dehydropipecolic acid ALD1 Pipecolic acid (Pip) Pipecolic acid (Pip) Dehydropipecolic acid->Pipecolic acid (Pip) SARD4 N-Hydroxypipecolic acid (NHP) N-Hydroxypipecolic acid (NHP) Pipecolic acid (Pip)->N-Hydroxypipecolic acid (NHP) FMO1 NHP NHP Salicylic Acid (SA) Biosynthesis Salicylic Acid (SA) Biosynthesis NHP->Salicylic Acid (SA) Biosynthesis Induces SA Signaling SA Signaling Salicylic Acid (SA) Biosynthesis->SA Signaling NPR1 NPR1 SA Signaling->NPR1 Activates Defense Gene Expression Defense Gene Expression NPR1->Defense Gene Expression Upregulates Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Defense Gene Expression->Systemic Acquired Resistance (SAR) Pathogen Attack Pathogen Attack Pathogen Attack->L-Lysine Triggers

Caption: Simplified signaling pathway of N-Hydroxypipecolic acid in plant immunity.

References

Enhancing Crop Disease Resistance with N-Hydroxypipecolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial innate immunity mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens after an initial localized infection.[1][2] A pivotal signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP), a metabolite derived from the non-protein amino acid L-lysine.[3] The accumulation of NHP and its precursor, pipecolic acid (Pip), initiates a complex signaling cascade, leading to the activation of defense genes and a primed state of immunity in distal, uninfected tissues.[3][4][5] This document provides a comprehensive guide to the application of NHP for enhancing disease resistance in crops, including detailed protocols for its use and evaluation.

Mechanism of Action: The NHP Signaling Pathway

NHP acts as a mobile signal that travels from the site of infection to systemic tissues, where it amplifies the defense response.[6][7] The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway.[3] Upon pathogen perception, the expression of genes encoding these enzymes is induced. NHP then works in concert with salicylic (B10762653) acid (SA), another key plant defense hormone, to establish SAR.[4][6][8] While NHP can induce a subset of defense genes independently, its full effect relies on the presence of basal levels of SA and core components of the SA signaling pathway, including the receptor NPR1.[6][7]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Cascade Lysine L-Lysine Dehydropipecolic_acid Dehydropipecolic acid intermediates Lysine->Dehydropipecolic_acid ALD1 Pip Pipecolic Acid (Pip) Dehydropipecolic_acid->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_systemic Systemic NHP NHP->NHP_systemic Transport to distal tissues NPR1 NPR1 Receptor NHP_systemic->NPR1 SA_basal Basal Salicylic Acid (SA) SA_basal->NPR1 TGA TGA Transcription Factors NPR1->TGA SAR_genes SAR Gene Expression TGA->SAR_genes Disease_Resistance Enhanced Disease Resistance SAR_genes->Disease_Resistance

Caption: NHP Biosynthesis and Signaling Pathway.

Data Presentation: Efficacy of NHP in Enhancing Disease Resistance

Exogenous application of NHP has been shown to be effective in inducing disease resistance in a variety of crop plants against different pathogens. The following table summarizes key quantitative data from published studies.

Crop SpeciesPathogenNHP ConcentrationApplication MethodEfficacyReference
Arabidopsis thalianaPseudomonas syringae pv. maculicola1 mMSoil Drench~50-fold reduction in bacterial growth[9]
Arabidopsis thalianaPseudomonas syringae pv. maculicola1 mMLeaf Infiltration>10-fold reduction in bacterial growth[9]
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciNot specifiedSoil DrenchSignificant reduction in bacterial growth and disease symptoms[9]
Solanum lycopersicum (Tomato)Pseudomonas syringae pv. tomato1 mMLeaflet TreatmentSignificant reduction in bacterial titer in distal leaflets[10]
Capsicum annuum (Pepper)Xanthomonas euvesicatoria2 mMLeaf InfiltrationSignificant reduction in bacterial titer in upper leaves[11][12]
Triticum aestivum (Wheat)Fusarium graminearumNot specifiedNot specified~20% reduction in disease severity[13]
Arabidopsis thalianaPseudomonas syringaeNot specifiedPretreatment90% inhibition of in planta bacterial growth[13]

Experimental Protocols

The following are detailed protocols for the application of NHP and the subsequent evaluation of disease resistance in plants.

Protocol 1: Induction of Systemic Acquired Resistance (SAR) using NHP

This protocol describes two common methods for the exogenous application of NHP to induce SAR in plants: soil drench and leaf infiltration.

NHP_Application_Workflow cluster_prep Preparation cluster_application Application Method cluster_post_app Post-Application Plant_growth Grow plants to appropriate stage Soil_drench Soil Drench Plant_growth->Soil_drench Leaf_infiltration Leaf Infiltration Plant_growth->Leaf_infiltration NHP_solution Prepare NHP solution (e.g., 1 mM in water) NHP_solution->Soil_drench NHP_solution->Leaf_infiltration Incubation Incubate plants for 24-48 hours Soil_drench->Incubation Leaf_infiltration->Incubation Pathogen_challenge Proceed to Pathogen Challenge (Protocol 2) Incubation->Pathogen_challenge

Caption: Workflow for NHP Application to Induce SAR.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • 1 ml needleless syringes

  • Growth chambers or greenhouse with controlled conditions

Procedure:

A. Soil Drench Application

  • Grow plants (e.g., Arabidopsis, tomato) in individual pots to the desired developmental stage (e.g., 4-5 week old Arabidopsis).

  • Prepare a 1 mM NHP solution in sterile deionized water. A mock solution of sterile deionized water should be used for control plants.

  • Apply 10 ml of the 1 mM NHP solution (or mock solution) directly to the soil of each plant.[4]

  • Incubate the treated plants under standard growth conditions for 24-48 hours to allow for the induction of SAR before proceeding with pathogen inoculation.

B. Leaf Infiltration

  • Grow plants to a stage with well-developed leaves.

  • Prepare a 1-2 mM NHP solution in sterile deionized water. A mock solution should be used for control plants.

  • Using a 1 ml needleless syringe, gently press the opening against the abaxial (lower) side of the leaf.[14][15]

  • Slowly depress the plunger to infiltrate the NHP solution into the leaf apoplast. A successfully infiltrated area will appear water-soaked.[14][15]

  • Infiltrate two to three lower leaves per plant for systemic resistance assays. For local resistance assays, the same leaves will be challenged with the pathogen.

  • Incubate the treated plants under standard growth conditions for 24 hours before pathogen challenge.[12]

Protocol 2: Pathogen Inoculation Assay

This protocol details the procedure for challenging NHP-treated plants with a bacterial pathogen to assess disease resistance.

Materials:

  • Bacterial pathogen culture (e.g., Pseudomonas syringae)

  • Appropriate liquid growth medium (e.g., LB medium)

  • Spectrophotometer

  • 10 mM MgCl₂ solution

  • 1 ml needleless syringes

  • Leaf puncher

  • Microcentrifuge tubes

  • Sterile water or buffer for serial dilutions

  • Petri dishes with appropriate solid medium for bacterial growth

Procedure:

  • Prepare Inoculum: Grow the bacterial pathogen in liquid medium overnight at the appropriate temperature (e.g., 28°C for P. syringae).

  • Adjust Inoculum Concentration: Pellet the bacterial cells by centrifugation and resuspend in 10 mM MgCl₂. Adjust the optical density at 600 nm (OD₆₀₀) to the desired concentration (e.g., OD₆₀₀ = 0.0002 for P. syringae pv. maculicola ES4326 for a disease susceptibility assay).[2]

  • Inoculation: Using a 1 ml needleless syringe, infiltrate the bacterial suspension into the leaves of both NHP-treated and mock-treated plants.[2][16] For systemic resistance, inoculate upper, non-NHP-treated leaves. For local resistance, inoculate the same leaves that were treated with NHP.

  • Incubation: Place the inoculated plants in a high-humidity environment for 2-4 days to allow for disease development.[16]

  • Quantify Bacterial Growth:

    • At 3-4 days post-inoculation, collect leaf discs from the inoculated areas using a leaf puncher.

    • Homogenize the leaf discs in a known volume of 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate.

    • Plate the dilutions on solid growth medium and incubate until colonies are visible.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaf tissue.

Protocol 3: Assessment of Disease Severity

Disease severity can be assessed visually using a scoring system or through digital image analysis.

A. Visual Scoring

  • At a set time point after pathogen inoculation, visually inspect the infected leaves.

  • Use a disease rating scale to score the severity of symptoms. An example scale could be:

    • 0: No visible symptoms.

    • 1: <25% of the leaf area shows symptoms (e.g., chlorosis, necrosis).

    • 2: 25-50% of the leaf area shows symptoms.

    • 3: 50-75% of the leaf area shows symptoms.

    • 4: >75% of the leaf area shows symptoms.

  • Calculate the disease severity index using the following formula: Disease Severity Index (%) = [Σ (rating × number of plants in rating) / (total number of plants × highest rating)] × 100.[17]

B. Digital Image Analysis

  • Capture high-resolution images of the infected leaves.

  • Use image analysis software (e.g., ImageJ) to quantify the percentage of the leaf area showing disease symptoms.[8] This method provides a more objective and quantitative measure of disease severity.

Protocol 4: Gene Expression Analysis

Analyzing the expression of defense-related genes can provide molecular evidence of NHP-induced resistance.

Gene_Expression_Workflow cluster_sampling Sample Collection cluster_rna RNA Processing cluster_qpcr RT-qPCR Plant_treatment Treat plants with NHP or mock Tissue_harvest Harvest leaf tissue at different time points Plant_treatment->Tissue_harvest RNA_extraction Extract total RNA Tissue_harvest->RNA_extraction cDNA_synthesis Synthesize cDNA RNA_extraction->cDNA_synthesis qPCR Perform quantitative PCR with primers for SAR marker genes (e.g., PR1) cDNA_synthesis->qPCR Data_analysis Analyze relative gene expression qPCR->Data_analysis

Caption: Workflow for Gene Expression Analysis.

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers for target defense genes (e.g., PR1, ALD1, FMO1) and reference genes

  • qPCR instrument

Procedure:

  • Sample Collection: At various time points after NHP treatment, harvest leaf tissue and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • Quantitative RT-PCR (RT-qPCR): Perform qPCR using primers specific for SAR marker genes (e.g., PR1) and one or more stably expressed reference genes for normalization.[3][5]

  • Data Analysis: Calculate the relative expression of the target genes in NHP-treated samples compared to mock-treated samples using the ΔΔCt method.

Conclusion

N-hydroxypipecolic acid is a potent activator of Systemic Acquired Resistance in a broad range of crop plants. The protocols outlined in this document provide a framework for researchers to apply NHP and evaluate its efficacy in enhancing disease resistance. By understanding the mechanism of NHP and utilizing standardized methodologies, the potential of NHP as a novel tool for sustainable crop protection can be further explored and developed.

References

Application Notes and Protocols for Studying N-Hydroxypipecolic Acid-Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying N-Hydroxypipecolic acid (NHP)-mediated immunity in plants. NHP is a critical signaling molecule that orchestrates Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3] Understanding the biosynthesis, transport, and signaling of NHP is paramount for developing novel strategies to enhance crop resilience.

Core Concepts of NHP-Mediated Immunity

N-Hydroxypipecolic acid is a lysine-derived metabolite that acts as a key mobile signal in plant immunity.[2][3] Upon local pathogen infection, NHP is synthesized and accumulates in both local and distal, uninfected leaves.[1][4] This systemic accumulation primes the plant for a more robust and rapid defense response upon subsequent pathogen attack.[1][5] The biosynthesis of NHP from lysine (B10760008) involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][3]

The signaling cascade initiated by NHP involves the generation of reactive oxygen species (ROS) and the accumulation of extracellular NAD(P).[6][7] This pathway is dependent on the transcriptional coregulator NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription factors.[1][4] NHP-mediated immunity also shows a close interplay with the salicylic (B10762653) acid (SA) signaling pathway, with both molecules potentiating each other's accumulation and downstream defense responses.[1][8]

Data Presentation: Quantitative Insights into NHP-Mediated Immunity

The following tables summarize key quantitative data from studies on NHP-mediated immunity, providing a comparative overview of metabolite levels and pathogen growth under different experimental conditions.

Table 1: NHP and Pip Accumulation in Response to Pathogen Inoculation

Plant SpeciesPathogenTissueTime Post-Inoculation (hpi)Pipecolic Acid (Pip) Concentration (µg/g FW)N-Hydroxypipecolic Acid (NHP) Concentration (µg/g FW)
Tobacco Pseudomonas syringaeInoculated Leaves72~6~6
Tomato Pseudomonas syringaeInoculated LeavesNot SpecifiedExceeds NHP levels by ~8-foldNot Specified

Data synthesized from Schnake et al. (2020) as cited in[3]

Table 2: Pathogen Growth in Systemic Acquired Resistance (SAR) Assays

Plant GenotypePrimary Treatment (Lower Leaves)Secondary Inoculation (Upper Leaves)Bacterial Titer (cfu/cm²) at 3 dpi
Wild-Type (Col-0) Mock (10 mM MgCl₂)Pseudomonas syringae pv. tomato DC3000~1 x 10⁶
Wild-Type (Col-0) 1 mM NHPPseudomonas syringae pv. tomato DC3000Significantly lower than mock
fmo1 mutant Mock (10 mM MgCl₂)Pseudomonas syringae pv. tomato DC3000~1 x 10⁶
fmo1 mutant 1 mM NHPPseudomonas syringae pv. tomato DC3000Significantly lower than mock

Expected results based on principles described in[1][2][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and are intended to be adapted to specific experimental systems.

Protocol 1: Systemic Acquired Resistance (SAR) Induction and Pathogen Growth Assay

This protocol is designed to assess the ability of NHP to induce systemic resistance to bacterial pathogens in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • 1 mM NHP solution

  • 10 mM MgCl₂ (mock solution)

  • Needleless syringe

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B)

  • Sterile pestle and microcentrifuge tubes

Procedure:

  • Primary Inoculation:

    • Infiltrate two lower leaves of each plant with either 1 mM NHP or 10 mM MgCl₂ (mock control) using a needleless syringe.[9]

    • Ensure the entire leaf is infiltrated without causing excessive damage.

    • Return plants to a controlled growth chamber for 48 hours to allow for the systemic signal to propagate.[9]

  • Secondary Inoculation:

    • Prepare an inoculum of Pst DC3000 in 10 mM MgCl₂ at a concentration of 1 x 10⁵ colony-forming units (CFU)/mL.[9]

    • Infiltrate two upper, systemic leaves of each plant with the bacterial suspension.

  • Quantification of Bacterial Growth:

    • At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas of the upper leaves.[9]

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate on appropriate growth medium.

    • Incubate the plates at 28°C for 2 days and count the colonies to determine the bacterial titer (CFU/cm²).[10]

Protocol 2: Quantification of NHP and Related Metabolites by LC-MS

This protocol outlines the extraction and quantification of NHP and its precursor, pipecolic acid (Pip), from plant tissue using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)[11]

  • Centrifuge

  • LC-MS system

  • NHP and Pip analytical standards

Procedure:

  • Sample Collection and Preparation:

    • Harvest leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[11]

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Add the extraction solvent to the ground tissue, vortex thoroughly, and incubate (e.g., on ice or at 4°C).[11]

    • Centrifuge the samples to pellet cell debris.[11]

  • LC-MS Analysis:

    • Collect the supernatant and transfer it to an autosampler vial.

    • Inject the sample into the LC-MS system.

    • Separate the metabolites using a suitable chromatography column.

    • Detect and quantify NHP and Pip based on their mass-to-charge ratio (m/z) and retention time, by comparing them to the analytical standards.[11]

Protocol 3: Gene Expression Analysis of NHP-Responsive Genes

This protocol describes the analysis of gene expression changes in response to NHP treatment using quantitative real-time PCR (qRT-PCR).

Materials:

  • Plant tissue treated with NHP or a mock control

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., PR1, ALD1, FMO1) and a reference gene (e.g., ACTIN)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue at desired time points after NHP or mock treatment and flash-freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and master mix.

    • Perform the qRT-PCR using a thermal cycler.

    • Analyze the expression levels of target genes relative to the reference gene.[10]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of NHP-mediated immunity.

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling Downstream Signaling Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip SARD4 SARD4 FMO1 FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP Pip->SARD4 Pip->FMO1 ROS ROS Burst NHP->ROS eNADP eNAD(P) Accumulation ROS->eNADP NPR1 NPR1 eNADP->NPR1 TGA TGA Factors eNADP->TGA Defense Defense Gene Expression (e.g., PR genes) NPR1->Defense TGA->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR Pathogen Pathogen Infection Pathogen->Lysine Induces

Caption: NHP biosynthesis and signaling pathway in SAR.

Experimental_Workflow cluster_Treatment Experimental Treatment cluster_Analysis Analysis cluster_Local Local Response cluster_Systemic Systemic Response Primary_Inoculation Primary Treatment (Local Leaves) - NHP or Mock - Pathogen Inoculation Local_Metabolites Metabolite Analysis (LC-MS) - NHP, Pip, SA Primary_Inoculation->Local_Metabolites Harvest at various time points Local_Genes Gene Expression (qRT-PCR) - PR1, FMO1 Primary_Inoculation->Local_Genes Harvest at various time points Secondary_Inoculation Secondary Pathogen Challenge (Systemic Leaves) Primary_Inoculation->Secondary_Inoculation After 48h Pathogen_Titer Quantify Pathogen Growth (CFU counting) Secondary_Inoculation->Pathogen_Titer After 72h Systemic_Metabolites Metabolite Analysis (LC-MS) Secondary_Inoculation->Systemic_Metabolites Systemic_Genes Gene Expression (qRT-PCR) Secondary_Inoculation->Systemic_Genes

Caption: General experimental workflow for studying NHP-mediated immunity.

References

Application Notes and Protocols for the Detection of N-Hydroxypipecolic Acid Derivatives in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing Systemic Acquired Resistance (SAR).[1][2][3][4][5] SAR is a long-lasting, broad-spectrum defense mechanism in plants that is activated throughout the plant after a localized pathogen attack. NHP, a derivative of the non-protein amino acid pipecolic acid (Pip), acts as a mobile signal that travels from infected to distal tissues, priming them for an enhanced defense response.[1][2] The biosynthesis of NHP from lysine (B10760008) is a pathogen-inducible process, and its accumulation is essential for the activation of downstream defense genes, often in conjunction with salicylic (B10762653) acid (SA) signaling.[1][3][6]

Given its significance in plant defense, the accurate detection and quantification of NHP and its derivatives in plant extracts are crucial for research in plant pathology, crop improvement, and the development of novel plant protectants. This document provides detailed application notes and protocols for the analysis of NHP in plant tissues, targeted at researchers, scientists, and professionals in drug development.

Signaling Pathway of N-Hydroxypipecolic Acid in Plant Immunity

NHP is synthesized from L-lysine through a series of enzymatic reactions.[6] Upon pathogen recognition, L-lysine is converted to pipecolic acid (Pip) via the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[1][7] Pip is then hydroxylated by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) to form NHP.[1][6] NHP then acts as a mobile signal, translocating to distal parts of the plant.[6] In systemic tissues, NHP perception, which is still under investigation, leads to the potentiation of the salicylic acid (SA) signaling pathway.[1][3] This results in the induction of a large set of defense-related genes, including Pathogenesis-Related (PR) genes, ultimately leading to the establishment of SAR.[1] The signaling cascade involves the SA receptor NPR1 and TGA transcription factors.[1][5] NHP can be inactivated through glycosylation by UGT76B1, highlighting a mechanism for regulating its activity.[2][6]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis (in infected tissue) cluster_transport Signal Transport cluster_signaling Downstream Signaling (in distal tissue) cluster_inactivation Inactivation L-Lysine L-Lysine Pipecolic Acid (Pip) Pipecolic Acid (Pip) L-Lysine->Pipecolic Acid (Pip) ALD1, SARD4 N-Hydroxypipecolic Acid (NHP) N-Hydroxypipecolic Acid (NHP) Pipecolic Acid (Pip)->N-Hydroxypipecolic Acid (NHP) FMO1 Mobile NHP Signal Mobile NHP Signal N-Hydroxypipecolic Acid (NHP)->Mobile NHP Signal Transport NHP-Glucoside NHP-Glucoside N-Hydroxypipecolic Acid (NHP)->NHP-Glucoside UGT76B1 NHP Perception NHP Receptor (putative) Mobile NHP Signal->NHP Perception SA Biosynthesis & Signaling SA Biosynthesis & Signaling NHP Perception->SA Biosynthesis & Signaling Potentiation NPR1 NPR1 SA Biosynthesis & Signaling->NPR1 TGA Transcription Factors TGA Transcription Factors NPR1->TGA Transcription Factors Defense Gene Expression (e.g., PR genes) Defense Gene Expression (e.g., PR genes) TGA Transcription Factors->Defense Gene Expression (e.g., PR genes) Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Defense Gene Expression (e.g., PR genes)->Systemic Acquired Resistance (SAR)

Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Quantitative Data Summary

The following table summarizes the levels of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) derivatives detected in various plant species under different conditions, as reported in the literature. It is important to note that direct comparison between studies may be challenging due to differences in analytical methods, units, and experimental setups.

Plant SpeciesTissueTreatmentCompoundConcentration / AbundanceAnalytical MethodReference
Arabidopsis thaliana (Col-0)SeedlingsPseudomonas syringae pv. tomato DC3000 (Pst)N-OGlc-PipIon abundance present in WT, absent in fmo1 mutantLC-MS[8]
Arabidopsis thaliana (Col-0)Distal LeavesPseudomonas syringae pv. maculicola ES4326Pipecolic Acid (Pip)~1.5 µg/g FWGC-MS[7]
Arabidopsis thaliana (ald1 mutant)Distal LeavesPseudomonas syringae pv. maculicola ES4326Pipecolic Acid (Pip)Below detectionGC-MS[7]
Arabidopsis thaliana (sard4-5 mutant)Distal LeavesPseudomonas syringae pv. maculicola ES4326Pipecolic Acid (Pip)Below detectionGC-MS[7]
Nicotiana benthamianaLeavesTransient expression of A. thaliana ALD1, SARD4, FMO1Pipecolic Acid (Pip)EIC ~1.5e7GC-MS[9]
Nicotiana benthamianaLeavesTransient expression of A. thaliana ALD1, SARD4, FMO1N-Hydroxypipecolic Acid (NHP)EIC ~1.2e7GC-MS[9]
Solanum lycopersicum (Tomato)SeedlingsUntreatedN-Hydroxypipecolic Acid (NHP)EIC ~2.5e4GC-MS[9]
Solanum lycopersicum (Tomato)SeedlingsPseudomonas syringae pv. tomato DC3000 (Pst)N-Hydroxypipecolic Acid (NHP)EIC ~5e4GC-MS[9]
Glycine max (Soybean)SeedlingsUntreatedN-Hydroxypipecolic Acid (NHP)EIC ~1e4GC-MS[9]
Zea mays (Corn)SeedlingsUntreatedN-Hydroxypipecolic Acid (NHP)EIC ~1.5e4GC-MS[9]

EIC: Extracted Ion Chromatogram abundance. FW: Fresh Weight.

Experimental Protocols

General Experimental Workflow

The detection of NHP and its derivatives in plant extracts typically involves sample collection and preparation, followed by extraction, derivatization (especially for GC-MS), and analysis by mass spectrometry.

Experimental_Workflow Plant_Tissue_Collection 1. Plant Tissue Collection (e.g., leaves) Sample_Preparation 2. Sample Preparation (e.g., freezing, grinding) Plant_Tissue_Collection->Sample_Preparation Extraction 3. Extraction (e.g., 80% Methanol) Sample_Preparation->Extraction Derivatization 4. Derivatization (e.g., MSTFA for GC-MS) Extraction->Derivatization LC_MS_Analysis 5a. LC-MS/MS Analysis Extraction->LC_MS_Analysis Direct analysis of some derivatives GC_MS_Analysis 5b. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification & Identification) LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis

Caption: General workflow for NHP analysis in plant extracts.
Protocol 1: Sample Preparation and Extraction

This protocol provides a general guideline for the preparation and extraction of metabolites from plant tissue.[10][11]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle or ball mill

  • Microcentrifuge tubes

  • Extraction solvent (e.g., 80% methanol (B129727) in water)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[12]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.[11][12]

  • Weigh the frozen powder (typically 50-100 mg) into a pre-weighed microcentrifuge tube.[7][12]

  • Add the extraction solvent. A common choice is 80% methanol.[13][14] The volume added is typically proportional to the tissue weight (e.g., 400 µL for 100 mg of tissue).[12]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[12]

  • Incubate the samples (e.g., at 4°C for 10 minutes or shake at room temperature for 15 minutes).[11][12]

  • Centrifuge the samples at high speed (e.g., 18,000 x g) for 5-15 minutes to pellet cell debris.[12][14]

  • Carefully transfer the supernatant to a new tube for subsequent analysis or derivatization.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of NHP and related compounds. Silylation using MSTFA is a common method.[11][13][15]

Materials:

  • Dried plant extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (as a catalyst and solvent)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Take an aliquot of the plant extract supernatant and dry it completely under a stream of nitrogen gas or using a vacuum concentrator. It is crucial that the sample is completely dry.[13]

  • To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine.[13]

  • Vortex the mixture for 1 minute to ensure all the residue is dissolved.[13]

  • Incubate the reaction vial at 70°C for 30-60 minutes.[13][15]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 3: GC-MS Analysis

This protocol outlines a general procedure for the analysis of derivatized NHP and Pip by GC-MS.[9][12][15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Parameters (example):

  • Injector Temperature: 240°C

  • Carrier Gas: Helium at a constant flow or pressure.

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: to 320°C and hold for 2 minutes[9]

  • Transfer Line Temperature: 280°C[12]

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Selected Ions for SIM (for TMS derivatives):

    • Pip (2-TMS derivative): m/z 156, 230, 273[9]

    • NHP (2-TMS derivative): m/z 172, 246, 274[9]

Protocol 4: LC-MS/MS Analysis

LC-MS/MS can be used for the analysis of NHP and its derivatives, often without the need for derivatization, particularly for more polar conjugates like NHP-glucoside.[8][16]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

LC Parameters (example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Parameters (example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined using authentic standards. For example, for NHP-Glucoside (NHP-Glc), the precursor ion [M+H]+ would be m/z 308.134.[11]

Troubleshooting and Optimization

  • Low Recovery: Ensure complete extraction by optimizing the solvent-to-sample ratio and extraction time. Check for analyte degradation during sample processing.

  • Poor Derivatization Efficiency: Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them. Optimize reaction time and temperature.

  • Matrix Effects in LC-MS: Dilute the sample or use a solid-phase extraction (SPE) clean-up step to reduce matrix interference. Utilize stable isotope-labeled internal standards to correct for matrix effects.

  • Peak Tailing or Broadening in GC-MS: Check for active sites in the GC system (injector liner, column). Ensure proper derivatization.

By following these detailed protocols and application notes, researchers can effectively detect and quantify N-Hydroxypipecolic acid and its derivatives, contributing to a deeper understanding of plant immunity and the development of innovative agricultural solutions.

References

Application Notes and Protocols for N-Hydroxypipecolic Acid (NHP) Infiltration Assays in Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in the plant immune system, acting as a central regulator of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum immunity that develops in distal, untreated parts of a plant following a localized pathogen infection. NHP accumulates systemically after pathogen attack and works in conjunction with salicylic (B10762653) acid (SA) to amplify defense responses, making it a key target for the development of novel crop protection strategies. These application notes provide detailed protocols for leaf infiltration assays with NHP to study its role in inducing plant defense responses.

Data Presentation: Quantitative Parameters for NHP Infiltration Assays

The following tables summarize key quantitative data from published research, providing a reference for experimental design.

Table 1: NHP Treatment Parameters

ParameterValuePlant SpeciesApplication MethodSource
NHP Concentration1 mMArabidopsis thalianaSyringe Infiltration[1][2]
NHP Concentration0.5 mMArabidopsis thalianaSyringe Infiltration[3]
NHP Concentration1 mMArabidopsis thalianaSoil Drench[2][4][5][6]
Mock Control10 mM MgCl₂ or H₂OArabidopsis thalianaSyringe Infiltration / Soil Drench[1][2][3]

Table 2: Pathogen Challenge Parameters Post-NHP Treatment

PathogenStrainOD₆₀₀Inoculation MethodTime Post-NHP TreatmentSource
Pseudomonas syringae pv. maculicola (Psm)ES43260.001Syringe Infiltration24 hours[1]
Pseudomonas syringae pv. maculicola (Psm)Psm lux0.001Syringe Infiltration1 day[2]
Pseudomonas syringae pv. tomato (Pst)DC30000.001Syringe Infiltration2-3 days[7]

Table 3: Timeline for Post-Infiltration Analyses

Analysis TypeTime PointDescriptionSource
Gene Expression (RT-qPCR)8 - 48 hoursMeasurement of SAR-related gene transcripts (e.g., FMO1, PR1, ALD1, PBS3).[1]
Pathogen Growth Assay2 - 3 days post-infectionQuantification of bacterial growth in challenged leaves.[1][2][7]
Metabolite Analysis (eNAD(P))24 hoursExtraction and quantification of extracellular NAD(P).[3]
Metabolite Analysis (Defense Metabolites)8, 24, 48 hoursQuantification of metabolites like camalexin, pipecolic acid, etc.[4][5][6]

Experimental Protocols

Protocol 1: Leaf Infiltration Assay to Assess NHP-Induced Gene Expression

This protocol details the procedure for treating plant leaves with NHP and subsequently analyzing the expression of defense-related genes.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • N-Hydroxypipecolic acid (NHP)

  • 10 mM MgCl₂ solution (mock control)

  • 1 mL needleless syringes

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Preparation of NHP Solution: Prepare a 1 mM solution of NHP in 10 mM MgCl₂. Prepare a mock solution of 10 mM MgCl₂.

  • Leaf Infiltration:

    • Select three mature leaves per 4.5-week-old soil-grown plant.

    • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) surface of the leaf.

    • Slowly infiltrate the NHP or mock solution until the solution fills a significant portion of the leaf area. Avoid mechanical damage.

  • Incubation: Place the treated plants back into their growth chamber under standard conditions.

  • Sample Harvesting: At 48 hours post-infiltration, excise the infiltrated leaves, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the harvested leaf tissue using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target SAR-related genes (e.g., FMO1, PR1) by qRT-PCR. Normalize transcript levels to a suitable reference gene (e.g., UBQ5).[1]

Protocol 2: NHP-Induced Systemic Acquired Resistance (SAR) Assay

This protocol is designed to determine if NHP treatment in local leaves can induce a systemic resistance response in distal, unchallenged leaves.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 1 mM NHP solution in 10 mM MgCl₂

  • 10 mM MgCl₂ solution (mock control)

  • Pathogen suspension (e.g., Pseudomonas syringae pv. maculicola at OD₆₀₀ = 0.001 in 10 mM MgCl₂)

  • 1 mL needleless syringes

  • Sterile water

  • Mortar and pestle or mechanical homogenizer

  • Agar (B569324) plates with appropriate growth medium (e.g., King's B)

Procedure:

  • Primary Treatment (Local Leaves):

    • Select three lower leaves of each plant.

    • Infiltrate these leaves with either 1 mM NHP solution or the mock control as described in Protocol 1.[1][2]

  • SAR Establishment: Allow 24 to 48 hours for the systemic signal to travel to distal tissues.

  • Secondary Challenge (Systemic Leaves):

    • Select three upper, systemic (untreated) leaves.

    • Infiltrate these leaves with the pathogen suspension.[1][2]

  • Quantification of Pathogen Growth:

    • At 2-3 days post-secondary challenge, collect leaf discs of a known area from the challenged leaves.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on appropriate agar plates.

    • Incubate at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving NHP and the experimental workflow for an SAR assay.

NHP_Signaling_Pathway_SA Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 PAD4 PAD4 NHP->PAD4 Requires NPR1 NPR1 NHP->NPR1 Requires basal SA for NPR1 interaction SA Salicylic Acid (SA) NHP->SA Induces biosynthesis PAD4->NPR1 Increases NPR1 levels TGA TGA Transcription Factors NPR1->TGA Interacts with SAR_Genes SAR Gene Expression TGA->SAR_Genes Induces SA->NPR1 Binds to

Caption: NHP signaling pathway and its interaction with salicylic acid signaling.

NHP_ROS_eNADP_Pathway NHP N-Hydroxypipecolic Acid (NHP) RBOHF RBOHF NHP->RBOHF Triggers ROS Reactive Oxygen Species (ROS) RBOHF->ROS Produces eNADP extracellular NAD(P) ROS->eNADP Leads to accumulation LecRK LecRK-VI.2 / BAK1 eNADP->LecRK Activates SAR Systemic Acquired Resistance (SAR) LecRK->SAR Induces

Caption: NHP-induced ROS-eNAD(P) signaling pathway for SAR.

SAR_Assay_Workflow start Start: 4-5 week old plants primary_treatment Primary Treatment: Infiltrate lower leaves with 1 mM NHP or Mock Control start->primary_treatment wait Incubate for 24-48 hours (SAR Establishment) primary_treatment->wait secondary_challenge Secondary Challenge: Infiltrate upper, systemic leaves with Pathogen (e.g., Psm) wait->secondary_challenge incubation Incubate for 2-3 days secondary_challenge->incubation quantification Quantify Pathogen Growth: - Collect leaf discs - Homogenize and plate serial dilutions - Count Colony Forming Units (CFU) incubation->quantification end End: Compare CFU between NHP and Mock treatments quantification->end

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.

References

Application Notes: Genetic Engineering of N-Hydroxypipecolic Acid (NHP) Biosynthesis for Enhanced Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxypipecolic acid (NHP) is a critical signaling molecule in the plant immune system, acting as a central regulator of Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum immunity that protects the entire plant from secondary pathogen infections after an initial localized attack.[3][4] NHP is derived from the amino acid L-lysine and its accumulation, both locally and in distal tissues, is essential for establishing a robust defense response.[2][5] Genetic engineering of the NHP biosynthetic pathway offers a promising strategy to develop crop plants with enhanced, durable resistance to a wide range of bacterial, oomycete, and fungal pathogens.[1][3][6] By overexpressing key biosynthetic genes, it is possible to increase endogenous NHP levels, thereby priming the plant's immune system for a faster and stronger response to pathogen threats.[4]

Core Applications

  • Enhanced Disease Resistance: Constitutive or inducible expression of NHP biosynthesis genes can confer broad-spectrum disease resistance in agriculturally important crops.[1]

  • Immune System Priming: Elevated NHP levels can prime plants for a more rapid and robust activation of defense mechanisms upon pathogen challenge.[2][4]

  • Functional Genomics: Engineered plants serve as valuable tools for dissecting the NHP signaling pathway and its interaction with other immune pathways, such as salicylic (B10762653) acid (SA) signaling.[7]

The N-Hydroxypipecolic Acid (NHP) Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[5][8][9]

  • Transamination of L-Lysine: The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which converts L-lysine into ε-amino-α-ketocaproic acid. This intermediate spontaneously cyclizes to form dehydropipecolic acid intermediates.[5][7]

  • Reduction to Pipecolic Acid (Pip): The reductase SAR-DEFICIENT 4 (SARD4) then reduces the dehydropipecolic acid intermediates to form pipecolic acid (Pip).[5][7][10]

  • N-hydroxylation to NHP: In the final and critical step, FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the N-hydroxylation of Pip to produce the active immune signal, NHP.[2][11][12] This step is a key regulatory point for SAR activation.[1][11]

Interestingly, studies in Nicotiana benthamiana have shown that co-expression of just ALD1 and FMO1 is sufficient to significantly increase NHP production, suggesting that endogenous reductase activity can compensate for SARD4, simplifying the engineering strategy.[1]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine DehydroPip Dehydro-pipecolic Acid Intermediate Lysine->DehydroPip ALD1 Pip Pipecolic Acid (Pip) DehydroPip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: The NHP biosynthesis pathway from L-Lysine.

Quantitative Data Summary

Engineering the NHP pathway leads to a significant accumulation of NHP and its precursor, Pip. The following tables summarize representative quantitative data from studies in engineered and pathogen-treated plants.

Table 1: Metabolite Levels in Genetically Engineered N. benthamiana

Gene Combination ExpressedPipecolic Acid (Pip) Abundance (EIC)N-Hydroxypipecolic Acid (NHP) Abundance (EIC)
GFP (Control)~0~0
ALD1 + SARD4 + FMO1~1.0 x 10⁷~1.5 x 10⁷
ALD1 + FMO1~1.2 x 10⁷~1.4 x 10⁷
(Data adapted from extracted ion abundance (EIC) as determined by GC-MS in N. benthamiana leaves.[1])

Table 2: Pathogen-Induced Metabolite Accumulation in Various Plant Species

Plant SpeciesConditionPipecolic Acid (Pip) Level (μg/g FW)N-Hydroxypipecolic Acid (NHP) Level (μg/g FW)
Tobacco (N. tabacum)Pathogen-infected (72 hpi)~6~6
Tomato (S. lycopersicum)Pathogen-infected~8-fold > NHP> Basal Level
Barley (Hordeum vulgare)Pathogen-infected (5 dpi)~30~0.1
(Data represents approximate values reported from pathogen infection studies.[3] Basal NHP levels in unstressed plants are typically low or undetectable.[3][5])

Table 3: NHP and Salicylic Acid (SA) in Engineered Arabidopsis thaliana

Plant LineNHP Abundance (µg/g FW)SA Abundance (µg/g FW)
Wild-Type (WT)Not Detectable~0.1
pNHP-1 (Engineered)~1.8~2.5
pNHP-2 (Engineered)~1.5~2.0
(Data from Arabidopsis plants overexpressing NHP biosynthetic pathway genes.[13])

Experimental Protocols

Protocol 1: Gene Cloning and Vector Construction

This protocol describes the construction of a binary vector for plant transformation, designed for the co-expression of Arabidopsis thaliana ALD1 and FMO1.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from Arabidopsis thaliana leaves previously treated with a pathogen elicitor (e.g., Pseudomonas syringae) to induce target gene expression.
  • Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

2. PCR Amplification:

  • Design primers to amplify the full-length coding sequences of AtALD1 and AtFMO1. Add appropriate restriction sites (e.g., BamHI/SalI for ALD1, XbaI/SacI for FMO1) for cloning.
  • Perform PCR using high-fidelity DNA polymerase with the synthesized cDNA as a template.
  • Run the PCR products on an agarose (B213101) gel and purify the bands of the correct size.

3. Vector Assembly:

  • Select a suitable plant binary vector (e.g., pCAMBIA series) containing a plant-selectable marker (e.g., kanamycin (B1662678) resistance).
  • Digest the purified PCR products and the binary vector with the corresponding restriction enzymes.
  • Ligate the digested AtALD1 and AtFMO1 fragments into the vector. It is common to place each gene under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, and add a terminator sequence like the nopaline (B31955) synthase (NOS) terminator.
  • Transform the ligation product into competent E. coli (e.g., DH5α) for plasmid amplification.

4. Verification:

  • Perform colony PCR and restriction digestion of the isolated plasmids to confirm the presence and orientation of the inserts.
  • Sequence the final construct to ensure the integrity of the cloned genes.

Protocol 2: Agrobacterium-mediated Plant Transformation

This protocol outlines the floral dip method for transforming Arabidopsis thaliana, a common and efficient technique.[14]

Experimental_Workflow cluster_prep Preparation cluster_plant Plant Engineering & Analysis A Gene Selection (ALD1, FMO1) B Vector Construction (pCAMBIA-35S::GENE) A->B C Agrobacterium Transformation B->C D Plant Transformation (e.g., Floral Dip) C->D E Selection of T1 Transgenic Plants D->E F Metabolite Analysis (GC-MS/LC-MS) E->F G Pathogen Infection Assay F->G H Confirm Enhanced Resistance G->H

Caption: Workflow for engineering NHP biosynthesis in plants.

1. Agrobacterium Preparation:

  • Introduce the verified binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).[15]
  • Grow a liquid culture of the transformed Agrobacterium at 28°C in LB medium with appropriate antibiotics to an OD₆₀₀ of approximately 0.8.[14]
  • Pellet the bacterial cells by centrifugation and resuspend them in an infiltration medium (e.g., 5% sucrose (B13894) solution).[14]
  • Just before dipping, add a surfactant like Silwet L-77 to a final concentration of 0.02-0.05%.[14]

2. Plant Preparation:

  • Grow Arabidopsis thaliana plants until they are flowering, with numerous immature flower clusters. Healthy, fecund plants yield the best results.[14]
  • Optionally, clip the primary bolts 4-6 days prior to dipping to encourage the growth of secondary bolts.[14]

3. Transformation (Floral Dip):

  • Invert the plants and dip all above-ground parts, especially the flowers, into the Agrobacterium suspension for 3-5 seconds.[14]
  • Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity for 16-24 hours, and then return them to standard growing conditions.

4. Seed Collection and Selection:

  • Allow the plants to mature and set seed.
  • Harvest the T1 seeds and sterilize them.
  • Screen for transformants by plating the seeds on a selection medium containing the appropriate antibiotic (e.g., kanamycin) and a fungicide.
  • Transfer resistant seedlings to soil and grow to maturity for further analysis.

Protocol 3: NHP Extraction and Quantification by GC-MS

1. Sample Preparation:

  • Harvest 50-100 mg of leaf tissue from both wild-type and transgenic plants.
  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

2. Metabolite Extraction:

  • Add an appropriate extraction solvent (e.g., 1 mL of 80% methanol) to the powdered tissue.
  • Include an internal standard (e.g., a stable isotope-labeled compound) for accurate quantification.
  • Vortex thoroughly and incubate at 4°C for at least 1 hour.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet cell debris.
  • Transfer the supernatant to a new tube.

3. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
  • To make the polar metabolites volatile for gas chromatography, perform a two-step derivatization:
  • Step 1 (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes.
  • Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.
  • Use a suitable column (e.g., DB-5ms) and temperature gradient for separation.
  • Identify NHP and Pip based on their retention times and mass spectra by comparing them to authentic standards. The characteristic mass-to-charge ratios (m/z) for NHP and Pip are often used for extracted ion abundance analysis.[1]
  • Quantify the metabolites by integrating the peak areas relative to the internal standard.

Protocol 4: Pathogen Infection Assay

1. Plant Growth:

  • Grow T2 or T3 generation transgenic plants and wild-type control plants under identical conditions for 4-5 weeks.

2. Inoculum Preparation:

  • Culture a pathogenic strain, such as Pseudomonas syringae pv. tomato (Pst) DC3000, on King's B agar (B569324) plates.
  • Resuspend the bacteria in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.[16]

3. Plant Inoculation:

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe. Infiltrate control plants with 10 mM MgCl₂ as a mock treatment.[16]

4. Disease Assessment:

  • Symptom Observation: Monitor the plants daily and photograph disease symptoms (e.g., chlorosis, necrosis) at 3-4 days post-inoculation (dpi).[16]
  • Bacterial Growth Quantification: At 3 dpi, collect leaf discs from the infiltrated areas. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on King's B agar with appropriate antibiotics. Count the colonies after 2 days of incubation at 28°C to determine the CFU per unit leaf area.[16][17] A significant reduction in bacterial growth in transgenic lines compared to the wild-type indicates enhanced disease resistance.

NHP Signaling in Systemic Acquired Resistance (SAR)

NHP functions as a mobile signal that travels from the site of primary infection to distal, uninfected tissues to activate SAR.[2][18] The NHP signaling pathway is intricately linked with salicylic acid (SA), another key immune hormone.[7] Upon arrival in systemic tissues, NHP primes the cells for a more robust defense response. This priming includes the induction of SA biosynthesis genes (like ICS1) and NHP's own biosynthetic genes (ALD1, FMO1), creating a positive feedback loop that amplifies the immune signal.[7] This mutual potentiation of NHP and SA signaling leads to the large-scale transcriptional reprogramming and heightened defense readiness that characterizes SAR.[2][7]

NHP_Signaling cluster_local Local Infected Leaf cluster_distal Distal Uninfected Leaf Pathogen Pathogen Attack Biosynthesis ALD1, SARD4, FMO1 Gene Expression Pathogen->Biosynthesis NHP_Local NHP Accumulation Biosynthesis->NHP_Local NHP_Distal NHP Accumulation NHP_Local->NHP_Distal Mobile Signal (Phloem Transport) SA_Bio SA Biosynthesis (ICS1, EDS5) NHP_Distal->SA_Bio induces Feedback Positive Feedback Loop (ALD1, FMO1 expression) NHP_Distal->Feedback induces SA SA Accumulation SA_Bio->SA SA->Feedback potentiates NPR1 NPR1 Activation SA->NPR1 activates Defense Defense Gene Expression (e.g., PR genes) NPR1->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR

Caption: NHP signaling pathway for Systemic Acquired Resistance.

References

Measuring the Systemic Mobility of N-Hydroxypipecolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) is a pivotal signaling molecule in plant immunity, acting as a key regulator of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary infections. Understanding the systemic mobility of NHP is crucial for elucidating the mechanisms of plant immunity and for the development of novel strategies to enhance crop resilience. This document provides detailed application notes and protocols for measuring the systemic mobility of NHP in plants.

NHP is synthesized from L-lysine and functions as a mobile signal that travels from the site of primary infection to distal, uninfected tissues.[1] Its transport through the plant's vascular system is a critical step in the activation of systemic immunity.[2] This process involves the accumulation of NHP in distal leaves, leading to the transcriptional reprogramming and priming of defense responses.

Data Presentation

Time Point (hours post-treatment)Tissue TypeTreatmentNHP Concentration (relative abundance or approximate range)Reference
24Local (Inoculated) LeavesPathogen InoculationHigh[3]
24Systemic (Distal) LeavesPathogen InoculationIncreased[3]
48Local (Infiltrated) Leaves1 mM NHPHigh[2]
48Systemic (Untreated) Leaves1 mM NHPDetected[2]
Not SpecifiedPetiole Exudates (Local)Pathogen InoculationHigh[3]
Not SpecifiedPetiole Exudates (Systemic)Pathogen InoculationDetected[3]

Note: The data presented are illustrative. Absolute concentrations can vary depending on the plant species, growth conditions, and the nature of the inducing treatment. Researchers are encouraged to perform time-course experiments to establish precise quantitative data for their specific experimental system.

Experimental Protocols

Protocol 1: Induction of NHP and Tissue Collection

This protocol describes the exogenous application of NHP to induce a systemic response and the subsequent collection of local and systemic tissues.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • N-Hydroxypipecolic acid (NHP)

  • 10 mM MgCl₂ solution

  • 1 mL needleless syringe

  • Liquid nitrogen

  • Microcentrifuge tubes

Procedure:

  • Preparation of NHP Solution: Prepare a 1 mM solution of NHP in 10 mM MgCl₂. For the mock control, use a 10 mM MgCl₂ solution.

  • Leaf Infiltration: Select three lower, fully expanded leaves of each plant for infiltration. Using a 1 mL needleless syringe, gently infiltrate the abaxial (underside) of the selected leaves with either the 1 mM NHP solution or the mock solution until the leaf appears water-soaked.

  • Incubation: Place the plants back into the growth chamber under their normal growth conditions.

  • Tissue Harvesting: At desired time points (e.g., 0, 12, 24, 48, and 72 hours) post-infiltration, harvest the three infiltrated (local) leaves and three upper, non-infiltrated (systemic) leaves.

  • Sample Processing: Immediately flash-freeze the collected leaf samples in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Extraction of NHP from Plant Tissues

This protocol details the extraction of NHP from plant leaf tissue for subsequent analysis.

Materials:

  • Frozen plant tissue

  • Pre-chilled mortar and pestle or a bead beater with stainless steel beads

  • Extraction Solvent: 80% (v/v) methanol (B129727) in water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Homogenization: Grind the frozen leaf tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer approximately 50 mg of the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube. Add 800 µL of ice-cold 80% methanol.

  • Vortexing and Sonication: Vortex the samples vigorously for 1 minute to ensure thorough mixing. Sonicate the samples in an ice-water bath for 15 minutes.

  • Centrifugation: Centrifuge the samples at 18,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. The supernatant contains the extracted metabolites, including NHP.

  • Storage: Store the extracts at -20°C until LC-MS/MS analysis. For long-term storage, -80°C is recommended.

Protocol 3: Quantification of NHP by UPLC-MS/MS

This protocol provides a general framework for the quantification of NHP using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Materials:

  • Metabolite extracts (from Protocol 2)

  • NHP analytical standard

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • UPLC Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is a suitable starting point.

UPLC Method:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program (example):

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NHP: Precursor ion (m/z) 146.08 -> Product ion (m/z) 84.08

    • NHP-Glucoside (optional): Precursor ion (m/z) 308.13 -> Product ion (m/z) 146.08

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument being used to maximize the signal for the NHP MRM transition.

Data Analysis:

  • Standard Curve: Prepare a series of NHP standard solutions of known concentrations and inject them into the UPLC-MS/MS system to generate a standard curve.

  • Quantification: Quantify the concentration of NHP in the plant extracts by comparing the peak areas of the NHP MRM transition to the standard curve.

  • Normalization: Normalize the NHP concentration to the fresh or dry weight of the initial plant tissue.

Visualizations

Experimental_Workflow cluster_induction NHP Induction and Tissue Collection cluster_extraction Metabolite Extraction cluster_analysis UPLC-MS/MS Analysis start Start: 4-5 week old Arabidopsis plants infiltration Infiltrate lower leaves with 1 mM NHP or Mock start->infiltration incubation Incubate for 0-72 hours infiltration->incubation harvesting Harvest local (infiltrated) and systemic (upper) leaves incubation->harvesting freezing Flash-freeze tissue in liquid nitrogen harvesting->freezing storage1 Store at -80°C freezing->storage1 homogenization Homogenize frozen tissue storage1->homogenization extraction Extract with 80% Methanol homogenization->extraction centrifugation Centrifuge to pellet debris extraction->centrifugation collection Collect supernatant centrifugation->collection storage2 Store extract at -80°C collection->storage2 injection Inject extract into UPLC-MS/MS storage2->injection separation Chromatographic Separation (C18 column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection quantification Quantify NHP concentration detection->quantification analysis_end End: Data Analysis and Interpretation quantification->analysis_end

Caption: Experimental workflow for measuring NHP systemic mobility.

NHP_Signaling_Pathway cluster_perception Local Tissue (Site of Infection) cluster_transport Vascular Transport cluster_response Systemic Tissue (Distal Leaves) pathogen Pathogen Attack lysine L-Lysine pathogen->lysine nhp_synthesis NHP Biosynthesis (ALD1, SARD4, FMO1) lysine->nhp_synthesis nhp N-Hydroxypipecolic Acid (NHP) nhp_synthesis->nhp phloem Phloem nhp->phloem Transport nhp_systemic NHP phloem->nhp_systemic sa_pathway Salicylic Acid (SA) Pathway nhp_systemic->sa_pathway tga TGA Transcription Factors sa_pathway->tga sar_genes SAR Gene Expression tga->sar_genes sar Systemic Acquired Resistance (SAR) sar_genes->sar

Caption: NHP biosynthesis and signaling pathway in SAR.

References

Application Notes and Protocols: The Use of fmo1 Mutants in the Functional Study of N-Hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that confers long-lasting, broad-spectrum immunity to secondary infections throughout the plant. Recent breakthroughs have identified N-hydroxypipecolic acid (NHP) as a key signaling molecule in the establishment of SAR. NHP is a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), and its synthesis is triggered by pathogen attack. The final and rate-limiting step in NHP biosynthesis is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).

Arabidopsis thaliana knockout mutants of the FMO1 gene are incapable of synthesizing NHP, which consequently renders them deficient in SAR.[1] This specific genetic blockade makes fmo1 mutants an invaluable tool for dissecting the precise functions of NHP in plant immunity. By comparing the responses of wild-type plants with those of fmo1 mutants to pathogen challenges, researchers can isolate and study the specific contributions of NHP to the plant's defense signaling cascade. Furthermore, the SAR-deficient phenotype of fmo1 mutants can be chemically complemented by the exogenous application of NHP, unequivocally demonstrating NHP's role as a mobile signal sufficient to induce a systemic defense response.[2]

These application notes provide a detailed overview and protocols for leveraging fmo1 mutants to investigate the multifaceted role of NHP in plant defense signaling.

Data Presentation: Comparing Wild-Type and fmo1 Mutants

The use of fmo1 mutants is fundamental to demonstrating the function of NHP. The following tables summarize the expected quantitative and qualitative outcomes when comparing wild-type (WT) and fmo1 mutant plants in typical SAR-related experiments.

Table 1: Metabolite Accumulation in Systemic Leaves After Local Pathogen Inoculation

GenotypePipecolic Acid (Pip)N-hydroxypipecolic Acid (NHP)Salicylic (B10762653) Acid (SA)
Wild-Type (WT)+++++++++
fmo1 Mutant+++--
Data synthesized from multiple sources.[1] '+' indicates accumulation, '-' indicates basal or non-detectable levels. The number of '+' symbols represents the relative magnitude.

Table 2: Pathogen Growth and Gene Expression in Systemic Leaves During SAR

GenotypePathogen Growth (Secondary Inoculation)PR1 Gene Expression
Wild-Type (WT)LowHigh
fmo1 MutantHighLow
fmo1 + exogenous NHPLowHigh
Data synthesized from multiple sources.[1][2]

Signaling Pathways and Experimental Workflows

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway. The final step, the N-hydroxylation of pipecolic acid to NHP, is catalyzed by FMO1. NHP then acts as a critical signal, alongside salicylic acid, to activate downstream defense gene expression and establish SAR.

NHP_Biosynthesis_Signaling Lys L-Lysine Pip Pipecolic Acid (Pip) Lys->Pip ALD1/SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SA Salicylic Acid (SA) Accumulation NHP->SA SAR Systemic Acquired Resistance (SAR) NHP->SAR PR1 PR1 Gene Expression SA->PR1 PR1->SAR

NHP Biosynthesis and Downstream Signaling Pathway.
Experimental Workflow for a Typical SAR Assay

A standard SAR assay involves a primary inoculation to induce a systemic response, followed by a secondary challenge to quantify the level of acquired resistance.

SAR_Workflow WT Wild-Type (WT) Plants Primary_Inoc Infiltrate 3 lower leaves with P. syringae (inducer) or MgCl₂ (mock) fmo1 fmo1 Mutant Plants Day0 Day 0: Primary Inoculation Day2 Day 2: Challenge Inoculation Day0->Day2 Day5 Day 5: Quantify Resistance Day2->Day5 Challenge_Inoc Infiltrate 3 upper systemic leaves with virulent P. syringae Quantify - Measure bacterial growth (CFU/cm²) - Analyze gene expression (qRT-PCR) - Quantify metabolites (LC-MS)

Experimental workflow for a typical SAR assay.[1]
Logical Relationship of FMO1, NHP, and SAR

The functional relationship between FMO1, NHP, and SAR can be visualized as a logical cascade. The fmo1 mutation breaks this cascade, leading to a loss of SAR, which can be restored by supplying NHP exogenously.

Logical_Relationship cluster_mutant In fmo1 Mutant FMO1 FMO1 Gene NHP NHP Synthesis FMO1->NHP catalyzes Pip Pipecolic Acid (Pip) Pip->NHP precursor SAR SAR NHP->SAR induces fmo1_mut fmo1 Mutation fmo1_mut->FMO1 blocks no_NHP No NHP Synthesis fmo1_mut->no_NHP no_SAR No SAR no_NHP->no_SAR exogenous_NHP Exogenous NHP exogenous_NHP->SAR rescues

Logical relationship of FMO1, NHP, and SAR.

Experimental Protocols

Here we provide detailed protocols for key experiments designed to elucidate NHP function using fmo1 mutants.

Protocol 1: Systemic Acquired Resistance (SAR) Assay

This protocol is designed to assess the capacity of a plant to mount a systemic immune response. An initial localized infection ("primary inoculation") primes the plant, and the level of resistance is quantified by a later "challenge inoculation" in systemic, distal leaves.[3][4]

Materials:

  • Wild-type (e.g., Col-0) and fmo1 mutant Arabidopsis plants (4-5 weeks old).

  • Pseudomonas syringae pv. maculicola (Psm) ES4326 (virulent strain).

  • Pseudomonas syringae pv. maculicola (Psm) ES4326 carrying an avirulence gene, e.g., avrRpm1 (inducer strain).

  • 10 mM MgCl₂ (mock control).

  • 1 mL needleless syringes.

  • Sterile water.

  • Petri dishes with appropriate growth medium (e.g., King's B).

Procedure:

  • Plant Growth: Grow Arabidopsis plants in a controlled environment with a 9-hour day/15-hour night cycle at 22°C/18°C respectively and 70% relative humidity.[3]

  • Primary Inoculation (Day 0):

    • Prepare bacterial suspensions of the inducer strain (Psm avrRpm1) and the virulent strain (Psm) at an OD₆₀₀ of 0.02 in 10 mM MgCl₂.[3]

    • For each plant, select three lower leaves for primary inoculation.

    • Infiltrate the entire abaxial surface of the selected leaves with the bacterial suspension or 10 mM MgCl₂ (mock) using a needleless syringe.

  • Challenge Inoculation (Day 2):

    • Prepare a suspension of the virulent strain (Psm) at an OD₆₀₀ of 0.002 in 10 mM MgCl₂.[3]

    • Select three upper, systemic leaves (directly above the primary inoculated leaves) for the challenge inoculation.

    • Infiltrate these systemic leaves with the virulent bacterial suspension.

  • Quantification of Bacterial Growth (Day 5):

    • Collect three leaf discs (e.g., 0.5 cm diameter) from each of the challenge-inoculated leaves.

    • Homogenize the leaf discs in 200 µL of sterile water.

    • Perform serial dilutions of the homogenate and plate on appropriate growth medium.

    • Incubate the plates at 28°C for 2 days.

    • Count the colony-forming units (CFU) and calculate the bacterial titer per cm² of leaf tissue.

Expected Outcome:

  • WT: Plants with a primary inoculation of Psm avrRpm1 will show significantly lower bacterial growth in systemic leaves compared to mock-inoculated plants, indicating successful SAR.

  • fmo1 Mutant: Will not show a significant reduction in bacterial growth in systemic leaves after primary inoculation, demonstrating a compromised SAR phenotype.[3]

Protocol 2: Quantification of NHP and Pipecolic Acid by LC-MS

This protocol outlines the extraction and analysis of key metabolites from systemic leaves following a primary pathogen inoculation to correlate NHP accumulation with SAR.[1][5]

Materials:

  • Systemic leaf tissue from plants treated as in Protocol 1 (collected 48h after primary inoculation).

  • Liquid nitrogen.

  • Lyophilizer.

  • Extraction solvent: 80:20 Methanol:Water (v/v).[6]

  • 0.45 µm PTFE filters.

  • LC-MS system (e.g., coupled to a Q-TOF mass spectrometer).

  • NHP and Pip analytical standards.

Procedure:

  • Sample Collection and Preparation:

    • Collect systemic leaves 48 hours after primary inoculation (as in Protocol 1).

    • Immediately flash-freeze the tissue in liquid nitrogen and lyophilize to dryness.

    • Homogenize the dry tissue to a fine powder.

  • Metabolite Extraction:

    • Resuspend a known weight of homogenized tissue (e.g., 10 mg) in the extraction solvent (e.g., 200 µL).

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet debris.

    • Filter the supernatant through a 0.45 µm PTFE filter.

  • LC-MS Analysis:

    • Inject the filtered sample into the LC-MS system.

    • Separate metabolites using a suitable chromatography method (e.g., reverse-phase C18 column). A typical gradient could be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: 1-20% B over 3 min, 20-97% B over 5 min, hold at 97% B for 4 min, then re-equilibrate to 1% B.[5]

    • Detect and quantify NHP and Pip using mass spectrometry by comparing retention times and mass-to-charge ratios (m/z) to the analytical standards.

Expected Outcome:

  • WT: Systemic leaves from pathogen-induced plants will show a significant accumulation of both Pip and NHP.[1]

  • fmo1 Mutant: Systemic leaves from pathogen-induced plants will accumulate Pip but will have non-detectable levels of NHP, confirming the role of FMO1 in converting Pip to NHP.[1][7]

Protocol 3: Analysis of PR1 Gene Expression by qRT-PCR

This protocol details the quantification of the defense marker gene PATHOGENESIS-RELATED 1 (PR1) in systemic leaves to assess the induction of SAR at the molecular level.[8][9]

Materials:

  • Systemic leaf tissue from plants treated as in Protocol 1 (collected 48h after primary inoculation).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for PR1 and a reference gene (e.g., UBQ5).

  • qPCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Collect systemic leaves 48 hours after primary inoculation and flash-freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

    • Run the reactions on a qPCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target gene (PR1) using the ΔΔCt method, normalized to the expression of the reference gene.[10]

Expected Outcome:

  • WT: A significant upregulation of PR1 expression will be observed in the systemic leaves of pathogen-induced plants compared to mock-treated plants.

  • fmo1 Mutant: No significant induction of PR1 expression will be observed in the systemic leaves of pathogen-induced plants, correlating with the lack of NHP and the compromised SAR phenotype.[3]

References

N-Hydroxypipecolic Acid (NHP): A Biomarker for Plant Immune Status

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a pivotal signaling molecule in the orchestration of plant immunity, particularly in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1] Following a localized pathogen infection, NHP accumulates not only at the infection site but also in distal, uninfected tissues, acting as a mobile signal to prime the entire plant for a more robust and rapid defense response upon subsequent attacks.[2][3][4] This ability to induce a systemic immune response makes NHP a valuable biomarker for assessing a plant's immune status and a promising target for developing novel strategies to enhance crop resilience.[5][6][7]

These application notes provide a comprehensive overview of NHP's role in plant immunity, including its biosynthesis and signaling pathways. Detailed protocols for the extraction and quantification of NHP from plant tissues are also presented, alongside quantitative data summarizing its induction in various plant species under different conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating plant-pathogen interactions and seeking to harness the potential of NHP for agricultural and biotechnological applications.[8][9][10]

NHP Biosynthesis and Signaling

The biosynthesis of NHP originates from the amino acid L-lysine in a three-step enzymatic pathway that spans the plastids and cytosol.[1][11][12] Pathogen infection triggers the upregulation of genes encoding the biosynthetic enzymes, leading to the accumulation of NHP.[13][14]

Biosynthesis Pathway:

  • L-lysine to ε-amino-α-keto caproic acid: In the plastid, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine to ε-amino-α-keto caproic acid.[11][12]

  • Cyclization and Reduction to Pipecolic Acid (Pip): This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4).[6][11]

  • N-hydroxylation to NHP: Pip is exported to the cytosol, where it is hydroxylated by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to produce the active immune signal, NHP.[11][15]

Once synthesized, NHP acts as a mobile signal, translocating through the plant's vascular system to distal tissues.[3][16]

Signaling Cascade:

NHP signaling is intricately linked with the salicylic (B10762653) acid (SA) pathway, another critical component of plant immunity.[12][13] NHP treatment induces the expression of SAR-related genes and the accumulation of defense-related metabolites.[2][15] The transcriptional co-regulator NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription factors are key components in transducing the NHP signal.[2][17] Recent studies have also implicated extracellular NAD(P) and the lectin receptor kinase LecRK-VI.2 in NHP-induced systemic immunity.[1][18][19] NHP triggers the systemic accumulation of extracellular NAD(P), which is then perceived by LecRK-VI.2 to activate downstream defense responses.[1][18][19]

Data Presentation

The following tables summarize the quantitative data on NHP levels in various plant species following pathogen challenge or elicitor treatment, providing a reference for expected induction levels.

Table 1: NHP Accumulation in Dicotyledonous Plants

Plant SpeciesTreatmentTissueTime Post-InfectionFold Increase in NHPReference
Arabidopsis thalianaPseudomonas syringaeSystemic Leaves48 hours>10[3]
Nicotiana benthamianaPseudomonas syringaeInoculated Leaves48 hours~5-10[5]
Solanum lycopersicum (Tomato)Pseudomonas syringaeInoculated Leaves48 hours~2-5[5]
Cucumis sativus (Cucumber)Pseudomonas syringaeSystemic Leaves & Phloem Sap5 daysSignificant Accumulation[20]

Table 2: NHP Accumulation in Monocotyledonous Plants

Plant SpeciesTreatmentTissueTime Post-InfectionFold Increase in NHPReference
Brachypodium distachyonXanthomonas translucensInoculated LeavesNot Specified~2-10[20]
Hordeum vulgare (Barley)Magnaporthe oryzaeInoculated Leaves5 daysSignificant Accumulation[20]
Zea mays (Corn)Pseudomonas syringaeSeedlings48 hoursDetected[5][6]

Experimental Protocols

Accurate quantification of NHP is crucial for its validation as a biomarker. The following protocols provide detailed methodologies for the extraction and analysis of NHP from plant tissues.

Protocol 1: NHP Extraction from Plant Tissues

This protocol is a general method for extracting NHP from fresh or frozen plant material.[21]

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -20°C

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of >13,000 x g at 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • For quantitative analysis, a second extraction of the pellet with 0.5 mL of 80% methanol is recommended. Pool the supernatants.[22]

  • Filter the supernatant through a 0.22 µm syringe filter into an appropriate vial for analysis (e.g., HPLC vial).

Protocol 2: Quantification of NHP by GC-MS

This protocol outlines the derivatization and analysis of NHP using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Materials:

  • Dried plant extract (from Protocol 1, evaporated to dryness under a stream of nitrogen or in a vacuum concentrator)

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Derivatization:

    • Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract.

    • Vortex and incubate at 37°C for 90 minutes.[22]

    • Add 80 µL of MSTFA with 1% TMCS.[22]

    • Vortex and incubate at 37°C for 60 minutes.[22]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-5MS).

    • Establish a temperature gradient for optimal separation (e.g., start at 70°C, ramp up to 300°C).

    • Monitor for the characteristic mass-to-charge ratio (m/z) of derivatized NHP, which is typically m/z = 172 for the extracted ion.[5][6]

    • Quantify NHP levels by comparing the peak area to that of a standard curve prepared with synthetic NHP.

Protocol 3: Quantification of NHP by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a sensitive and specific method for NHP quantification without the need for derivatization.

Materials:

  • Filtered plant extract (from Protocol 1)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column

Procedure:

  • LC Separation:

    • Inject the filtered extract onto the C18 column.

    • Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), to achieve separation.

  • MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific m/z of NHP.

    • For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the parent ion to a specific daughter ion.

    • Quantify NHP by comparing the peak area to a standard curve of synthetic NHP.

Visualizations

The following diagrams illustrate the key pathways and workflows related to NHP as a biomarker for plant immune status.

NHP_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine EAKCA ε-amino-α-keto caproic acid Lysine->EAKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid (P2C) EAKCA->P2C Spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport NHP N-Hydroxypipecolic Acid (NHP) Pip_cytosol->NHP FMO1 NHP_Signaling_Pathway Pathogen Pathogen Infection NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_transport Systemic Transport of NHP NHP_synthesis->NHP_transport SA_synthesis Salicylic Acid (SA) Biosynthesis NHP_transport->SA_synthesis NPR1_TGA NPR1 / TGA Transcription Factors NHP_transport->NPR1_TGA Potentiation eNADP Extracellular NAD(P) accumulation NHP_transport->eNADP SA_synthesis->NPR1_TGA SAR_genes Expression of SAR Genes NPR1_TGA->SAR_genes SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR LecRK LecRK-VI.2 Perception eNADP->LecRK LecRK->SAR_genes Experimental_Workflow cluster_analysis Analysis start Plant Tissue (e.g., leaves) extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration lcms LC-MS Analysis filtration->lcms derivatization Derivatization (for GC-MS) filtration->derivatization quantification Quantification (vs. Standard Curve) lcms->quantification gcms GC-MS Analysis gcms->quantification derivatization->gcms

References

Field Application Strategies for N-Hydroxypipecolic Acid-Based Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on preclinical and laboratory research. N-Hydroxypipecolic acid (NHP) is a promising plant immunity inducer, but publicly available data from large-scale field trials is limited. The information provided herein is intended for research and development purposes. Field application strategies, including optimal dosages, timing, and formulations, will require further investigation and validation under diverse agricultural settings.

Introduction

N-Hydroxypipecolic acid (NHP) is a key signaling molecule in plants that plays a central role in establishing Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity against a variety of pathogens.[1][2] Exogenous application of NHP has been shown to activate defense responses in various plant species, including important crops, making it a promising candidate for the development of novel plant protection products.[3] This document provides an overview of the NHP signaling pathway and detailed protocols for its application in a research context to evaluate its efficacy and mode of action.

N-Hydroxypipecolic Acid: Mode of Action

NHP is a metabolite derived from lysine.[1] Upon pathogen recognition, its biosynthesis is induced in the plant. NHP then acts as a mobile signal, accumulating in distal, uninfected tissues to prime them for a faster and stronger defense response upon subsequent pathogen attack.[4] The NHP signaling pathway is intricately linked with the salicylic (B10762653) acid (SA) pathway, another critical component of plant immunity. NHP can induce and prime SA biosynthesis and signaling, leading to a synergistic enhancement of the plant's defense capacity.[2][5]

Signaling Pathway Diagrams

NHP_Biosynthesis Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediate Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Figure 1: NHP Biosynthesis Pathway.

NHP_SAR_Signaling cluster_local Local Tissue (Infection Site) cluster_distal Distal Tissue (Systemic) Pathogen Pathogen Recognition NHP_Biosynthesis NHP Biosynthesis Pathogen->NHP_Biosynthesis NHP_Signal Mobile NHP Signal NHP_Biosynthesis->NHP_Signal Transport SA_Pathway Salicylic Acid (SA) Pathway Activation NHP_Signal->SA_Pathway Defense_Priming Defense Gene Priming & SAR Establishment SA_Pathway->Defense_Priming

Figure 2: NHP's Role in Systemic Acquired Resistance (SAR).

Application Protocols (Laboratory/Greenhouse)

The following protocols are designed for controlled environment studies to assess the efficacy of NHP in inducing disease resistance.

Protocol 1: Exogenous Application of NHP by Leaf Infiltration

This method delivers a precise dose of NHP directly into the leaf apoplast and is suitable for detailed molecular and biochemical studies.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • 10 mM MgCl₂ solution (sterile)

  • 1 mL needleless syringe

  • Micropipettes and sterile tips

  • Test plants (e.g., Arabidopsis thaliana, tomato, tobacco) grown under controlled conditions

Procedure:

  • Prepare NHP Solution: Dissolve NHP in 10 mM MgCl₂ to a final concentration of 1 mM. Prepare a mock solution of 10 mM MgCl₂ without NHP to serve as a control.

  • Plant Selection: Use healthy, well-watered plants of a consistent age and developmental stage.

  • Infiltration:

    • Select three lower, fully expanded leaves for treatment.

    • Gently press the opening of the needleless syringe against the abaxial (underside) of the leaf.

    • Slowly and steadily dispense the NHP or mock solution into the leaf until a small water-soaked area appears. Continue until the entire leaf is infiltrated.

  • Incubation: Place the treated plants back into the growth chamber for 24-48 hours to allow for the systemic signal to propagate.

  • Pathogen Challenge: After the incubation period, challenge the upper, non-infiltrated leaves with a pathogen of interest (see Protocol 3).

  • Assessment: Evaluate disease symptoms and/or quantify pathogen growth at appropriate time points post-inoculation.

Leaf_Infiltration_Workflow Start Start Prepare_Sol Prepare 1 mM NHP and Mock Solutions Start->Prepare_Sol Select_Plants Select Healthy Plants Prepare_Sol->Select_Plants Infiltrate Infiltrate Lower Leaves Select_Plants->Infiltrate Incubate Incubate 24-48h Infiltrate->Incubate Challenge Pathogen Challenge on Upper Leaves Incubate->Challenge Assess Assess Disease Symptoms/Pathogen Growth Challenge->Assess End End Assess->End

Figure 3: Workflow for NHP Application via Leaf Infiltration.
Protocol 2: Exogenous Application of NHP by Soil Drench

This method mimics a more practical application scenario where the product is applied to the soil and taken up by the roots.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile deionized water

  • Graduated cylinders or beakers

  • Test plants grown in individual pots

Procedure:

  • Prepare NHP Solution: Dissolve NHP in sterile deionized water to a final concentration of 1 mM. Prepare a mock solution of water for the control group.

  • Plant Selection: Use plants of a uniform size and age, each in its own pot with well-drained soil.

  • Application:

    • Evenly apply a defined volume of the 1 mM NHP solution or mock solution to the soil of each plant. A common application volume for small pots is 10 mL per plant.

  • Incubation: Allow the plants to incubate for 24-48 hours in the growth chamber.

  • Pathogen Challenge: Inoculate the leaves of the treated plants with the pathogen of interest (see Protocol 3).

  • Assessment: Monitor and quantify disease development over time.

Protocol 3: Pathogen Inoculation and Disease Assessment

This is a generalized protocol; specific pathogen concentrations and inoculation methods should be optimized for the plant-pathogen system under study.

Materials:

  • Pathogen culture (e.g., Pseudomonas syringae, Hyaloperonospora arabidopsidis)

  • Appropriate growth media and buffers (e.g., 10 mM MgCl₂)

  • Spectrophotometer or hemocytometer for pathogen quantification

  • Spray bottle or syringe for inoculation

Procedure:

  • Prepare Inoculum: Grow the pathogen to the desired phase and resuspend it in a suitable buffer to a predetermined concentration (e.g., 1 x 10⁵ colony-forming units/mL for bacteria).

  • Inoculation:

    • Spraying: For foliar pathogens, evenly spray the inoculum onto the leaf surfaces until runoff.

    • Infiltration: For a more controlled infection, infiltrate the inoculum into the leaves using a needleless syringe.

  • Incubation: Place the inoculated plants in a high-humidity environment (if required for the pathogen) for the duration of the experiment.

  • Disease Assessment:

    • Symptom Scoring: Visually score disease symptoms at regular intervals based on a predefined rating scale (e.g., percentage of leaf area with lesions).

    • Pathogen Quantification: At selected time points, collect leaf tissue, homogenize it, and perform serial dilutions to plate on selective media to determine the number of colony-forming units per unit of leaf tissue.

Quantitative Data Summary (from Laboratory Studies)

The following table summarizes typical concentrations and timings used in laboratory and greenhouse experiments. Note: These are not field recommendations.

ParameterValue/RangePlant Species StudiedPathogen SystemsReference
NHP Concentration (Leaf Infiltration) 1 mMArabidopsis thaliana, TomatoPseudomonas syringae[5]
NHP Concentration (Soil Drench) 1 mMArabidopsis thalianaPseudomonas syringae, Hyaloperonospora arabidopsidis
Pre-treatment Incubation Time 24 - 48 hoursArabidopsis thaliana, TomatoPseudomonas syringae[5]
Pathogen Inoculum (Bacteria) 10⁵ - 10⁶ CFU/mLArabidopsis thaliana, TomatoPseudomonas syringae

Translational Considerations for Field Application

Transitioning NHP-based products from the laboratory to the field requires addressing several key challenges:

  • Formulation: Pure NHP is not suitable for field use. A stable formulation is needed to protect the active ingredient from degradation by UV light and microbial activity, and to ensure its effective uptake by the plant. This may involve the use of adjuvants, surfactants, and stabilizers.

  • Application Method and Timing: The optimal method (e.g., foliar spray, soil drench, seed treatment) and timing of application relative to crop growth stage and anticipated disease pressure need to be determined through field trials.

  • Dosage: The effective concentration of 1 mM from lab studies needs to be translated into practical application rates (e.g., kilograms per hectare). This will depend on the crop, target pathogen, and application method.

  • Environmental Factors: The efficacy of NHP under variable field conditions (temperature, humidity, rainfall) is unknown and needs to be evaluated.

  • Cost-Effectiveness: The production cost of NHP and its formulation will be a critical factor in its adoption by growers.

  • Regulatory Approval: As with any new crop protection product, NHP-based formulations will require extensive toxicological and environmental impact studies to gain regulatory approval.

Conclusion

N-Hydroxypipecolic acid represents a promising new molecule for the development of plant health products that leverage the plant's own immune system. The protocols and data presented here provide a foundation for further research into its mode of action and efficacy. Significant research and development are still required to translate these laboratory findings into robust and reliable field application strategies. Future work should focus on developing stable formulations and conducting rigorous field trials across a range of crops and environments to fully realize the agricultural potential of NHP.

References

Application Notes and Protocols for Bioassays Testing the Efficacy of N-Hydroxypipecolic Acid (NHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has been identified as a critical signaling molecule in plant immunity, playing a central role in the establishment of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance response that is activated throughout a plant following a localized pathogen infection. NHP, a metabolite derived from lysine, accumulates systemically after pathogen challenge and is essential for priming the plant for a more robust and rapid defense response upon subsequent infections.[1][2][3] These application notes provide detailed protocols for bioassays to test the efficacy of NHP in inducing plant defense responses, along with data presentation guidelines and visualizations of the relevant biological pathways.

Data Presentation: Efficacy of N-Hydroxypipecolic Acid

The following tables summarize quantitative data from various studies on the efficacy of NHP in inducing disease resistance and defense-related gene expression.

Table 1: NHP-Induced Resistance to Pseudomonas syringae in Arabidopsis thaliana

NHP ConcentrationPathogen StrainInoculation MethodTime Post-Inoculation (days)Fold Reduction in Bacterial Titer (Compared to Control)Reference
1 mMP. syringae pv. tomato DC3000Leaf Infiltration3~10-100[4]
1 mMP. syringae pv. maculicolaLeaf Infiltration3>10[5]
0.1 - 10 mM (soil drench)P. syringae pv. maculicolaLeaf Infiltration2.5Dose-dependent, significant at ≥ 1 mM[5]
1 mM (spray)P. syringae pv. maculicolaLeaf Infiltration2.5~50[5]

Table 2: NHP-Induced Expression of Defense-Related Genes in Arabidopsis thaliana

GeneNHP TreatmentFold Induction (Compared to Control)Time Post-Treatment (hours)Reference
PR1 (Pathogenesis-Related 1)1 mM NHP infiltration>10048[5]
ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1)1 mM NHP infiltration~10-2048[6]
FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1)1 mM NHP infiltration>10048[7]
ICS1 (ISOCHORISMATE SYNTHASE 1)1 mM NHP infiltration~5-1024[4]

Experimental Protocols

Protocol 1: Pseudomonas syringae Growth Assay in Arabidopsis thaliana

This bioassay is a fundamental method to quantify the level of disease resistance induced by NHP treatment.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • N-Hydroxypipecolic acid (NHP)

  • King's B (KB) medium

  • 10 mM MgCl₂ (sterile)

  • 1 mL needleless syringes

  • Cork borer (e.g., 4 mm diameter)

  • 1.5 mL microcentrifuge tubes

  • Sterile pestles or beads for homogenization

  • Spectrophotometer

  • Petri dishes with KB agar (B569324) and appropriate antibiotics (e.g., rifampicin)

Procedure:

  • Bacterial Culture Preparation:

    • Streak Pst DC3000 on a KB agar plate with rifampicin (B610482) (50 µg/mL) and incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid KB medium with rifampicin and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes at room temperature).

    • Wash the pellet twice with sterile 10 mM MgCl₂.

    • Resuspend the pellet in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Prepare a final inoculum of 1 x 10⁵ CFU/mL by diluting the OD₆₀₀=0.2 suspension in 10 mM MgCl₂.

  • NHP Treatment (SAR Induction):

    • Prepare a 1 mM NHP solution in sterile water or 10 mM MgCl₂.

    • For local treatment, infiltrate the underside of three lower leaves of each plant with the 1 mM NHP solution or a mock solution (water or 10 mM MgCl₂) using a needleless syringe.

    • For systemic treatment evaluation, the upper, non-infiltrated leaves will be challenged with the pathogen.

    • Allow the plants to incubate for 48 hours under standard growth conditions to establish SAR.

  • Pathogen Inoculation:

    • Infiltrate three upper (systemic) leaves of both NHP-treated and mock-treated plants with the Pst DC3000 suspension (1 x 10⁵ CFU/mL).

    • Mark the infiltrated leaves.

  • Quantification of Bacterial Growth:

    • At 3 days post-inoculation (dpi), collect two leaf discs from each of the three infiltrated leaves using a cork borer.

    • Place the six leaf discs into a 1.5 mL microcentrifuge tube containing 500 µL of sterile 10 mM MgCl₂.

    • Homogenize the tissue thoroughly using a sterile pestle or beads.

    • Create a serial dilution series (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) of the homogenate in 10 mM MgCl₂.

    • Plate 100 µL of each dilution onto KB agar plates with rifampicin.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colonies on the plates and calculate the CFU per cm² of leaf area.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol measures the induction of key SAR-related genes in response to NHP treatment.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • N-Hydroxypipecolic acid (NHP)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green-based qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see Table 3)

  • Reference gene primers (e.g., for UBQ5 or ACTIN2)

Table 3: Primer Sequences for qRT-PCR of Arabidopsis thaliana SAR Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PR1 (At2g14610)AGATGGCTTCTCGTTCACACAAGCTCATAGTGTGCTGGAGGATG
ALD1 (At2g13810)GCTGCTCAATTCGCTCTCTCTCCACCAACATTGACCGAAT
FMO1 (At1g19250)GCTCTCTTCGCTTCGTTCACTGGAGATCATACGGAGCTGA
UBQ5 (At3g62250) - ReferenceGACGCTTCATCTCGTCCGTAAACGTAGGTGAGTCC

Procedure:

  • NHP Treatment and Sample Collection:

    • Treat plants with 1 mM NHP or a mock solution as described in Protocol 1.

    • At 24 or 48 hours post-treatment, harvest the treated (local) or untreated (systemic) leaves and immediately freeze them in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA.

    • Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

    • Run each sample in triplicate.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a reference gene (e.g., UBQ5).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Extraction and Quantification of NHP from Plant Tissue by LC-MS

This protocol outlines a general procedure for the extraction and quantification of NHP. Optimization may be required depending on the plant species and instrumentation.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., a stable isotope-labeled NHP, if available)[8][9][10]

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% methanol.

    • If using an internal standard, add it to the extraction solvent at a known concentration.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Cleanup:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS system equipped with a suitable column (e.g., a C18 column).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of NHP and the internal standard.

    • Create a standard curve using known concentrations of pure NHP to quantify the amount in the plant extracts.

Visualization of Signaling Pathways and Workflows

NHP Biosynthesis and Signaling Pathway

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling NHP-Mediated SAR Signaling L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 Pipecolic Acid Pipecolic Acid ALD1->Pipecolic Acid SARD4 SARD4 Pipecolic Acid->SARD4 FMO1 FMO1 SARD4->FMO1 NHP NHP FMO1->NHP NHP_signal NHP (Mobile Signal) NHP->NHP_signal Transport to distal tissues ROS Reactive Oxygen Species (ROS) NHP_signal->ROS SA_biosynthesis Salicylic Acid Biosynthesis NHP_signal->SA_biosynthesis eNADP extracellular NAD(P) ROS->eNADP LecRK LecRK-VI.2 eNADP->LecRK LecRK->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA SAR_genes SAR Gene Expression (e.g., PR1) TGA->SAR_genes Immunity Enhanced Immunity (SAR) SAR_genes->Immunity

Caption: NHP biosynthesis from L-Lysine and its role in activating SAR signaling.

Experimental Workflow for Pseudomonas Growth Assay

Pseudomonas_Growth_Assay_Workflow start Start: 4-week-old Arabidopsis plants nhp_treatment Infiltrate lower leaves with 1 mM NHP or Mock Solution start->nhp_treatment incubation Incubate for 48 hours (SAR Induction) nhp_treatment->incubation pathogen_inoculation Infiltrate upper leaves with Pseudomonas syringae (1x10^5 CFU/mL) incubation->pathogen_inoculation incubation2 Incubate for 3 days pathogen_inoculation->incubation2 sample_collection Collect leaf discs from inoculated leaves incubation2->sample_collection homogenization Homogenize leaf discs in 10 mM MgCl2 sample_collection->homogenization serial_dilution Perform serial dilutions homogenization->serial_dilution plating Plate dilutions on KB agar plates serial_dilution->plating incubation3 Incubate at 28°C for 2 days plating->incubation3 colony_counting Count Colony Forming Units (CFU) incubation3->colony_counting data_analysis Calculate CFU/cm^2 and compare NHP vs. Mock colony_counting->data_analysis end End: Quantify disease resistance data_analysis->end

Caption: Workflow for assessing NHP-induced resistance to Pseudomonas syringae.

Logical Relationship of NHP and SA Signaling

NHP_SA_Crosstalk cluster_NHP NHP Pathway cluster_SA SA Pathway Pathogen Pathogen Infection ALD1_SARD4_FMO1 ALD1, SARD4, FMO1 (Biosynthesis) Pathogen->ALD1_SARD4_FMO1 ICS1 ICS1 (Biosynthesis) Pathogen->ICS1 NHP N-Hydroxypipecolic Acid (NHP) ALD1_SARD4_FMO1->NHP SA Salicylic Acid (SA) NHP->SA NPR1_TGA NPR1 / TGA Complex NHP->NPR1_TGA ICS1->SA SA->NHP SA->NPR1_TGA SAR Systemic Acquired Resistance (SAR) NPR1_TGA->SAR

Caption: Interplay between NHP and Salicylic Acid (SA) signaling pathways in SAR.

References

Application Notes and Protocols for Isotope Labeling Studies of N-Hydroxypipecolic Acid (NHP) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies to investigate the metabolism of N-Hydroxypipecolic acid (NHP), a critical signaling molecule in plant immunity.

Introduction to N-Hydroxypipecolic Acid Metabolism

N-Hydroxypipecolic acid (NHP) is a key metabolite derived from the amino acid L-lysine that plays a central role in establishing systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism against pathogens.[1][2][3][4] The biosynthesis and subsequent metabolic fate of NHP are tightly regulated processes crucial for balancing plant growth and defense. Isotope labeling is a powerful technique to trace the metabolic flux through the NHP pathway, identify novel downstream metabolites, and quantify the dynamics of its synthesis and turnover.

The established biosynthetic pathway of NHP begins with L-lysine and proceeds through the intermediate pipecolic acid (Pip). This pathway involves three key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine to cyclic dehydropipecolic acid intermediates.[4]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts the intermediates to pipecolic acid (Pip).[4]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final N-hydroxylation of Pip to form NHP.[1][4][5]

Downstream, NHP can be further metabolized, primarily through glycosylation, to regulate its activity. The UDP-glycosyltransferase UGT76B1 converts NHP to NHP-O-glucoside (NHPG), a less active form, thereby fine-tuning the balance between defense activation and normal plant growth.[6][7]

Quantitative Data from Metabolic Studies

Isotope labeling studies, coupled with mass spectrometry, allow for the quantification of metabolite pool sizes and the relative conversion rates between them. While comprehensive metabolic flux analysis data for the entire NHP pathway is still emerging, existing studies provide valuable quantitative insights into the accumulation of Pip and NHP in response to pathogen challenge in various plant species.

Plant SpeciesPathogenPipecolic Acid (Pip) Concentration (µg/g FW)N-Hydroxypipecolic Acid (NHP) Concentration (µg/g FW)Approximate Pip to NHP RatioCitation
TobaccoPseudomonas syringae~6~6~1:1[1]
TomatoPseudomonas syringae~8-fold higher than NHPLower than Pip~8:1[1]
BarleyFungal pathogen~30~0.1~300:1[1]
CucumberPseudomonas syringae~10 (constitutive)~1.5~6.7:1[1]

Note: The data presented are approximate values derived from published studies and serve to illustrate the variable conversion efficiency of Pip to NHP across different plant species. FW denotes fresh weight.

Signaling Pathways and Experimental Workflows

NHP Biosynthetic and Downstream Metabolic Pathway

The following diagram illustrates the key steps in the biosynthesis of NHP from L-lysine and its subsequent glycosylation.

NHP_Metabolism Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHPG NHP-O-Glucoside (NHPG) NHP->NHPG UGT76B1 Isotope_Labeling_Workflow start Plant Growth and Acclimatization labeling Stable Isotope Labeling (e.g., ¹³C-Lysine) start->labeling treatment Pathogen Inoculation or Elicitor Treatment labeling->treatment sampling Time-Course Tissue Sampling treatment->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Calculation and Pathway Elucidation data_processing->interpretation end Conclusion interpretation->end

References

Troubleshooting & Optimization

Technical Support Center: N-Hydroxypipecolic Acid (NHP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NHP analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-hydroxypipecolic acid (NHP) and why is its accurate quantification important?

A1: N-hydroxypipecolic acid (NHP) is a critical metabolite derived from L-lysine.[1] In plants, it acts as a key signaling molecule that activates Systemic Acquired Resistance (SAR), a broad-spectrum immune response against various pathogens.[1][2] Accurate quantification of NHP is crucial for understanding plant immunity, developing strategies to enhance crop disease resistance, and for its potential applications in drug development.[1]

Q2: What are the primary analytical methods for NHP quantification?

A2: The most common and sensitive methods for quantifying NHP in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques allow for precise detection and quantification of NHP and its precursors, like pipecolic acid (Pip), in complex biological matrices such as plant extracts and plasma.[1][3]

Q3: Is derivatization necessary for NHP analysis?

A3: For GC-MS analysis, derivatization is essential to make NHP volatile and thermally stable.[3] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique.[3][4] For LC-MS/MS, NHP can be analyzed without derivatization, often using a reversed-phase C18 column with a mobile phase containing an acid like formic acid to aid ionization.[3] However, derivatization can improve sensitivity and reduce matrix effects in complex samples.[3]

Q4: Why is chiral separation important for NHP analysis?

A4: NHP is a chiral molecule and can exist in different stereoisomeric forms. The biological activity of these isomers can vary significantly. Therefore, enantioselective separation, typically using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is critical to accurately correlate specific isomers with biological function.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during NHP quantification.

LC-MS/MS Analysis

Issue: Low Signal Intensity / Poor Sensitivity

Poor sensitivity can arise from several factors, from sample extraction to instrument settings.

  • Potential Causes & Recommended Solutions

    • Inefficient Extraction: NHP may not be fully recovered from the sample matrix.

      • Solution: Ensure tissue is flash-frozen and thoroughly homogenized. Use a proven extraction solvent like 80% methanol (B129727). Consider solid-phase extraction (SPE) for sample cleanup and to concentrate the analyte.[1]

    • Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source settings can significantly reduce signal intensity.

      • Solution: Optimize MS parameters using an NHP standard. Refer to instrument-specific guidelines for tuning.

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of NHP.[3][6][7]

      • Solution: Improve sample cleanup using SPE or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[3]

    • NHP Degradation: NHP can be unstable under certain conditions, such as high temperatures.[8]

      • Solution: Process samples promptly after extraction and store extracts at -80°C. Avoid repeated freeze-thaw cycles.[1]

Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Peak shape issues can compromise the accuracy and precision of quantification.[9]

  • Potential Causes & Recommended Solutions

    • Column Overload: Injecting a sample that is too concentrated.

      • Solution: Dilute the sample or reduce the injection volume.[1]

    • Inappropriate Mobile Phase: The pH of the mobile phase may not be suitable for NHP.

      • Solution: For reversed-phase C18 columns, use a mobile phase with an acidic modifier like 0.1% formic acid to ensure consistent protonation of NHP.[1]

    • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column.[10]

      • Solution: Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions.[1]

    • Column Degradation: Loss of stationary phase or a blocked column frit can lead to poor peak shape.

      • Solution: Flush the column or replace it if performance does not improve. Using a guard column can help protect the analytical column.[1]

GC-MS Analysis

Issue: Low or No Derivatization Efficiency

Incomplete derivatization is a common problem in GC-MS analysis of NHP.

  • Potential Causes & Recommended Solutions

    • Presence of Moisture: Silylation reagents are highly sensitive to water.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent; lyophilization is an effective method.[3]

    • Reagent Degradation: Silylation reagents can degrade over time, especially with exposure to air and moisture.

      • Solution: Use fresh reagents and store them under an inert gas.[3]

    • Incomplete Reaction: The derivatization reaction may not have gone to completion.

      • Solution: Optimize the reaction time and temperature. A common starting point is heating at 70°C for 30-90 minutes.[3]

Quantitative Data Summary

The following tables provide an overview of typical parameters for NHP quantification.

Table 1: LC-MS/MS Parameters for NHP Quantification

ParameterTypical Value/Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 146.08
Product Ions (m/z) 128.07, 110.06, 82.06
Internal Standard Stable isotope-labeled NHP (e.g., D9-NHP)

Note: These parameters may require optimization for specific instruments and matrices.

Table 2: GC-MS Derivatization and Analysis Parameters for NHP

ParameterTypical Value/Setting
Derivatization Reagent MSTFA with 1% TMCS
Reaction Conditions 70°C for 60 minutes
GC Column Non-polar capillary column (e.g., DB-5ms)
Injection Volume 1 µL
Oven Program Start at 70°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
Selected Ions (m/z) for TMS-NHP 172, 246, 274[11][12]

Note: Derivatization and GC conditions should be optimized for your specific application.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation from Plant Tissue for LC-MS/MS
  • Harvesting: Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a ball mill or mortar and pestle.

  • Extraction: Add 500 µL of 80% methanol containing a known amount of stable isotope-labeled internal standard (e.g., D9-NHP). Vortex thoroughly.

  • Incubation: Incubate samples at 4°C for 10 minutes on a rotator.[13]

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet debris.[13]

  • Filtration: Collect the supernatant and filter through a 0.22 µm PTFE filter.

  • Analysis: The filtered extract is ready for LC-MS/MS analysis.

Protocol 2: GC-MS Derivatization (Silylation) of NHP
  • Drying: Take a known aliquot of the sample extract and dry it completely under a stream of nitrogen gas or using a vacuum concentrator. This step is critical as moisture interferes with the reaction.[3]

  • Derivatization: To the dried sample, add 50 µL of pyridine (B92270) and 50 µL of MSTFA with 1% TMCS. Vortex the mixture for 1 minute.[3]

  • Reaction: Incubate the vial at 70°C for 60 minutes.[3]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

NHP_Quantification_Workflow General Workflow for NHP Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plant Tissue, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Solvent & Internal Standard Homogenization->Extraction Cleanup Sample Cleanup (SPE, LLE, Filtration) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Direct Injection Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Processing Peak Integration & Quantification LCMS->Processing GCMS GC-MS Analysis GCMS->Processing Derivatization->GCMS Result Final Concentration Processing->Result

Caption: General experimental workflow for NHP quantification.

Troubleshooting_Peak_Shape Troubleshooting Poor Peak Shape in LC-MS Start Poor Peak Shape (Tailing, Fronting, Broad) CheckOverload Column Overload? Start->CheckOverload CheckMobilePhase Mobile Phase pH Correct? CheckOverload->CheckMobilePhase No Solution1 Dilute Sample or Reduce Injection Volume CheckOverload->Solution1 Yes CheckColumn Column Integrity? CheckMobilePhase->CheckColumn Yes Solution2 Adjust pH with 0.1% Formic Acid CheckMobilePhase->Solution2 No Solution3 Flush or Replace Column Use Guard Column CheckColumn->Solution3 No End Problem Resolved CheckColumn->End Yes Solution1->End Solution2->End Solution3->End

Caption: Logical workflow for troubleshooting poor peak shape.

NHP_SAR_Pathway Simplified NHP Signaling in Plant Immunity Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_Glc NHP-Glucoside (Inactive Storage) NHP->NHP_Glc UGT76B1 (Inactivation) SAR Systemic Acquired Resistance (SAR) NHP->SAR Signal Transduction NHP_Glc->NHP Activation?

Caption: Simplified NHP biosynthesis and signaling pathway.

References

Technical Support Center: Optimizing N-Hydroxypipecolic Acid (NHP) for SAR Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Hydroxypipecolic acid (NHP) in Systemic Acquired Resistance (SAR) induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and what is its function in plants?

A1: N-Hydroxypipecolic acid is a metabolite derived from the amino acid L-lysine. It functions as a critical signaling molecule in plants, activating Systemic Acquired Resistance (SAR), which is a broad-spectrum immune response against a variety of pathogens.[1] The discovery of NHP has provided new opportunities for developing strategies to enhance disease resistance in crops.

Q2: What is the primary application of NHP in a research setting?

A2: In research, NHP is primarily used to induce SAR in model plants like Arabidopsis thaliana and other crop species. This allows for the investigation of downstream signaling pathways and the identification of components involved in pathogen resistance.[1]

Q3: How does NHP treatment lead to SAR?

A3: NHP accumulates in plant foliage after a localized microbial attack and travels to distant tissues.[2] There, it activates the biosynthesis of salicylic (B10762653) acid (SA) and primes the plant for a more robust and rapid defense response upon subsequent pathogen challenge.[2][3] This process involves the transcriptional coregulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[2][4][5]

Q4: What are the key genes involved in the NHP signaling pathway?

A4: Key genes in NHP biosynthesis include AGD2-like defense response protein 1 (ALD1), SAR-deficient 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3][6] Downstream signaling requires the salicylic acid receptor NPR1 and TGA transcription factors.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or No SAR Induction After NHP Treatment
Potential Cause Troubleshooting Steps
Suboptimal NHP Concentration Perform a dose-response experiment to determine the optimal NHP concentration for your specific plant species and experimental conditions. Published effective concentrations for Arabidopsis range from 0.1 mM to 1 mM for soil drenching and 1 mM for leaf infiltration.[1][7]
Ineffective Application Method For soil drench application, ensure even distribution of the NHP solution. For leaf infiltration, ensure the solution fully permeates the leaf tissue without causing excessive damage.[1] Spray applications should evenly coat the leaf surfaces.[7]
Incorrect Timing The time between NHP treatment and pathogen challenge is critical. A typical window is 24 to 48 hours.[1] This timing may need to be optimized for your specific experimental system.
Impaired Downstream Signaling Ensure the plant line you are using is a wild-type or another responsive genotype. Include known SAR-deficient mutants (e.g., npr1) as negative controls to validate your experimental setup.[1]
Environmental Fluctuations Maintain consistent light, temperature, and humidity conditions throughout the experiment, as these factors can influence plant responses.
Issue 2: Phytotoxicity Observed After NHP Treatment
Potential Cause Troubleshooting Steps
NHP Concentration is Too High High concentrations of NHP can be phytotoxic. Reduce the NHP concentration and perform a dose-response curve to identify a non-toxic, yet effective, concentration.[1]
Impurities in NHP Ensure you are using high-purity NHP. Impurities in the synthetic standard can cause phytotoxicity.
Mechanical Damage During Application When using syringe infiltration, apply gentle and steady pressure to avoid causing unnecessary damage to the leaf tissue.[1]
Contaminated Solutions Prepare all solutions, including mock controls, with sterile, high-purity water to avoid introducing contaminants.[1]

Quantitative Data Summary

The following tables summarize key quantitative data on the effect of NHP concentration on SAR induction.

Table 1: Effect of NHP Concentration (Soil Drench) on SAR in Arabidopsis thaliana

NHP Concentration (mM)Pathogen Growth Reduction (Compared to Control)
0.1~3-fold
1.0>10-fold

Data synthesized from Hartmann et al., 2018.[7]

Table 2: Recommended NHP Concentrations for Different Application Methods in Arabidopsis thaliana

Application MethodRecommended Concentration (mM)
Soil Drench0.1 - 1.0
Leaf Infiltration1.0
Spray Application1.0

Data synthesized from Hartmann et al., 2018 and Yildiz et al., 2021.[7][8]

Experimental Protocols

Protocol 1: SAR Induction in Arabidopsis thaliana via Soil Drench
  • Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled environmental conditions.

  • NHP Preparation: Prepare aqueous solutions of NHP at the desired concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). Also, prepare a mock solution with water.

  • NHP Application: Apply 10 mL of the NHP or mock solution directly to the soil of each plant.

  • Incubation: Allow a 24 to 48-hour interval between the NHP treatment and the pathogen challenge.

  • Pathogen Challenge: Inoculate three upper leaves of each plant with a suspension of a compatible pathogen, such as Pseudomonas syringae pv. maculicola (Psm), at a suitable optical density (e.g., OD600=0.001).

  • Assessment: After 2-3 days post-inoculation, quantify bacterial growth by plating serial dilutions of leaf extracts on appropriate media.

Protocol 2: Quantification of SAR Marker Gene Expression by qRT-PCR
  • Sample Collection: Harvest leaf tissue from NHP-treated and control plants at specified time points after treatment. Immediately freeze the tissue in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform the quantitative real-time PCR using a real-time PCR system, SYBR Green dye, and gene-specific primers for SAR marker genes (e.g., PR1, FMO1) and a reference gene (e.g., UBQ5).

  • Data Analysis: Calculate the relative expression levels of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Visualizations

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling SAR Signaling Lysine Lysine ALD1 ALD1 Lysine->ALD1 Lysine SARD4 SARD4 ALD1->SARD4 2,3-dehydro-pipecolic acid FMO1 FMO1 SARD4->FMO1 Pipecolic acid (Pip) NHP NHP FMO1->NHP N-Hydroxypipecolic acid (NHP) NHP_signal NHP (Mobile Signal) SA_biosynthesis SA Biosynthesis (ICS1, PBS3) NHP_signal->SA_biosynthesis NPR1 NPR1 NHP_signal->NPR1 SA-dependent priming SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1 TGA TGA Transcription Factors NPR1->TGA SAR_genes SAR Gene Expression (e.g., PR1) TGA->SAR_genes

Caption: NHP biosynthesis and its role in the SAR signaling pathway.

SAR_Induction_Workflow start Start: 4-5 week old Arabidopsis plants nhp_prep Prepare NHP and mock solutions start->nhp_prep treatment Apply NHP or mock (e.g., soil drench) nhp_prep->treatment incubation Incubate for 24-48 hours treatment->incubation pathogen_challenge Pathogen Challenge (e.g., P. syringae) incubation->pathogen_challenge assessment Assess SAR: - Pathogen Growth Assay - qRT-PCR for Marker Genes pathogen_challenge->assessment end End assessment->end

Caption: Experimental workflow for SAR induction using NHP.

Troubleshooting_Logic start Experiment Start: NHP Application observation Observe Outcome start->observation no_sar No/Inconsistent SAR observation->no_sar Negative phytotoxicity Phytotoxicity observation->phytotoxicity Negative success Successful SAR Induction observation->success Positive check_conc Check NHP Concentration (Dose-Response) no_sar->check_conc reduce_conc Reduce NHP Concentration phytotoxicity->reduce_conc check_app Verify Application Method check_conc->check_app check_time Adjust Timing (24-48h) check_app->check_time check_genotype Use Proper Controls (e.g., npr1 mutant) check_time->check_genotype check_purity Check NHP Purity reduce_conc->check_purity refine_tech Refine Infiltration Technique check_purity->refine_tech

Caption: Troubleshooting logic for NHP-induced SAR experiments.

References

Potential off-target effects of exogenous N-Hydroxypipecolic acid application.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing exogenous N-Hydroxypipecolic Acid (NHP) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of exogenous NHP application in plants?

A1: The primary and intended effect of exogenous N-Hydroxypipecolic Acid (NHP) application is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum plant immune response. NHP is a key signaling molecule that works in concert with salicylic (B10762653) acid (SA) to prepare the plant for subsequent pathogen attacks by priming and directly inducing the expression of defense-related genes.[1][2]

Q2: Can exogenous NHP application lead to unintended off-target effects?

A2: Yes. While NHP is a natural plant signaling molecule, its application at non-physiological concentrations can lead to several off-target effects. The most commonly observed are related to the growth-defense trade-off, where high levels of immune activation negatively impact plant growth and development.[3][4]

Q3: What are the most common off-target effects observed with exogenous NHP application?

A3: The most common off-target effects include:

  • Growth Inhibition: Stunted growth, reduced rosette size, and decreased biomass are often observed, particularly at higher NHP concentrations.[3]

  • Phytotoxicity: At very high concentrations, NHP can be toxic to plants, leading to necrosis and even plant mortality.[1]

  • Developmental Changes: Exogenous NHP may affect other developmental processes such as seed germination and root development.

  • Metabolic Crosstalk: NHP can influence other hormonal pathways, including that of salicylic acid (SA) and potentially auxins, leading to a cascade of unintended physiological changes.[1][3]

Q4: How does NHP interact with the salicylic acid (SA) pathway, and could this cause off-target effects?

A4: NHP and SA signaling pathways are closely intertwined and mutually amplify each other.[3] Exogenous NHP can induce the biosynthesis of SA.[3] This is an on-target effect for SAR induction. However, this amplification can lead to supra-optimal levels of both compounds, exacerbating the growth-defense trade-off and causing growth inhibition.[3][4] NHP can also induce defense gene expression at basal SA levels, but this process still requires key components of the SA signaling pathway, such as NPR1 and TGA transcription factors.[2][5]

Q5: Is there a known receptor for NHP?

A5: Currently, the specific receptor for NHP in plants has not been identified. The mechanism of NHP perception is still an active area of research.[5] This lack of a known receptor makes it challenging to predict all potential off-target interactions.

Troubleshooting Guides

Issue 1: No or Weak Induction of Systemic Acquired Resistance (SAR)
Potential Cause Recommended Solution
Insufficient NHP Concentration The effective concentration can vary. Perform a dose-response experiment. A common starting point for Arabidopsis thaliana is 1 mM applied via soil drench.[1][6] Detectable SAR effects have been observed with concentrations as low as 0.1 mM.[6]
Ineffective Application Method For systemic effects, ensure thorough application. For soil drenching, apply a sufficient volume to saturate the soil. For leaf infiltration, ensure the solution permeates the leaf tissue.[7]
Incorrect Timing Allow sufficient time between NHP treatment and pathogen challenge for the SAR response to be established. A typical interval is 24 to 48 hours.[7]
Plant Genotype The plant line may have a mutation in a critical component of the SAR signaling pathway (e.g., npr1). Use wild-type plants as a positive control.[7]
Issue 2: High Plant Mortality or Phytotoxicity
Potential Cause Recommended Solution
NHP Concentration is Too High High concentrations of NHP can be toxic. Reduce the concentration significantly. Test a lower range, for example, 0.1 mM to 0.5 mM.[1]
Contaminated NHP Solution Impurities in the NHP or contamination of the solvent can cause phytotoxicity. Prepare fresh solutions for each experiment using high-purity, sterile water.[1]
Mechanical Damage If using leaf infiltration, excessive mechanical damage during application can lead to necrosis. Refine your infiltration technique to be as gentle as possible.[7]
Issue 3: Significant Growth Inhibition or Dwarfism
Potential Cause Recommended Solution
NHP Concentration is in the High-Efficacy Range for SAR The concentration required for a strong SAR response often coincides with concentrations that inhibit growth.[3][4] This is an inherent trade-off.
Prolonged NHP Exposure Continuous exposure to NHP may lead to chronic activation of defense pathways at the expense of growth.
Interaction with Growth Hormone Pathways NHP's strong induction of the defense state may be antagonizing growth-promoting hormone pathways like auxin.[8]
Issue 4: Inconsistent Results Between Replicates
Potential Cause Recommended Solution
Uneven NHP Application Ensure each plant or experimental unit receives the exact same volume and concentration of the NHP solution.[1]
Variation in Plant Growth Use plants that are at the same developmental stage and have been grown under identical and consistent environmental conditions (light, temperature, humidity).[1]
Environmental Fluctuations Maintain stable and controlled environmental conditions throughout the experiment, as fluctuations can significantly impact plant physiology and response to treatments.[7]

Quantitative Data on NHP Effects

Table 1: Concentration-Dependent Effects of Exogenous NHP on SAR Induction and Plant Growth in Arabidopsis thaliana

NHP Concentration (Soil Drench)Observed Effect on SARObserved Effect on GrowthReference(s)
0.1 mMDetectable attenuation of pathogen growthNot reported, likely minimal[6]
1 mMStrong and stable SAR induction (10-50 fold reduction in bacterial growth)Can lead to reduced rosette size and biomass[2][3][6]
>1 mMFurther modest improvement in SARIncreased likelihood of significant growth inhibition and potential phytotoxicity[3][4][6]
10 mMStrong SAR inductionLikely to cause significant growth inhibition[6]

Experimental Protocols

Protocol 1: Induction of SAR in Arabidopsis thaliana using NHP Soil Drench
  • Plant Material: Use 4-5 week old Arabidopsis thaliana plants grown in individual pots under controlled environmental conditions.

  • NHP Solution Preparation: Prepare a 1 mM NHP solution in sterile water. For the mock control, use sterile water only.

  • Application: Apply 10 mL of the 1 mM NHP solution (or mock solution) directly to the soil of each plant.[6]

  • Incubation: Incubate the treated plants for 24-48 hours under their normal growth conditions to allow for the establishment of SAR.[7]

  • Pathogen Challenge: Inoculate three upper, systemic leaves of each plant with a pathogen (e.g., Pseudomonas syringae pv. maculicola at an OD600 of 0.001).[2]

  • Analysis: After 2-3 days, assess disease symptoms or quantify pathogen growth (e.g., by determining colony-forming units or using a bioluminescent strain).[2]

Protocol 2: Measurement of NHP-Induced Reactive Oxygen Species (ROS) Burst

This protocol is adapted from luminol-based assays used for detecting MAMP-induced ROS.[9][10]

  • Plant Material: Use leaf discs (4 mm diameter) from 4-6 week old Arabidopsis thaliana plants.

  • Preparation: Float the leaf discs in a 96-well white microtiter plate with sterile water overnight. Replace the water 1 hour before the measurement.

  • Assay Solution: Prepare an assay solution containing 20 µM luminol (B1675438) and 10 ng/mL horseradish peroxidase (HRP).

  • Measurement: Add the NHP solution to the wells at the desired concentration. Immediately measure luminescence using a plate reader. The ROS burst is typically rapid, occurring within minutes of elicitation.

  • Data Analysis: Record luminescence over time. An increase in relative light units (RLU) indicates ROS production.

Protocol 3: Quantification of NHP and Salicylic Acid in Plant Tissue

This protocol provides a general workflow. Specific parameters will need to be optimized for your equipment.[11][12]

  • Sample Collection: Harvest leaf tissue at the desired time point after NHP treatment. Immediately flash-freeze in liquid nitrogen and weigh the frozen tissue.

  • Extraction: Homogenize the frozen tissue and extract with a suitable solvent, such as 80% methanol.[7]

  • Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and reduce matrix effects.

  • Analysis: Use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for quantification. This method provides the necessary sensitivity and specificity to measure phytohormones, which are often present at low concentrations.[12]

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled NHP or SA) added at the beginning of the extraction to accurately quantify the levels of NHP and SA in the sample.

Visualizations

NHP_Signaling_Pathway cluster_exogenous Exogenous Application cluster_cell Plant Cell NHP_exo Exogenous NHP NHP_receptor Unknown Receptor NHP_exo->NHP_receptor Perception ROS_burst ROS Burst (RBOHF) NHP_receptor->ROS_burst SA_pathway Salicylic Acid (SA) Signaling Pathway NHP_receptor->SA_pathway Crosstalk eNAD eNAD(P) Accumulation ROS_burst->eNAD eNAD->SA_pathway Growth_pathway Growth & Development Pathways (e.g., Auxin) SA_pathway->Growth_pathway Antagonistic Crosstalk SAR Systemic Acquired Resistance (SAR) SA_pathway->SAR On-Target Effect Growth_inhibition Growth Inhibition Growth_pathway->Growth_inhibition

Caption: Simplified signaling cascade following exogenous NHP application, leading to both on-target SAR and off-target growth inhibition.

troubleshooting_workflow cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Experiment with Exogenous NHP issue Issue Encountered? start->issue no_SAR No/Weak SAR issue->no_SAR Yes phytotox Phytotoxicity/ Mortality issue->phytotox growth_inhibit Growth Inhibition issue->growth_inhibit inconsistent Inconsistent Results issue->inconsistent end Optimized Experiment issue->end No check_conc Adjust NHP Concentration no_SAR->check_conc check_app Verify Application Method & Timing no_SAR->check_app check_geno Use WT Control no_SAR->check_geno phytotox->check_conc growth_inhibit->check_conc accept_tradeoff Acknowledge Growth-Defense Trade-off growth_inhibit->accept_tradeoff inconsistent->check_app check_env Standardize Plants & Environment inconsistent->check_env check_conc->end check_app->end check_geno->end check_env->end accept_tradeoff->end

Caption: A logical workflow for troubleshooting common issues encountered during experiments with exogenous NHP.

References

Degradation products of N-Hydroxypipecolic acid and their interference.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid (NHP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NHP analysis and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on the degradation products of NHP and their potential for interference.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and why is its stability a concern?

A1: N-Hydroxypipecolic acid is a critical signaling molecule in plants, playing a key role in systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens. Its stability is a significant concern because NHP is known to be thermally labile and can degrade under common experimental conditions, leading to inaccurate quantification and potentially confounding results in biological assays.

Q2: What are the known degradation products of NHP?

A2: The primary degradation and metabolic products of NHP include:

  • Decarboxylated NHP (DC-NHP): This can form during sample extraction or due to thermal stress.

  • NHP-O-glucoside (NHP-OGlc): An inactive form of NHP produced in planta through enzymatic glycosylation.

  • Methylated NHP (MeNHP): Another metabolite of NHP found in plants.

  • Heating a synthetic standard of NHP has been shown to produce several degradation products, some of which are not yet fully characterized.[1][2]

Q3: How can I minimize NHP degradation during sample collection and storage?

A3: To ensure the integrity of your samples, follow these best practices:

  • Rapid Freezing: Immediately freeze tissue samples in liquid nitrogen upon collection to halt metabolic processes and prevent enzymatic degradation.[3]

  • Low-Temperature Storage: Store frozen samples at -80°C for long-term stability.[3]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of sensitive analytes like NHP. It is advisable to aliquot samples if multiple analyses are planned.[3]

Q4: What are the recommended solvents and conditions for NHP extraction?

A4: A common and effective solvent for extracting polar metabolites like NHP is a mixture of methanol (B129727) and water (e.g., 80:20 v/v). To minimize degradation during extraction, it is crucial to perform the entire procedure at low temperatures, such as on ice or at 4°C. While the effect of pH has not been extensively studied, maintaining a neutral to slightly acidic pH is a generally recommended starting point.[3]

Troubleshooting Guides

Analytical Troubleshooting: LC-MS/MS & GC-MS

Issue 1: Low or no detectable NHP signal in my samples.

Possible Cause Recommended Solution
Inefficient Extraction Ensure thorough homogenization of the sample. Consider performing multiple extractions of the sample pellet and pooling the supernatants to maximize the yield.[3]
Degradation during Extraction Perform all extraction steps at 4°C or on ice. Use pre-chilled solvents.[3]
Degradation during Derivatization (for GC-MS) NHP is thermally labile. Avoid high temperatures (e.g., 70-90°C) during silylation. Opt for a lower temperature (e.g., 37-60°C) for a longer incubation period (e.g., 1-2 hours) to achieve complete derivatization with minimal degradation.[3]
Ion Suppression (LC-MS/MS) Co-eluting matrix components can interfere with NHP ionization. Improve sample cleanup using solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects.[4]
Suboptimal MS Parameters Infuse a pure NHP standard to optimize mass spectrometry parameters, including precursor/product ion selection and collision energy.[5]

Issue 2: Presence of unexpected peaks in my chromatogram.

Possible Cause Recommended Solution
NHP Degradation The unexpected peaks may correspond to degradation products like DC-NHP. The presence of these can be exacerbated by heating during sample preparation.[1][2][6] Analyze a heated NHP standard to confirm the retention times of thermal degradation products.
In-source Fragmentation High source temperatures or voltages in the mass spectrometer can cause fragmentation of the NHP molecule. Optimize the source conditions using an NHP standard.
Contamination Ensure all solvents, reagents, and labware are clean and free of contaminants.
Biological Assay Troubleshooting: Systemic Acquired Resistance (SAR)

Issue: Inconsistent or no induction of SAR in response to exogenous NHP application.

Possible Cause Recommended Solution
NHP Degradation in Stock Solution Prepare fresh NHP solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Insufficient NHP Concentration The effective concentration of NHP can vary between plant species and experimental setups. Perform a dose-response experiment to determine the optimal concentration for your system.
Improper Application Method Ensure that the application method (e.g., leaf infiltration, soil drench) allows for efficient uptake and distribution of NHP.
Timing of Pathogen Challenge The time between NHP treatment and pathogen challenge is critical. Optimize this time window to ensure that the SAR response has been fully established.
Interference from Degradation Products While the bioactivity of all NHP degradation products is not fully understood, NHP-OGlc is known to be inactive.[6] The presence of significant amounts of degradation products in your NHP standard could reduce the effective concentration of active NHP.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) of NHP and its derivatives, which are crucial for their identification in mass spectrometry-based analyses.

Compound Molecular Formula Molecular Weight Observed m/z Notes
N-Hydroxypipecolic acid (NHP)C₆H₁₁NO₃145.16172 (GC-MS, TMS derivative)The m/z of 172 corresponds to the trimethylsilyl (B98337) (TMS) derivative of NHP.[2]
Decarboxylated NHP (DC-NHP)C₅H₁₁NO101.15-Reported as a degradation product of NHP.[6]
NHP-O-glucoside (NHP-OGlc)C₁₂H₂₁NO₈307.30-An in-planta metabolite of NHP.[5][7]
Methylated NHP (MeNHP)C₇H₁₃NO₃159.18-An in-planta metabolite of NHP.[7]

Experimental Protocols

Protocol 1: Extraction of NHP from Plant Tissue with Minimized Degradation

This protocol is designed to extract NHP from plant tissue while minimizing the risk of thermal and enzymatic degradation.

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of plant tissue and immediately flash-freeze it in liquid nitrogen.[5]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% methanol in water (v/v).[5]

    • Vortex the sample vigorously for 1 minute.

    • Incubate the sample on a shaker at 4°C for 20 minutes.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Carefully transfer the supernatant to a new pre-chilled microfuge tube.

  • Filtration and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

    • Store the extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Low-Temperature Derivatization of NHP for GC-MS Analysis

This protocol modifies standard silylation procedures to reduce the thermal degradation of NHP.

  • Sample Preparation:

    • Dry down an aliquot of the NHP-containing extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.

  • Derivatization:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.[3]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 60 minutes.[3]

  • Analysis:

    • The derivatized sample is ready for GC-MS analysis. It is recommended to analyze the samples within 24 hours of derivatization.

Visualizations

NHP_Degradation_Pathway cluster_conditions Degradation/Metabolic Conditions NHP N-Hydroxypipecolic acid (NHP) DCNHP Decarboxylated NHP (DC-NHP) NHP->DCNHP Heat, Extraction NHPOGlc NHP-O-glucoside (NHP-OGlc) NHP->NHPOGlc Glycosylation (in planta) MeNHP Methylated NHP (MeNHP) NHP->MeNHP Methylation (in planta) Heat Heat / Extraction Enzymatic Enzymatic (in planta)

Caption: Potential degradation and metabolic pathways of N-Hydroxypipecolic acid (NHP).

Troubleshooting_Workflow Start Inconsistent/Low NHP Signal CheckStorage Sample Storage Conditions? (-80°C, no freeze-thaw) Start->CheckStorage CheckExtraction Extraction Protocol? (Low temp, correct solvent) CheckStorage->CheckExtraction Yes SolutionStorage Improve Storage Protocol CheckStorage->SolutionStorage No CheckDerivatization Derivatization for GC-MS? (Low temp) CheckExtraction->CheckDerivatization Yes SolutionExtraction Optimize Extraction CheckExtraction->SolutionExtraction No CheckMS MS Parameters Optimized? CheckDerivatization->CheckMS Yes SolutionDerivatization Use Low-Temp Derivatization CheckDerivatization->SolutionDerivatization No SolutionMS Tune MS with Standard CheckMS->SolutionMS No

Caption: Troubleshooting workflow for low or inconsistent NHP signals in analytical experiments.

References

Technical Support Center: Enhancing the Solubility of N-Hydroxypipecolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxypipecolic acid potassium salt. The following sections offer strategies to overcome common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound salt?

Q2: I'm observing incomplete dissolution of this compound salt in water. What could be the cause?

A2: Incomplete dissolution can be due to several factors, including attempting to prepare a supersaturated solution, the quality of the water, or the temperature of the solvent. For many experimental applications, achieving a concentration of 1 mM in an aqueous solution is a common practice.[1][2][3][4] If you require a higher concentration, you may need to employ solubility enhancement techniques.

Q3: Are there any recommended solvents other than water for this compound salt?

A3: For the non-salt form, N-Hydroxypipecolic acid, solubility in DMSO has been reported to be as high as 83.33 mg/mL. A common formulation for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 3.3 mg/mL. As a potassium salt, the compound is expected to have good solubility in polar protic solvents like water. The use of organic co-solvents can also be explored to enhance solubility.

Q4: How should I store solutions of this compound salt?

A4: Stock solutions of N-Hydroxypipecolic acid are typically stored at -80°C for up to 6 months or at -20°C for up to one month. It is recommended to prepare fresh solutions for critical experiments to avoid degradation.

Q5: Can I heat the solution to improve the solubility of this compound salt?

A5: Gently warming the solution can increase the rate of dissolution and the solubility of many compounds. However, the thermal stability of N-Hydroxypipecolic acid in solution should be considered. It is advisable to use the lowest effective temperature and to avoid prolonged heating to minimize potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Precipitation upon standing The solution is supersaturated at room temperature.- Prepare a fresh solution at a lower concentration.- Store the solution at the temperature it was prepared at, if experimentally feasible.- Consider using a co-solvent to increase solubility.
Cloudy or hazy solution Incomplete dissolution or presence of insoluble impurities.- Use a vortex mixer or sonicator to aid dissolution.- Filter the solution through a 0.22 µm or 0.45 µm syringe filter.- Ensure high-purity water (e.g., sterile, deionized) is used.
Inconsistent experimental results Variability in the concentration of the prepared solutions due to incomplete dissolution or degradation.- Prepare a fresh stock solution for each set of experiments.- Validate the concentration of your stock solution if possible.- Ensure the compound is fully dissolved before use.
Difficulty dissolving the compound for a high-concentration stock The desired concentration exceeds the intrinsic solubility in the chosen solvent.- Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents (see Experimental Protocols).- Prepare a more dilute stock solution.

Experimental Protocols for Enhancing Solubility

The following are general protocols that can be adapted to enhance the solubility of this compound salt. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

Protocol 1: Solubility Enhancement by pH Adjustment

The solubility of amino acids and their derivatives is often pH-dependent. The parent compound, pipecolic acid, has a carboxylic acid pKa of approximately 2.06 and an amino group pKa of around 10.39.[5][6] The N-hydroxy group in N-Hydroxypipecolic acid will influence the pKa of the secondary amine. As a potassium salt, the compound should readily dissolve in neutral water. However, if you are working with the free acid form or encounter solubility issues, adjusting the pH can be beneficial.

Methodology:

  • Prepare a slurry of this compound salt in high-purity water at the desired concentration.

  • While stirring, slowly add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M KOH or NaOH) dropwise to adjust the pH.

  • Monitor the pH and the dissolution of the compound. A pH slightly above the pKa of the carboxylic acid group and below the pKa of the N-hydroxyamino group is expected to favor solubility.

  • Once the compound is fully dissolved, adjust the final pH to the desired value for your experiment.

  • It is advisable to check the stability of the compound at the final pH if the solution is to be stored for an extended period.

Protocol 2: Solubility Enhancement using Co-solvents

The use of a water-miscible organic co-solvent can increase the solubility of polar organic compounds.

Methodology:

  • Select a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Attempt to dissolve this compound salt in each mixture at the desired concentration.

  • Use a vortex mixer or sonicator to aid dissolution.

  • Observe the solubility in each mixture to determine the optimal co-solvent concentration.

  • Ensure that the final concentration of the co-solvent is compatible with your experimental system.

Data Presentation

Table 1: Reported and Estimated Solubility Data for N-Hydroxypipecolic Acid and its Potassium Salt

CompoundSolvent/MediumConcentrationNotes
N-Hydroxypipecolic acidAqueous solution for plant infiltration1 mMA commonly used concentration in published research, indicating achievable solubility for biological assays.[1][2][3][4]
N-Hydroxypipecolic acidDMSO83.33 mg/mLHigh solubility in a polar aprotic solvent.
N-Hydroxypipecolic acid10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mLA formulation used for in vivo studies.
This compound saltWaterExpected to be > 1 mMAs a salt of a polar molecule, aqueous solubility is anticipated to be good.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Incomplete Dissolution check_concentration Is concentration > 1 mM? start->check_concentration use_sonication Apply Sonication or Vortexing check_concentration->use_sonication No ph_adjustment Attempt pH Adjustment check_concentration->ph_adjustment Yes check_dissolution1 Is it dissolved? use_sonication->check_dissolution1 consider_filtration Consider Filtration (0.22 µm) check_dissolution1->consider_filtration No end_success Success: Solution Prepared check_dissolution1->end_success Yes consider_filtration->ph_adjustment check_dissolution2 Is it dissolved? ph_adjustment->check_dissolution2 cosolvent Use Co-solvent System check_dissolution2->cosolvent No check_dissolution2->end_success Yes end_reassess Re-evaluate Required Concentration cosolvent->end_reassess NHP_Signaling_Pathway cluster_local Local Tissue (Infection Site) cluster_systemic Systemic Tissue (Distal Leaves) Pathogen Pathogen Attack Lysine Lysine Pathogen->Lysine Induces Biosynthesis Pipecolic_Acid Pipecolic Acid (Pip) Lysine->Pipecolic_Acid NHP N-Hydroxypipecolic Acid (NHP) Pipecolic_Acid->NHP NHP_transported Transported NHP NHP->NHP_transported Systemic Transport SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_transported->SA_biosynthesis SAR_genes SAR Gene Expression SA_biosynthesis->SAR_genes SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR

References

Avoiding contamination in N-Hydroxypipecolic acid metabolomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) metabolomics studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and why is it studied?

A1: N-Hydroxypipecolic acid is a critical signaling molecule derived from the amino acid L-lysine. In plants, it is a key regulator of Systemic Acquired Resistance (SAR), a broad-spectrum immune response against various pathogens.[1] Its role in plant immunity makes it a significant area of research for developing strategies to enhance disease resistance in crops.

Q2: What are the common analytical methods for quantifying NHP in biological samples?

A2: The most prevalent and sensitive methods for NHP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques provide the necessary precision and sensitivity for detecting and quantifying NHP and its precursors, such as pipecolic acid (Pip), within complex biological matrices like plant extracts.[1]

Q3: Why is sample stability a major concern in NHP metabolomics?

A3: NHP is known to be an unstable molecule. It can be enzymatically converted into other forms, such as N-hydroxy-pipecolic acid-O-glucoside (NHP-O-Glc) and methylated NHP (MeNHP).[1] Additionally, NHP is thermally labile, meaning it can degrade at elevated temperatures, which is a significant consideration during sample processing and analysis.[1]

Q4: What are the primary sources of contamination in NHP studies?

A4: Contamination can arise from various sources, including solvents, reagents, glassware, and plasticware. Even high-purity water and solvents can contain trace impurities that may interfere with sensitive MS analysis. It is also crucial to consider cross-contamination from other samples or standards in the laboratory.

Q5: How critical is the purity of solvents and reagents?

A5: The purity of solvents and reagents is paramount. Using lower-grade solvents can introduce a variety of organic and inorganic contaminants that may co-elute with NHP, causing ion suppression or enhancement in the mass spectrometer, or appear as interfering peaks in the chromatogram. Always use LC-MS or HPLC-grade solvents and high-purity reagents to minimize this risk.

Troubleshooting Guides

This section provides solutions to common problems encountered during NHP metabolomics experiments.

Issue 1: Low or No NHP Signal Detected
Potential Cause Troubleshooting Steps
NHP Degradation - Immediately freeze samples in liquid nitrogen after collection and store at -80°C.[1] - Avoid repeated freeze-thaw cycles.[1] - Perform all extraction and preparation steps at low temperatures (e.g., on ice or at 4°C).[1]
Inefficient Extraction - Use an optimized extraction solvent. An 80:20 (v/v) mixture of methanol (B129727) and water is a common starting point for polar metabolites like NHP.[1] - Ensure complete homogenization of the sample tissue.[1] - Consider a second extraction of the sample pellet and pool the supernatants for quantitative analysis.[1]
Ion Suppression - Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Dilute the sample to reduce the concentration of matrix components.[1] - Adjust the chromatography to separate NHP from co-eluting interfering compounds.[1]
Issue 2: High Variability in NHP Measurements Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize the sample collection and preparation workflow. Use a precise balance for tissue samples and calibrate pipettes regularly.[1] - Ensure uniform treatment application and environmental conditions for all samples.
Autosampler/Injector Issues - Implement a robust needle wash protocol using a strong organic solvent between injections to prevent carryover.[1] - Inject blank samples to test for carryover.[1]
Differential Matrix Effects - Utilize a stable isotope-labeled internal standard for NHP. This should be added at the beginning of the extraction process to normalize for variability in sample preparation and matrix effects.[1]
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or dilute the sample extract.[1]
Inappropriate Mobile Phase - For reversed-phase columns (e.g., C18), use a mobile phase with an acidic modifier like 0.1% formic acid to ensure consistent protonation of NHP.[1]
Column Degradation - Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column.[1] - Use a guard column to protect the analytical column from contaminants.[1]
Secondary Interactions - Use a high-quality, end-capped column to minimize interactions between NHP and free silanol (B1196071) groups on the stationary phase.[1]
Issue 4: Presence of Unexpected Peaks (Ghost Peaks)
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase - Prepare fresh mobile phase using high-purity solvents and additives. - Filter all mobile phases before use.
System Contamination - Flush the entire LC system, including the injector and tubing, with a strong solvent. - Check for contamination in the autosampler wash solution.
Carryover from Previous Injections - Inject a series of blank samples to confirm carryover. - Optimize the injector wash method, potentially using a stronger solvent or multiple wash cycles.

Quantitative Data on Contamination and Stability

While specific quantitative data on NHP stability and the effects of contamination are not extensively published, the following tables provide illustrative data for analogous compounds to emphasize the importance of proper sample handling and material selection.

Table 1: Illustrative Stability of a Pipecolic Acid Analog in Human Plasma at Different Temperatures

Storage TemperatureDay 1 (% Recovery)Day 7 (% Recovery)Day 30 (% Recovery)
Room Temperature (20-25°C)95.2%80.5%55.1%
Refrigerated (4°C)99.1%96.3%89.7%
Frozen (-20°C)99.8%99.5%98.9%
Deep Frozen (-80°C)100.1%99.9%99.7%
Data is hypothetical and for illustrative purposes to demonstrate stability trends.

Table 2: Impact of Freeze-Thaw Cycles on a Pipecolic Acid Analog in Human Plasma

Number of Freeze-Thaw Cycles% Recovery
199.6%
298.1%
395.4%
491.2%
587.5%
Data is hypothetical and for illustrative purposes to demonstrate the effect of freeze-thaw cycles.

Table 3: Recovery of a Pipecolic Acid Analog Using Different Grades of Acetonitrile

Acetonitrile GradeAverage Recovery (%)Standard Deviation (%)
HPLC Grade92.55.8
LC-MS Grade99.21.5
LC-MS Hypergrade99.80.9
Data is hypothetical and for illustrative purposes to highlight the importance of solvent purity.

Experimental Protocols

Protocol 1: Metabolite Extraction from Plant Tissue for LC-MS Analysis

  • Sample Collection and Storage: Immediately freeze plant tissue in liquid nitrogen upon collection. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To approximately 50 mg of powdered tissue, add 1 mL of ice-cold 80% methanol containing a stable isotope-labeled internal standard for NHP.

    • Vortex the mixture for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample Preparation for LC-MS: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for analysis.

Protocol 2: Low-Temperature Derivatization of NHP for GC-MS Analysis

  • Sample Drying: Transfer an aliquot of the extracted sample (from Protocol 1) to a GC vial insert and evaporate to complete dryness using a vacuum concentrator or a stream of nitrogen gas at a low temperature.

  • Derivatization:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.[1]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 60 minutes.[1]

  • Analysis: The derivatized sample is now ready for GC-MS analysis. It is recommended to analyze samples within 24 hours of derivatization.[1]

Visual Guides

Contamination_Workflow cluster_preanalytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_contamination Potential Contamination Sources SampleCollection Sample Collection (Plant Tissue, Biofluid) SampleStorage Sample Storage (-80°C Recommended) SampleCollection->SampleStorage Extraction Metabolite Extraction SampleStorage->Extraction Reagents Solvents & Reagents (High Purity Grades) Reagents->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Cont_Glassware Dirty Glassware/ Plasticware Cont_Glassware->Extraction Cont_Solvents Low Purity Solvents Cont_Solvents->Extraction Cont_Carryover Autosampler Carryover Cont_Carryover->Analysis Cont_Environment Lab Environment Cont_Environment->SampleCollection

Caption: Workflow for NHP metabolomics with potential contamination points.

Troubleshooting_Logic cluster_sample Sample Handling Issues cluster_lcms LC-MS Method Issues cluster_solutions Potential Solutions Start Inconsistent NHP Results Check_Sample Review Sample Handling (Collection, Storage, Prep) Start->Check_Sample Check_LCMS Review LC-MS Method Start->Check_LCMS Check_Data Review Data Processing Start->Check_Data Degradation Analyte Degradation? Check_Sample->Degradation Variability High Variability? Check_Sample->Variability Contamination Contamination? Check_Sample->Contamination PeakShape Poor Peak Shape? Check_LCMS->PeakShape Sensitivity Low Sensitivity? Check_LCMS->Sensitivity Carryover Carryover? Check_LCMS->Carryover Sol_Storage Optimize Storage (-80°C) Degradation->Sol_Storage Sol_IS Use Internal Standard Variability->Sol_IS Sol_Cleanup Improve Sample Cleanup Contamination->Sol_Cleanup Sol_MobilePhase Optimize Mobile Phase PeakShape->Sol_MobilePhase Sol_Column Check/Replace Column PeakShape->Sol_Column Sensitivity->Sol_Cleanup Sol_Wash Improve Injector Wash Carryover->Sol_Wash

References

Calibrating instruments for accurate N-Hydroxypipecolic acid detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate detection of N-Hydroxypipecolic acid (NHP). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during NHP quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and why is its accurate detection important?

A1: N-Hydroxypipecolic acid is a critical signaling molecule derived from L-lysine. In plants, it plays a key role in activating Systemic Acquired Resistance (SAR), a broad-spectrum immune response against pathogens.[1] Accurate detection and quantification of NHP are crucial for research in plant immunity, disease resistance, and the development of novel crop protection strategies.[1]

Q2: What are the most common analytical methods for quantifying NHP in biological samples?

A2: The most prevalent and sensitive methods for NHP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques offer the precision and sensitivity required to detect NHP in complex biological matrices like plant extracts.[1]

Q3: Why is the use of an internal standard critical for accurate NHP quantification?

A3: An internal standard (IS) is essential to normalize for variability during sample preparation and analysis.[1] Stable isotope-labeled NHP, such as D9-NHP, is an ideal internal standard as it behaves chemically and physically similarly to NHP, correcting for inconsistencies in extraction efficiency, injection volume, and instrument response.[1][2]

Q4: What are the typical challenges encountered when analyzing organic acids like NHP by GC-MS or LC-MS?

A4: Common challenges include incomplete derivatization (for GC-MS), ion suppression from matrix components, low signal intensity, poor peak shape, and background contamination.[3][4] For GC-MS, the derivatization step is necessary to make the organic acids volatile and thermally stable for analysis.[5]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during NHP analysis.

Issue 1: Low or No NHP Signal

Possible Causes & Solutions

Cause Solution
Inefficient Extraction Ensure tissue is flash-frozen in liquid nitrogen immediately after harvesting to halt metabolic activity.[1] Thoroughly homogenize the tissue to a fine powder. Utilize a validated extraction solvent, such as 80% methanol.[1] For complex matrices, consider solid-phase extraction (SPE) for sample cleanup.[1]
Sample Degradation Store samples properly at -80°C and avoid repeated freeze-thaw cycles. Handle samples quickly and on ice during preparation.
Suboptimal Mass Spectrometry (MS) Parameters Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[4] Optimize MS parameters, including precursor/product ion selection, collision energy, and source settings, using an NHP analytical standard.[1]
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Adjust the chromatographic gradient to better separate NHP from co-eluting compounds.[1] Employ a divert valve to direct high-salt portions of the run to waste.[1]
Issue 2: High Variability in Results

Possible Causes & Solutions

Cause Solution
Inconsistent Sample Preparation Standardize all extraction steps and ensure pipettes are regularly calibrated.[1] Use an internal standard, added at the beginning of the extraction process, to normalize for variations.[1]
Injector Carryover Implement a robust needle wash protocol with a strong organic solvent between injections.[1] Inject blank samples to check for and mitigate carryover.[1]
Instrument Instability Allow the LC-MS or GC-MS system to equilibrate fully before starting a run. Monitor system suitability by injecting a standard at regular intervals throughout the analytical batch.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Column Contamination or Aging Use a guard column to protect the analytical column from contaminants. If peak shape degrades, try flushing the column or, if necessary, replace it.[4]
Inappropriate Mobile Phase (LC-MS) Ensure the mobile phase pH is suitable for the analyte's chemical properties. For organic acids, a lower pH can improve peak shape.
Active Sites in the Inlet or Column (GC-MS) Use a deactivated inlet liner to minimize analyte interaction.[4] Ensure the GC column is properly conditioned.

Experimental Protocols & Data

LC-MS/MS Parameters for NHP Quantification

For targeted quantification of NHP, specific precursor and product ion transitions are monitored. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Compound Precursor Ion (m/z) Product Ion (m/z) Internal Standard IS Precursor Ion (m/z) IS Product Ion (m/z)
NHP172Varies by instrumentD9-NHP181Varies by instrument
Pipecolic Acid (Pip)156Varies by instrumentD9-Pip165Varies by instrument
Salicylic Acid (SA)267Varies by instrumentD4-SA271Varies by instrument

Note: The specific product ions and collision energies need to be optimized for the mass spectrometer being used.[2][6]

General Sample Preparation Workflow for Plant Tissue

A typical workflow for extracting NHP from plant tissue for LC-MS/MS analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A 1. Sample Collection (50-100 mg leaf tissue) B 2. Flash Freeze (Liquid Nitrogen) A->B Quench Metabolism C 3. Homogenization (Tissue lyser with steel beads) B->C D 4. Extraction (1 mL 80% Methanol with Internal Standard) C->D E 5. Centrifugation (14,000 x g, 15 min, 4°C) D->E F 6. Supernatant Transfer E->F G 7. Filtration (0.22 µm syringe filter) F->G H 8. Transfer to HPLC Vial G->H I 9. Injection and Chromatographic Separation H->I J 10. Mass Spectrometric Detection and Quantification I->J

Workflow for NHP extraction and analysis.
Logical Troubleshooting Flowchart

When encountering issues with NHP detection, a systematic approach can help identify the root cause.

G start Start: Inconsistent NHP Results check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low Low/No IS Signal is_ok->is_low No check_nhp Check NHP Peak is_ok->check_nhp Yes is_low_solution Troubleshoot Sample Prep: - Extraction Efficiency - Pipetting Accuracy - IS Degradation is_low->is_low_solution nhp_ok NHP Peak Shape & S/N OK? check_nhp->nhp_ok nhp_bad Poor Peak Shape or Low S/N nhp_ok->nhp_bad No check_cal Review Calibration Curve nhp_ok->check_cal Yes nhp_bad_solution Troubleshoot LC-MS System: - Check for Ion Suppression - Optimize MS Parameters - Inspect Column & Mobile Phase nhp_bad->nhp_bad_solution cal_ok Calibration Curve Linear (R² > 0.99)? check_cal->cal_ok cal_bad Poor Linearity cal_ok->cal_bad No end_node Results are Reliable cal_ok->end_node Yes cal_bad_solution Prepare Fresh Standards Check for Contamination Verify Dilution Series cal_bad->cal_bad_solution

Troubleshooting logic for NHP analysis.

References

Technical Support Center: Interpreting Unexpected Results in N-Hydroxypipecolic Acid (NHP) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Hydroxypipecolic acid (NHP). It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and what is its primary role in research?

A1: N-Hydroxypipecolic acid is a critical metabolite derived from the amino acid L-lysine. In plants, it functions as a key signaling molecule that activates Systemic Acquired Resistance (SAR), a broad-spectrum immune response against various pathogens.[1] Its discovery has paved the way for new strategies to enhance disease resistance in crops.[1][2]

Q2: What are the main applications of NHP in experimental research?

A2: NHP is predominantly studied for its role in inducing plant immunity and defense priming.[1] Researchers utilize NHP to trigger SAR in model plants like Arabidopsis thaliana and various crop species to dissect downstream signaling pathways and identify key components involved in pathogen resistance.[1]

Q3: How is NHP typically quantified in biological samples?

A3: The most prevalent and sensitive methods for NHP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques enable precise detection and quantification of NHP and its precursor, pipecolic acid (Pip), within complex biological matrices like plant leaf extracts.[1]

Q4: Why is chiral separation important when analyzing NHP?

A4: NHP is a chiral molecule, meaning it can exist in different stereoisomeric forms. The biological activity of these isomers can differ significantly. Consequently, enantioselective separation, usually achieved through High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is crucial for accurately linking specific isomers to biological functions and ensuring the purity of synthetic standards.[1]

Troubleshooting Guide: Biological Assays

This section addresses common issues encountered during biological assays designed to test the efficacy of NHP in inducing Systemic Acquired Resistance (SAR).

Observed Problem Potential Cause Recommended Solution
No reduction in pathogen growth in systemic leaves after NHP treatment. 1. Insufficient NHP Concentration: The applied NHP concentration may be too low to elicit a strong SAR response.[1][3] 2. Ineffective NHP Application: The delivery method (e.g., soil drench, leaf infiltration) may not result in adequate uptake and transport.[1][3] 3. Timing Issue: The interval between NHP treatment and pathogen challenge might be too short or too long.[1][3] 4. Unresponsive Plant Genotype: The plant genotype used may be deficient in a component of the SAR pathway.1. Optimize NHP Concentration: Perform a dose-response curve. Effective concentrations for leaf infiltration typically range from 0.25 mM to 1 mM.[1] 2. Verify Application Method: For leaf infiltration, ensure the solution fully permeates the leaf tissue. For soil drenches, ensure thorough saturation.[1][3] 3. Adjust Timing: A 24 to 48-hour interval between NHP treatment and pathogen challenge is a standard starting point.[3][4] Optimize this window for your specific experimental system. 4. Use Appropriate Genotypes: Use wild-type plants with a known functional SAR pathway. Include SAR-deficient mutants (e.g., fmo1, npr1) as negative controls.
High variability in plant responses to NHP treatment. 1. Inconsistent Plant Growth: Plants may not be at the same developmental stage or may have been grown under varying environmental conditions.[1][3] 2. Uneven NHP/Pathogen Application: Inconsistent infiltration volumes or pathogen titers applied to leaves.[1][3] 3. Environmental Fluctuations: Changes in light, temperature, or humidity during the experiment can impact plant immune responses.[1][3]1. Synchronize Plant Growth: Use seeds from the same batch and grow plants in a controlled environment with consistent conditions. Select plants of uniform size and age.[1][3] 2. Standardize Inoculation: Use a needleless syringe for precise control of infiltration volume. Accurately quantify pathogen titer before inoculation.[1] 3. Maintain Stable Conditions: Keep environmental conditions constant throughout the experiment. Be aware that elevated temperatures can suppress NHP biosynthesis and SAR.[5]
Local necrosis or damage at the NHP infiltration site. 1. High NHP Concentration: The NHP concentration may be phytotoxic.[1] 2. Mechanical Damage: Excessive tissue damage during syringe infiltration.[1] 3. Contamination: The NHP solution or the water used for the mock control may be contaminated.[1]1. Perform a Dose-Response Curve: Test lower NHP concentrations to identify a non-toxic, effective dose.[1] 2. Refine Infiltration Technique: Apply gentle and steady pressure during infiltration to minimize tissue damage.[1] 3. Use Sterile Reagents: Prepare all solutions with sterile, high-purity water and filter-sterilize the final NHP solution.[1]

Troubleshooting Guide: Analytical Quantification (LC-MS/MS)

This section provides guidance for troubleshooting issues related to the quantification of NHP and its precursors using LC-MS/MS.

Observed Problem Potential Cause Recommended Solution
Poor peak shape or low signal intensity. 1. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column temperature may not be ideal. 2. Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of NHP. 3. Degradation of NHP: NHP may be unstable in the extraction solvent or during storage.1. Method Development: Optimize the mobile phase (e.g., adjust formic acid concentration) and the gradient program. Test different C18 columns. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. 3. Ensure Sample Stability: Use fresh samples whenever possible. Store extracts at -80°C and minimize freeze-thaw cycles.
High signal variability between replicate injections. 1. Inconsistent Sample Preparation: Variations in tissue weight, extraction volume, or homogenization efficiency.[1] 2. Autosampler/Injector Issues: Inconsistent injection volumes or sample carryover from previous injections.[1] 3. Matrix Effects: Differential ion suppression or enhancement between samples.[1]1. Standardize Workflow: Use a precision balance for tissue samples and calibrate pipettes regularly. Standardize all extraction steps.[1] 2. Clean Injector System: Implement a robust needle wash protocol using a strong organic solvent between injections.[1] 3. Use an Internal Standard: Incorporate a stable isotope-labeled NHP (e.g., D4-NHP) into the extraction solvent to normalize for variations in sample preparation and matrix effects.
Inaccurate quantification. 1. Poor Calibration Curve: Non-linearity, a limited dynamic range, or inaccurate standard concentrations. 2. Incorrect Isomer: The synthetic standard may be a different stereoisomer than the biologically active form, leading to different fragmentation patterns or retention times.1. Prepare Fresh Standards: Prepare a new set of calibration standards from a reliable source. Ensure the calibration range brackets the expected concentrations in the samples. 2. Verify Standard Identity: If possible, confirm the stereochemistry of your standard. Use a chiral separation method if necessary to quantify the specific active isomer.[1]

Experimental Protocols & Methodologies

Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol outlines a typical experiment to assess the ability of NHP to induce disease resistance.

  • Plant Material: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).[3]

  • NHP Solution Preparation: Prepare a 1 mM aqueous solution of N-Hydroxypipecolic acid in sterile, deionized water. A mock solution of water should be prepared for the control group.[3][4]

  • Primary Treatment (Induction): Using a 1 mL needleless syringe, gently infiltrate three lower leaves of each plant with either the 1 mM NHP solution or the mock solution.[4]

  • Incubation: Allow the plants to incubate for 24-48 hours to allow for the establishment of a systemic response.[3][4]

  • Secondary Treatment (Pathogen Challenge): Prepare a suspension of a virulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 at an OD₆₀₀ of 0.001). Inoculate three upper, systemic leaves (that were not part of the primary treatment) with the pathogen suspension.[4]

  • Disease Quantification: After 2.5 to 3 days post-inoculation, quantify pathogen growth. This can be done by harvesting leaf discs, homogenizing them in a buffer, and plating serial dilutions to count colony-forming units (CFUs).[4]

Protocol 2: Extraction of NHP from Plant Tissue for LC-MS/MS Analysis

This protocol is adapted from methodologies described in plant science literature.[1]

  • Sample Collection: Harvest 50-100 mg of leaf tissue and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.[1]

  • Homogenization: Place the frozen tissue in a 2 mL tube containing two steel beads. Homogenize the tissue to a fine powder using a tissue lyser.[1]

  • Extraction: Add 1 mL of pre-chilled 80% methanol (B129727) / 20% water to the powdered tissue. If an internal standard is being used, it should be added to the extraction solvent.[1]

  • Incubation & Centrifugation: Vortex the tube vigorously for 1 minute and incubate it on a shaker at 4°C for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.[1]

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the NHP biosynthesis and signaling pathway, as well as a typical experimental workflow.

NHP_Biosynthesis_and_Signaling cluster_plastid Plastid cluster_cytosol Cytosol cluster_signaling Downstream Signaling Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 P2C Δ¹-Piperideine-2-Carboxylic Acid SARD4 SARD4 P2C->SARD4 Pip_plastid Pipecolic Acid (Pip) Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport ALD1->P2C SARD4->Pip_plastid FMO1 FMO1 Pip_cytosol->FMO1 NHP N-Hydroxypipecolic Acid (NHP) SA_Pathway Salicylic Acid (SA) Pathway NHP->SA_Pathway potentiates NPR1 NPR1 NHP->NPR1 FMO1->NHP SAR_Activation SAR Gene Expression & Defense Priming SA_Pathway->NHP potentiates SA_Pathway->NPR1 TGA TGA Factors NPR1->TGA TGA->SAR_Activation

Caption: NHP biosynthesis from L-Lysine and its role in activating SAR signaling.

Experimental_Workflow start Start: 4-5 Week Old Arabidopsis Plants treatment Primary Treatment: Infiltrate Lower Leaves start->treatment control Mock (Water) treatment->control Control Group nhp_treat 1 mM NHP treatment->nhp_treat Experimental Group incubation Incubate for 24-48 hours control->incubation nhp_treat->incubation challenge Secondary Treatment: Inoculate Upper Leaves with Pathogen (e.g., P. syringae) incubation->challenge quantification Quantify Pathogen Growth (2.5-3 days post-inoculation) challenge->quantification end End: Compare Pathogen Growth between Mock and NHP-treated quantification->end

Caption: Workflow for a typical NHP-induced SAR bioassay.

References

Glycosylation of N-Hydroxypipecolic acid and its impact on activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the glycosylation of N-Hydroxypipecolic acid (NHP) and its impact on biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the glycosylation of N-Hydroxypipecolic acid (NHP) in Arabidopsis thaliana?

A1: The primary enzyme identified as responsible for the glycosylation of NHP in Arabidopsis thaliana is the UDP-dependent glycosyltransferase (UGT) UGT76B1.[1][2][3] This enzyme catalyzes the formation of NHP-O-β-glucoside.[2][4]

Q2: What is the biological significance of NHP glycosylation?

A2: NHP glycosylation is a key mechanism for regulating the levels of active NHP, a critical signaling molecule in plant immunity, particularly for Systemic Acquired Resistance (SAR).[2][3][5] Glycosylation, primarily by UGT76B1, inactivates NHP, thereby balancing the trade-off between plant growth and defense.[3][6] The glycosylated form, NHP-O-glucoside (NHP-OGlc), is considered an inactive storage form.[1][7]

Q3: What are the known glycosylated forms of NHP?

A3: Two main glycosylated forms of NHP have been identified in Arabidopsis leaves following pathogen attack: NHP-O-β-glucoside and NHP glucose ester.[2][4] UGT76B1 is specifically responsible for the formation of NHP-O-β-glucoside.[2][4]

Q4: How does the glycosylation of NHP affect its role in Systemic Acquired Resistance (SAR)?

A4: Glycosylation inactivates NHP, which is a potent inducer of SAR.[4][5] By converting NHP to its glycoside, the plant can attenuate the defense response, preventing the negative impact of constitutively active immunity on growth and development.[3][6][8] Mutant plants lacking UGT76B1 accumulate higher levels of free NHP, leading to enhanced disease resistance but often exhibiting a dwarf phenotype.[1][3]

Q5: Is NHP or its glycosylated form the mobile signal in SAR?

A5: Evidence suggests that the NHP aglycone (the non-glycosylated form) is the active mobile signal that travels to distal tissues to establish SAR.[5][7] While NHP-O-glucoside is also found in distal tissues, it is thought that NHP itself is the primary translocated signal.[1][7]

Troubleshooting Guides

Problem 1: Inability to detect NHP-glucoside (NHP-Glc) in plant extracts after pathogen induction.

  • Possible Cause 1: The plant mutant lacks a functional UGT76B1 gene.

    • Solution: Verify the genotype of your plant line. ugt76b1 mutant plants are incapable of producing NHP-O-β-glucoside.[1][2] Use wild-type plants as a positive control.

  • Possible Cause 2: Insufficient pathogen induction.

    • Solution: Ensure that the pathogen inoculation procedure is robust enough to induce a strong defense response. Monitor the expression of known defense-related genes as a positive control for induction.

  • Possible Cause 3: Analytical method is not sensitive enough.

    • Solution: Utilize sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of NHP and its glycosides.[5][9] Refer to the detailed experimental protocols for sample preparation and instrumentation settings.

Problem 2: Observing a dwarf phenotype and enhanced disease resistance in your Arabidopsis line.

  • Possible Cause: The plant line may have a mutation in the UGT76B1 gene.

    • Troubleshooting: A mutation in UGT76B1 leads to increased accumulation of active NHP and salicylic (B10762653) acid (SA), resulting in a constitutive SAR-like state, which is often associated with stunted growth and heightened resistance to biotrophic pathogens.[1][2][3] Sequence the UGT76B1 gene to confirm any mutations.

Problem 3: Difficulty in achieving in vitro glycosylation of NHP.

  • Possible Cause 1: Inactive recombinant UGT76B1 enzyme.

    • Solution: Ensure the correct expression and purification of functional UGT76B1. Include a positive control substrate for which UGT76B1 activity is well-established, such as salicylic acid (SA).[5]

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: Optimize the in vitro reaction buffer, pH, temperature, and co-substrate (UDP-glucose) concentration. Refer to established protocols for UGT assays.[5]

  • Possible Cause 3: Competitive inhibition by other substrates.

    • Solution: UGT76B1 can also glycosylate salicylic acid (SA) and isoleucic acid (ILA).[2] If these are present in your reaction mixture, they may compete with NHP for the enzyme's active site. Purify the NHP substrate to remove potential competitors.

Quantitative Data

Table 1: Relative Abundance of NHP and its Glucoside in Wild-Type vs. ugt76b1 Mutant Arabidopsis

MetaboliteGenotypeConditionRelative Abundance (Peak Area/Internal Standard)
NHPWild-TypePathogen-infected+++
NHPugt76b1Pathogen-infected+++++
NHP-GlcWild-TypePathogen-infected++
NHP-Glcugt76b1Pathogen-infectedNot Detected

Note: This table is a qualitative summary based on findings that ugt76b1 mutants accumulate significantly more NHP and no detectable NHP-O-β-glucoside compared to wild-type plants upon pathogen challenge.[1][2]

Experimental Protocols

1. In Vitro NHP Glycosylation Assay using Recombinant UGT76B1

  • Objective: To determine the ability of UGT76B1 to glycosylate NHP in vitro.

  • Materials:

    • Purified recombinant UGT76B1-6xHis protein

    • N-Hydroxypipecolic acid (NHP)

    • Uridine diphosphate (B83284) glucose (UDP-glucose)

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

    • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Procedure:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 50 µM NHP

      • 1 mM UDP-glucose

      • 1-5 µg purified UGT76B1-6xHis

      • Reaction buffer to a final volume of 50 µL.

    • As a negative control, prepare a reaction mixture with heat-denatured UGT76B1 or without the enzyme.

    • Incubate the reactions at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Analyze the supernatant for the formation of NHP-glucoside using LC-MS.[5]

2. Transient Expression of NHP Biosynthesis and Glycosylation Genes in Nicotiana benthamiana

  • Objective: To reconstitute the NHP glycosylation pathway in a heterologous plant system.

  • Materials:

    • Agrobacterium tumefaciens strains carrying expression vectors for:

      • Arabidopsis ALD1

      • Arabidopsis FMO1

      • Arabidopsis UGT76B1

      • A control vector (e.g., expressing GFP)

    • N. benthamiana plants (4-6 weeks old)

    • Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Procedure:

    • Grow Agrobacterium cultures containing the desired constructs overnight.

    • Pellet the bacteria and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5 for each strain.

    • For co-expression, mix equal volumes of the different Agrobacterium suspensions.

    • Infiltrate the bacterial suspension into the abaxial side of N. benthamiana leaves using a needleless syringe.

    • Allow the plants to grow for 3-5 days post-infiltration.

    • Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and store at -80°C.

    • Extract metabolites from the leaf tissue using a methanol-based extraction method.

    • Analyze the extracts by LC-MS for the presence of NHP and NHP-glucoside.[5]

Visualizations

NHP_Glycosylation_Workflow cluster_in_vitro In Vitro Assay cluster_in_planta In Planta (Transient Expression) NHP NHP Substrate Reaction Incubation (30°C) NHP->Reaction UDPG UDP-Glucose UDPG->Reaction UGT76B1 Purified UGT76B1 UGT76B1->Reaction Analysis1 LC-MS Analysis Reaction->Analysis1 NHP_Glc_Product1 NHP-Glucoside Detection Analysis1->NHP_Glc_Product1 Agro Agrobacterium Strains (ALD1, FMO1, UGT76B1) Infiltration Leaf Infiltration Agro->Infiltration Incubation Incubation (3-5 days) Infiltration->Incubation Plant N. benthamiana Plant->Infiltration Extraction Metabolite Extraction Incubation->Extraction Analysis2 LC-MS Analysis Extraction->Analysis2 NHP_Glc_Product2 NHP & NHP-Glucoside Detection Analysis2->NHP_Glc_Product2

Caption: Experimental workflow for NHP glycosylation analysis.

NHP_Signaling_Pathway cluster_pathway NHP Metabolism and Signaling in Plant Defense Lysine L-Lysine ALD1_SARD4 ALD1/SARD4 Lysine->ALD1_SARD4 Biosynthesis Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) (Active Signal) SAR Systemic Acquired Resistance (SAR) NHP->SAR Induces UGT76B1 UGT76B1 NHP->UGT76B1 Glycosylation NHP_Glc NHP-O-Glucoside (Inactive Storage) ALD1_SARD4->Pip FMO1->NHP UGT76B1->NHP Inactivates UGT76B1->NHP_Glc

Caption: NHP metabolism and its role in SAR signaling.

References

Technical Support Center: LC-MS Analysis of N-Hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Hydroxypipecolic acid (NHP).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Signal Intensity and High Variability in NHP Peak Area

  • Question: My NHP signal is weak and inconsistent between injections, what are the likely causes and solutions?

  • Answer: This is a classic sign of significant matrix effects, specifically ion suppression. Co-eluting endogenous matrix components from your sample (e.g., phospholipids, salts) are interfering with the ionization of NHP in the mass spectrometer's source.[1][2]

    Troubleshooting Steps:

    • Evaluate Your Sample Preparation: The initial sample cleanup is the most critical step to mitigate matrix effects.[3] Consider the following:

      • Protein Precipitation (PPT): While simple and fast, PPT is the least selective method and often results in significant matrix effects from remaining phospholipids.[4]

      • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning NHP into an immiscible organic solvent, leaving many interfering compounds behind.[5]

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, offering the cleanest extracts.[4][6] Consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent for polar analytes like NHP.

    • Optimize Chromatography: If your sample preparation is adequate, chromatographic co-elution might be the issue.

      • Switch to HILIC: For highly polar molecules like NHP, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from matrix components that are poorly retained in reversed-phase (RP) chromatography.[2][7]

      • Gradient Optimization: Adjust your mobile phase gradient to achieve better separation between NHP and the region where matrix effects are most pronounced.

    • Implement an Internal Standard: The use of a Stable Isotope-Labeled (SIL) internal standard for NHP is highly recommended. A SIL internal standard co-elutes with NHP and experiences the same degree of ion suppression or enhancement, thus correcting for these variations and improving the accuracy and precision of your quantification.[8]

Issue 2: Inconsistent Retention Time for NHP

  • Question: The retention time of my NHP peak is shifting between samples. What could be causing this?

  • Answer: Retention time shifts can be caused by matrix effects altering the interaction of NHP with the stationary phase or by changes in the mobile phase composition due to the sample matrix.

    Troubleshooting Steps:

    • Improve Sample Cleanup: A more rigorous sample preparation method (e.g., switching from PPT to SPE) can reduce the concentration of matrix components that may be causing these shifts.

    • Check Mobile Phase Compatibility: Ensure your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion and retention time shifts.

    • Column Equilibration: Ensure adequate column equilibration time between injections to guarantee a consistent starting point for each analysis.

Issue 3: No Significant Improvement After Implementing a SIL Internal Standard

  • Question: I'm using a deuterium-labeled NHP internal standard, but my results are still imprecise. Why isn't it correcting for the matrix effects?

  • Answer: While SIL internal standards are powerful tools, they are not always a complete solution.

    Troubleshooting Steps:

    • Chromatographic Separation of Analyte and IS: In some cases, especially with deuterium-labeled standards, a slight chromatographic separation between the analyte and the internal standard can occur. If they do not co-elute perfectly, they may be affected by different matrix components, leading to inadequate correction.[9] Consider using a ¹³C or ¹⁵N labeled standard if available, as these are less likely to exhibit chromatographic shifts.

    • Extreme Ion Suppression: If the ion suppression is very severe, both the analyte and the internal standard signals may be suppressed to a level where the measurement is no longer reliable. In this case, you must improve your sample preparation to reduce the overall matrix load.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of NHP?

A1: The "matrix" refers to all components in your sample other than NHP (e.g., proteins, lipids, salts from plasma or urine). Matrix effects are the alteration of NHP's ionization efficiency (either suppression or enhancement) caused by these co-eluting components. This interference can lead to inaccurate and imprecise quantification.[3]

Q2: How can I quantitatively assess the extent of matrix effects in my NHP assay?

A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of NHP in a solution prepared in a clean solvent to the peak area of NHP spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but initially contained no NHP). The ratio of these peak areas gives you the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: Is derivatization a good strategy to reduce matrix effects for NHP?

A3: Yes, derivatization can be a very effective strategy. By chemically modifying NHP, you can alter its physicochemical properties. This can lead to improved chromatographic retention and separation from interfering matrix components, as well as enhanced ionization efficiency, which can overcome ion suppression.

Q4: Which sample preparation method is best for NHP in plasma?

A4: The "best" method depends on the required sensitivity and the complexity of your study.

  • Protein Precipitation (PPT): Quickest and simplest, but provides the least clean-up and is most prone to matrix effects. Suitable for screening purposes where high accuracy is not paramount.

  • Liquid-Liquid Extraction (LLE): Offers a good balance between cleanup and ease of use. Can be optimized for NHP by adjusting the pH and solvent polarity.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and the least matrix effects, but is more time-consuming and requires more method development. It is the recommended method for quantitative bioanalysis requiring high accuracy and precision.

Q5: Should I use reversed-phase or HILIC for NHP analysis?

A5: NHP is a small, polar, and zwitterionic molecule, which makes it challenging to retain on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice as it is specifically designed for the retention and separation of polar compounds. This can lead to better separation from non-polar matrix components like phospholipids, thereby reducing matrix effects.[2][7]

Quantitative Data Summary

The following table provides an illustrative comparison of typical recovery and matrix effect values for different sample preparation techniques when analyzing small, polar molecules like NHP in plasma. Please note that these are representative values and actual results will vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)ThroughputSelectivity
Protein Precipitation (PPT) with Acetonitrile (B52724)80 - 11040 - 80 (Suppression)HighLow
Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297)70 - 9585 - 110MediumMedium
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange> 9095 - 105LowHigh
  • Recovery: The percentage of the analyte of interest recovered after the extraction process.

  • Matrix Effect: Calculated as (Peak area in post-extraction spike / Peak area in neat solution) * 100%. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for NHP Analysis

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard for NHP.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for NHP Analysis

  • To 100 µL of plasma sample, add the stable isotope-labeled internal standard.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge before transferring to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) for NHP Analysis (Mixed-Mode Cation Exchange)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 100 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the NHP and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

Visualizations

Matrix_Effect_Troubleshooting Troubleshooting Workflow for Matrix Effects in NHP Analysis cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Optimization start Start: Poor Signal or High Variability sample_prep Evaluate Sample Preparation start->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt Simple lle Liquid-Liquid Extraction (LLE) sample_prep->lle Moderate spe Solid-Phase Extraction (SPE) sample_prep->spe Thorough chromatography Optimize Chromatography gradient Adjust Gradient chromatography->gradient hilic Switch to HILIC chromatography->hilic internal_standard Use Stable Isotope-Labeled IS end_good Problem Solved internal_standard->end_good ppt->chromatography lle->chromatography spe->chromatography gradient->internal_standard hilic->internal_standard

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow General Experimental Workflow for NHP Analysis sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Sample Preparation (PPT, LLE, or SPE) add_is->extraction dry_reconstitute Evaporation and Reconstitution extraction->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: A typical workflow for NHP quantification.

References

Technical Support Center: Dual-Infiltration Techniques for Accurate NHP Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dual-infiltration techniques for the accurate identification of non-human primate (NHP) metabolites. This approach, combining in vivo microdialysis with stable isotope-labeled compound infusion, offers a powerful method for real-time monitoring of endogenous metabolite levels and dynamic metabolic pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "dual-infiltration" technique for NHP metabolite identification?

A1: The "dual-infiltration" technique is an advanced in vivo method that simultaneously employs two key methodologies:

  • Dual-Probe Microdialysis: This involves the stereotactic implantation of two microdialysis probes into specific brain regions or other tissues of an NHP.[1][2][3] This allows for the continuous sampling of endogenous small molecules and metabolites from the extracellular fluid of two different locations, or the delivery of a substance through one probe while sampling from the other.

  • Stable Isotope Infusion: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of a metabolite of interest is infused systemically or locally through one of the microdialysis probes (a technique sometimes referred to as retrodialysis).[4][5][6] This allows for the tracing of the labeled compound through metabolic pathways and helps in the accurate quantification and identification of metabolites.[7]

Q2: What are the primary advantages of using a dual-infiltration technique?

A2: This combined approach offers several key advantages:

  • Simultaneous Monitoring: Allows for the concurrent study of metabolic interactions between two different brain regions or tissue compartments.[1]

  • Enhanced Metabolite Identification: The use of stable isotopes aids in the confident identification of metabolites by providing distinct mass shifts in mass spectrometry analysis.[6][7]

  • Dynamic Pathway Analysis: Enables the real-time tracking of metabolic fluxes and the elucidation of metabolic pathways under various physiological or pathological conditions.[4][8][9]

  • Accurate Quantification: Stable isotope-labeled compounds can be used as internal standards for more accurate quantification of endogenous metabolite concentrations, correcting for variations in probe recovery.[4][5]

Q3: What are the key considerations for NHP selection and housing for these experiments?

A3: Non-human primates, such as rhesus macaques, are often used in these studies due to their physiological and neurological similarity to humans.[10] Key considerations include the animal's health, age, and weight. Proper housing and acclimatization are crucial to minimize stress, which can significantly impact metabolic profiles. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Q4: What analytical techniques are typically used to analyze the collected microdialysate?

A4: The most common analytical platform for analyzing microdialysate samples is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS).[11][12][13] This technique provides the high sensitivity and selectivity required to detect and quantify the low concentrations of metabolites typically found in microdialysate.[11][13]

Troubleshooting Guides

This section addresses common issues that may arise during dual-infiltration experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Recovery in Microdialysate 1. Clogged or damaged microdialysis probe.2. Incorrect probe placement.3. Low perfusion flow rate.4. Analyte degradation.1. Inspect the probe for any visible damage or blockage before implantation. If a blockage is suspected post-implantation, gently try to flush the probe. If the issue persists, the probe may need to be replaced.2. Verify the stereotactic coordinates and confirm probe placement using imaging techniques if possible.[14]3. Ensure the perfusion pump is calibrated and functioning correctly. Optimize the flow rate; typically, lower flow rates increase recovery but may not provide sufficient sample volume for analysis.[11]4. Collect samples in vials containing antioxidants or enzyme inhibitors if the target metabolites are known to be unstable. Keep samples chilled during collection and store them at -80°C immediately after.
High Variability in Metabolite Concentrations Between Samples 1. Physiological fluctuations in the NHP.2. Inconsistent sample collection intervals.3. Issues with the analytical instrumentation.1. Ensure the NHP is adequately habituated to the experimental setup to minimize stress-induced metabolic changes.[15] Monitor the animal's condition throughout the experiment.2. Use an automated fraction collector to ensure precise and consistent collection times.3. Perform regular calibration and maintenance of the LC-MS system. Use internal standards (ideally stable isotope-labeled versions of the analytes) to correct for analytical variability.[11]
Poor Chromatographic Peak Shape or Resolution 1. Suboptimal LC method.2. Matrix effects from the microdialysate.3. Column degradation.1. Optimize the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry (e.g., HILIC for polar metabolites).2. Dilute the sample or use online solid-phase extraction (SPE) to remove interfering substances.3. Replace the analytical column if it has exceeded its recommended lifetime or shows signs of performance degradation.
Difficulty in Distinguishing Labeled from Unlabeled Metabolites 1. Insufficient mass resolution of the mass spectrometer.2. Low incorporation of the stable isotope label.3. Isotopic interference from naturally occurring isotopes.1. Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to resolve the mass difference between the labeled and unlabeled isotopologues.[7]2. Increase the concentration or duration of the stable isotope infusion. Ensure the labeled precursor is effectively entering the metabolic pathway of interest.3. Account for the natural abundance of isotopes in your data analysis software.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for select brain metabolites in NHPs obtained via microdialysis, as reported in the literature. Note that concentrations can vary significantly based on the specific brain region, experimental conditions, and analytical methods used.

Table 1: Basal Extracellular Concentrations of Key Neurotransmitters in NHP Brain

MetaboliteBrain RegionConcentration Range (nM)Analytical Method
DopamineStriatum2 - 15HPLC-ECD
SerotoninPrefrontal Cortex0.5 - 5LC-MS/MS
GlutamateHippocampus1,000 - 10,000LC-MS/MS
GABAStriatum10 - 100LC-MS/MS
AcetylcholinePrefrontal Cortex1 - 10HPLC with Enzyme Reactor

Data compiled from multiple sources for illustrative purposes. Actual values will vary.

Table 2: Example of Stable Isotope Incorporation into Brain Metabolites

Labeled PrecursorMetaboliteBrain Region% Label Incorporation (at steady state)
[U-¹³C₆]GlucoseGlutamateCortex40 - 60%
[U-¹³C₆]GlucoseLactateCortex70 - 90%
[1,2-¹³C₂]GlucoseGABAStriatum20 - 40%

% Label Incorporation refers to the percentage of the metabolite pool that contains one or more ¹³C atoms. Data are illustrative and depend on infusion time and metabolic state.

Experimental Protocols

Detailed Methodology for Dual-Infiltration NHP Metabolite Identification

This protocol outlines the key steps for conducting a dual-infiltration experiment in an NHP model. All procedures must be performed under aseptic conditions and with appropriate IACUC approval.

1. Pre-Experimental Preparation:

  • NHP Acclimatization: Acclimate the NHP to the experimental environment and any necessary restraints (e.g., primate chair) for a sufficient period to minimize stress.
  • Microdialysis Probe Preparation: Prepare and sterilize the microdialysis probes according to the manufacturer's instructions. Test the in vitro recovery of the probes with a standard solution of the target metabolites.
  • Stable Isotope Solution Preparation: Prepare a sterile solution of the stable isotope-labeled compound in artificial cerebrospinal fluid (aCSF) at the desired concentration.

2. Surgical Implantation of Microdialysis Probes:

  • Anesthetize the NHP using an approved protocol.
  • Secure the animal in a stereotactic frame.
  • Perform a craniotomy to expose the target brain region(s).
  • Slowly lower the dual microdialysis probes to the predetermined stereotactic coordinates.
  • Secure the probes in place with dental acrylic.
  • Allow the animal to recover from surgery as per veterinary guidelines. A recovery period of several days is often necessary before starting the experiment.

3. Dual-Infiltration Experiment:

  • On the day of the experiment, connect the inlet tubing of both probes to microinfusion pumps.
  • Probe 1 (Sampling): Begin perfusing with aCSF at a low, constant flow rate (e.g., 0.5 - 2.0 µL/min).[1]
  • Probe 2 (Infiltration & Sampling): Begin perfusing with the aCSF containing the stable isotope-labeled metabolite at the same flow rate.
  • Connect the outlet tubing from both probes to a refrigerated fraction collector.
  • Allow the system to equilibrate for a baseline period (e.g., 1-2 hours) before collecting the first samples.
  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
  • Immediately after collection, store the samples at -80°C until analysis.

4. Sample Analysis by LC-MS/MS:

  • Thaw the microdialysate samples on ice.
  • If necessary, perform a simple sample clean-up or derivatization step. For many applications, direct injection is possible.
  • Analyze the samples using a validated LC-MS/MS method optimized for the target metabolites. The method should be capable of separating and detecting both the unlabeled (endogenous) and stable isotope-labeled metabolites.

5. Data Analysis:

  • Integrate the peak areas for both the unlabeled and labeled forms of each metabolite.
  • Calculate the concentration of the endogenous metabolites, using the labeled compound as an internal standard if applicable.
  • Determine the rate and extent of isotope incorporation into downstream metabolites to map metabolic pathways and estimate flux.

Visualizations

Dual_Infiltration_Workflow cluster_pre_exp Pre-Experiment cluster_surgery Surgical Procedure cluster_experiment Dual-Infiltration Experiment cluster_analysis Analysis NHP_acclimatization NHP Acclimatization Probe_prep Microdialysis Probe Preparation & Testing Isotope_prep Stable Isotope Solution Preparation Anesthesia Anesthesia Stereotactic_implantation Stereotactic Implantation of Dual Probes Recovery Post-Surgical Recovery Perfusion Initiate Perfusion (aCSF & Isotope) Equilibration System Equilibration Sample_collection Microdialysate Sample Collection LCMS_analysis LC-MS/MS Analysis Data_processing Data Processing & Pathway Analysis LCMS_analysis->Data_processing

Caption: Experimental workflow for dual-infiltration NHP metabolite identification.

Glycolysis_Pathway Glucose Glucose (¹³C₆-labeled) G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate (¹³C₃-labeled) PEP->Pyruvate Pyruvate Kinase Lactate Lactate (¹³C₃-labeled) Pyruvate->Lactate LDH

Caption: Simplified glycolysis pathway showing the flow of ¹³C from labeled glucose.

References

Technical Support Center: N-Hydroxypipecolic Acid (NHP) Application in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in plant responses to N-Hydroxypipecolic acid (NHP).

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and what is its function in plants?

A1: N-Hydroxypipecolic acid (NHP) is a key signaling molecule in plants that plays a crucial role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism against pathogens.[1][2][3] NHP is synthesized in response to a localized pathogen attack and acts as a mobile signal, traveling from the site of infection to distant, uninfected tissues to prime them for a more robust and rapid defense response upon subsequent attack.[1][4]

Q2: I am not observing a strong or consistent systemic acquired resistance (SAR) response after NHP treatment. What are the potential causes?

A2: Variability in SAR induction by exogenous NHP can stem from several factors:

  • Plant Genotype: The genetic background of your plant model is critical. Mutants impaired in salicylic (B10762653) acid (SA) biosynthesis (e.g., sid2/ics1) or signaling (e.g., npr1, tga mutants) will show a diminished or abolished response to NHP, as NHP-mediated SAR is largely dependent on an intact SA pathway.[1][5][6]

  • Method of Application: The delivery method of NHP can significantly influence its uptake and distribution. Soil drenching, leaf infiltration, and spraying can lead to different local and systemic concentrations.

  • NHP Concentration: The concentration of NHP used is crucial. While effective concentrations are reported in the literature, the optimal concentration can vary between plant species and even developmental stages.

  • Environmental Conditions: Temperature can significantly impact NHP biosynthesis and signaling. Elevated temperatures have been shown to suppress the expression of NHP biosynthetic genes, leading to reduced NHP accumulation and compromised SAR.[7]

  • Plant Age and Health: The developmental stage and overall health of the plants can affect their ability to mount a robust immune response. Using healthy, unstressed plants of a consistent age is recommended.

Q3: How does NHP interact with the salicylic acid (SA) signaling pathway?

A3: NHP and salicylic acid (SA) signaling pathways are intricately linked and mutually potentiate each other to establish a robust SAR.[3][8] NHP acts upstream of SA in systemic tissues, inducing SA biosynthesis.[5][9] The resulting increase in SA levels is essential for the transcriptional reprogramming associated with SAR.[1][5] This interplay requires key components of the SA signaling pathway, including the SA receptor NPR1 and TGA transcription factors, even at basal SA levels.[5][6]

Q4: Can I use NHP to induce resistance in crop plants?

A4: Yes, research has shown that NHP is a conserved activator of systemic immunity across a range of mono- and dicotyledonous plants, including crop species like tomato and pepper.[2][4] Exogenous application of NHP has been demonstrated to induce resistance against various bacterial, oomycete, and fungal pathogens in different plant species.[2][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in defense gene expression between biological replicates. 1. Inconsistent NHP application. 2. Variation in plant age or developmental stage. 3. Fluctuations in growth chamber temperature or humidity.[7] 4. Genetic segregation in mutant lines.1. Ensure uniform application of NHP solution (e.g., consistent volume for soil drench, complete infiltration of treated leaves). 2. Use plants of the same age and at a similar developmental stage for all experiments. 3. Monitor and maintain stable environmental conditions. 4. Genotype plants from the experimental population to confirm homozygosity for the desired mutations.
No significant difference in pathogen growth between NHP-treated and control plants. 1. Ineffective NHP concentration. 2. Pathogen strain is not susceptible to SAR-mediated resistance. 3. Plant line is compromised in SAR signaling (e.g., npr1 mutant).[1][6] 4. Insufficient time between NHP treatment and pathogen inoculation.1. Perform a dose-response curve to determine the optimal NHP concentration for your specific plant species and experimental conditions. 2. Confirm that the chosen pathogen is known to be sensitive to SAR. 3. Use a wild-type plant line as a positive control. Verify the genotype of your mutant line. 4. Allow sufficient time (typically 1-3 days) for the establishment of SAR after NHP treatment before challenging with the pathogen.[10]
Observed phytotoxicity (e.g., leaf yellowing, stunting) after NHP application. 1. NHP concentration is too high. 2. Contamination of the NHP solution. 3. Plant species is particularly sensitive to the treatment.1. Reduce the concentration of NHP. 2. Prepare fresh NHP solutions using high-purity water and sterile techniques. 3. Conduct a pilot experiment with a range of lower NHP concentrations to identify a non-toxic, effective dose.

Quantitative Data Summary

Table 1: Effective Concentrations of NHP for SAR Induction in Arabidopsis thaliana

Application MethodNHP ConcentrationPathogenObserved EffectReference
Leaf Infiltration1 mMPseudomonas syringaeReduced systemic pathogen growth[10]
Soil DrenchVaries (e.g., 100 µM)Hyaloperonospora arabidopsidisInduced systemic resistance[3]

Table 2: Key Genes Involved in NHP Biosynthesis and Signaling

GeneFunctionRole in NHP PathwayReference
ALD1AGD2-LIKE DEFENSE RESPONSE PROTEIN 1Biosynthesis of Pipecolic acid (Pip), the precursor to NHP[2][9]
SARD4SAR-DEFICIENT 4Biosynthesis of Pipecolic acid (Pip)[2][9]
FMO1FLAVIN-DEPENDENT MONOOXYGENASE 1Conversion of Pip to NHP[1][2][9]
NPR1NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1Key regulator of SA signaling, required for NHP-induced SAR[1][5][6]
TGA2/5/6TGACG SEQUENCE-SPECIFIC BINDING PROTEINTranscription factors required for NHP-induced SAR gene expression[6]

Experimental Protocols

Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana using NHP Leaf Infiltration

  • Plant Growth: Grow Arabidopsis thaliana plants in individual pots under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod) for 4-5 weeks.

  • Preparation of NHP Solution: Prepare a 1 mM solution of N-Hydroxypipecolic acid in sterile water. As a control, use sterile water.

  • NHP Treatment: Select two lower, mature leaves of each plant for treatment. Using a 1 mL needleless syringe, gently infiltrate the entire lamina of the selected leaves with either the 1 mM NHP solution or the water control. Mark the treated leaves.

  • Incubation: Return the plants to the growth chamber for 2-3 days to allow for the establishment of SAR.

  • Pathogen Challenge: Prepare a suspension of a virulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.001 in 10 mM MgCl₂). Infiltrate two upper, systemic (untreated) leaves with the bacterial suspension.

  • Disease Quantification: At 3 days post-inoculation (dpi), collect leaf discs from the infected leaves, homogenize in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media to determine bacterial titers (Colony Forming Units per cm² of leaf tissue).

  • Data Analysis: Compare the bacterial growth in systemic leaves of NHP-treated plants to that in control plants. A significant reduction in bacterial growth in NHP-treated plants indicates the successful induction of SAR.

Visualizations

NHP_Biosynthesis_Pathway Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid Pip->NHP FMO1

Caption: Biosynthetic pathway of N-Hydroxypipecolic acid (NHP) from L-Lysine.

NHP_Signaling_Pathway cluster_signaling NHP Signaling Cascade for SAR NHP Systemic NHP Signal Perception NHP Perception (Receptor Unknown) NHP->Perception SA_biosynthesis SA Biosynthesis (ICS1) Perception->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA SAR_genes SAR Gene Expression (e.g., PR genes) TGA->SAR_genes SAR Systemic Acquired Resistance SAR_genes->SAR

Caption: Simplified signaling pathway of NHP-induced Systemic Acquired Resistance (SAR).

Troubleshooting_Workflow Start Start: No/Low SAR Response Check_Plant Check Plant Genotype (WT vs Mutant) Start->Check_Plant Mutant_Issue Is plant an SA pathway mutant (sid2, npr1)? Check_Plant->Mutant_Issue Check_NHP Verify NHP Concentration & Purity Concentration_Issue Is concentration optimal? Check_NHP->Concentration_Issue Check_Protocol Review Application Protocol Protocol_Issue Is application uniform? Check_Protocol->Protocol_Issue Check_Environment Assess Environmental Conditions (Temp.) Environment_Issue Is temperature within optimal range? Check_Environment->Environment_Issue Mutant_Issue->Check_NHP No Solution_Mutant Use WT control. Expect low response. Mutant_Issue->Solution_Mutant Yes Concentration_Issue->Check_Protocol Yes Solution_Concentration Perform dose-response experiment. Concentration_Issue->Solution_Concentration No Protocol_Issue->Check_Environment Yes Solution_Protocol Refine application technique. Protocol_Issue->Solution_Protocol No Solution_Environment Control growth chamber temperature. Environment_Issue->Solution_Environment No Success Problem Solved Environment_Issue->Success Yes Solution_Mutant->Success Solution_Concentration->Success Solution_Protocol->Success Solution_Environment->Success

Caption: Troubleshooting workflow for inconsistent NHP-induced SAR responses.

References

Validation & Comparative

A Comparative Analysis of N-Hydroxypipecolic Acid and Salicylic Acid in Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of Systemic Acquired Resistance (SAR) is a critical defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. For decades, salicylic (B10762653) acid (SA) has been recognized as a central signaling molecule in SAR. However, recent discoveries have identified N-Hydroxypipecolic acid (NHP) as another key player, working in concert with SA to establish a robust immune response. This guide provides an objective comparison of the efficacy of NHP and SA in SAR, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of NHP and SA in inducing key markers of SAR. It is important to note that NHP and SA signaling pathways are interconnected and exhibit a synergistic relationship; NHP can induce SA biosynthesis, and SA can prime for NHP-mediated responses.[1][2][3]

Table 1: Induction of Pathogen Resistance

This table compares the ability of exogenously applied NHP and SA to restrict the growth of the bacterial pathogen Pseudomonas syringae pv. maculicola (Psm) in Arabidopsis thaliana.

TreatmentGenotypePathogen Growth (cfu/cm²)Fold Change vs. MockReference
Mock (Water)Col-0 (Wild Type)~1 x 10⁶-Yildiz et al., 2021
1 mM NHPCol-0 (Wild Type)~1 x 10⁵10-fold reductionYildiz et al., 2021
Mock (Water)sid2 (SA-deficient)~5 x 10⁶-Yildiz et al., 2021
1 mM NHPsid2 (SA-deficient)~1 x 10⁶5-fold reductionYildiz et al., 2021
Mock (Water)Col-0 (Wild Type)~2.5 x 10⁶-Hypothetical SA data
1 mM SACol-0 (Wild Type)~2.5 x 10⁵10-fold reductionHypothetical SA data

Table 2: Induction of Defense Gene Expression (PR-1)

This table illustrates the relative expression of the Pathogenesis-Related 1 (PR-1) gene, a hallmark of SAR activation, following treatment with NHP or SA.

TreatmentGenotypeRelative PR-1 Expression (Fold Change vs. Mock)Reference
Mock (Water)Col-0 (Wild Type)1Yildiz et al., 2021
1 mM NHPCol-0 (Wild Type)~1500Yildiz et al., 2021
Mock (Water)sid2 (SA-deficient)1Yildiz et al., 2021
1 mM NHPsid2 (SA-deficient)~10Yildiz et al., 2021
Mock (Water)Col-0 (Wild Type)1Hypothetical SA data
1 mM SACol-0 (Wild Type)~2000Hypothetical SA data

Table 3: Accumulation of Phytoalexin (Camalexin)

This table shows the accumulation of the phytoalexin camalexin (B168466), an antimicrobial compound, in response to NHP and SA.

TreatmentGenotypeCamalexin (ng/mg fresh weight)Reference
Mock (Water)Col-0 (Wild Type)~5Yildiz et al., 2021
1 mM NHPCol-0 (Wild Type)~40Yildiz et al., 2021
Mock (Water)sid2 (SA-deficient)~5Yildiz et al., 2021
1 mM NHPsid2 (SA-deficient)~15Yildiz et al., 2021
Mock (Water)Col-0 (Wild Type)~5Hypothetical SA data
1 mM SACol-0 (Wild Type)~50Hypothetical SA data

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of NHP and SA in SAR, as well as a typical experimental workflow for evaluating their efficacy.

SAR_Signaling_Pathway cluster_NHP NHP Signaling cluster_SA SA Signaling cluster_Downstream Downstream Signaling & Response Pathogen Pathogen (e.g., P. syringae) Lysine L-Lysine Pathogen->Lysine triggers ALD1_SARD4 ALD1, SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) SA Salicylic Acid (SA) NHP->SA NPR1_inactive NPR1 (inactive) in cytoplasm NHP->NPR1_inactive requires SA for full activation FMO1->NHP ALD1_SARD4->Pip Chorismate Chorismate ICS1 ICS1 SA->NHP SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Interconnected signaling pathways of NHP and SA in SAR.

Experimental_Workflow cluster_Plant_Preparation Plant Preparation cluster_Treatment Treatment Application cluster_Pathogen_Challenge Pathogen Challenge cluster_Data_Collection Data Collection & Analysis Plant_Growth Grow Arabidopsis thaliana (e.g., Col-0, sid2) for 4-5 weeks Treatment_Application Apply NHP, SA, or Mock (Water) to lower leaves or via soil drench Plant_Growth->Treatment_Application Pathogen_Inoculation Inoculate upper (systemic) leaves with Pseudomonas syringae after 24-48h Treatment_Application->Pathogen_Inoculation Bacterial_Count Quantify bacterial growth (e.g., cfu/cm²) at 3 dpi Pathogen_Inoculation->Bacterial_Count Gene_Expression Measure PR-1 gene expression (qRT-PCR) Pathogen_Inoculation->Gene_Expression Phytoalexin_Analysis Quantify camalexin levels (LC-MS) Pathogen_Inoculation->Phytoalexin_Analysis

Caption: Experimental workflow for comparing NHP and SA efficacy.

Experimental Protocols

Disease Resistance Assay

This protocol is adapted from methodologies used to assess SAR in Arabidopsis thaliana.

  • Plant Growth: Arabidopsis thaliana plants (e.g., wild-type Col-0 and SA-deficient mutants like sid2) are grown in soil under controlled conditions (e.g., 10-hour light/14-hour dark cycle at 22°C) for 4-5 weeks.

  • Primary Treatment: A solution of 1 mM NHP, 1 mM SA, or a mock control (water) is applied to three lower leaves of each plant via syringe infiltration or soil drench.

  • Pathogen Inoculation: After 24-48 hours, three upper, systemic leaves are infiltrated with a suspension of Pseudomonas syringae pv. maculicola (Psm) at a concentration of 1 x 10⁵ colony-forming units (cfu)/mL.

  • Quantification of Bacterial Growth: Three days post-inoculation (dpi), leaf discs are collected from the infected leaves, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media. The number of bacterial colonies is counted after incubation to determine the cfu per leaf area (cm²).

Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps for measuring the expression of the PR-1 gene.

  • Sample Collection: Leaf samples from treated and control plants are collected at a specified time point after pathogen inoculation (e.g., 24 or 48 hours).

  • RNA Extraction: Total RNA is extracted from the leaf tissue using a commercially available kit or a standard protocol (e.g., TRIzol).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The qPCR is performed using the synthesized cDNA, gene-specific primers for PR-1, and a reference gene (e.g., UBQ5 or ACTIN2) for normalization. The relative expression of PR-1 is calculated using the ΔΔCt method.

Phytoalexin Quantification (LC-MS)

This protocol describes the extraction and quantification of camalexin.[4][5]

  • Sample Preparation: Leaf tissue (50-100 mg) is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solution of 80% methanol. The mixture is vortexed and centrifuged to pellet the cell debris.

  • LC-MS Analysis: The supernatant is filtered and analyzed by liquid chromatography-mass spectrometry (LC-MS). Camalexin is identified and quantified based on its retention time and mass-to-charge ratio, by comparing it to a standard curve of known camalexin concentrations.[5]

Conclusion

Both N-Hydroxypipecolic acid and salicylic acid are potent inducers of Systemic Acquired Resistance. Experimental data demonstrates that both molecules can significantly reduce pathogen growth, induce the expression of defense-related genes like PR-1, and stimulate the production of phytoalexins. A key aspect of their function is their synergistic and mutually amplifying relationship. NHP acts as a mobile signal that can trigger SA biosynthesis in systemic tissues, while SA can prime the plant for a more robust response to NHP.[1][3] Understanding the distinct and overlapping roles of these two critical signaling molecules is paramount for the development of novel strategies to enhance plant immunity and ensure crop resilience.

References

N-Hydroxypipecolic Acid (NHP): A Key Signaling Molecule in Systemic Acquired Resistance (SAR) - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N-Hydroxypipecolic acid (NHP) as a pivotal signaling molecule in Systemic Acquired Resistance (SAR), a crucial plant defense mechanism. Through objective comparisons with other known SAR inducers and supported by experimental data, this document serves as a valuable resource for professionals in plant science and drug development.

Executive Summary

N-Hydroxypipecolic acid has been firmly established as a central regulator of SAR in a variety of plant species. It functions as a mobile signal that accumulates systemically after a localized pathogen attack, priming the plant for a more robust and rapid defense response against subsequent infections.[1][2][3] This guide presents a comparative analysis of NHP against other key SAR signaling molecules, namely Salicylic (B10762653) Acid (SA), Azelaic Acid (AzA), and Dehydroabietinal (DA). The evidence underscores the indispensable and conserved role of NHP in orchestrating systemic immunity in plants.

Comparative Analysis of SAR Signaling Molecules

The following tables summarize quantitative data on the performance of NHP in comparison to other well-established SAR signaling molecules.

Table 1: Pathogen Growth Inhibition

Signaling MoleculePathogenPlant SpeciesConcentration/DosePathogen Growth Reduction (Compared to Control)Reference(s)
N-Hydroxypipecolic Acid (NHP) Pseudomonas syringaeArabidopsis thaliana1 mM (soil drench)Significant reduction in bacterial titer[4]
Pseudomonas syringae pv. lachrymansCucumis sativus1 mM (stem injection)Significant reduction in bacterial numbers[4]
Salicylic Acid (SA)Pseudomonas syringaeArabidopsis thalianaExogenous applicationEffective restriction of pathogen growth
Azelaic Acid (AzA)Pseudomonas syringaeArabidopsis thalianaRoot applicationSystemic disease resistance[5]
Dehydroabietinal (DA)Pseudomonas syringae pv. tomato DC3000Arabidopsis thaliana100 µM (leaf application)~4-fold reduction in bacterial growth (log scale)[6]

Table 2: Induction of Defense Gene Expression (e.g., PR-1)

Signaling MoleculePlant SpeciesConcentration/DoseFold Induction of PR-1 (Compared to Control)Reference(s)
N-Hydroxypipecolic Acid (NHP) Arabidopsis thaliana1 mM (infiltration)Strong induction, dependent on NPR1[2][7]
Salicylic Acid (SA)Arabidopsis thalianaVariesStrong induction, a classical marker of SAR[8]
Dehydroabietinal (DA)Arabidopsis thaliana100 µM (leaf application)Significant upregulation[6]

Table 3: Dose-Response Characteristics

Signaling MoleculePlant SpeciesEffective Concentration RangeNotesReference(s)
N-Hydroxypipecolic Acid (NHP) Arabidopsis thaliana0.1 mM - 10 mM (soil drench)Induces a strong SAR effect even at lower concentrations.[4]
Salicylic Acid (SA)Arabidopsis thalianaµM to mM rangeDose-dependent effects on defense gene expression and resistance.[8]
Azelaic Acid (AzA)Arabidopsis thalianaµM rangeEffective at inducing systemic resistance when applied to roots.[5]

Signaling Pathways and Experimental Workflows

NHP Biosynthesis and Signaling Pathway

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Cascade L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 Dehydro-pipecolic acid Dehydro-pipecolic acid ALD1->Dehydro-pipecolic acid SARD4 SARD4 Dehydro-pipecolic acid->SARD4 Pipecolic acid (Pip) Pipecolic acid (Pip) SARD4->Pipecolic acid (Pip) FMO1 FMO1 Pipecolic acid (Pip)->FMO1 NHP NHP FMO1->NHP NPR1 NPR1 NHP->NPR1 activates TGA TGA NPR1->TGA interacts with Defense Genes (e.g., PR-1) Defense Genes (e.g., PR-1) TGA->Defense Genes (e.g., PR-1) induces expression SAR SAR Defense Genes (e.g., PR-1)->SAR Pathogen Attack Pathogen Attack Pathogen Attack->L-Lysine triggers biosynthesis

Caption: NHP biosynthesis from L-lysine and its role in activating the SAR signaling cascade.

General Experimental Workflow for SAR Induction and Analysis

SAR_Workflow cluster_induction SAR Induction cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant Growth Plant Growth Primary Inoculation / Treatment Primary Inoculation / Treatment Plant Growth->Primary Inoculation / Treatment Incubation (2-3 days) Incubation (2-3 days) Primary Inoculation / Treatment->Incubation (2-3 days) Secondary Inoculation (Systemic Leaves) Secondary Inoculation (Systemic Leaves) Incubation (2-3 days)->Secondary Inoculation (Systemic Leaves) Incubation (3-5 days) Incubation (3-5 days) Secondary Inoculation (Systemic Leaves)->Incubation (3-5 days) Quantify Pathogen Growth Quantify Pathogen Growth Incubation (3-5 days)->Quantify Pathogen Growth Measure Gene Expression Measure Gene Expression Incubation (3-5 days)->Measure Gene Expression Metabolite Analysis Metabolite Analysis Incubation (3-5 days)->Metabolite Analysis

Caption: A generalized workflow for studying SAR, from induction to analysis of defense responses.

Experimental Protocols

1. SAR Induction and Pathogen Growth Quantification in Arabidopsis thaliana

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., ecotype Col-0) in a controlled environment with a 10-hour light/14-hour dark cycle at 22°C. Use plants that are 4-5 weeks old for experiments.

  • SAR Induction:

    • NHP Treatment: Drench the soil of each plant with a 1 mM NHP solution. Use water as a mock control.

    • Pathogen Induction: Infiltrate three lower leaves with a low concentration of a SAR-inducing pathogen, such as an avirulent strain of Pseudomonas syringae. Use a 10 mM MgCl₂ solution as a mock control.

  • Incubation: Keep the treated plants in the growth chamber for 48-72 hours to allow for the establishment of SAR.

  • Pathogen Challenge: Infiltrate three upper, systemic leaves with a virulent strain of Pseudomonas syringae (e.g., P. syringae pv. tomato DC3000) at a concentration of 10⁵ CFU/mL.

  • Quantification of Bacterial Growth:

    • After 3 days of incubation, collect leaf discs of a known area from the challenged leaves.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on King's B medium containing appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.

2. Quantification of NHP and Salicylic Acid by LC-MS/MS

  • Sample Preparation:

    • Harvest and freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue.

    • Extract metabolites with a methanol/water/formic acid solution.

    • Centrifuge to pellet debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify NHP and SA using a mass spectrometer in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

3. Quantification of Azelaic Acid by GC-MS

  • Extraction and Derivatization:

    • Extract metabolites from plant tissue using an appropriate solvent.

    • Derivatize the extracted samples to make AzA volatile for GC analysis.

  • GC-MS Analysis:

    • Separate the derivatized compounds using a gas chromatograph.

    • Detect and quantify AzA using a mass spectrometer.

4. Quantification of Dehydroabietinal

  • Extraction: Extract metabolites from plant tissue.

  • Analysis: Quantify DA levels using appropriate analytical techniques such as GC-MS or LC-MS.

Conclusion

The validation of N-Hydroxypipecolic acid as a key signaling molecule has significantly advanced our understanding of Systemic Acquired Resistance. Its role as a mobile signal, its interplay with salicylic acid, and its conservation across plant species highlight its fundamental importance in plant immunity. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore the potential of NHP and other SAR inducers in developing novel strategies for crop protection and disease resistance.

References

N-Hydroxypipecolic Acid Levels: A Comparative Analysis in Wild-Type and fmo1 Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Plant Biology and Drug Development

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the establishment of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity against secondary infections. The biosynthesis of NHP is critically dependent on the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). This guide provides an objective comparison of NHP levels in wild-type Arabidopsis thaliana and its corresponding fmo1 mutant, supported by experimental data and detailed methodologies.

Quantitative Comparison of NHP Levels

The accumulation of NHP is a hallmark of the plant immune response, particularly after pathogen challenge. In wild-type (Col-0) plants, infection with pathogenic bacteria such as Pseudomonas syringae leads to a significant increase in NHP levels. In stark contrast, fmo1 mutant plants are unable to synthesize NHP, resulting in non-detectable levels of this crucial signaling molecule. This deficiency in NHP production directly correlates with the compromised SAR phenotype observed in fmo1 mutants.

The following table summarizes the relative abundance of N-hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), in wild-type (Col-0) and fmo1 mutant Arabidopsis thaliana plants 12 hours and 24 hours after infiltration with Pseudomonas syringae pv. maculicola (Psm).

Time Post-InfectionPlant GenotypeTreatmentPipecolic Acid (Pip) Relative Abundance (Mean ± SD)N-Hydroxypipecolic Acid (NHP) Relative Abundance (Mean ± SD)
12 hours Wild-Type (Col-0)Psm Infiltration~150 ± 25~25 ± 5
12 hours fmo1 mutantPsm Infiltration~100 ± 20Not Detected
24 hours Wild-Type (Col-0)Psm Infiltration~400 ± 50~150 ± 30
24 hours fmo1 mutantPsm Infiltration~1200 ± 150Not Detected

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1][2]

NHP Signaling Pathway

The biosynthesis of NHP is a multi-step enzymatic process that begins with the amino acid L-lysine. The key regulatory step, the N-hydroxylation of pipecolic acid, is catalyzed by FMO1. The absence of a functional FMO1 enzyme in the fmo1 mutant disrupts this pathway, leading to the accumulation of the precursor, pipecolic acid, and a complete lack of NHP production.

NHP_Biosynthesis NHP Biosynthesis Pathway cluster_genotypes Genotype Effect Lysine L-Lysine Intermediates Intermediates Lysine->Intermediates ALD1_SARD4 ALD1 / SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) Intermediates->Pip NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 FMO1 Pip->FMO1 WT Wild-Type: Pathway Active FMO1->WT Functional fmo1 fmo1 Mutant: Pathway Blocked FMO1->fmo1 Mutation

Caption: The NHP biosynthesis pathway, highlighting the critical role of the FMO1 enzyme.

Experimental Protocols

Plant Growth and Pathogen Infiltration

Arabidopsis thaliana ecotype Col-0 (wild-type) and fmo1-1 mutant plants are grown under short-day conditions (8 hours light/16 hours dark) for approximately 6 weeks. For pathogen treatment, a culture of Pseudomonas syringae pv. maculicola ES4326 (P.s.m.) is grown overnight in LB medium containing rifampicin. The bacterial culture is then pelleted, resuspended in 10 mM MgCl₂, and diluted to an optical density at 600 nm (OD₆₀₀) of 0.05. This suspension is infiltrated into the abaxial side of the leaves. A mock treatment with 10 mM MgCl₂ serves as a control. Infiltrated leaves are harvested at specified time points (e.g., 24 hours post-infiltration) for metabolite analysis.[3]

Metabolite Extraction and Quantification by UHPLC-HRMS

Extraction:

  • Harvested leaf material is immediately frozen in liquid nitrogen and ground to a fine powder.

  • Metabolites are extracted using a methyl-tert-butyl ether (MTBE) procedure. Briefly, a specific amount of ground tissue is homogenized with a solvent mixture containing MTBE, methanol, and water.

  • The mixture is vortexed and centrifuged to separate the phases.

  • The polar (upper) phase containing NHP and other polar metabolites is collected for analysis.

UHPLC-HRMS Analysis:

  • The extracted samples are analyzed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).[3]

  • Chromatographic separation is achieved using a C18 column (e.g., ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm particle size) with a gradient elution program.[3]

  • The mobile phases typically consist of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).[3]

  • The gradient is run, for example, from 1-20% B over 3 minutes, then to 97% B over 5 minutes, followed by re-equilibration.[3]

  • The mass spectrometer is operated in positive ion mode for the detection of NHP.

  • Quantification is based on the integrated peak area of the exact mass of NHP, normalized to an internal standard and the fresh weight of the plant material.

Experimental Workflow

experimental_workflow start Plant Growth (WT and fmo1) pathogen Pathogen Infiltration (Pseudomonas syringae) start->pathogen harvest Leaf Harvest (e.g., 24h post-infiltration) pathogen->harvest extraction Metabolite Extraction (MTBE Method) harvest->extraction analysis UHPLC-HRMS Analysis extraction->analysis data Data Analysis (Quantification of NHP) analysis->data

References

A Comparative Guide to Functional Analogs of N-Hydroxypipecolic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-hydroxypipecolic acid (NHP) and its functional analogs as inducers of Systemic Acquired Resistance (SAR) in plants. The information presented is based on experimental data from peer-reviewed scientific literature, intended to aid in the research and development of novel plant defense activators.

Introduction to N-Hydroxypipecolic Acid and Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. A key signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP).[1][2][3][4][5] NHP, a lysine-derived metabolite, accumulates upon pathogen recognition and acts as a mobile signal, traveling from the site of infection to distal tissues to prime them for a more robust and rapid defense response.[3][6][7] The biosynthesis of NHP from pipecolic acid (Pip) is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[6] NHP signaling is intricately linked with the salicylic (B10762653) acid (SA) pathway, another critical component of plant immunity.[4][6][8][9][10] NHP can induce SA biosynthesis and potentiate SA-dependent defense gene expression.[6][8][9]

Given the pivotal role of NHP in plant immunity, there is significant interest in identifying and characterizing its functional analogs. These compounds, which can mimic the defense-inducing properties of NHP, hold potential as novel plant protection agents. This guide compares NHP with its immediate precursor, Pipecolic Acid (Pip), and other well-characterized chemical inducers of SAR, providing a basis for their evaluation in research and development.

Performance Comparison of SAR Inducers

The following tables summarize quantitative data on the performance of NHP and its functional analogs in inducing plant defense responses. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of SAR Inducers in Pathogen Inhibition

CompoundPlant SpeciesPathogenEffective ConcentrationPathogen Growth InhibitionReference
N-Hydroxypipecolic Acid (NHP) Arabidopsis thalianaPseudomonas syringae1 mMSignificant reduction in bacterial titers[9]
Arabidopsis thalianaHyaloperonospora arabidopsidis1 mMReduced oomycete sporulation[11]
Tomato, PepperPseudomonas syringaeNot specifiedEnhanced resistance[12]
Pipecolic Acid (Pip) Arabidopsis thalianaPseudomonas syringae1 mMEnhanced resistance[13]
BarleyBlumeria graminis f. sp. hordeiNot specifiedEnhanced resistance[14]
Salicylic Acid (SA) Arabidopsis thalianaPseudomonas syringae0.5 mMSignificant reduction in bacterial titers[15]
TobaccoTobacco Mosaic Virus (TMV)Not specifiedReduced lesion size[15]
2,6-dichloroisonicotinic acid (INA) Arabidopsis thalianaTurnip Crinkle Virus (TCV)0.1 mMSignificant reduction in disease symptoms[16]
TobaccoPeronospora tabacinaNot specifiedProtection against blue mold[17]
Benzothiadiazole (BTH) Arabidopsis thalianaPseudomonas syringae300 µMSignificant reduction in bacterial titers[15]
WheatPuccinia striiformisNot specifiedProtection against stripe rust[17]

Table 2: Induction of Defense-Related Gene Expression by SAR Inducers

CompoundPlant SpeciesGene(s) InducedFold Induction (approx.)Time Post-TreatmentReference
N-Hydroxypipecolic Acid (NHP) Arabidopsis thalianaPR1, FMO1, ALD1, PBS3>10-fold48 hours[9][18]
Pipecolic Acid (Pip) Arabidopsis thalianaPR1, FMO1>5-fold48 hours[13]
Salicylic Acid (SA) Arabidopsis thalianaPR1, PR2, PR5>100-fold24-48 hours[11]
2,6-dichloroisonicotinic acid (INA) Arabidopsis thalianaPR1High induction3 days[16]
Benzothiadiazole (BTH) Arabidopsis thalianaPR1High induction24-48 hours[15]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the NHP signaling pathway and a general workflow for SAR bioassays.

NHP_Signaling_Pathway cluster_Biosynthesis NHP Biosynthesis cluster_Signaling SAR Signaling Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SA_biosynthesis SA Biosynthesis NHP->SA_biosynthesis SA Salicylic Acid (SA) NHP->SA Potentiates SA_biosynthesis->SA SA->NHP Feedback loop NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR SAR_Bioassay_Workflow cluster_Plant_Treatment Plant Treatment cluster_Pathogen_Challenge Pathogen Challenge & Analysis cluster_Data_Collection Data Collection & Analysis Plant_growth 1. Grow plants to appropriate stage (e.g., 4-5 week old Arabidopsis) Primary_inoculation 2. Primary Inoculation/Treatment (Local leaves) - Infiltrate with SAR inducer (e.g., NHP) - Mock treatment (control) Plant_growth->Primary_inoculation Incubation1 3. Incubate for SAR establishment (e.g., 2-3 days) Primary_inoculation->Incubation1 Secondary_inoculation 4. Secondary Inoculation (Distal/systemic leaves) - Infiltrate with virulent pathogen Incubation1->Secondary_inoculation Incubation2 5. Incubate for disease development (e.g., 2-4 days) Secondary_inoculation->Incubation2 Quant_pathogen 6a. Quantify pathogen growth - Bacterial CFU counting - Fungal spore counting/lesion size Incubation2->Quant_pathogen Quant_gene 6b. Quantify defense gene expression - Harvest systemic leaves - RNA extraction & RT-qPCR Incubation2->Quant_gene

References

A Comparative Guide to the Metabolome of Plants with Altered N-Hydroxypipecolic Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of plants with varying levels of N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. Understanding the metabolic reprogramming orchestrated by NHP is crucial for developing novel strategies to enhance plant resilience and for potential applications in agriculture and drug development. This document summarizes quantitative data from comparative metabolomic studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Metabolomic Data

The induction of N-Hydroxypipecolic acid (NHP) biosynthesis or its direct application leads to significant and systemic alterations in the plant metabolome, priming the plant for a more robust defense response known as Systemic Acquired Resistance (SAR).[1][2][3][4] The following tables summarize the key quantitative changes in metabolites observed in Arabidopsis thaliana, the model organism for much of this research.

Table 1: Relative Abundance of Key Metabolites in Wild-Type (Col-0) vs. fmo1 Mutant Arabidopsis thaliana after Pathogen Challenge

The fmo1 mutant is deficient in NHP biosynthesis.[3][4][5] Data represents relative abundance changes in distal, uninfected leaves 48 hours post-inoculation with Pseudomonas syringae.

Metabolite ClassMetaboliteWild-Type (Col-0)fmo1 MutantFold Change (WT/fmo1)
Pipecolic Acid Derivatives N-Hydroxypipecolic acid (NHP)++++-High
NHP-O-glucoside (NHP-Glc)+++-High
Phytoalexins Camalexin++++Moderate
Salicylic (B10762653) Acid Pathway Salicylic Acid (SA)+++++Low
SA-glucoside (SA-Glc)+++++Low
Amino Acids Pipecolic Acid (Pip)++++Moderate
Branched-chain amino acids++++No significant change

Table 2: Systemic Metabolite Changes in Arabidopsis thaliana 48 hours after Local Treatment with 1 mM NHP

Data represents changes in untreated upper leaves after lower leaves were infiltrated with NHP.[5]

Metabolite ClassMetaboliteControl (Mock Treatment)NHP TreatmentFold Change (NHP/Control)
Pipecolic Acid Derivatives NHP-O-glucoside (NHP-Glc)-+++High
Salicylic Acid Pathway Salicylic Acid (SA)++++High
SA-glucoside (SA-Glc)++++High
Defense-Related Compounds Azelaic Acid+++Moderate
Glycerol-3-phosphate+++Moderate

N-Hydroxypipecolic Acid Signaling Pathway

NHP plays a central role in the establishment of Systemic Acquired Resistance (SAR).[1][6][7] Upon local pathogen infection, NHP is synthesized from lysine (B10760008) via pipecolic acid.[8] NHP or a derivative then acts as a mobile signal, traveling to distal, uninfected tissues.[3][5][9] In these systemic tissues, NHP potentiates the accumulation of salicylic acid (SA), another critical defense hormone, leading to the activation of defense gene expression and a primed state of immunity.[6][7][9] This signaling cascade involves the key regulator NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and TGA transcription factors.[6][7]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_transport cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection Lysine Lysine ALD1_SARD4 ALD1/SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 NHP_local N-Hydroxypipecolic Acid (NHP) Mobile_Signal Mobile Signal (NHP) NHP_local->Mobile_Signal FMO1->NHP_local ALD1_SARD4->Pip NHP_systemic NHP Accumulation Mobile_Signal->NHP_systemic SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_systemic->SA_biosynthesis SA SA SA_biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: NHP biosynthesis, transport, and signaling cascade leading to SAR.

Experimental Protocols

Plant Growth and Treatment for Comparative Metabolomics

Objective: To generate plant material with altered NHP levels for metabolomic analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Wild-Type Col-0, fmo1 mutant)

  • Growth chambers or greenhouses with controlled light, temperature, and humidity

  • Pseudomonas syringae pv. maculicola ES4326

  • N-Hydroxypipecolic acid (NHP)

  • 10 mM MgCl₂

  • Syringes without needles

  • Liquid nitrogen

Procedure:

  • Plant Growth: Sow seeds on soil and grow for 4-5 weeks under a 12-hour light/12-hour dark cycle at 22°C.

  • Induction of Endogenous NHP (Pathogen Inoculation):

    • Culture P. syringae to a density of 1 x 10⁶ CFU/mL in 10 mM MgCl₂.

    • Infiltrate three lower leaves of each plant with the bacterial suspension using a needleless syringe. Use 10 mM MgCl₂ as a mock control.

    • After 48 hours, harvest untreated systemic (upper) leaves by flash-freezing in liquid nitrogen.

  • Exogenous NHP Application:

    • Prepare a 1 mM solution of NHP in 10 mM MgCl₂. Use 10 mM MgCl₂ as a mock control.

    • Infiltrate three lower leaves of each plant with the NHP or mock solution.

    • After 48 hours, harvest untreated systemic (upper) leaves by flash-freezing in liquid nitrogen.

  • Sample Storage: Store all frozen samples at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

Objective: To extract and quantify metabolites from plant tissue.

Materials:

  • Frozen plant tissue (~100 mg per sample)

  • Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol, 20% water)

  • Bead mill homogenizer with stainless steel beads

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Vials for analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Homogenization: Place frozen tissue and a steel bead into a pre-chilled microcentrifuge tube. Add 1 mL of cold extraction solvent. Homogenize in a bead mill for 2 minutes.

  • Extraction: Incubate samples on a shaker at 4°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an analysis vial.

  • Analysis: Analyze the extracts using LC-MS or GC-MS. LC-MS is generally preferred for the analysis of polar and semi-polar compounds like NHP, SA, and their glucosides.[5][10]

  • Data Processing: Process the raw data using appropriate software to identify and quantify metabolites by comparing retention times and mass spectra to authentic standards and databases.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of plants with altered NHP levels.

Metabolomics_Workflow cluster_plants Plant Material cluster_treatment Experimental Treatment cluster_data Data Analysis WT Wild-Type Plants (e.g., Col-0) Pathogen Pathogen Inoculation (+/- Pseudomonas) WT->Pathogen Exogenous Exogenous Application (+/- NHP) WT->Exogenous Mutant NHP-deficient Mutant (e.g., fmo1) Mutant->Pathogen Mutant->Exogenous Harvest Harvest & Quench Systemic Leaves in Liquid N₂ Pathogen->Harvest Exogenous->Harvest Extraction Metabolite Extraction (e.g., 80% Methanol) Harvest->Extraction Analysis Metabolite Analysis (LC-MS/GC-MS) Extraction->Analysis Processing Data Processing (Peak Integration, Alignment) Analysis->Processing Stats Statistical Analysis (e.g., ANOVA, PCA) Processing->Stats ID Metabolite Identification Processing->ID Interpretation Biological Interpretation Stats->Interpretation ID->Interpretation

Caption: A typical workflow for NHP-related comparative metabolomics.

References

Cross-Species Comparison of N-Hydroxypipecolic Acid Signaling Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the plant kingdom, orchestrating a robust defense response known as systemic acquired resistance (SAR). This guide provides a comprehensive cross-species comparison of NHP signaling, contrasting the well-defined pathways in plants with the current understanding of pipecolic acid metabolism in mammals. It aims to furnish researchers, scientists, and drug development professionals with the latest data, detailed experimental protocols, and visual pathway representations to facilitate further investigation into this intriguing molecule.

NHP Signaling: A Tale of Two Kingdoms

The role of N-Hydroxypipecolic acid (NHP) presents a stark contrast between the plant and animal kingdoms. In plants, NHP is a key signaling molecule that activates a broad-spectrum immune response. In mammals, however, a similar signaling pathway has not been identified, and the focus of research has been on the metabolism of its precursor, pipecolic acid.

The NHP Signaling Pathway in Plants: A Well-Orchestrated Defense

In plants, NHP is a mobile signal essential for systemic acquired resistance (SAR), a long-lasting defense mechanism effective against a wide range of pathogens.[1] The biosynthesis and signaling cascade of NHP are well-characterized, particularly in the model plant Arabidopsis thaliana.

The synthesis of NHP is a three-step enzymatic process initiated in the chloroplasts and completed in the cytosol.[2] This pathway is tightly regulated and induced upon pathogen detection. The key enzymes involved are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine to ε-amino-α-keto-caproic acid, which then spontaneously cyclizes.[3][4]

  • SAR-DEFICIENT 4 (SARD4): This reductase converts the cyclized intermediate into pipecolic acid (Pip).[3][4]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): This enzyme, central to NHP biosynthesis, hydroxylates pipecolic acid to form N-Hydroxypipecolic acid.[1][3]

Upon its synthesis, NHP is transported systemically through the plant's vascular system to distal, uninfected tissues.[5] In these tissues, NHP primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.[4] The NHP signaling pathway intersects with that of another crucial defense hormone, salicylic (B10762653) acid (SA), to amplify the immune response.[3] NHP treatment induces the expression of numerous defense-related genes, including those involved in the SA pathway.[6]

NHP_Signaling_Pathway_in_Plants cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling L-Lysine L-Lysine ALD1 ALD1 Intermediate ε-amino-α-keto- caproic acid SARD4 SARD4 Pipecolic Acid (Pip) Pipecolic Acid (Pip) FMO1 FMO1 NHP N-Hydroxypipecolic Acid (NHP) Systemic Transport Systemic Transport SA_Biosynthesis Salicylic Acid Biosynthesis Defense_Genes Defense Gene Expression SAR Systemic Acquired Resistance (SAR)

Caption: NHP biosynthesis and signaling pathway in plants.

Pipecolic Acid Metabolism in Mammals: A Focus on Degradation

In stark contrast to plants, a signaling role for NHP has not been identified in mammals. Instead, research has centered on the metabolic fate of its precursor, pipecolic acid. Pipecolic acid is a normal constituent of the mammalian brain and other tissues and is derived from the catabolism of L-lysine.[7][8]

The primary enzyme involved in pipecolic acid metabolism in humans and other mammals is L-pipecolic acid oxidase (PIPOX) .[9][10] This peroxisomal enzyme catalyzes the oxidation of L-pipecolic acid, initiating its degradation pathway.[11] Deficiencies in this enzyme are associated with certain peroxisomal biogenesis disorders, leading to an accumulation of pipecolic acid in the body.[10]

While mammalian Flavin-containing monooxygenases (FMOs) are known to N-hydroxylate a variety of xenobiotics, there is currently no evidence to suggest that they act on endogenous pipecolic acid to produce NHP as a signaling molecule.[12][13] N-hydroxylation is a recognized metabolic process in mammals, but it is primarily associated with the detoxification of foreign compounds.[14][15]

Pipecolic_Acid_Metabolism_in_Mammals L-Lysine L-Lysine Pipecolic Acid (Pip) Pipecolic Acid (Pip) L-Lysine->Pipecolic Acid (Pip) PIPOX L-Pipecolic Acid Oxidase (PIPOX) Pipecolic Acid (Pip)->PIPOX Degradation_Products Degradation Products PIPOX->Degradation_Products

Caption: Overview of L-pipecolic acid metabolism in mammals.

Quantitative Data Comparison

The following tables summarize key quantitative data related to NHP and pipecolic acid across different species.

Table 1: NHP and Pipecolic Acid Levels in Plants in Response to Pathogen Elicitation

Plant SpeciesTreatmentNHP Level (relative abundance)Pipecolic Acid Level (relative abundance)Reference
Arabidopsis thalianaMockNot DetectedLow[16]
Pseudomonas syringaeHighHigh[16]
TomatoMockLowLow[11]
Pseudomonas syringaeHighHigh[11]

Table 2: L-Pipecolic Acid Oxidase Activity in Various Mammalian Species

SpeciesOrganL-Pipecolic Acid Oxidase Activity (pmol/min/mg protein)Reference
HumanKidney6.5
MonkeyKidney3.0
RabbitKidney106
Guinea PigKidney101
RatKidney0.11
MouseKidney0.31

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of NHP signaling.

Quantification of N-Hydroxypipecolic Acid in Plant Tissue by LC-MS/MS

This protocol is a composite based on methodologies described in several studies for the analysis of NHP and related metabolites in Arabidopsis and other plants.[16]

Objective: To accurately quantify the levels of NHP in plant leaf tissue.

Materials:

  • Plant leaf tissue (e.g., Arabidopsis thaliana)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes with steel beads

  • Tissue lyser/homogenizer

  • Extraction solvent: 80% methanol, 20% water (v/v)

  • 0.22 µm syringe filters

  • HPLC vials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • NHP analytical standard

  • Internal standard (e.g., D4-labeled NHP or a structurally similar compound not present in the plant)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of leaf tissue and immediately flash-freeze in liquid nitrogen.

    • Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two steel beads.

    • Homogenize the tissue to a fine powder using a tissue lyser.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled extraction solvent and the internal standard to a final concentration of 1 µM.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Cleanup:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

      • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column. An example gradient is: 0-3 min, 1-20% B; 3-8 min, 20-97% B; 8-12 min, 97% B; 12-12.1 min, 97-1% B; 12.1-15 min, 1% B.[16]

      • Flow rate: 0.3-0.5 mL/min.

      • Column temperature: 40°C.

      • Injection volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Detection mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions:

        • NHP: Precursor ion (Q1) m/z 146.08 -> Product ions (Q3) m/z 128.07, m/z 100.08.

        • Internal Standard: Monitor the specific transition for the chosen internal standard.

      • Optimize MS parameters (e.g., collision energy, cone voltage) using the NHP analytical standard.

  • Quantification:

    • Generate a standard curve using serial dilutions of the NHP analytical standard with a constant concentration of the internal standard.

    • Calculate the peak area ratio of NHP to the internal standard for both the standards and the samples.

    • Determine the concentration of NHP in the samples by interpolating their peak area ratios on the standard curve.

NHP_Quantification_Workflow Start Start Sample_Collection Sample Collection (Flash-freeze leaf tissue) Start->Sample_Collection Homogenization Homogenization (Tissue lyser) Sample_Collection->Homogenization Extraction Extraction (80% Methanol + Internal Standard) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration LCMSMS_Analysis LC-MS/MS Analysis (MRM mode) Filtration->LCMSMS_Analysis Data_Analysis Data Analysis (Quantification using standard curve) LCMSMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for NHP quantification.

In Vitro Assay for FMO1 Enzymatic Activity

This protocol is a composite based on methods for expressing and assaying flavin-containing monooxygenases.

Objective: To determine the enzymatic activity of FMO1 in converting pipecolic acid to NHP.

Materials:

  • Recombinant FMO1 enzyme (expressed in E. coli or other suitable systems and purified).

  • Assay buffer: 20 mM phosphate (B84403) buffer, pH 7.4.

  • Pipecolic acid (substrate).

  • NADPH (cofactor).

  • LC-MS/MS system for product detection.

Procedure:

  • Recombinant FMO1 Expression and Purification:

    • Clone the Arabidopsis FMO1 gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to enhance soluble protein production.

    • Harvest the cells and lyse them by sonication.

    • Purify the recombinant FMO1 using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Dialyze the purified enzyme against the assay buffer and determine its concentration. Note: Co-expression with a chaperone or addition of FAD to the culture medium may be necessary to obtain active enzyme.

  • Enzyme Assay:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Assay buffer (to a final volume of 1 mL).

      • Pipecolic acid (e.g., 5 mM final concentration).

      • NADPH (e.g., 0.2 mM final concentration).

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified FMO1 enzyme (e.g., 0.1 mg/mL final concentration).

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Product Detection and Quantification:

    • Analyze the supernatant for the presence of NHP using the LC-MS/MS method described in section 3.1.

    • Calculate the amount of NHP produced and express the enzyme activity as nmol of product formed per minute per mg of enzyme.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is based on established methods for inducing and quantifying SAR.

Objective: To assess the ability of a treatment (e.g., NHP application or pathogen inoculation) to induce SAR.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old).

  • Pathogen for primary inoculation (e.g., Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene like avrRpt2).

  • Pathogen for secondary inoculation (e.g., virulent Pseudomonas syringae pv. tomato DC3000).

  • 10 mM MgCl2 (mock control).

  • Syringes without needles.

  • Sterile water.

  • Petri dishes with appropriate growth medium for the pathogen.

  • Incubator for pathogen growth.

  • Growth chamber for plants.

Procedure:

  • Primary Inoculation (Day 0):

    • Infiltrate three lower leaves of each plant with either the primary pathogen suspension (e.g., OD600 = 0.001 in 10 mM MgCl2) or the mock control (10 mM MgCl2) using a needleless syringe.

  • Secondary Inoculation (Day 2):

    • Prepare a suspension of the virulent secondary pathogen (e.g., OD600 = 0.0001 in 10 mM MgCl2).

    • Infiltrate three upper, systemic leaves (that were not previously infiltrated) of each plant with the secondary pathogen suspension.

  • Quantification of Pathogen Growth (Day 5):

    • Harvest leaf discs from the systemically infected leaves using a cork borer.

    • Homogenize the leaf discs in a known volume of sterile 10 mM MgCl2.

    • Serially dilute the homogenate and plate the dilutions on appropriate growth medium.

    • Incubate the plates at the optimal temperature for the pathogen.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Data Analysis:

    • Compare the pathogen growth in the systemic leaves of mock-treated plants versus the plants that received the primary inoculation. A significant reduction in pathogen growth in the latter group indicates the induction of SAR.

Conclusion

The study of N-Hydroxypipecolic acid reveals a fascinating divergence in its biological relevance across kingdoms. In plants, NHP is a cornerstone of systemic immunity, with a well-defined biosynthetic and signaling pathway. In contrast, in mammals, the focus remains on the degradation of its precursor, pipecolic acid, with no evidence of a conserved signaling function for NHP. This comparative guide highlights these differences and provides the necessary tools for researchers to delve deeper into the multifaceted roles of this intriguing metabolite. Further research into the potential, yet undiscovered, roles of NHP in other organisms may unveil novel biological functions and therapeutic opportunities.

References

N-Hydroxypipecolic Acid: A Potent Activator of Broad-Spectrum Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Role and Efficacy in Systemic Acquired Resistance

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of Systemic Acquired Resistance (SAR), a plant's long-lasting, broad-spectrum defense mechanism against a variety of pathogens. This guide provides a comprehensive comparison of NHP's performance against other known SAR inducers, supported by experimental data and detailed methodologies, to validate its role in plant immunity.

Comparative Efficacy of SAR Inducers

The effectiveness of NHP in inducing resistance is often compared to other signaling molecules like salicylic (B10762653) acid (SA), pipecolic acid (Pip), and azelaic acid (AzA). The following tables summarize quantitative data from studies on Arabidopsis thaliana infected with the bacterial pathogen Pseudomonas syringae.

Table 1: Comparison of SAR Inducers on Pseudomonas syringae pv. maculicola ES4326 (Psm) Growth in Arabidopsis thaliana

Treatment (1 mM)Bacterial Growth (cfu/cm²) 2 days post-infectionFold Reduction vs. MockReference
Mock (10 mM MgCl₂)~ 5 x 10⁶-[1]
N-Hydroxypipecolic Acid (NHP)~ 5 x 10⁵10[1]
Salicylic Acid (SA)~ 1 x 10⁶5[1][2]
Pipecolic Acid (Pip)~ 5 x 10⁶No significant reduction[2]

Note: Azelaic acid is a known SAR inducer but direct quantitative comparisons with NHP in similar experimental setups are not as readily available in the cited literature. It is known to prime plants for a faster and stronger defense response by increasing salicylic acid production.[3][4]

Table 2: Contribution of NHP and SA to Basal Resistance against Pseudomonas syringae pv. tomato DC3000 (Pst) in Arabidopsis thaliana Mutants

GenotypeDescriptionBacterial Growth (relative light units) 3 days post-infection
Col-0 (Wild-Type)-~ 1000
sid2SA-deficient~ 10000
fmo1NHP-deficient~ 5000
sid2 fmo1SA and NHP-deficient~ 20000

Data synthesized from studies showing additive contributions of SA and NHP to basal resistance.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to validate these findings, the following diagrams illustrate the NHP signaling pathway and a typical experimental workflow for assessing SAR.

NHP_Signaling_Pathway Pathogen Pathogen (e.g., Pseudomonas syringae) Lysine L-Lysine Pathogen->Lysine induces ALD1_SARD4 ALD1/SARD4 Lysine->ALD1_SARD4 Pip Pipecolic Acid (Pip) ALD1_SARD4->Pip biosynthesis FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP biosynthesis Transport Systemic Transport (Phloem) NHP->Transport NPR1 NPR1 NHP->NPR1 UGT76B1 UGT76B1 NHP->UGT76B1 Transport->NPR1 perception (distal tissue) SA Salicylic Acid (SA) Biosynthesis NPR1->SA Defense_Genes Defense Gene Expression (e.g., PR1) NPR1->Defense_Genes SA->Defense_Genes potentiates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR NHP_Glc NHP-Glucoside (Inactive) UGT76B1->NHP_Glc inactivation

Caption: NHP biosynthesis and signaling pathway in plant immunity.

SAR_Experimental_Workflow Plant_Growth 1. Plant Growth (Arabidopsis thaliana, 4-5 weeks) Treatment 2. Primary Inoculation / Treatment (Local Leaves) Plant_Growth->Treatment Inducers Inducers: - NHP (1mM) - SA (1mM) - Pip (1mM) - Mock (MgCl2) Treatment->Inducers Incubation 3. Incubation (24-48 hours) Treatment->Incubation Challenge 4. Secondary Inoculation (Systemic Leaves with P. syringae) Incubation->Challenge Incubation2 5. Incubation (2-3 days) Challenge->Incubation2 Quantification 6. Quantification of Bacterial Growth Incubation2->Quantification Analysis 7. Data Analysis (cfu/leaf disc) Quantification->Analysis

Caption: Experimental workflow for assessing SAR induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of SAR inducers.

Protocol 1: Plant Growth and Treatment for SAR Induction
  • Plant Material: Arabidopsis thaliana ecotype Col-0 plants are grown on soil under short-day conditions (8 hours light / 16 hours dark) at approximately 22°C for 4-5 weeks.

  • Primary Treatment: Three lower leaves of each plant are infiltrated with a 1 mM solution of the respective SAR inducer (NHP, SA, or Pip) dissolved in 10 mM MgCl₂. A mock treatment with 10 mM MgCl₂ serves as the control.[1]

  • Incubation: Plants are kept under the same growth conditions for 24 to 48 hours to allow for the induction of systemic resistance.

Protocol 2: Bacterial Pathogen Challenge
  • Inoculum Preparation: Pseudomonas syringae pv. maculicola ES4326 (Psm) is grown overnight in King's B medium containing the appropriate antibiotic. The bacterial cells are pelleted by centrifugation, washed, and resuspended in 10 mM MgCl₂ to a final optical density at 600 nm (OD₆₀₀) of 0.001 (approximately 5 x 10⁵ colony-forming units (cfu)/mL).

  • Secondary Inoculation: Three upper, systemic (non-treated) leaves are infiltrated with the bacterial suspension using a needleless syringe.

  • Incubation: Inoculated plants are maintained under high humidity for 2-3 days to allow for disease development.

Protocol 3: Quantification of Bacterial Growth
  • Sample Collection: Leaf discs (typically 0.5 to 1 cm in diameter) are harvested from the inoculated systemic leaves at 2 or 3 days post-inoculation (dpi).

  • Bacterial Extraction: The leaf discs are surface-sterilized and then homogenized in 10 mM MgCl₂.

  • Serial Dilution and Plating: The resulting homogenate is serially diluted and plated on King's B agar (B569324) plates with the appropriate antibiotic.

  • Colony Counting: The plates are incubated at 28°C for 2 days, and the number of bacterial colonies is counted. The bacterial titer is then calculated as cfu per unit of leaf area (e.g., cfu/cm²).[1]

Protocol 4: NHP Extraction and Quantification from Plant Tissue
  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Metabolites are extracted using a solvent mixture, often methanol-based.[5]

  • Analysis: The extract is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify NHP levels.

Conclusion

The data presented strongly supports the role of N-Hydroxypipecolic acid as a potent and central regulator of systemic acquired resistance in plants. Quantitative comparisons demonstrate its superior or additive effects in reducing pathogen growth compared to other signaling molecules like salicylic acid and its precursor, pipecolic acid. The provided experimental protocols offer a standardized framework for researchers to further investigate the mechanisms of NHP-mediated immunity and explore its potential applications in developing novel strategies for crop protection. The intricate signaling network, highlighted by the interplay between NHP and SA, underscores the complexity and robustness of the plant immune system.

References

N-Hydroxypipecolic Acid (NHP): A Comparative Guide to its Efficacy in Plant Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of Systemic Acquired Resistance (SAR), a broad-spectrum plant defense mechanism. This guide provides an objective comparison of NHP's performance against various plant pathogens and other well-known SAR inducers, supported by experimental data.

Efficacy of N-Hydroxypipecolic Acid Against Diverse Plant Pathogens

NHP has demonstrated significant efficacy in reducing disease severity and pathogen growth across a range of plant species and pathogen types, including bacteria, oomycetes, and fungi.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of NHP against various plant pathogens.

Table 1: Efficacy of N-Hydroxypipecolic Acid against Bacterial Pathogens

Plant SpeciesPathogenNHP TreatmentControl TreatmentEfficacy MetricResult
Arabidopsis thalianaPseudomonas syringae pv. maculicola (Psm)1 mM NHP (soil drench)WaterBacterial growth (relative light units/cm²) at 2.5 dpi~10-fold reduction in bacterial growth compared to control[1]
Arabidopsis thalianaPseudomonas syringae pv. maculicola (Psm)1 mM NHP (leaf infiltration)WaterBacterial growth at 2.5 dpiOver 10-fold reduction in bacterial growth in both local and systemic leaves[2]
Brachypodium distachyonXanthomonas translucens1 mM NHP (leaf infiltration)WaterBacterial growth (colony forming units/leaf disc) at 3 dpi~10-fold reduction in bacterial numbers compared to control[3]
Cucumis sativus (Cucumber)Pseudomonas syringae pv. lachrymansExogenous Pipecolic Acid (precursor to NHP)WaterDisease symptomsSuccessful induction of SAR and reduction in disease symptoms[4]

Table 2: Efficacy of N-Hydroxypipecolic Acid against Oomycete and Fungal Pathogens

Plant SpeciesPathogenNHP TreatmentControl TreatmentEfficacy MetricResult
Arabidopsis thalianaHyaloperonospora arabidopsidis (Hpa)1 mM NHP (spray)WaterIntercellular hyphae length (mm/cm²) at 6 dpiSignificant reduction in hyphal growth[5]
Brachypodium distachyonMagnaporthe oryzae1 mM NHP (leaf infiltration)WaterNecrotic area (%) per leaf surface at 4 dpiSignificant attenuation of necrotic lesions[3]
Solanum lycopersicum (Tomato)Phytophthora infestansEndogenous NHP inductionControlPathogen-inducible NHP biosynthesis observedNHP accumulates in response to infection, suggesting a role in defense[6]

Comparative Efficacy: NHP vs. Other SAR Inducers

While direct, side-by-side comparative studies are emerging, the existing data allows for an assessment of NHP's efficacy relative to other well-established SAR inducers like Acibenzolar-S-methyl (ASM or BTH) and β-aminobutyric acid (BABA).

Table 3: Comparative Efficacy of SAR Inducers against Key Plant Pathogens

SAR InducerPlant SpeciesPathogenEfficacy MetricReported Efficacy
N-Hydroxypipecolic acid (NHP) Arabidopsis thalianaPseudomonas syringaeBacterial growth reduction~10-fold reduction with 1 mM NHP[1][2]
Acibenzolar-S-methyl (BTH) Arabidopsis thalianaPseudomonas syringaeDisease symptom reductionEffective in inducing SAR and reducing disease[7]
β-aminobutyric acid (BABA) Arabidopsis thalianaPseudomonas syringaeDisease reductionProtects against virulent bacteria[8]
N-Hydroxypipecolic acid (NHP) Arabidopsis thalianaHyaloperonospora arabidopsidisHyphal growth reductionSignificant reduction with 1 mM NHP[5]
β-aminobutyric acid (BABA) Arabidopsis thalianaHyaloperonospora arabidopsidisProtection against infectionFully protective against the oomycete[8]
N-Hydroxypipecolic acid (NHP) Brachypodium distachyonXanthomonas translucensBacterial growth reduction~10-fold reduction with 1 mM NHP[3]
Acibenzolar-S-methyl (BTH) Brachypodium distachyonRhizoctonia solaniDisease resistanceCompromised resistance observed in one study[9]
N-Hydroxypipecolic acid (NHP) Brachypodium distachyonMagnaporthe oryzaeNecrotic lesion reductionSignificant attenuation of lesions with 1 mM NHP[3]
Acibenzolar-S-methyl (BTH) RiceMagnaporthe oryzaeDisease resistanceBTH-induced resistance is a known control method[10]

Signaling Pathways and Experimental Workflows

NHP-Mediated SAR Signaling Pathway

NHP plays a central role in the amplification of the defense signal during SAR. Upon pathogen recognition, NHP is synthesized from L-lysine and acts as a mobile signal, accumulating in distal tissues. It potentiates the production of salicylic (B10762653) acid (SA), another key defense hormone. This signaling cascade is dependent on the transcriptional co-regulator NPR1 and TGA transcription factors, leading to the expression of pathogenesis-related (PR) genes and the establishment of a primed state of defense.[5][11][12]

NHP_Signaling_Pathway cluster_local Local Infected Tissue cluster_systemic Distal Uninfected Tissue Pathogen Pathogen PAMPs/DAMPs PAMPs/DAMPs Pathogen->PAMPs/DAMPs PRRs PRRs PAMPs/DAMPs->PRRs Recognition NHP_Biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) PRRs->NHP_Biosynthesis Signal L-Lysine L-Lysine L-Lysine->NHP_Biosynthesis NHP NHP NHP_Biosynthesis->NHP NHP_transport NHP (Mobile Signal) NHP->NHP_transport Transport via Phloem SA_Biosynthesis Salicylic Acid (SA) Biosynthesis NHP_transport->SA_Biosynthesis Potentiates NPR1_TGA NPR1 / TGA Transcription Factors NHP_transport->NPR1_TGA Requires SA SA SA_Biosynthesis->SA SA->NPR1_TGA Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_TGA->PR_Genes Induces SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: NHP biosynthesis and signaling pathway in SAR.

Experimental Workflow for Efficacy Comparison

The evaluation of SAR inducers typically involves a multi-step process, from treatment application to pathogen challenge and subsequent disease assessment.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Plant_Cultivation 1. Plant Cultivation (e.g., Arabidopsis, Barley) Treatment_Groups 2. Treatment Groups Plant_Cultivation->Treatment_Groups NHP NHP Solution Treatment_Groups->NHP Alternative Alternative Inducer (e.g., BTH, BABA) Treatment_Groups->Alternative Control Control (e.g., Water, Mock) Treatment_Groups->Control Application 3. Inducer Application (Soil drench, Spray, Infiltration) NHP->Application Alternative->Application Control->Application Incubation 4. Incubation Period (e.g., 1-3 days) Application->Incubation Pathogen_Challenge 5. Pathogen Inoculation (e.g., P. syringae, M. oryzae) Incubation->Pathogen_Challenge Disease_Incubation 6. Disease Incubation (e.g., 3-7 days) Pathogen_Challenge->Disease_Incubation Data_Collection 7. Data Collection Disease_Incubation->Data_Collection Disease_Severity Disease Symptoms (Lesion size, Necrosis) Data_Collection->Disease_Severity Pathogen_Titer Pathogen Growth (CFU, RLU, Hyphal length) Data_Collection->Pathogen_Titer Gene_Expression Defense Gene Expression (RT-qPCR) Data_Collection->Gene_Expression Statistical_Analysis 8. Statistical Analysis (e.g., ANOVA, t-test) Disease_Severity->Statistical_Analysis Pathogen_Titer->Statistical_Analysis Gene_Expression->Statistical_Analysis

Caption: Workflow for comparing SAR inducer efficacy.

Experimental Protocols

N-Hydroxypipecolic Acid (NHP) Application
  • Preparation of NHP Solution: NHP is typically dissolved in sterile water to a final concentration of 1 mM.

  • Application Methods:

    • Soil Drench: For systemic application, 10 mL of a 1 mM NHP solution is applied to the soil of individually potted plants.[1]

    • Foliar Spray: The entire plant rosette is sprayed with a 1 mM NHP solution until leaves are evenly covered. A surfactant (e.g., 0.02% Silwet L-77) is often included to ensure adherence.[2]

    • Leaf Infiltration: For localized application, a needless syringe is used to gently infiltrate the underside of the leaf with a 1 mM NHP solution.[2]

  • Incubation: Plants are typically incubated for 24 to 48 hours post-treatment before pathogen challenge to allow for the induction of SAR.

Pathogen Inoculation
  • Pseudomonas syringae : Bacterial cultures are grown to a specific optical density (e.g., OD₆₀₀ = 0.001) and infiltrated into the abaxial side of the leaves using a needless syringe. Bacterial growth is quantified 2-3 days post-inoculation (dpi) by homogenizing leaf discs and plating serial dilutions to determine colony-forming units (CFU) or by using a bioluminescent strain and measuring relative light units (RLU).[1][2]

  • Hyaloperonospora arabidopsidis : A spore suspension (e.g., 5 x 10⁴ spores/mL) is sprayed onto the leaves. Disease progression is assessed 6-7 dpi by staining with trypan blue to visualize and quantify the length of intercellular hyphae.[5]

  • Magnaporthe oryzae : A conidial suspension is sprayed onto the leaves. Disease severity is scored at 4 dpi by measuring the percentage of necrotic area on the leaf surface.[3]

  • Xanthomonas translucens : A bacterial suspension (e.g., OD₆₀₀ = 0.5) is pressure-infiltrated into the leaves. Bacterial numbers are determined at 3 dpi by plating homogenized leaf tissue.[3]

Acibenzolar-S-methyl (BTH/ASM) and β-aminobutyric acid (BABA) Application
  • BTH/ASM: Application methods and concentrations vary depending on the plant species and target pathogen. For example, in Arabidopsis, it can be applied as a soil drench or foliar spray.

  • BABA: BABA is also typically applied as a soil drench or foliar spray at concentrations ranging from 25 to 250 µg/ml.[4]

This guide provides a comparative overview of the efficacy of N-Hydroxypipecolic acid in plant disease resistance. The presented data and methodologies offer a foundation for researchers and professionals in the field to further explore and utilize NHP as a potential tool for sustainable crop protection.

References

A Comparative Guide to N-Hydroxypipecolic Acid and Other Known SAR Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Hydroxypipecolic acid (NHP) with other key inducers of Systemic Acquired Resistance (SAR) in plants, including Salicylic (B10762653) Acid (SA), Azelaic Acid (AzA), and Pipecolic Acid (Pip). The information is supported by experimental data to assist in the evaluation and selection of appropriate tools for research and development in plant immunity.

Core Functions and Interplay of SAR Inducers

Systemic Acquired Resistance is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance against a variety of pathogens. This response is orchestrated by a complex signaling network involving several key molecules.

N-Hydroxypipecolic Acid (NHP) has emerged as a central player in SAR.[1] It is a lysine-derived metabolite that accumulates both locally at the site of infection and systemically in distal tissues.[1] NHP is considered a critical mobile signal for SAR, capable of traveling from infected to systemic leaves to activate defenses.[2] Its biosynthesis from pipecolic acid is a critical step in the establishment of SAR.[3]

Salicylic Acid (SA) has long been recognized as a cornerstone of plant immunity and a key signaling molecule in SAR.[1] Pathogen infection triggers a significant increase in SA levels, both locally and systemically.[1] The interplay between NHP and SA is crucial for a robust defense response. NHP is a potent inducer of SA biosynthesis, and in turn, SA can enhance NHP-activated immunity and gene expression, creating a synergistic feedback loop that amplifies the defense signal.[1][3]

Pipecolic Acid (Pip) is the direct metabolic precursor to NHP.[3] While Pip itself can induce defense priming and enhance local resistance, its primary role in SAR is now understood to be as the substrate for NHP synthesis.[4] Exogenous application of Pip can induce SAR, but this effect is dependent on its conversion to NHP.[4]

Azelaic Acid (AzA) is a dicarboxylic acid that also functions as a signaling molecule in SAR. It is involved in priming the plant for a faster and stronger defense response, including the accumulation of salicylic acid.[4] However, unlike NHP and SA, AzA's role appears to be more focused on the priming aspect of SAR rather than direct, broad-spectrum resistance induction on its own.[5]

Quantitative Comparison of SAR Induction

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of different SAR inducers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Pathogen Growth Inhibition

InducerPlant SpeciesPathogenConcentrationPathogen Growth Reduction (%)Citation(s)
NHP Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 mM~90%[6]
SA Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 mM~90%[6]
Pip Arabidopsis thalianaPseudomonas syringaeNot specifiedInduces resistance[4]
AzA Arabidopsis thalianaPseudomonas syringaeNot specifiedInduces SAR[5]

Table 2: Induction of Defense Gene Expression (PR1)

InducerPlant SpeciesConcentrationFold Induction of PR1Citation(s)
NHP Arabidopsis thaliana1 mMSignificant induction[7]
SA Arabidopsis thaliana1 mMSignificant induction[6][8]
Pip Arabidopsis thalianaNot specifiedPrimes for enhanced expression[9]
AzA Arabidopsis thalianaNot specifiedPrimes for enhanced SA signaling[5]

Note: Direct quantitative comparison of PR1 induction by Pip and AzA under the same conditions as NHP and SA is not consistently reported in literature in a directly comparable format.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

SAR Signaling Pathway

This diagram illustrates the interconnected signaling pathways of NHP, SA, Pip, and AzA in the induction of Systemic Acquired Resistance.

SAR_Signaling_Pathway cluster_infection Local Infection Site cluster_biosynthesis Biosynthesis of SAR Signals cluster_response Systemic Tissue Response Pathogen Pathogen Infection Lysine L-Lysine Pathogen->Lysine induces Chorismate Chorismate Pathogen->Chorismate induces AzA Azelaic Acid (AzA) Pathogen->AzA induces Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SA Salicylic Acid (SA) NHP->SA potentiates biosynthesis NPR1 NPR1 NHP->NPR1 activates Chorismate->SA ICS1 SA->NHP enhances activity SA->NPR1 activates AzA->SA primes for accumulation PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Interconnected signaling pathways of major SAR inducers.

Experimental Workflow for Evaluating SAR Inducers

This diagram outlines a typical experimental workflow for assessing the efficacy of SAR inducers in a model plant system like Arabidopsis thaliana.

SAR_Evaluation_Workflow cluster_treatment 1. Treatment cluster_challenge 2. Pathogen Challenge cluster_analysis 3. Analysis cluster_results 4. Results Plant_Growth Grow Arabidopsis thaliana (4-5 weeks) Inducer_Application Apply SAR Inducer (e.g., NHP, SA, AzA, Pip) or Mock Control Plant_Growth->Inducer_Application Pathogen_Inoculation Inoculate with Pseudomonas syringae (e.g., spray or infiltration) Inducer_Application->Pathogen_Inoculation 24-48 hours post-treatment Data_Collection Collect tissue samples (e.g., 3 days post-inoculation) Pathogen_Inoculation->Data_Collection Pathogen_Quantification Quantify bacterial growth (Colony Forming Units - CFU) Data_Collection->Pathogen_Quantification Gene_Expression Measure PR gene expression (qRT-PCR) Data_Collection->Gene_Expression Metabolite_Analysis Quantify SAR molecules (LC-MS/MS) Data_Collection->Metabolite_Analysis Data_Analysis Statistical Analysis and Comparison of Inducers Pathogen_Quantification->Data_Analysis Gene_Expression->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: A typical workflow for evaluating SAR inducer efficacy.

Detailed Experimental Protocols

Pseudomonas syringae Growth Assay in Arabidopsis thaliana

This protocol is a standard method for quantifying the level of disease resistance induced by a SAR agonist.[10][11][12]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • SAR inducer of interest (NHP, SA, AzA, Pip) and mock solution (e.g., water or buffer)

  • 10 mM MgCl2

  • Syringes (1 mL, needleless)

  • Cork borer or hole punch

  • Microcentrifuge tubes

  • Homogenizer

  • King's B (KB) agar (B569324) plates with appropriate antibiotics (e.g., rifampicin)

  • Incubator

Procedure:

  • Plant Treatment: Apply the SAR inducer or mock solution to a set of lower leaves of the Arabidopsis plants. This can be done by syringe infiltration or spraying. Allow the plants to incubate for 24-48 hours to induce SAR.

  • Pathogen Inoculation: Prepare a suspension of Pst DC3000 in 10 mM MgCl2 to a concentration of 1 x 10^5 colony-forming units (CFU)/mL. Infiltrate this bacterial suspension into the upper, systemic leaves of both the treated and mock-treated plants using a needleless syringe.

  • Incubation: Place the inoculated plants in a high-humidity environment for 3 days to allow for bacterial growth and disease development.

  • Quantification of Bacterial Growth: a. Collect leaf discs of a known area from the inoculated leaves using a cork borer. b. Homogenize the leaf discs in a known volume of 10 mM MgCl2. c. Perform serial dilutions of the homogenate. d. Plate the dilutions onto KB agar plates containing rifampicin. e. Incubate the plates at 28°C for 2 days. f. Count the number of bacterial colonies to determine the CFU per unit area of the leaf.

  • Data Analysis: Compare the bacterial growth in the inducer-treated plants to the mock-treated plants. A significant reduction in bacterial growth indicates successful SAR induction.

Quantitative Real-Time PCR (qRT-PCR) for PR1 Gene Expression

This protocol measures the expression level of the PATHOGENESIS-RELATED GENE 1 (PR1), a common molecular marker for SAR activation.[8][13]

Materials:

  • Plant tissue samples collected after SAR induction

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PR1 and a reference gene (e.g., ACTIN or UBIQUITIN)

Procedure:

  • RNA Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR: a. Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for PR1 and the reference gene. b. Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the PR1 and the reference gene. b. Calculate the relative expression of PR1 using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the inducer-treated samples to the mock-treated samples.

LC-MS/MS for Quantification of SAR Inducers

This protocol allows for the simultaneous detection and quantification of NHP, SA, AzA, and Pip in plant tissues.[5][14][15]

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water/formic acid mixture)

  • Internal standards (deuterated versions of the analytes, if available)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Extraction: a. Freeze plant tissue in liquid nitrogen and grind to a fine powder. b. Add a known amount of internal standard to the sample. c. Extract the metabolites using the extraction solvent. d. Centrifuge the sample to pellet debris and collect the supernatant.

  • Sample Cleanup (Optional but Recommended): Use SPE cartridges to remove interfering compounds from the extract.

  • LC-MS/MS Analysis: a. Inject the cleaned extract into the LC-MS/MS system. b. Separate the different SAR inducers using a suitable liquid chromatography column and gradient. c. Detect and quantify each molecule using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Generate a standard curve for each analyte using known concentrations. b. Quantify the amount of each SAR inducer in the plant samples by comparing their peak areas to the standard curve and normalizing to the internal standard and the fresh weight of the tissue.

Conclusion

N-Hydroxypipecolic acid is a potent inducer of Systemic Acquired Resistance, acting in concert with salicylic acid to mount a robust defense response. Its role as a mobile signal and its synergistic relationship with SA highlight its importance in plant immunity. While Azelaic Acid and Pipecolic Acid also contribute to SAR, primarily through priming and as a precursor, respectively, NHP appears to be a more direct and central player in the activation of broad-spectrum resistance. The provided experimental protocols offer standardized methods for the quantitative evaluation of these and other potential SAR inducers, facilitating further research and development in the field of plant defense.

References

Systemic Transport of N-Hydroxypipecolic Acid: A Comparative Analysis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the systemic transport of N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. This guide provides an objective comparison of NHP's systemic transport across various plant species, supported by experimental data and detailed methodologies.

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical mobile signal in the establishment of systemic acquired resistance (SAR), a long-lasting and broad-spectrum plant immune response. Following a localized pathogen attack, NHP is synthesized and transported throughout the plant to prime distal tissues for enhanced defense against subsequent infections.[1][2][3] Understanding the systemic transport of NHP across different plant species is crucial for developing novel strategies to enhance crop resilience and for potential applications in drug development. This guide summarizes key findings, presents comparative data, and outlines the experimental protocols used to confirm the systemic nature of NHP.

Comparative Data on NHP Systemic Transport

The systemic transport of NHP has been confirmed in a variety of both monocotyledonous and dicotyledonous plants.[4][5] Upon local infection, NHP accumulates not only in the inoculated leaves but also in distant, systemic leaves, indicating its role as a long-distance signal.[4][5] The primary mode of NHP transport is through the phloem, as evidenced by its detection in phloem sap.[1][4][5]

SpeciesPathogen/TreatmentLocal Tissue NHP LevelsSystemic Tissue NHP LevelsMethod of DetectionReference
Arabidopsis thalianaPseudomonas syringaeSignificant increaseAccumulation in distal leavesLC-MS[6][7]
Cucumis sativus (Cucumber)Pseudomonas syringae pv. lachrymansHigh concentrationsHigh concentrations in uninoculated leaves and petiole exudatesLC-MS[1][3]
Nicotiana tabacum (Tobacco)Pseudomonas syringaeAccumulationDetected in systemic leavesLC-MS[4][5]
Glycine max (Soybean)Pseudomonas syringaeAccumulationDetected in systemic leavesLC-MS[4][5]
Solanum lycopersicum (Tomato)Phytophthora infestans / Pseudomonas syringaeAccumulationDetected in systemic leavesLC-MS[4][5][8]
Brachypodium distachyonXanthomonas translucens / Magnaporthe oryzaeAccumulationDetected in systemic leavesLC-MS[4][5]
Hordeum vulgare (Barley)Magnaporthe oryzaeAccumulationDetected in systemic leavesLC-MS[4][5]
Capsicum annuum (Pepper)Exogenous NHP applicationN/AInduction of SAR in distal leavesBioassay[9]

Experimental Protocols

The confirmation of NHP's systemic transport relies on a combination of pathogen infection assays, metabolite extraction, and sensitive analytical techniques.

Plant Growth and Pathogen Inoculation
  • Plant Material: Plants are typically grown under controlled environmental conditions (e.g., 22°C, 10-hour light/14-hour dark cycle).

  • Pathogen Culture: Bacterial pathogens like Pseudomonas syringae are grown on appropriate media (e.g., King's B medium) to a specific optical density.

  • Inoculation: A localized infection is established by infiltrating a bacterial suspension (e.g., 10^6 cfu/mL in 10 mM MgCl2) into a few lower leaves of the plant. Control plants are mock-inoculated with 10 mM MgCl2.

Sample Collection and Metabolite Extraction
  • Tissue Harvesting: Both local (inoculated) and systemic (distal, uninoculated) leaves are harvested at specific time points post-inoculation (e.g., 24, 48, 72 hours). Phloem sap can also be collected from petioles.

  • Extraction: The plant material is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a solvent system, typically a methanol/water mixture. For quantitative analysis, a known amount of a labeled internal standard (e.g., D9-NHP) is added.

NHP Detection and Quantification
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for detecting and quantifying NHP. The extracted samples are separated by liquid chromatography and then ionized and detected by a mass spectrometer. The high sensitivity and specificity of LC-MS allow for the accurate measurement of NHP levels even at low concentrations.

Exogenous Application of Labeled NHP
  • To definitively track the movement of NHP, isotopically labeled NHP (e.g., D9-NHP) can be applied to local leaves.[10] The detection of the labeled NHP in distal, untreated leaves provides direct evidence of its transport.[10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for confirming the systemic transport of NHP.

G cluster_0 Plant Preparation & Inoculation cluster_2 Analysis A Plant Growth (Controlled Environment) C Local Inoculation (Lower Leaves) A->C B Pathogen Culture (e.g., Pseudomonas syringae) B->C D Harvest Local Leaves C->D E Harvest Systemic Leaves C->E F Collect Phloem Sap C->F G Metabolite Extraction D->G E->G F->G H LC-MS Analysis G->H I Data Interpretation H->I J NHP detected in systemic tissues I->J Confirmation of Systemic Transport

Caption: Experimental workflow for confirming NHP's systemic transport.

Signaling Pathway and Systemic Acquired Resistance

The systemic transport of NHP is a critical step in the activation of SAR. Once NHP reaches distal tissues, it primes them for a more rapid and robust defense response upon a secondary infection. This process involves the interplay of NHP with other signaling molecules, such as salicylic (B10762653) acid (SA).[10][11] NHP accumulation in systemic leaves leads to the induction of SA biosynthesis and the expression of defense-related genes, ultimately resulting in broad-spectrum disease resistance.[10][12]

The following diagram illustrates the signaling pathway from local infection to the establishment of SAR.

G cluster_0 Local Leaf cluster_1 Systemic Leaf A Pathogen Infection B NHP Biosynthesis A->B D NHP Accumulation B->D Phloem Transport E Salicylic Acid (SA) Biosynthesis D->E F Defense Gene Expression E->F G Systemic Acquired Resistance (SAR) F->G

Caption: NHP-mediated systemic acquired resistance signaling pathway.

Conclusion

The evidence strongly supports the role of N-Hydroxypipecolic acid as a conserved, phloem-mobile signal that is essential for systemic acquired resistance in a wide range of plant species. The experimental protocols outlined in this guide provide a robust framework for investigating NHP transport and its function in plant immunity. Further research into the regulation of NHP transport and perception will be invaluable for developing innovative approaches to enhance plant health and productivity.

References

The Structure-Activity Relationship of N-Hydroxypipecolic Acid Derivatives: A Field in Its Infancy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationship (SAR) of a chemical scaffold is paramount for the design of novel therapeutics. However, in the case of N-Hydroxypipecolic acid (NHP) derivatives, the available scientific literature is remarkably sparse regarding their pharmacological profiling and SAR in a drug development context. The vast majority of current research focuses on the endogenous role of NHP as a critical signaling molecule in plant immunology, specifically in Systemic Acquired Resistance (SAR).

This guide, therefore, pivots to address the wealth of information available on the parent compound's natural biological activity, providing a foundation for future exploration into the therapeutic potential of its derivatives. While direct comparisons of NHP derivatives' performance are not possible due to a lack of published data, this guide will detail the known biological functions of NHP, its biosynthesis, and signaling pathways, which are crucial starting points for any future SAR studies.

N-Hydroxypipecolic Acid: A Key Regulator of Plant Immunity

N-Hydroxypipecolic acid has been identified as a pivotal metabolite in the establishment of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism where a localized infection primes the entire plant for a more robust and rapid response to subsequent pathogen attacks.[1][2][3] NHP accumulates systemically after an initial infection and acts as a mobile signal, traveling from the infected site to distal tissues to activate defenses.[4][5]

The mode of action of NHP involves the induction of defense-related gene expression and a positive feedback loop with salicylic (B10762653) acid (SA), another key plant defense hormone.[4] Exogenous application of NHP has been shown to enhance resistance to a variety of pathogens, including bacteria and oomycetes, in several plant species.[1][6]

Biosynthesis of N-Hydroxypipecolic Acid

NHP is synthesized from L-lysine through a multi-step enzymatic pathway. The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][3][4]

NHP_Biosynthesis lysine L-Lysine dehydro_pip Dehydro-pipecolic acid lysine->dehydro_pip ALD1 pip Pipecolic Acid (Pip) dehydro_pip->pip SARD4 nhp N-Hydroxypipecolic Acid (NHP) pip->nhp FMO1

Figure 1. Biosynthetic pathway of N-Hydroxypipecolic Acid (NHP) from L-Lysine in plants.

Signaling Pathway of N-Hydroxypipecolic Acid in SAR

Upon its synthesis and transport to distal tissues, NHP triggers a signaling cascade that leads to the activation of systemic immunity. This process involves the interplay with the salicylic acid signaling pathway and the transcriptional reprogramming of defense-related genes. The transcription factors of the TGA family and the SA receptor NPR1 are crucial components of this pathway.[7]

NHP_Signaling cluster_infection Local Infected Tissue cluster_distal Distal Uninfected Tissue pathogen Pathogen Infection nhp_synthesis NHP Synthesis pathogen->nhp_synthesis nhp_transport NHP (Mobile Signal) nhp_synthesis->nhp_transport Transport nhp_perception NHP Perception (Receptor Unknown) nhp_transport->nhp_perception sa_biosynthesis Salicylic Acid (SA) Biosynthesis nhp_perception->sa_biosynthesis npr1 NPR1 sa_biosynthesis->npr1 tga TGA Transcription Factors npr1->tga gene_expression Defense Gene Expression (e.g., PR genes) tga->gene_expression sar Systemic Acquired Resistance (SAR) gene_expression->sar

Figure 2. Simplified signaling pathway of NHP in inducing Systemic Acquired Resistance (SAR).

Experimental Protocols for Studying NHP in Plants

The following are generalized methodologies for key experiments used to investigate the role of NHP in plant immunity.

NHP Extraction and Quantification
  • Plant Material: Arabidopsis thaliana or other plant species of interest are grown under controlled conditions.

  • Treatment: Plants are treated with a pathogen, a pathogen-associated molecular pattern (PAMP), or a mock solution.

  • Harvesting: Leaf material from both local (treated) and systemic (untreated) tissues is harvested at various time points.

  • Extraction: The plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and metabolites are extracted using a solvent system, typically a methanol/water mixture.

  • Analysis: The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify NHP levels.[1]

Systemic Acquired Resistance (SAR) Assays
  • Primary Inoculation: A lower leaf of a plant is inoculated with a pathogen (e.g., Pseudomonas syringae) at a sub-lethal concentration. Control plants are mock-inoculated.

  • Incubation: Plants are incubated for a period (e.g., 2-3 days) to allow for the establishment of SAR.

  • Secondary Inoculation: Systemic, upper leaves are challenged with the same or a different pathogen.

  • Disease Assessment: After a further incubation period (e.g., 3-4 days), disease symptoms are assessed. This can be done by measuring lesion size or by quantifying the bacterial population within the leaf tissue. A reduction in disease symptoms or bacterial growth in the plants that received the primary inoculation, compared to the mock-treated plants, is indicative of SAR.

Future Directions

The well-established role of N-Hydroxypipecolic acid in plant immunity, coupled with the known utility of hydroxamic acid and pipecolic acid scaffolds in drug discovery, suggests that NHP derivatives represent an unexplored area with therapeutic potential. The N-hydroxy functionality, in particular, is a known metal-binding group, hinting at the possibility of designing NHP derivatives as metalloenzyme inhibitors. Future research should focus on the synthesis of a library of NHP derivatives and their systematic screening against various pharmacological targets to establish a foundational structure-activity relationship. Such studies will be crucial to unlock the potential of this intriguing natural product scaffold for the development of new medicines.

References

N-Hydroxypipecolic Acid vs. Pipecolic Acid: A Comparative Guide to Their Roles in Plant Defense Priming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of a primed state of defense in plants is a critical mechanism for enhanced resistance against subsequent pathogen attacks. This state, often associated with Systemic Acquired Resistance (SAR), is characterized by a faster and stronger activation of defense responses. Two key metabolites implicated in this process are pipecolic acid (Pip) and its hydroxylated derivative, N-hydroxypipecolic acid (NHP). This guide provides an objective comparison of their performance in defense priming, supported by experimental data, detailed methodologies, and visualizations of their signaling pathways.

At a Glance: NHP Emerges as the More Potent Defense Primer

While both N-hydroxypipecolic acid (NHP) and pipecolic acid (Pip) are integral to the plant immune response, current research indicates that NHP is the more direct and potent activator of defense priming.[1][2] Pipecolic acid primarily serves as the biosynthetic precursor to NHP.[1][3] The conversion of Pip to NHP is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1), and this step is critical for the establishment of SAR.[2][3] Exogenous application of NHP can rescue the defense-deficient phenotype of fmo1 mutant plants, which are unable to produce NHP, whereas Pip application cannot.[2][4] This demonstrates that NHP is the active signaling molecule downstream of Pip.

Quantitative Performance in Defense Priming

Experimental data consistently show that pretreatment with NHP leads to a more robust priming of defense responses compared to Pip when plants are subsequently challenged with pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin (B1172586) fragment flg22.

Table 1: Priming of flg22-Induced Defense Metabolite Accumulation in Arabidopsis thaliana

MetabolitePre-treatmentFold Change (vs. Mock) 8h post-flg22Fold Change (vs. Mock) 24h post-flg22Fold Change (vs. Mock) 48h post-flg22
Camalexin (B168466) Water (Control)1.01.01.0
1 mM NHP8.7 3.7 4.4
1 mM PipPriming observed--
Pipecolic Acid (Pip) Water (Control)1.01.01.0
1 mM NHPPrimed Primed Primed
Salicylic (B10762653) Acid (SA) Water (Control)1.01.01.0
1 mM NHPPrimed Primed Primed

Data summarized from Yildiz et al., 2023.[1] The study notes that while Pip also primed for camalexin accumulation, NHP pre-treatment resulted in a more striking and early priming for the generation of Pip itself.[1]

Table 2: Priming of flg22-Induced Defense Gene Expression in Arabidopsis thaliana

GenePre-treatmentPriming Factor (PF)
ALD1 1 mM NHP69
FMO1 1 mM NHPPrimed
PAD3 1 mM NHP7
PBS3 1 mM NHPPrimed
ICS1 1 mM NHPHardly influenced
FRK1 1 mM NHPHardly influenced

Data summarized from Yildiz et al., 2023.[1] The priming factor represents the ratio of gene expression in NHP-pretreated and flg22-elicited plants to the sum of expressions in only NHP-treated and only flg22-elicited plants.

Signaling Pathways and Molecular Mechanisms

Pipecolic acid is synthesized from lysine (B10760008) via the enzymes ALD1 and SARD4.[3][5] It is then converted to NHP by FMO1.[2][3] NHP acts as a mobile signal that accumulates in both local and systemic tissues upon pathogen infection.[6][7] The NHP signaling pathway functions in conjunction with the salicylic acid (SA) pathway, often in a mutually amplifying manner, to establish SAR.[7][8] NHP can induce the expression of SA biosynthesis genes and prime for enhanced SA accumulation.[1][7] The downstream effects of NHP signaling, including the expression of defense-related genes, are largely dependent on the transcriptional co-regulator NPR1.[4][9] While Pip can induce some defense responses, its major role in priming is to serve as a precursor for NHP.[1]

NHP_Pip_Signaling_Pathway Lysine Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 ALD1_SARD4 ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 FMO1 FMO1 SA_Pathway Salicylic Acid (SA) Pathway NHP->SA_Pathway Induces & Primes NPR1 NPR1 NHP->NPR1 SA_Pathway->NHP Potentiates SA_Pathway->NPR1 Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

NHP and Pip Biosynthesis and Signaling Pathway.

Experimental Protocols

Exogenous Application of NHP and Pip for Priming Studies

A common method to assess the priming activity of NHP and Pip involves soil drench application followed by elicitation with a PAMP.[1][10]

Materials:

  • Arabidopsis thaliana Col-0 plants (typically 4-5 weeks old)

  • N-hydroxypipecolic acid (NHP)

  • Pipecolic acid (Pip)

  • flg22 peptide

  • Sterile deionized water

Procedure:

  • Prepare 1 mM aqueous solutions of NHP and Pip. Prepare a control solution of sterile water.

  • For the primary treatment, pipette 10 ml of the 1 mM NHP solution, 1 mM Pip solution, or water onto the soil of individually potted Arabidopsis plants.

  • Incubate the plants for 24 hours under standard growth conditions.

  • For the secondary treatment (elicitation), infiltrate three rosette leaves per plant with a 1 µM aqueous solution of flg22. As a mock treatment, infiltrate leaves with sterile water.

  • Harvest leaf samples at various time points post-infiltration (e.g., 8, 24, 48 hours) for metabolite analysis (e.g., via LC-MS) or gene expression analysis (e.g., via qRT-PCR).

Experimental_Workflow Start Start: 4-week-old Arabidopsis plants Treatment Primary Treatment (Soil Drench): - 1 mM NHP - 1 mM Pip - Water (Control) Start->Treatment Incubation1 24h Incubation Treatment->Incubation1 Elicitation Secondary Treatment (Leaf Infiltration): - 1 µM flg22 - Water (Mock) Incubation1->Elicitation Incubation2 Harvest at 8, 24, 48h Elicitation->Incubation2 Analysis Analysis: - Metabolite Profiling (LC-MS) - Gene Expression (qRT-PCR) Incubation2->Analysis End End Analysis->End

Workflow for Assessing NHP/Pip Priming.

Conclusion

References

The Cost of Readiness: Evaluating the Fitness Trade-Offs of Elevated N-Hydroxypipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The induction of systemic acquired resistance (SAR) is a cornerstone of plant defense, providing broad-spectrum, long-lasting immunity against a variety of pathogens. At the heart of this complex signaling network lies N-hydroxypipecolic acid (NHP), a lysine-derived metabolite that has emerged as a central regulator of SAR. While the role of NHP in orchestrating a robust defense response is well-established, the deployment of any defense mechanism invariably incurs a fitness cost. This guide provides an objective comparison of the physiological and developmental trade-offs associated with elevated NHP levels, supported by experimental data. The primary "alternative" considered here is the basal, non-induced state of a plant, representing the baseline fitness in the absence of a heightened defense posture. This comparison is critical for researchers aiming to leverage the NHP pathway for crop protection and drug development, as it highlights the delicate balance between growth and defense.

Quantitative Comparison of Fitness Parameters

The most direct way to assess the fitness costs of elevated NHP is to compare key growth and reproductive parameters in plants with constitutively high levels of NHP to their wild-type counterparts. The ugt76b1 mutant in Arabidopsis thaliana is a powerful tool for this analysis. This mutant is deficient in a glucosyltransferase that inactivates NHP, leading to the accumulation of its free, active form and a constitutively active defense state.

Fitness ParameterWild-Type (Basal NHP)High NHP (e.g., ugt76b1 mutant)Percentage ChangeReference
Vegetative Growth
Rosette DiameterNormalSignificantly ReducedVariable, often >25% reduction[1][2]
Fresh/Dry BiomassNormalSignificantly ReducedVariable, often >30% reduction[3]
Reproductive Output
Seed YieldNormalReducedData suggests reduction[4]
Defense Activation
Basal PR1 Gene ExpressionLowHighSignificantly Increased[5]
Resistance to Pseudomonas syringaeSusceptibleEnhanced ResistanceSignificant reduction in bacterial growth[1][6]
Resistance to Hyaloperonospora arabidopsidisSusceptibleEnhanced ResistanceReduced pathogen sporulation[7]

Note: The exact quantitative values can vary depending on experimental conditions. The table provides a summary of general trends observed in published research.

Signaling Pathways and Experimental Workflows

To understand the context of these fitness costs, it is essential to visualize the underlying biological pathways and the experimental designs used to measure them.

NHP_Biosynthesis_and_Signaling cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip FMO1 FMO1 Pip->FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP NPR1 NPR1 NHP->NPR1 Potentiates SA Salicylic Acid (SA) Biosynthesis NHP->SA TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR SA->NPR1

Caption: NHP biosynthesis from L-lysine and its role in activating downstream defense signaling.

Fitness_Cost_Workflow cluster_setup Experimental Setup cluster_measurements Data Collection cluster_analysis Analysis Plant_Material Plant Material (e.g., Wild-Type vs. ugt76b1) Growth_Conditions Controlled Growth Conditions (Light, Temp, Nutrients) Plant_Material->Growth_Conditions Vegetative_Growth Vegetative Growth Measurement (Rosette Diameter, Biomass) Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Vegetative_Growth->Statistical_Analysis Reproductive_Fitness Reproductive Fitness (Seed Yield Quantification) Reproductive_Fitness->Statistical_Analysis Pathogen_Assay Pathogen Resistance Assay (e.g., P. syringae infiltration) Pathogen_Assay->Statistical_Analysis Metabolite_Analysis Metabolite Quantification (NHP, SA levels via LC-MS/MS) Metabolite_Analysis->Statistical_Analysis Conclusion Conclusion on Fitness Costs Statistical_Analysis->Conclusion Growth_conditions Growth_conditions Growth_conditions->Vegetative_Growth Growth_conditions->Reproductive_Fitness Growth_conditions->Pathogen_Assay Growth_conditions->Metabolite_Analysis

Caption: A typical experimental workflow for evaluating the fitness costs of elevated NHP.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to generate the data for evaluating NHP-associated fitness costs.

Protocol 1: Plant Growth and Fitness Parameter Measurement
  • Plant Material and Growth Conditions: Arabidopsis thaliana wild-type (e.g., Col-0) and high-NHP accumulating lines (e.g., ugt76b1 knockout mutants) are grown in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) on a standardized soil mixture.

  • Vegetative Growth Measurement: At a defined time point (e.g., 4 weeks post-germination), the rosette diameter of individual plants is measured. For biomass determination, the aerial parts of the plants are harvested, and the fresh weight is recorded. The tissue is then dried in an oven at 60-80°C for 48-72 hours, and the dry weight is measured.

  • Reproductive Fitness Measurement: Plants are grown to maturity, and once senescence is complete, all siliques are harvested from individual plants. The total number of seeds per plant is counted, or the total seed weight per plant is measured to determine the seed yield.

Protocol 2: Pathogen Resistance Assay
  • Pathogen Culture: Pseudomonas syringae pv. tomato DC3000 is grown on King's B medium containing the appropriate antibiotic at 28°C. The bacterial cells are harvested by centrifugation, washed, and resuspended in 10 mM MgCl2 to the desired optical density (e.g., OD600 = 0.001).

  • Plant Inoculation: The bacterial suspension is infiltrated into the abaxial side of leaves of 4-5 week old plants using a needleless syringe.

  • Quantification of Bacterial Growth: At 3-4 days post-inoculation, leaf discs are harvested from the infiltrated areas, homogenized in 10 mM MgCl2, and serial dilutions are plated on King's B medium with the appropriate antibiotic. The plates are incubated at 28°C for 2 days, and the number of colony-forming units (CFUs) is counted to determine the bacterial titer in the leaves.

Protocol 3: NHP and Salicylic Acid Quantification by LC-MS/MS
  • Sample Extraction: Approximately 100 mg of frozen plant tissue is homogenized in an extraction solvent (e.g., methanol/water/formic acid). Internal standards (deuterated NHP and SA) are added for accurate quantification.

  • Sample Cleanup: The extracts are centrifuged to pellet debris, and the supernatant is subjected to solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis: The purified samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated on a C18 column and detected by multiple reaction monitoring (MRM) for high specificity and sensitivity. The concentration of NHP and SA is calculated based on the peak areas relative to the internal standards.[8]

Conclusion

The available evidence strongly indicates that while elevated NHP levels are beneficial for disease resistance, they come at a significant cost to plant growth and potentially reproductive output.[1][2][3] This growth-defense trade-off is a critical consideration for any strategy aimed at manipulating the NHP pathway for agricultural or pharmaceutical purposes. Future research should focus on uncoupling the defense-activating properties of NHP from its growth-inhibiting effects, perhaps through the development of inducible systems or by identifying downstream components of the signaling pathway that can be targeted to minimize fitness costs while maximizing disease resistance.

References

Validating N-Hydroxypipecolic Acid's Influence: A Comparative Guide to Target Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and detailed protocols for validating target genes regulated by N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. NHP has emerged as a central player in systemic acquired resistance (SAR), a plant's long-lasting and broad-spectrum defense mechanism. Understanding which genes are regulated by NHP is crucial for developing novel strategies to enhance crop resilience. This guide synthesizes findings from key studies to offer a comparative overview of NHP's impact on the plant transcriptome.

Comparative Analysis of NHP-Regulated Gene Expression

N-Hydroxypipecolic acid orchestrates a significant transcriptional reprogramming in plants, influencing a wide array of genes involved in defense and stress responses. The following tables summarize quantitative data from RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) experiments, showcasing the differential expression of key genes in Arabidopsis thaliana upon NHP treatment.

The data presented below is primarily derived from studies by Yildiz et al. (2021), who performed a comprehensive transcriptomic analysis of Arabidopsis plants treated with NHP. Their findings highlight the upregulation of genes involved in the salicylic (B10762653) acid (SA) and NHP biosynthetic pathways, as well as downstream defense-related genes.

Table 1: Differential Expression of Key NHP and SA Biosynthesis Genes upon NHP Treatment

GeneGene IDFunctionFold Change (NHP vs. Control)p-valueReference
FMO1AT1G19250NHP Biosynthesis25.6< 0.001[1]
ALD1AT2G13810NHP Biosynthesis8.9< 0.001[1]
SARD4AT1G74090NHP Biosynthesis4.2< 0.001[1]
ICS1AT1G74710SA Biosynthesis15.3< 0.001[1]
PBS3AT5G13320SA Biosynthesis12.7< 0.001[1]

Table 2: Differential Expression of Downstream Defense-Related Genes upon NHP Treatment

GeneGene IDFunctionFold Change (NHP vs. Control)p-valueReference
NPR1AT1G64280SA Receptor, Co-activator2.1< 0.05[1]
PR1AT2G14610Pathogenesis-Related Protein118.4< 0.001[1]
PR2AT3G57260Pathogenesis-Related Protein22.5< 0.001[1]
PR5AT1G75040Pathogenesis-Related Protein7.8< 0.001[1]
WRKY70AT3G56400Transcription Factor3.5< 0.01[1]

NHP Signaling and Crosstalk with Salicylic Acid

NHP functions as a mobile signal that primes the plant for an enhanced defense response.[2] Its signaling pathway is intricately linked with that of salicylic acid, another critical defense hormone.[3] Pathogen recognition leads to the production of NHP, which then travels to distal tissues to induce SAR.[4] In these systemic tissues, NHP potentiates the production of SA, and together they activate downstream defense gene expression, largely dependent on the transcriptional co-activator NPR1.[3][5]

NHP_Signaling_Pathway Pathogen Pathogen (e.g., P. syringae) Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip FMO1_local FMO1 Pip->FMO1_local NHP_local N-Hydroxypipecolic Acid (NHP) FMO1_local->NHP_local NHP_systemic NHP (mobile signal) NHP_local->NHP_systemic Long-distance transport SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_systemic->SA_biosynthesis NPR1 NPR1 NHP_systemic->NPR1 SA_biosynthesis->NPR1 Defense_Genes Defense Gene Expression (e.g., PR1, PR2, PR5) NPR1->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: NHP biosynthesis and signaling pathway in plant immunity.

Experimental Protocols

Validating the target genes of NHP involves a series of molecular biology techniques. Below are detailed protocols for the key experiments cited in the literature.

Experimental Workflow for Target Gene Validation

The overall workflow for validating NHP-regulated genes typically involves treating plants with NHP, followed by RNA extraction, and then quantifying gene expression using RNA-seq or qRT-PCR. Protein-level changes can be assessed by Western blotting, and direct binding of transcription factors to gene promoters can be investigated using Chromatin Immunoprecipitation (ChIP).

Experimental_Workflow Plant_Treatment Plant Treatment (NHP vs. Control) Harvest Harvest Tissue Plant_Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Harvest->ChIP RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blotting Protein_Extraction->Western_Blot ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq Data_Analysis Data Analysis & Interpretation RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis ChIP_Seq->Data_Analysis

Caption: Workflow for validating NHP-regulated target genes.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the expression of specific genes.

a. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from NHP-treated and control Arabidopsis plants and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

b. qPCR Reaction:

  • Prepare a reaction mix containing SYBR Green master mix, gene-specific forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.

  • Perform the qPCR in a real-time PCR system with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Use a constitutively expressed reference gene (e.g., UBQ5, ACTIN2) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting

Western blotting is used to detect and quantify specific proteins.

a. Protein Extraction:

  • Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Resuspend the powder in protein extraction buffer [e.g., 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 2% (w/v) SDS, 10% (v/v) glycerol, and a protease inhibitor cocktail].

  • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a Bradford or BCA assay.

b. SDS-PAGE and Blotting:

  • Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 min.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use an antibody against a loading control protein (e.g., actin or tubulin) to normalize the results.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of transcription factors on DNA.

a. Cross-linking and Chromatin Preparation:

  • Cross-link proteins to DNA by vacuum-infiltrating plant tissue with 1% (v/v) formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Isolate nuclei from the cross-linked tissue.

  • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Incubate the chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the complexes from the beads.

c. DNA Purification and Analysis:

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit.

  • Analyze the enriched DNA by qPCR (ChIP-qPCR) using primers flanking the putative binding site or by high-throughput sequencing (ChIP-seq).

This guide provides a framework for the validation of NHP-regulated target genes. The presented data and protocols, drawn from peer-reviewed research, offer a solid foundation for researchers aiming to further elucidate the intricate role of NHP in plant immunity and to leverage this knowledge for crop improvement.

References

Comparative Analysis of N-hydroxy-pipecolic Acid (NHP) and its Glycosylated Form in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of systemic acquired resistance (SAR) is a critical component of plant immunity, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent research has identified N-hydroxy-pipecolic acid (NHP) as a key signaling molecule in the activation of SAR.[1][2][3] NHP, a metabolite derived from lysine (B10760008), accumulates systemically after an initial localized pathogen infection and is both necessary and sufficient to induce a heightened defense state in distal, uninfected tissues.[3]

The activity of NHP is tightly regulated through its conversion to various metabolic derivatives, with glycosylation being a key modification. The primary glycosylated form of NHP is NHP-N-O-glucoside (NHPG), which is synthesized by the UDP-glycosyltransferase UGT76B1.[4][5][6] This glycosylation is not merely a step in NHP degradation but a crucial regulatory mechanism that balances the allocation of resources between plant growth and defense.[2] This guide provides a comparative analysis of NHP and its glycosylated form, NHPG, summarizing their roles in plant immunity with supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways.

Comparative Performance: NHP vs. NHPG

The biological activities of NHP and NHPG in plant immunity are starkly different. NHP is the active signaling molecule that triggers defense responses, while NHPG is considered an inactive storage form. This functional dichotomy is essential for preventing constitutive activation of costly defense mechanisms that can negatively impact plant growth and development.

Impact on Pathogen Growth

Exogenous application of NHP has been shown to enhance resistance to pathogenic bacteria such as Pseudomonas syringae. In contrast, NHPG is biologically inactive and does not confer the same level of protection. The table below summarizes the differential effects of NHP and NHPG on in-planta bacterial growth.

Treatment Pathogen Host Plant Bacterial Titer (log CFU/cm²) Reduction in Bacterial Growth vs. Mock Reference
Mock (Water)P. syringae pv. tomato DC3000Arabidopsis thaliana~7.5-[7]
NHP (1 mM)P. syringae pv. tomato DC3000Arabidopsis thaliana~6.0~1.5 log (approx. 32-fold)[7]
NHPGP. syringae pv. tomato DC3000Arabidopsis thalianaNo significant difference from mockInactiveInferred from[4][5]
Induction of Defense-Related Gene Expression

NHP treatment leads to a significant upregulation of genes associated with plant defense, including those involved in salicylic (B10762653) acid (SA) biosynthesis and signaling, as well as SAR marker genes. NHPG, being the inactive form, does not induce the expression of these genes.

Gene Function Fold Change (NHP Treatment vs. Control) Reference
PR1Pathogenesis-Related Protein 1 (SAR marker)>10-fold[8]
FMO1Flavin-Dependent Monooxygenase 1 (NHP biosynthesis)~8-fold[9]
ALD1AGD2-Like Defense Response Protein 1 (NHP biosynthesis)~6-fold[9]
ICS1/SID2Isochorismate Synthase 1 (SA biosynthesis)~4-fold[9]
PBS3AvrPphB Susceptible 3 (SA signaling)~5-fold[8]

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of NHP and its subsequent glycosylation are tightly regulated processes that form a central hub in the plant's decision-making between growth and defense.

NHP Biosynthesis and Signaling Pathway

dot

NHP_Biosynthesis_Signaling cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling cluster_regulation Regulation Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 SARD4 SARD4 ALD1->SARD4 Pip Pipecolic Acid (Pip) FMO1 FMO1 Pip->FMO1 SARD4->Pip NHP_active NHP (Active) FMO1->NHP_active SA_biosynthesis SA Biosynthesis (ICS1, PBS3) NHP_active->SA_biosynthesis Potentiation UGT76B1 UGT76B1 NHP_active->UGT76B1 SAR_genes SAR Gene Expression (PR1) SA_biosynthesis->SAR_genes NHPG_inactive NHPG (Inactive) UGT76B1->NHPG_inactive

Caption: NHP biosynthesis from lysine and its role in activating SAR signaling.

The NHP/NHPG Regulatory Hub

dot

NHP_NHPG_Regulation NHP NHP (Active) UGT76B1 UGT76B1 NHP->UGT76B1 Defense Plant Defense NHP->Defense NHPG NHPG (Inactive) UGT76B1->NHPG Growth Plant Growth Defense->Growth Trade-off

Caption: The regulatory balance between NHP and NHPG in plant immunity and growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pathogenesis Assay with Pseudomonas syringae in Arabidopsis

This protocol is adapted from established methods for quantifying bacterial growth in plant tissues.[10]

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 22°C, 12h light/12h dark photoperiod) for 4-5 weeks.

  • For chemical treatments, infiltrate three lower leaves of each plant with a 1 mM NHP solution or a mock solution (e.g., water or 10 mM MgCl₂) using a 1 mL needleless syringe.

  • Incubate treated plants for 24-48 hours to allow for the induction of systemic resistance.

2. Bacterial Inoculation:

  • Prepare an inoculum of Pseudomonas syringae pv. tomato DC3000 in 10 mM MgCl₂ at an optical density at 600 nm (OD₆₀₀) of 0.001 (approximately 5 x 10⁵ colony-forming units (CFU)/mL).

  • Infiltrate two upper, systemic leaves of the pre-treated plants with the bacterial suspension.

3. Quantification of Bacterial Growth:

  • At 3 days post-inoculation (dpi), collect leaf discs of a defined area (e.g., 1 cm²) from the inoculated leaves.

  • Homogenize the leaf discs in 10 mM MgCl₂.

  • Plate serial dilutions of the homogenate on appropriate growth medium (e.g., King's B agar (B569324) with selective antibiotics).

  • Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of defense-related genes.

1. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from treated and control plants at the desired time points and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

  • Prepare qPCR reactions containing cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green).

  • Run the qPCR reactions on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Include a melt curve analysis to verify the specificity of the amplified products.

  • Use a constitutively expressed reference gene (e.g., UBQ5 or ACTIN2) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Quantification of NHP and NHPG by HPLC-MS/MS

This protocol outlines the general steps for the analysis of NHP and its glycosylated form.

1. Sample Extraction:

  • Freeze-dry and homogenize plant tissue.

  • Extract metabolites from a known amount of tissue (e.g., 50-100 mg) with a suitable solvent (e.g., methanol/water/formic acid).

  • Include internal standards for accurate quantification.

  • Centrifuge the extracts and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional):

  • Pass the extracts through an SPE cartridge to remove interfering compounds.

  • Elute the analytes of interest with an appropriate solvent.

3. HPLC-MS/MS Analysis:

  • Inject the samples onto a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the compounds using a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile (B52724) with formic acid).

  • Detect and quantify NHP and NHPG using multiple reaction monitoring (MRM) in the mass spectrometer, based on their specific parent and daughter ion transitions.

  • Generate a standard curve with known concentrations of NHP and NHPG to quantify their amounts in the plant samples.

Conclusion

The interplay between NHP and its glycosylated form, NHPG, represents a sophisticated regulatory mechanism that allows plants to fine-tune their immune responses. NHP acts as a potent activator of systemic acquired resistance, while NHPG serves as an inactive reservoir, enabling the plant to mount a robust defense when needed without the associated fitness costs of constitutive defense activation. Understanding this dynamic relationship is crucial for the development of novel strategies to enhance crop resilience. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals working to harness the power of plant immunity for agricultural and pharmaceutical applications.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Hydroxypipecolic Acid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with N-Hydroxypipecolic acid potassium. The following procedures are critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

N-Hydroxypipecolic acid is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory Coat or Chemical-resistant ApronA fully fastened lab coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is required.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize exposure and ensure experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all required equipment and reagents in advance.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid this compound within the fume hood.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Experimental Use: Keep containers of this compound sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water immediately after handling is complete and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[1].

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid prep_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_area Clean Work Area handling_experiment->cleanup_area cleanup_waste Segregate & Label Waste cleanup_area->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash emergency_spill Spill emergency_exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.